molecular formula C9H13NO B3428617 N-methylphenylethanolamine CAS No. 68579-60-2

N-methylphenylethanolamine

Cat. No.: B3428617
CAS No.: 68579-60-2
M. Wt: 151.21 g/mol
InChI Key: ZCTYHONEGJTYQV-UHFFFAOYSA-N
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Description

N-methylphenylethanolamine is an alkaloid that is ethanolamine having the phenyl group at the 1-position and a methyl group attached to the nitrogen. It has been isolated from Halostachys caspica. It has a role as a human metabolite and a plant metabolite. It is an alkaloid and a member of phenylethanolamines. It is a conjugate base of a N-methylphenylethanolaminium.

Properties

IUPAC Name

2-(methylamino)-1-phenylethanol
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InChI

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTYHONEGJTYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

6027-95-8 (hydrochloride)
Record name N-Methylphenylethanolamine
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DSSTOX Substance ID

DTXSID90988242
Record name (+/-)-Halostachine
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Molecular Weight

151.21 g/mol
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Physical Description

Solid
Record name N-Methylphenylethanolamine
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CAS No.

6589-55-5, 68579-60-2
Record name 2-(Methylamino)-1-phenylethanol
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Record name N-Methylphenylethanolamine
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Record name (+/-)-Halostachine
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Record name α-[(methylamino)methyl]benzyl alcohol
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Record name HALOSTACHINE, (±)-
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Record name N-Methylphenylethanolamine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

74 - 76 °C
Record name N-Methylphenylethanolamine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-methylphenylethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylphenylethanolamine, also known by names such as Halostachine, is a naturally occurring alkaloid belonging to the phenylethanolamine class of compounds.[1][2] First isolated from the Asian shrub Halostachys caspica, it is structurally related to key biogenic amines and adrenergic drugs like phenylethanolamine, synephrine, and ephedrine.[1][2] As a secondary amine and a β-hydroxylated phenethylamine, this compound serves as a substrate for the enzyme phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of epinephrine.[3] Its structural characteristics and biological interactions make it a molecule of significant interest in medicinal chemistry and pharmacology.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these properties is fundamental for researchers in drug discovery and development, as they profoundly influence a molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This document will delve into the key parameters, the experimental methodologies used for their determination, and the implications of these properties for scientific research.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity. This compound is an aromatic compound, an amine, and an alcohol.[1][2] The presence of a secondary amine group renders it a weak base, capable of forming salts with various acids.[1][2]

  • IUPAC Name: 2-(methylamino)-1-phenylethanol[4]

  • Common Synonyms: Halostachine, MPEOA, α-(Methylaminomethyl)benzyl alcohol[4]

  • CAS Number: 6589-55-5 (for the racemate)[3]

  • Molecular Formula: C₉H₁₃NO[3][4]

  • Molecular Weight: 151.21 g/mol [3][4]

  • Chemical Structure:

    
    
    

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing a quick reference for researchers. It is important to note that while some properties are well-documented, others, such as the boiling point and LogP, have limited experimentally determined data available in public literature.

PropertyValueSource(s)
Physical State Colorless to light yellow solid[1]
Melting Point 74-76 °C (racemate)[4]
43-45 °C (levorotatory enantiomer)[2]
Boiling Point 120-125 °C (Predicted)[5]
pKa 9.29 (for the hydrochloride salt at 25 °C)[2]
LogP (Octanol/Water) 0.73 (Predicted)[6]
Water Solubility Soluble[1]

In-Depth Analysis of Key Properties

Stereochemistry

A critical structural feature of this compound is the presence of a chiral center at the benzylic carbon—the carbon atom bonded to both the hydroxyl group and the phenyl ring.[1][2] This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-N-methylphenylethanolamine.

  • The naturally occurring form, known as halostachine, is the levorotatory (R)-enantiomer.[2]

  • Synthetic preparations of this compound are typically produced and supplied as a racemic mixture, containing equal amounts of both enantiomers.[1]

The stereochemistry of a molecule is paramount in drug development, as different enantiomers can exhibit distinct pharmacological activities and metabolic fates. This is due to the stereospecific nature of interactions with biological targets such as enzymes and receptors.

Ionization (pKa)

The pKa value is a measure of the acidity of a compound. For a basic compound like this compound, the pKa of its conjugate acid (the protonated amine) is crucial. With a pKa of 9.29 for its hydrochloride salt, the secondary amine group is the primary site of protonation.[2]

This pKa value has significant physiological implications. At the physiological pH of 7.4, this compound will exist predominantly in its protonated, cationic form. The degree of ionization can be estimated using the Henderson-Hasselbalch equation. This high degree of ionization at physiological pH influences the molecule's:

  • Solubility: The charged form is generally more water-soluble, which is favorable for formulation in aqueous solutions.

  • Absorption: The ability to cross lipid-rich biological membranes (like the intestinal wall or the blood-brain barrier) is often favored by the neutral, uncharged form. The high degree of ionization may therefore limit passive diffusion.

  • Receptor Binding: The charge state of the molecule will dictate its ability to form ionic bonds with its biological targets.

Lipophilicity (LogP)

The partition coefficient (P) between octanol and water is a key indicator of a molecule's lipophilicity, or its "greasiness." It is typically expressed as its logarithm, LogP. This parameter is a cornerstone of drug design, as it affects solubility, membrane permeability, and plasma protein binding.

Solubility

This compound is described as being soluble in water.[1] While quantitative solubility data is not widely published, its polar functional groups (hydroxyl and amine) and its ability to exist in a charged state contribute to its aqueous solubility. Solubility is a critical parameter in drug development for several reasons:

  • Formulation: It dictates the types of formulations that can be developed (e.g., aqueous solutions for injection, oral solutions).

  • Bioavailability: For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed.

Experimental Determination of Physicochemical Properties

To ensure data integrity and reproducibility, the determination of physicochemical properties must follow standardized, validated protocols. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.[7]

Protocol 1: Determination of LogP by the Shake-Flask Method (OECD 107)

The shake-flask method is a classic and direct approach for determining the octanol/water partition coefficient.[8] It is most suitable for compounds with expected LogP values in the range of -2 to 4.[9]

Principle: A known amount of the test substance is dissolved in a two-phase system of n-octanol and water. The system is vigorously mixed to allow the substance to partition between the two immiscible layers until equilibrium is reached. The concentration of the substance in each phase is then measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[8]

Step-by-Step Methodology:

  • Preparation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking the two solvents together for 24 hours, followed by a separation period.

  • Test Substance Preparation: Prepare a stock solution of this compound in n-octanol. The final concentration should not exceed 0.01 mol/L in either phase.[10]

  • Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a defined volume of the n-octanol stock solution with a defined volume of the water phase.

  • Equilibration: Shake the vessel vigorously for a set period (e.g., 5-15 minutes) at a constant temperature (typically 25 °C). Allow the phases to separate completely. Centrifugation is often used to ensure clear separation.

  • Sampling and Analysis: Carefully withdraw aliquots from both the n-octanol and water phases.

  • Quantification: Determine the concentration of this compound in each phase using a validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection).

  • Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Causality and Trustworthiness: This method's trustworthiness relies on achieving true equilibrium and accurately measuring the concentrations in each phase. The use of pre-saturated solvents is critical to prevent volume changes during the experiment. The analytical method must be validated for linearity, accuracy, and precision in both the octanol and water matrices to ensure reliable quantification.[1]

Experimental Workflow: Shake-Flask LogP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents 1. Prepare Saturated Octanol & Water prep_stock 2. Prepare Stock Solution in Octanol prep_solvents->prep_stock mix 3. Mix Stock with Water Phase prep_stock->mix equilibrate 4. Shake to Equilibrate mix->equilibrate separate 5. Separate Phases (Centrifuge) equilibrate->separate sample_oct 6a. Sample Octanol Phase separate->sample_oct sample_wat 6b. Sample Water Phase separate->sample_wat quantify 7. Quantify Concentration (e.g., HPLC) sample_oct->quantify sample_wat->quantify calculate 8. Calculate LogP quantify->calculate

Caption: Workflow for LogP determination using the OECD 107 shake-flask method.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and identification of this compound.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key expected signals include a complex multiplet in the aromatic region (around 7.2-7.4 ppm) corresponding to the phenyl ring protons, and distinct signals for the methine (CH-OH), methylene (CH₂-N), and methyl (N-CH₃) protons in the aliphatic region. ¹³C NMR complements this by showing signals for each unique carbon atom.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. A broad absorption band between 3200-3550 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The N-H stretch of the secondary amine and C-H stretches from the aromatic ring are also prominent features.[4]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak at an m/z (mass-to-charge ratio) of 151, corresponding to the molecular weight of the compound. The fragmentation pattern is highly characteristic; a common base peak at m/z 44 results from the cleavage of the bond between the two aliphatic carbons, forming the [CH₂=NHCH₃]⁺ fragment.[4]

Implications for Drug Development

The collective physicochemical properties of this compound provide critical insights for drug development professionals:

  • ADME Profile:

    • Absorption: Its good water solubility and moderate lipophilicity suggest that oral absorption is possible. However, its high degree of ionization at intestinal pH may limit its rate of passive diffusion across the gut wall.

    • Distribution: The moderate lipophilicity suggests it may distribute into tissues, but its ability to cross the blood-brain barrier could be restricted by its ionization state.

    • Metabolism: The secondary amine and alcohol functionalities are potential sites for metabolic transformation, such as oxidation by monoamine oxidases or conjugation reactions.[3]

  • Formulation: The compound's ability to form stable hydrochloride salts and its inherent water solubility are advantageous for developing aqueous-based formulations for parenteral or oral liquid dosage forms.

Conclusion

This compound is a phenylethanolamine alkaloid with a well-defined chemical structure and a distinct set of physicochemical properties. Its chirality, basicity (pKa), and balanced lipophilicity are key characteristics that govern its biological behavior. While core properties like melting point and pKa are experimentally established, further quantitative data on its boiling point, LogP, and water solubility would provide a more complete profile. The methodologies and principles outlined in this guide offer a framework for the rigorous scientific characterization of this and similar molecules, which is an essential prerequisite for any advanced research in pharmacology and drug development.

References

  • Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved January 7, 2026, from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved January 7, 2026, from [Link]

  • GOV.UK. (2023). Estimating the octanol-water partition coefficient for chemical substances. Retrieved January 7, 2026, from [Link]

  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). Halostachine. Retrieved January 7, 2026, from [Link]

  • FooDB. (2011). Showing Compound this compound (FDB022596). Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved January 7, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2-(Methylamino)-1-phenylethanol. Retrieved January 7, 2026, from [Link]

Sources

N-methylphenylethanolamine: A Comprehensive Guide to its Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-methylphenylethanolamine (NMPEA), also known by its alkaloid name Halostachine, is a naturally occurring biogenic amine with a chemical structure related to other well-known phenethylamines such as ephedrine and synephrine.[1] Its presence in various plant species and its role as a substrate for the enzyme phenylethanolamine N-methyl transferase (PNMT) in animals underscore its biological significance.[1][2] This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification from botanical matrices, and the analytical techniques required for its structural elucidation and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and phytochemistry.

Introduction to this compound

This compound (NMPEA) is a β-hydroxy-phenethylamine alkaloid.[1] Its structure features a phenyl group, an ethanolamine backbone, and a methyl group attached to the nitrogen atom. This configuration creates a chiral center at the benzylic carbon, meaning the compound can exist as two distinct enantiomers (R- and S- forms) or as a racemic mixture.[1] The naturally occurring form isolated from Halostachys caspica is the levorotatory (R)-enantiomer.[1]

Chemically, NMPEA is a weak base capable of forming salts with acids.[1][3] This property is fundamental to the extraction and purification strategies discussed later in this guide. Its structural similarity to adrenergic agonists has prompted pharmacological investigation, though it has not been developed as a prescription drug.[1]

Alternative Names:

  • Halostachine[1]

  • 2-(Methylamino)-1-phenylethanol[2]

  • α-(Methylaminomethyl)benzyl alcohol[2]

Chemical and Physical Properties

A precise understanding of NMPEA's properties is crucial for designing effective isolation and analytical protocols.

PropertyValueSource
Molecular Formula C₉H₁₃NO[4]
CAS Number 495-42-1 (for R-isomer); 6589-55-5 (for racemate)[1][4]
Appearance Colorless solid[1]
Melting Point 43-45 °C (R-enantiomer, "halostachine")[1]
Melting Point (HCl Salt) 113-114 °C (R-enantiomer); 103-104 °C (racemate)[1]
pKa (Hydrochloride Salt) 9.29 (at 25°C, 10 mM)[1]
Specific Rotation [α]D -47.03° (R-enantiomer)[1]

Natural Occurrence and Biosynthesis

This compound has been identified in a diverse range of plant families and is also found endogenously in animals as part of key metabolic pathways.

Plant Sources

The distribution of NMPEA in the plant kingdom is specific, with notable concentrations found in the following species.

Plant FamilySpeciesCommon NameSignificance
Amaranthaceae Halostachys caspica (syn. H. belangeriana)-First plant from which NMPEA (as halostachine) was isolated.[1][2][5]
Ephedraceae Ephedra sinica and other Ephedra spp.Ma HuangCo-occurs with other major alkaloids like ephedrine and pseudoephedrine.[6][7][8]
Poaceae Lolium perennePerennial RyegrassSource of isolation, demonstrating wider distribution.[1][5]
Poaceae Festuca arundinaceaTall FescueAnother grass species confirmed to contain NMPEA.[1][5]
Rutaceae Citrus aurantiumBitter OrangeRich in structurally similar alkaloids like p-synephrine; while direct NMPEA isolation is less documented, the plant family is a key source of phenethylamines.[9][10]
Presence in Animal Tissues and Biosynthesis

In animals, this compound is a substrate for phenylethanolamine N-methyl transferase (PNMT), the enzyme that catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine.[2][3] This enzyme transfers a methyl group from S-adenosyl-L-methionine to phenylethanolamine, forming NMPEA.[3][11] The presence of NMPEA has been implied in rat brain tissue, highlighting its role in neurochemistry.[1][2]

Isolation and Purification from Natural Sources

The isolation of this compound, like most alkaloids, leverages its basic nature and differential solubility in aqueous and organic solvents. The general workflow involves liberating the free base from its salt form within the plant matrix, extracting it into an organic solvent, and then purifying it through a series of acid-base manipulations and chromatographic techniques.

General Isolation Workflow Diagram

The following diagram illustrates the logical flow for extracting and purifying alkaloids from a plant source.

Alkaloid_Isolation_Workflow A Plant Material (e.g., dried Ephedra stems) B Grinding & Pulverization A->B Increase Surface Area C Alkalinization (e.g., with Na₂CO₃ or NH₄OH) Liberates free alkaloid bases B->C D Extraction with Organic Solvent (e.g., Chloroform, Dichloromethane) C->D Solubilizes free bases E Crude Organic Extract (Alkaloids + Lipophilic Impurities) D->E F Acidic Aqueous Extraction (e.g., dilute HCl or H₂SO₄) Protonates alkaloids, moving them to aqueous phase E->F G Aqueous Phase (Alkaloid Salts) F->G H Organic Phase (Lipophilic Impurities - Discard) F->H I Basification of Aqueous Phase (e.g., with NH₄OH) Re-forms free alkaloid bases G->I pH > pKa J Re-extraction with Organic Solvent I->J K Purified Organic Extract J->K L Solvent Evaporation K->L M Crude Alkaloid Mixture L->M N Chromatographic Purification (e.g., Column Chromatography, Prep-HPLC) M->N Separation by Polarity O Isolated this compound N->O

Caption: General workflow for the isolation of alkaloids via acid-base extraction.

Detailed Experimental Protocol

This protocol synthesizes standard methodologies for alkaloid extraction from dried plant material, such as Ephedra sinica.

Step 1: Preparation and Defatting

  • Obtain dried and authenticated plant material (e.g., stems of E. sinica).

  • Grind the material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent penetration. This is a critical step to ensure efficient extraction.[12]

  • (Optional but Recommended) To remove non-polar constituents like fats and waxes that can interfere with subsequent steps, perform a preliminary extraction with a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus for several hours. Discard the solvent fraction.[12]

Step 2: Liberation and Extraction of Free Alkaloid Base

  • Air-dry the defatted plant powder to remove residual hexane.

  • Moisten the powder with a base, such as 10% aqueous sodium carbonate or ammonium hydroxide solution, until it is uniformly damp. This step is crucial as it converts the alkaloidal salts present in the plant tissue into their free base forms, which are soluble in organic solvents.[13][14]

  • Pack the alkalinized powder into a Soxhlet extractor or use it for maceration.

  • Extract the free bases with a suitable water-immiscible organic solvent, such as chloroform or dichloromethane, for 12-24 hours. Chloroform is often considered an excellent solvent for a wide range of alkaloids.[13]

Step 3: Acid-Base Liquid-Liquid Purification

  • Concentrate the crude organic extract from Step 2 under reduced pressure using a rotary evaporator.

  • Redissolve the resulting residue in the same organic solvent (e.g., chloroform).

  • Transfer the solution to a separatory funnel and perform a liquid-liquid extraction by shaking it with a dilute aqueous acid (e.g., 1-5% sulfuric acid or hydrochloric acid).[13][15] The basic alkaloids will be protonated and partition into the acidic aqueous phase as their corresponding water-soluble salts.

  • Separate the two layers. The organic layer, now containing neutral and acidic lipophilic impurities, can be discarded.

  • Combine all acidic aqueous fractions and cool them in an ice bath.

  • Slowly add a base (e.g., concentrated ammonium hydroxide) to the aqueous solution with stirring until the pH is strongly alkaline (pH 9-10). This deprotonates the alkaloid salts, causing the free bases to precipitate or become amenable to extraction.

  • Extract the liberated free alkaloids from the basified aqueous solution by partitioning several times with fresh portions of an organic solvent (e.g., chloroform or dichloromethane).

Step 4: Final Purification and Isolation

  • Combine the organic extracts from the previous step, dry them over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield a concentrated crude alkaloid mixture.

  • Subject this mixture to chromatographic separation. Column chromatography using silica gel or alumina is a common first step. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).

  • Monitor the collected fractions by Thin Layer Chromatography (TLC).

  • For final high-purity isolation, fractions containing NMPEA can be further purified using preparative High-Performance Liquid Chromatography (HPLC).[12][13]

Analytical Characterization and Quantification

Once isolated, the identity and purity of this compound must be confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Workflow Diagram

Analytical_Workflow A Isolated Compound (from Purification) B Purity Assessment (HPLC-UV/DAD, GC-FID) A->B C Structural Elucidation A->C D Mass Spectrometry (MS) (LC-MS, GC-MS) Determines Molecular Weight & Fragmentation C->D E NMR Spectroscopy (¹H, ¹³C, 2D NMR) Confirms Connectivity & Stereochemistry C->E F Infrared (IR) Spectroscopy Identifies Functional Groups (e.g., -OH, -NH) C->F G Final Structure Confirmation H Quantification in Matrix (LC-MS/MS, HPLC-UV with Derivatization) G->H

Caption: Standard analytical workflow for the characterization of an isolated natural product.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A primary tool for both purity assessment and quantification. Since NMPEA lacks a strong chromophore, UV detection at low wavelengths can be challenging. For sensitive quantification, pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or 2,4-dinitrofluorobenzene (FDNB) is often employed to attach a UV-active or fluorescent tag, significantly lowering detection limits.[16][17] Reversed-phase columns (e.g., C18) are typically used for separation.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile and thermally stable compounds like NMPEA. It provides excellent separation, and when coupled with a mass spectrometer, it allows for definitive identification based on the compound's mass spectrum and retention time.[18][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used technique for the analysis of alkaloids in complex matrices.[20][21] LC-MS/MS provides high sensitivity and selectivity, making it the method of choice for trace-level quantification in biological or botanical samples.

Spectroscopic Methods
  • Mass Spectrometry (MS): Provides the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern. High-resolution mass spectrometry (HR-MS) can determine the exact molecular formula.[22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.[22][23] The chemical shifts, coupling constants, and integration of proton signals, along with the number and type of carbon signals, allow for the complete assignment of the molecule's structure.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For NMPEA, characteristic absorption bands would be observed for the hydroxyl (-OH), secondary amine (-NH), and aromatic ring C-H bonds.[23]

Conclusion

This compound is an important natural alkaloid found in several plant genera, most notably Halostachys, Ephedra, and various grasses. Its isolation from these botanical sources relies on classical alkaloid extraction principles, primarily acid-base liquid-liquid extraction, followed by modern chromatographic purification techniques. The successful characterization and quantification of the isolated compound depend on the synergistic application of advanced chromatographic and spectroscopic methods. This guide provides a foundational framework for researchers to confidently approach the extraction and analysis of this compound, enabling further investigation into its pharmacological properties and potential applications.

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Unraveling the Synthesis of N-methylphenylethanolamine in Halostachys caspica: A Technical Guide to a Proposed Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: N-methylphenylethanolamine, also known as halostachine, is a biogenic amine first isolated from the halophytic shrub Halostachys caspica.[1][2][3] This compound and its structural analogues have garnered interest for their potential pharmacological activities. Despite its known presence, the precise biosynthetic pathway of this compound in H. caspica has not been fully elucidated. This technical guide presents a proposed biosynthetic pathway, drawing upon established principles of alkaloid biosynthesis in plants and analogous enzymatic reactions in other organisms. Furthermore, this document provides a comprehensive framework of experimental protocols for the systematic investigation and validation of this proposed pathway in Halostachys caspica, thereby offering a roadmap for future research and potential biotechnological applications.

Introduction: The Significance of this compound

This compound is a phenethylamine alkaloid structurally related to synephrine and ephedrine.[1][2] Its presence in Halostachys caspica, a plant adapted to extreme saline environments, suggests a potential role in the plant's defense mechanisms or adaptation to stress.[4] For researchers and drug development professionals, understanding the biosynthesis of this compound is paramount for several reasons:

  • Metabolic Engineering: Elucidation of the pathway opens avenues for the heterologous production of this compound in microbial or plant-based systems, ensuring a sustainable and controlled supply.

  • Drug Discovery: Knowledge of the biosynthetic enzymes can inform the enzymatic synthesis of novel derivatives with potentially enhanced therapeutic properties.

  • Chemotaxonomy and Plant Biochemistry: A detailed understanding of this pathway contributes to the broader knowledge of secondary metabolism in extremophiles and the evolution of alkaloid biosynthesis.

This guide is structured to first present the scientifically reasoned, proposed biosynthetic pathway for this compound in H. caspica. Subsequently, it will provide detailed, actionable experimental protocols for researchers to validate this hypothesis, from gene discovery to enzyme characterization.

A Proposed Biosynthetic Pathway for this compound in Halostachys caspica

Based on analogous pathways for similar biogenic amines in the plant and animal kingdoms, we propose a three-step enzymatic pathway originating from the aromatic amino acid L-phenylalanine.

This compound Biosynthesis cluster_0 Core Biosynthetic Steps L-Phenylalanine L-Phenylalanine Phenethylamine Phenethylamine L-Phenylalanine->Phenethylamine Phenylalanine Decarboxylase (PADC/AADC) Phenylethanolamine Phenylethanolamine Phenethylamine->Phenylethanolamine Phenethylamine β-Hydroxylase (PEH-like) This compound This compound Phenylethanolamine->this compound Phenylethanolamine N-Methyltransferase (PNMT-like)

Caption: Proposed biosynthetic pathway of this compound.

Step 1: Decarboxylation of L-Phenylalanine to Phenethylamine

The initial committed step is likely the decarboxylation of L-phenylalanine to produce phenethylamine. This reaction is catalyzed by a class of pyridoxal 5'-phosphate (PLP)-dependent enzymes known as aromatic L-amino acid decarboxylases (AADCs) or more specifically, phenylalanine decarboxylase (PADC).[5]

  • Enzyme: Phenylalanine Decarboxylase (PADC) or a broader substrate Aromatic L-Amino Acid Decarboxylase (AADC).

  • Causality: The removal of the carboxyl group from L-phenylalanine is a common entry point for the biosynthesis of numerous phenethylamine alkaloids in plants.[6] While some plant AADCs can produce phenylacetaldehyde, others, like those found in tomato, are known to produce phenylethylamine.[4] The presence of phenethylamine and related compounds in various plant species supports this initial step.[7]

Step 2: Hydroxylation of Phenethylamine to Phenylethanolamine

The second step involves the β-hydroxylation of phenethylamine to form phenylethanolamine. This reaction is analogous to the conversion of dopamine to norepinephrine in the catecholamine biosynthesis pathway, which is catalyzed by dopamine β-hydroxylase (DBH), a copper-containing monooxygenase.[8][9]

  • Enzyme: A putative Phenethylamine β-Hydroxylase (PEH), likely a dopamine β-hydroxylase-like enzyme.

  • Causality: The introduction of a hydroxyl group at the β-position of the ethylamine side chain is a critical modification. While a specific phenethylamine β-hydroxylase has not been extensively characterized in plants, the existence of DBH in animals provides a strong precedent for such an enzymatic activity.[10] The identification of a gene in the H. caspica genome with homology to DBH would be a key indicator for this step.

Step 3: N-methylation of Phenylethanolamine to this compound

The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of phenylethanolamine, yielding this compound. This reaction is catalyzed by an N-methyltransferase.

  • Enzyme: A putative Phenylethanolamine N-Methyltransferase (PNMT)-like enzyme.

  • Causality: In mammalian systems, PNMT catalyzes the conversion of norepinephrine to epinephrine, a structurally similar reaction.[11][12] Crucially, it has been demonstrated that PNMT can utilize phenylethanolamine as a substrate to produce this compound.[11][13] Therefore, it is highly probable that a homologous plant N-methyltransferase exists in H. caspica that performs this terminal methylation step.

Experimental Protocols for Pathway Validation in Halostachys caspica

To validate the proposed biosynthetic pathway, a multi-faceted approach combining transcriptomics, gene characterization, enzyme assays, and metabolite profiling is required.

Experimental_Workflow cluster_1 Gene Discovery cluster_2 Gene Function Validation cluster_3 Metabolite Analysis Transcriptome_Sequencing Transcriptome Sequencing (H. caspica tissues) Bioinformatic_Analysis Bioinformatic Analysis: Homology searches for PADC, DBH-like, PNMT-like genes Transcriptome_Sequencing->Bioinformatic_Analysis Candidate_Gene_Identification Candidate Gene Identification Bioinformatic_Analysis->Candidate_Gene_Identification Gene_Cloning Gene Cloning into Expression Vectors Candidate_Gene_Identification->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., E. coli, N. benthamiana) Gene_Cloning->Heterologous_Expression Enzyme_Assays In Vitro Enzyme Assays with Putative Substrates Heterologous_Expression->Enzyme_Assays Metabolite_Quantification Quantification of Pathway Intermediates and Product Enzyme_Assays->Metabolite_Quantification Confirmation Plant_Extract_Preparation Preparation of H. caspica Extracts LC_MS_Analysis LC-MS/MS Analysis Plant_Extract_Preparation->LC_MS_Analysis LC_MS_Analysis->Metabolite_Quantification

Caption: Experimental workflow for pathway validation.

Gene Discovery via Transcriptomics

The initial step is to identify the candidate genes encoding the enzymes of the proposed pathway.

Protocol 1: Transcriptome Sequencing and Bioinformatic Analysis

  • Tissue Collection: Collect various tissues from Halostachys caspica (e.g., young shoots, stems, roots) and immediately freeze in liquid nitrogen. The rationale is that biosynthetic genes may be differentially expressed across tissues.

  • RNA Extraction and Sequencing: Extract total RNA from each tissue type and perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

  • De Novo Transcriptome Assembly: In the absence of a reference genome, perform a de novo assembly of the sequencing reads to construct a set of transcripts.

  • Gene Annotation: Annotate the assembled transcripts by performing BLAST searches against public protein databases (e.g., NCBI non-redundant protein database).

  • Homology-Based Gene Identification: Specifically search the annotated transcriptome for sequences with significant homology to known:

    • Aromatic L-amino acid decarboxylases (AADCs) from other plants (e.g., Petunia hybrida, Solanum lycopersicum).

    • Dopamine β-hydroxylase (DBH) from animal sources and homologous monooxygenases from plants.

    • Phenylethanolamine N-methyltransferase (PNMT) from animal sources and plant N-methyltransferases.

  • Candidate Gene Selection: Select candidate genes based on high sequence similarity and the presence of conserved domains characteristic of these enzyme families.

Functional Characterization of Candidate Genes

Once candidate genes are identified, their enzymatic function must be validated.

Protocol 2: Heterologous Expression and In Vitro Enzyme Assays

  • Gene Cloning: Amplify the full-length coding sequences of the candidate genes from H. caspica cDNA and clone them into suitable expression vectors (e.g., pET vectors for E. coli or pEAQ vectors for transient expression in Nicotiana benthamiana).

  • Heterologous Protein Expression: Transform the expression constructs into the chosen host (E. coli or Agrobacterium tumefaciens for infiltration of N. benthamiana) and induce protein expression.

  • Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assays:

    • PADC/AADC Assay: Incubate the purified candidate decarboxylase with L-phenylalanine as the substrate. Monitor the formation of phenethylamine using HPLC or LC-MS/MS.

    • PEH-like Assay: Incubate the purified candidate hydroxylase with phenethylamine in the presence of necessary co-factors (ascorbate and a copper source). Analyze the reaction mixture for the production of phenylethanolamine by LC-MS/MS.

    • PNMT-like Assay: Incubate the purified candidate N-methyltransferase with phenylethanolamine and the methyl donor S-adenosyl-L-methionine (SAM). Detect the formation of this compound using LC-MS/MS.

  • Kinetic Analysis: For each confirmed enzyme, perform kinetic studies to determine key parameters such as Km and Vmax for their respective substrates.

Enzyme Candidate Substrate Co-factor(s) Product Analytical Method
PADC/AADCL-PhenylalaninePyridoxal 5'-phosphatePhenethylamineHPLC, LC-MS/MS
PEH-likePhenethylamineAscorbate, Cu2+PhenylethanolamineLC-MS/MS
PNMT-likePhenylethanolamineS-adenosyl-L-methionineThis compoundLC-MS/MS

Table 1: Summary of In Vitro Enzyme Assays

In Planta Metabolite Profiling

To provide in vivo evidence for the proposed pathway, the presence and relative abundance of the pathway intermediates and the final product should be determined in H. caspica.

Protocol 3: LC-MS/MS-based Metabolite Analysis

  • Metabolite Extraction: Harvest fresh H. caspica tissues and perform a metabolite extraction using a suitable solvent system (e.g., 80% methanol).

  • LC-MS/MS Analysis: Analyze the plant extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Compound Identification and Quantification:

    • Develop a sensitive and specific Multiple Reaction Monitoring (MRM) method for the targeted detection and quantification of L-phenylalanine, phenethylamine, phenylethanolamine, and this compound.

    • Use authentic chemical standards for each compound to confirm retention times and fragmentation patterns, and to generate calibration curves for absolute quantification.

  • Correlation Analysis: Correlate the expression levels of the candidate biosynthetic genes (from RNA-Seq data) with the abundance of the corresponding metabolites in different tissues. A positive correlation would provide strong evidence for the involvement of these genes in the pathway.

Conclusion and Future Perspectives

The proposed biosynthetic pathway provides a robust and scientifically grounded hypothesis for the formation of this compound in Halostachys caspica. The experimental framework detailed in this guide offers a clear and systematic approach to validate this pathway, from gene discovery to in planta metabolite analysis. Successful elucidation of this pathway will not only be a significant contribution to the field of plant biochemistry but will also lay the groundwork for the metabolic engineering and biotechnological production of this and related pharmacologically active alkaloids. Future work could also involve gene silencing techniques (e.g., RNAi) in a related transformable plant model to further confirm gene function in vivo.

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Pharmacological profile of N-methylphenylethanolamine (Halostachine).

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of N-methylphenylethanolamine (Halostachine)

Abstract

This compound, commonly known as Halostachine, is a naturally occurring protoalkaloid found in various plant species, including Halostachys caspica.[1][2] Structurally classified as a β-hydroxy-phenethylamine, it is closely related to endogenous catecholamines like epinephrine and other sympathomimetic agents such as ephedrine and synephrine.[2][3] This guide provides a comprehensive technical overview of the pharmacological profile of Halostachine, intended for researchers, scientists, and drug development professionals. We will delve into its molecular mechanism of action, receptor binding characteristics, downstream signaling effects, pharmacokinetics, and physiological impact. This document synthesizes preclinical data to offer a detailed understanding of Halostachine's interaction with adrenergic and other receptor systems, supported by field-proven experimental methodologies.

Introduction: Chemical Identity and Structural Context

Halostachine is the N-methylated derivative of phenylethanolamine.[2] Its chemical structure features a phenethylamine backbone with a hydroxyl group at the beta-carbon and a methyl group on the terminal amine.[4] This structure confers chirality, with the naturally occurring form being the levorotatory (-)-(R)-enantiomer, though synthetic preparations are often racemic.[2] The presence of the β-hydroxyl group and the N-methyl moiety are critical determinants of its pharmacological activity, distinguishing it from its parent compound, phenylethanolamine, and influencing its interaction with adrenergic receptors. Unlike epinephrine, Halostachine lacks the 3,4-dihydroxy (catechol) group on the phenyl ring, which significantly reduces its potency and alters its receptor activation profile.[5]

Molecular Pharmacology: Receptor Interaction and Functional Activity

The primary mechanism of action for Halostachine is its interaction with adrenergic receptors (adrenoceptors), a class of G-protein coupled receptors (GPCRs). It exhibits a complex profile, acting as a partial agonist at β-adrenergic receptors while also interacting with α-adrenergic and trace amine-associated receptors.

Adrenergic Receptor Binding and Agonism

Halostachine's sympathomimetic effects are primarily mediated through its activity at adrenergic receptors. However, its efficacy is considerably lower than that of the endogenous full agonist, epinephrine.

  • β2-Adrenergic Receptor (β2-AR): In vitro studies have demonstrated that Halostachine is a partial agonist at the β2-AR.[1][5] One key study using transfected HEK293 cells found that Halostachine was approximately 19% as effective as epinephrine in maximally stimulating cAMP accumulation, a hallmark of β2-AR activation.[2] Its binding affinity is also substantially lower, reported to be approximately 1/120th that of epinephrine.[2] This partial agonism means that even at saturating concentrations, Halostachine produces a submaximal response. In the presence of a full agonist like epinephrine, it can act as a competitive antagonist, potentially reducing the overall adrenergic signal.[5]

  • α-Adrenergic Receptors (α-AR): While its β-AR activity is more characterized, in vivo evidence suggests Halostachine also interacts with α-adrenergic receptors.[5] Physiological effects observed in dogs, such as mydriasis (pupil dilation), are indicative of α1-AR agonism.[5] The initial tachycardia followed by bradycardia and elevated body temperature also point towards a mixed α and β receptor interaction profile.[5]

  • Trace Amine-Associated Receptor 1 (TAAR1): More recent research has identified Halostachine as an agonist of the human trace amine-associated receptor 1 (TAAR1).[6] TAAR1 is another GPCR that responds to endogenous trace amines and is involved in modulating monoaminergic systems. Halostachine activates TAAR1 with moderate potency.[6]

Quantitative Pharmacological Data

To contextualize the activity of Halostachine, its key pharmacological parameters are summarized below. Data is compared to the endogenous full agonist, Epinephrine, and the potent synthetic full agonist, Isoproterenol.

CompoundTarget ReceptorBinding Affinity (Ki)Functional Potency (EC50)Intrinsic Activity (α) (Emax)
Halostachine Human β2-AR~120x weaker than Epinephrine[2]-~19% of Epinephrine[2]
Halostachine Human TAAR1-74 µM[6]104% of Phenethylamine[6]
Epinephrine Human β2-ARHighHigh100% (Reference)
Isoproterenol Human β2-ARVery HighVery High≥100% (Reference Full Agonist)
Downstream Signaling Pathways

Activation of β2-adrenergic receptors by an agonist like Halostachine initiates a well-defined intracellular signaling cascade via the Gs protein pathway.[7][8]

  • Receptor Activation: Halostachine binds to the extracellular domain of the β2-AR, inducing a conformational change.

  • G-Protein Coupling: The activated receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The Gαs-GTP subunit dissociates and activates adenylyl cyclase (AC), a membrane-bound enzyme.

  • cAMP Production: AC catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).

  • PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream target proteins to elicit a cellular response, such as smooth muscle relaxation.[8]

Gs_Signaling_Pathway cluster_membrane Cell Membrane Receptor β2-Adrenergic Receptor G_Protein Gs Protein (GDP-bound) Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts Halostachine Halostachine (Agonist) Halostachine->Receptor Binds G_Alpha Gαs-GTP G_Protein->G_Alpha GDP/GTP Exchange G_Alpha->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., muscle relaxation) PKA->Response Phosphorylates Targets Radioligand_Workflow cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis P1 Prepare Cell Membranes (Expressing β2-AR) A1 Incubate Membranes with: 1. [³H]-L (Total) 2. [³H]-L + Propranolol (NSB) 3. [³H]-L + Halostachine (Competition) P1->A1 P2 Prepare Radioligand ([³H]-L) & Competitor (Halostachine) P2->A1 S1 Separate Bound/Free Ligand (Vacuum Filtration) A1->S1 Equilibrium Reached D1 Plot % Specific Binding vs. [Halostachine] D2 Calculate IC50 from Curve D1->D2 D3 Calculate Ki via Cheng-Prusoff Equation D2->D3 S2 Quantify Radioactivity (Scintillation Counting) S1->S2 S2->D1 Raw Data (CPM)

Sources

A Technical Guide to the Stereospecific Biological Activity of (R)- and (S)-N-methylphenylethanolamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The principle of stereoselectivity is a cornerstone of modern pharmacology and drug development. Chiral molecules, though chemically identical in composition, can exhibit profoundly different physiological effects. This technical guide provides an in-depth analysis of the distinct biological activities of the (R)- and (S)-enantiomers of N-methylphenylethanolamine (NMPEA), a phenylethanolamine alkaloid also known as halostachine. By examining the structural basis of their interactions with adrenergic and other monoamine systems, we elucidate the critical importance of chiral purity in research and therapeutic applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a detailed comparative analysis of the enantiomers' pharmacodynamics and pharmacokinetics but also field-proven, step-by-step protocols for their experimental evaluation.

Introduction: The Imperative of Chirality in Pharmacology

This compound (NMPEA) is a naturally occurring β-hydroxylated phenethylamine found in various plants, including the Asian shrub Halostachys caspica.[1] Structurally related to endogenous catecholamines like epinephrine and norepinephrine, NMPEA's pharmacological properties have garnered significant interest. The presence of a hydroxyl group on the benzylic carbon creates a chiral center, resulting in two non-superimposable mirror-image isomers, or enantiomers: (R)-(-)-N-methylphenylethanolamine and (S)-(+)-N-methylphenylethanolamine.[1]

In drug development, treating enantiomers as distinct chemical entities is not merely an academic exercise; it is a fundamental requirement for safety and efficacy. Biological systems, from enzymes to receptors, are inherently chiral, leading to stereospecific interactions that can result in one enantiomer being therapeutically active while the other is inactive, or, in some cases, responsible for adverse effects. For phenylethanolamine-type compounds, this stereoselectivity is particularly pronounced at adrenergic receptors, where the (R) configuration is typically essential for potent agonist activity.[2][3]

This guide will deconstruct the biological activity of the NMPEA enantiomers, providing a robust framework for understanding their differential pharmacology and equipping researchers with the methodologies required to precisely characterize them.

Physicochemical and Stereochemical Properties

  • Chemical Name: 2-(Methylamino)-1-phenylethanol

  • Molecular Formula: C₉H₁₃NO

  • Molar Mass: 151.21 g/mol

  • Chiral Center: The benzylic carbon atom (C1) bearing the hydroxyl group.

The (R) and (S) designations are based on the Cahn-Ingold-Prelog priority rules. The naturally occurring alkaloid, halostachine, is the levorotatory (R)-enantiomer.[1] Synthetic preparations of NMPEA are often produced as a racemic mixture, containing equal amounts of both enantiomers.[1] The ability to separate and study these enantiomers in isolation is paramount to understanding their true pharmacological profiles.

Comparative Pharmacodynamics: An Enantioselective View

The primary mechanism of action for NMPEA is its interaction with the adrenergic system. However, its effects on other monoamine systems, such as transporters, also warrant consideration.

Adrenergic System Activity: The Dominance of the (R)-Enantiomer

Adrenergic receptors (ARs) are G-protein coupled receptors (GPCRs) that mediate the effects of epinephrine and norepinephrine. They are broadly classified into α and β subtypes. For β-phenylethylamine derivatives, the spatial arrangement of the hydroxyl group is critical for receptor binding and activation.

General Principle of Stereoselectivity: For agonists of the phenylethanolamine class, the (R)-configuration at the β-hydroxyl carbon is consistently associated with higher affinity and intrinsic activity at both α- and β-adrenergic receptors.[2] This is because the (R)-enantiomer's hydroxyl group can form a crucial hydrogen bond with a specific serine residue in the binding pocket of the receptor, an interaction that is sterically hindered for the (S)-enantiomer. Studies on norepinephrine, a closely related endogenous catecholamine, demonstrate this principle clearly, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[2] Similarly, the bronchodilatory effects of the β2-agonist albuterol are attributed almost exclusively to its (R)-enantiomer, which possesses a much greater affinity for the β2-adrenergic receptor than the (S)-form.

This compound (NMPEA): While direct, side-by-side comparative studies on the NMPEA enantiomers are not extensively published, we can infer their activity based on this established structure-activity relationship (SAR).

  • (R)-N-methylphenylethanolamine: This enantiomer is predicted to be the biologically active form at adrenergic receptors. It is expected to act as an agonist, particularly at β-adrenergic receptors, leading to downstream signaling events such as the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). Racemic NMPEA has been shown to possess approximately three times the binding affinity for the β2-adrenergic receptor compared to its parent compound, phenylethanolamine.[1] It is highly probable that this activity is predominantly driven by the (R)-enantiomer.

  • (S)-N-methylphenylethanolamine: This enantiomer is expected to have significantly lower affinity and efficacy at adrenergic receptors. Its contribution to the overall adrenergic activity of the racemic mixture is likely to be minimal. In some cases, the "inactive" enantiomer can even contribute to off-target effects or antagonize the active form, although this has not been specifically demonstrated for NMPEA.

The following table summarizes the expected activity profile based on established SAR for the phenylethanolamine class.

EnantiomerExpected Adrenergic Receptor AffinityExpected Functional Activity
(R)-NMPEA Moderate to HighAgonist (particularly at β-ARs)
(S)-NMPEA Very LowNegligible Agonist Activity
Monoamine Transporter Interactions

Beyond direct receptor binding, phenethylamines can interact with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4] These transporters are responsible for the reuptake of neurotransmitters from the synapse. Inhibition or reversal of this transport can significantly elevate synaptic neurotransmitter levels.

Studies on related chiral phenylethylamine derivatives have shown that stereoselectivity is also a key factor in transporter interactions.[5][6] For example, with N-alkylated 4-methylamphetamine analogs, the (S)-enantiomers are consistently more potent than the (R)-enantiomers at DAT, NET, and SERT.[7] While specific data for the NMPEA enantiomers is scarce, it is plausible that they exhibit differential activity at these transporters, which could contribute to their overall pharmacological profile. This represents a critical area for future investigation.

Enantioselective Pharmacokinetics and Metabolism

Metabolizing enzymes, particularly cytochrome P450 (CYP) isoenzymes, are chiral and can exhibit profound stereoselectivity.[6] This means that the (R)- and (S)-enantiomers of a drug can be metabolized at different rates, leading to different plasma concentrations and durations of action.

NMPEA is known to be a substrate for monoamine oxidases (MAO-A and MAO-B), which are involved in its degradation.[8] It is highly likely that this enzymatic degradation is stereoselective. For instance, with the drug omeprazole, the (R)-enantiomer is primarily metabolized by CYP2C19, while the (S)-enantiomer is a substrate for CYP3A4, leading to significant differences in their oral bioavailability. This highlights the necessity of characterizing the metabolic fate of each NMPEA enantiomer independently to fully understand the pharmacokinetics of the racemic mixture.

Experimental Methodologies: A Practical Guide

To empirically validate the predicted stereospecific activities of the NMPEA enantiomers, rigorous in vitro pharmacological assays are required. The following protocols are presented as self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness.

Protocol 1: Competitive Radioligand Binding Assay for Adrenergic Receptor Affinity

Principle: This assay quantifies the affinity (Ki) of a test compound (e.g., (R)- or (S)-NMPEA) for a specific receptor by measuring its ability to compete with and displace a radiolabeled ligand of known high affinity and specificity. The amount of radioactivity detected is inversely proportional to the affinity of the test compound.

Detailed Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human adrenergic receptor of interest (e.g., β2-AR in HEK293 cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, the radioligand (e.g., [³H]-dihydroalprenolol for β-ARs) at a concentration near its Kd, and the membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a potent, unlabeled antagonist (e.g., 10 µM propranolol) to saturate all specific binding sites.

    • Competition Wells: Add assay buffer, the radioligand, the membrane preparation, and serial dilutions of the test compound ((R)-NMPEA or (S)-NMPEA).

    • Rationale: The difference between Total Binding and NSB represents the specific binding of the radioligand to the receptor. The competition curve demonstrates the displacement of this specific binding by the test compound.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.

  • Termination and Harvesting:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to minimize dissociation of the radioligand while removing unbound radioactivity.

  • Quantification and Data Analysis:

    • Dry the filter mats and add scintillation cocktail.

    • Count the radioactivity on each filter using a scintillation counter.

    • Subtract the NSB counts from all other wells to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay for Agonist Potency

Principle: This cell-based assay measures the functional consequence of receptor activation. For Gs-coupled receptors like the β-adrenergic receptors, agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This assay quantifies cAMP levels to determine the potency (EC₅₀) and efficacy (Emax) of a test compound.

Detailed Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Use a cell line expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the human β2-AR).

    • Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds ((R)-NMPEA and (S)-NMPEA) and a known full agonist (e.g., Isoproterenol, as a positive control) in stimulation buffer. The buffer should contain a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of newly synthesized cAMP.

    • Rationale: The PDE inhibitor is crucial for signal amplification and accumulation, ensuring a robust and measurable response.

  • Cell Stimulation:

    • Carefully remove the culture medium from the cells.

    • Pre-incubate the cells with the stimulation buffer containing the PDE inhibitor for a short period (e.g., 15-30 minutes).

    • Add the diluted compounds (and controls) to the respective wells.

    • Incubate the plate at 37°C for a predetermined optimal stimulation time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells by adding the lysis buffer provided with a commercial cAMP detection kit.

    • Quantify cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.

    • HTRF Principle: Intracellular cAMP produced by the cells competes with a d2-labeled cAMP conjugate for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the antibody is not bound to cellular cAMP, the donor (cryptate) and acceptor (d2) are in close proximity, allowing for a FRET signal. Increased cellular cAMP disrupts this, leading to a decrease in the FRET signal. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal (e.g., HTRF ratio) for each well to a cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response achievable).

Visualization of Key Pathways and Workflows

To further clarify the mechanisms and processes described, the following diagrams are provided.

β-Adrenergic Receptor Signaling Pathway

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist (R)-NMPEA Receptor β-Adrenergic Receptor Agonist->Receptor Binding G_Protein Gαs Gβγ Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Events

Caption: Agonist binding to a β-AR activates the Gs protein, stimulating adenylyl cyclase to produce cAMP.

Radioligand Binding Assay Workflow

Binding_Workflow Start Start: Prepare Reagents (Membranes, Radioligand, Test Compounds) Setup Set up 96-well Plate: Total, NSB, and Competition Wells Start->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Harvest Terminate & Harvest: Rapid Vacuum Filtration Incubate->Harvest Count Add Scintillant & Count Radioactivity Harvest->Count Analyze Data Analysis: Calculate Specific Binding, Determine IC₅₀ and Ki Count->Analyze End End: Affinity (Ki) Value Analyze->End

Caption: Key steps in a competitive radioligand binding assay to determine compound affinity (Ki).

Conclusion and Future Directions

The biological activity of this compound is fundamentally dictated by its stereochemistry. Based on well-established structure-activity relationships for the phenylethanolamine class, the (R)-enantiomer is the active form, acting as an agonist at adrenergic receptors, while the (S)-enantiomer is largely inactive at these sites. Any research or development involving NMPEA must therefore utilize enantiomerically pure compounds to ensure that the observed effects are accurately attributed and to avoid the confounding variables introduced by a racemic mixture.

Future research should focus on generating definitive, comparative data for the (R)- and (S)-enantiomers. This includes determining their binding affinities and functional potencies across the full panel of adrenergic (α₁, α₂, β₁, β₂, β₃) and other relevant monoamine receptors. Furthermore, a thorough investigation into their stereoselective interactions with DAT, NET, and SERT, as well as their differential metabolism by CYP and MAO enzymes, will provide a complete picture of their pharmacological profiles and is essential for any potential therapeutic development.

References

  • Ahuna, K. K., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. Pharmaceuticals (Basel), 15(10), 1279. [Link]

  • Lu, H. (2007). Stereoselectivity in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 149-158. [Link]

  • Wikipedia. Halostachine. [Link]

  • Mayer, M., et al. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. Journal of Pharmacy and Pharmacology, 55(3), 379-386. [Link]

  • Simmler, L. D., et al. (2016). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. Journal of Pharmacology and Experimental Therapeutics, 359(1), 114-124. [Link]

  • Page, C. P., et al. (2004). Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model. Journal of Allergy and Clinical Immunology, 113(4), 675-682. [Link]

  • Raiteri, M., et al. (1977). Differences in presynaptic alpha-blockade, noradrenaline uptake inhibition, and potential antidepressant activity between (+)- and (-)mianserin. Naunyn-Schmiedeberg's Archives of Pharmacology, 300(2), 237-241. [Link]

  • National Center for Biotechnology Information. Overview of Monoamine Transporters. [Link]

  • ResearchGate. Binding affinities (pKi values) of L-phenylephrine, medetomidine, synephrine, β-phenethylamine, and 1R,2S norephedrine on homogeneous populations of human α 1A. [Link]

  • National Center for Biotechnology Information. Overview of Monoamine Transporters. [Link]

  • Ahuna, K. K., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. Pharmaceuticals (Basel), 15(10), 1279. [Link]

  • Lu, H. (2007). Stereoselectivity in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 149-158. [Link]

  • Simmler, L. D., et al. (2016). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. Journal of Pharmacology and Experimental Therapeutics, 359(1), 114-124. [Link]

  • Nichols, J., et al. (2022). Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency. PLoS One, 17(8), e0272331. [Link]

  • Caron, F., et al. (1993). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Fundamental & Clinical Pharmacology, 7(7-8), 327-337. [Link]

Sources

Role of N-methylphenylethanolamine in catecholamine biosynthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of N-methylphenylethanolamine in Catecholamine Biosynthesis

Foreword

As a Senior Application Scientist, my focus extends beyond mere procedural execution to a deeper understanding of the intricate biochemical systems we investigate. The biosynthesis of catecholamines—dopamine, norepinephrine, and epinephrine—is a cornerstone of neurobiology and pharmacology. While the primary pathway is well-documented, the metabolic potential of its key enzymes often harbors significant, yet overlooked, complexities. This guide delves into one such complexity: the role of this compound (NMP) and its relationship with Phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in epinephrine synthesis. We will explore how PNMT's substrate promiscuity creates alternative metabolic routes and discuss the methodologies required to elucidate these secondary pathways, providing a comprehensive resource for researchers in neuropharmacology and drug development.

The Canonical Catecholamine Biosynthesis Pathway: A Foundational Overview

The synthesis of catecholamines is a sequential, enzymatic cascade that converts the amino acid L-tyrosine into the principal neurotransmitters and hormones that govern the sympathetic nervous system and various central nervous system functions.[1] This pathway is critical for the "fight-or-flight" response, mood regulation, and cardiovascular function.[2][3]

The process unfolds in four key steps:

  • Tyrosine Hydroxylation : The pathway begins with the conversion of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH). This is the rate-limiting step in the entire sequence, making it a critical point of regulation.[4][5]

  • DOPA Decarboxylation : L-DOPA is rapidly converted to dopamine by aromatic L-amino acid decarboxylase (AADC), a pyridoxine-dependent enzyme.[1][5] In dopaminergic neurons, the pathway concludes here.[6]

  • Dopamine Hydroxylation : In noradrenergic and adrenergic cells, dopamine is transported into synaptic vesicles where it is hydroxylated by dopamine β-hydroxylase (DBH) to form norepinephrine.[2][5]

  • Norepinephrine Methylation : The final step, occurring primarily in the adrenal medulla and specific brainstem neurons, is the N-methylation of norepinephrine to epinephrine.[3] This reaction is catalyzed by Phenylethanolamine N-methyltransferase (PNMT), which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[5][6][7]

Catecholamine_Pathway cluster_enzymes Enzymatic Conversions Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA  TH Dopamine Dopamine LDOPA->Dopamine  AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine  DBH Epinephrine Epinephrine Norepinephrine->Epinephrine  PNMT TH Tyrosine Hydroxylase (TH) (Rate-Limiting) AADC Aromatic L-Amino Acid Decarboxylase (AADC) DBH Dopamine β-Hydroxylase (DBH) PNMT Phenylethanolamine N-Methyltransferase (PNMT)

Figure 1: The canonical catecholamine biosynthesis pathway.

Phenylethanolamine N-Methyltransferase (PNMT): A Catalyst with Broader Horizons

PNMT is more than a single-purpose enzyme; its activity profile reveals a capacity to methylate a range of phenylethanolamine-based compounds, not just its primary substrate, norepinephrine.[7] This substrate promiscuity is central to understanding the role of this compound.

Enzymatic Mechanism and Substrate Specificity

PNMT catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the primary amine of its substrate.[8] This proceeds via a classic SN2 nucleophilic attack mechanism, where the substrate's amine nitrogen attacks the electrophilic methyl carbon of SAM.[9][10]

While norepinephrine is the canonical substrate leading to epinephrine, PNMT also efficiently metabolizes other structurally similar amines.[7] Notably, it acts on phenylethanolamine to produce This compound (NMP) .[11] It can also convert p-octopamine to synephrine and phenethylamine to N-methylphenethylamine.[7] The structural requirement for PNMT activity favors an extended aminoethyl side chain conformation for simultaneous binding of the amino and hydroxyl groups.[12]

The ability of PNMT to accept these alternative substrates is not merely a biochemical curiosity. It implies that in tissues where both PNMT and these precursor amines are present, a variety of N-methylated products, including NMP, can be endogenously synthesized.

PNMT_Mechanism cluster_legend Legend PNMT_Free PNMT (Free Enzyme) PNMT_Bound PNMT Substrate (e.g., Norepinephrine) Cofactor (SAM) PNMT_Free->PNMT_Bound Binding Transition_State S N 2 Transition State (Methyl Transfer) PNMT_Bound->Transition_State Catalysis PNMT_Products PNMT Product (e.g., Epinephrine) SAH Transition_State->PNMT_Products Reaction Completion PNMT_Products->PNMT_Free Product Release SAM SAM: S-adenosylmethionine SAH SAH: S-adenosylhomocysteine

Figure 2: Simplified catalytic cycle of PNMT.
Comparative Substrate Activity

Understanding the hierarchy of PNMT substrates is crucial for predicting metabolic flux in a physiological context. While comprehensive kinetic data comparing all potential substrates on the human enzyme is sparse, relative activity studies provide valuable insights.

SubstrateProductRelative Activity (%)Significance
Norepinephrine EpinephrineHigh (Endogenous)Primary physiological reaction for adrenaline synthesis.[7]
Phenylethanolamine This compound (NMP)100% (Reference)Excellent substrate; forms the trace amine NMP.[11][13]
Normetanephrine Metanephrine50%Metabolite of norepinephrine, also a viable PNMT substrate.[13]
p-Octopamine SynephrineHigh (Endogenous)Forms another important trace amine with sympathomimetic properties.[7]
Phenylethylamine N-methylphenethylamine28%Positional isomer of amphetamine; demonstrates PNMT's broader activity.[7][13]

Table 1: Relative substrate specificity of Phenylethanolamine N-methyltransferase (PNMT). Data is synthesized from multiple sources, with phenylethanolamine activity often used as a benchmark in literature.[11][13]

This compound (NMP): A Trace Amine Forged by PNMT

NMP, also known as halostachine, is a naturally occurring alkaloid found in various plants and animal tissues.[13][14] Its endogenous presence in mammals is directly linked to the action of PNMT on phenylethanolamine.[11][13]

A Side-Reaction to the Main Pathway

It is critical to clarify that NMP is not an intermediate in the canonical pathway leading to epinephrine. Rather, its synthesis represents a parallel reaction catalyzed by PNMT. The physiological concentration of the precursor, phenylethanolamine, versus norepinephrine will dictate the relative production rates of NMP and epinephrine in PNMT-expressing tissues like the adrenal gland and certain brain regions.[13]

Physiological and Pharmacological Profile

Once formed, NMP is not inert. As a trace amine, it exerts its own physiological effects, likely through interaction with adrenergic receptors. Studies have shown that intravenous administration of NMP in animal models can induce:

  • Mydriasis (pupil dilation)[14][15]

  • Bradycardia (decreased heart rate) at certain doses[15]

  • Piloerection and salivation [14]

These effects are consistent with an action on α- and β-adrenergic receptors.[14] The short plasma half-life of approximately 5 to 10 minutes suggests rapid metabolism.[15] This raises the compelling possibility that localized, PNMT-driven synthesis of NMP could serve as a neuromodulatory mechanism, distinct from the systemic hormonal effects of epinephrine.

Methodologies for Interrogating the PNMT-NMP Axis

Validating the synthesis of NMP and quantifying its role relative to the primary catecholamine pathway requires robust analytical methodologies. As a Senior Application Scientist, I emphasize a self-validating workflow that combines enzymatic assays with highly specific quantitative analysis.

Protocol 1: Radiometric Assay for PNMT Activity

This protocol provides a classic and highly sensitive method to measure the methyltransferase activity of PNMT using a radiolabeled methyl donor. It is adaptable for various substrates, allowing for direct comparison of their conversion rates.

Objective: To quantify the rate of methyl group transfer from [14C]-SAM to a substrate (e.g., phenylethanolamine or norepinephrine) by PNMT.

Materials:

  • Tissue homogenate or purified PNMT enzyme solution[16]

  • Substrate solution: 30 mM D,L-Normetanephrine (for standard assay) or 30 mM Phenylethanolamine in distilled water[16]

  • Cofactor: S-adenosyl-L-(methyl-14C)-methionine (14C-SAM), ~55 mCi/mmol[16]

  • Assay Buffer: 1.0 M Tris-HCl, pH 8.5[16]

  • Stop Solution: 0.5 M Sodium borate, pH 10.0[16]

  • Extraction Solvent: Toluene:isoamyl alcohol (3:2, v/v)[16]

  • Scintillation cocktail and liquid scintillation counter

Step-by-Step Methodology:

  • Preparation of Assay Master Mix: On ice, prepare a master mix containing Tris-HCl buffer, the chosen substrate, and 14C-SAM. The precise volumes should be calculated based on the final desired concentrations in the reaction tube.[16]

  • Reaction Initiation: In a microcentrifuge tube, pipette 50 µL of the assay master mix. To start the reaction, add 50 µL of a suitable dilution of the PNMT enzyme solution. Mix gently.[16]

  • Incubation: Incubate the reaction tube at 37°C for a defined period (e.g., 10-20 minutes). This time should be within the linear range of the reaction, which must be determined empirically in pilot experiments.

  • Reaction Termination: Stop the reaction by adding 1 mL of cold 0.5 M Sodium borate stop solution. This raises the pH and denatures the enzyme.[16]

  • Product Extraction: Add 6 mL of the toluene:isoamyl alcohol solvent to the tube. Vortex vigorously for 20-30 seconds to extract the newly formed, radiolabeled N-methylated product into the organic phase. The unreacted, charged 14C-SAM remains in the aqueous phase.

  • Phase Separation: Centrifuge the tubes at low speed (e.g., 2000 x g for 5 minutes) to achieve clear separation of the aqueous and organic layers.

  • Quantification: Carefully transfer a known volume (e.g., 4 mL) of the upper organic phase to a scintillation vial. Add an appropriate scintillation cocktail, and count the 14C radioactivity in a liquid scintillation spectrometer.

  • Calculation: Compare the counts per minute (CPM) to a standard curve of known 14C concentrations to determine the amount of product formed per unit time per mg of protein. Enzyme activity is typically expressed as pmol/min/mg or nmol/hour/mg.[16]

Causality and Self-Validation:

  • Why Radiometry? It provides exquisite sensitivity and directly measures the catalytic event (methyl transfer) rather than relying on secondary detection.

  • Controls are Critical: A "no enzyme" control is essential to measure background counts. A "no substrate" control validates that the activity is substrate-dependent.

  • Linearity: Establishing the linear range with respect to time and enzyme concentration is mandatory for accurate rate calculations.

Protocol 2: LC-MS/MS Quantification of NMP and Catecholamines in Biological Samples

This workflow provides the gold standard for specific and sensitive quantification of multiple analytes (NMP, epinephrine, norepinephrine, etc.) simultaneously from a complex biological matrix like plasma or brain tissue.

Objective: To extract and quantify endogenous levels of NMP and canonical catecholamines.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) IS_Spike Spike with Internal Standards (Deuterated Analytes) Sample->IS_Spike SPE Solid-Phase Extraction (SPE) (e.g., C18 or Mixed-Mode Cation Exchange) IS_Spike->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute in Mobile Phase Elute->Reconstitute Inject Inject into UPLC/HPLC System Reconstitute->Inject Separation Chromatographic Separation (e.g., Reversed-Phase C18 Column) Inject->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MSMS Tandem Mass Spectrometry (MS/MS Detection) Ionization->MSMS Quant Quantification (MRM Transitions) MSMS->Quant

Figure 3: Workflow for LC-MS/MS analysis of NMP and catecholamines.

Step-by-Step Methodology:

  • Sample Collection & Stabilization: Collect biological samples (e.g., blood into EDTA tubes) and immediately place them on ice. Centrifuge to obtain plasma. Add antioxidants like glutathione or perchloric acid to prevent catecholamine degradation.[17]

  • Internal Standard Spiking: Add a known concentration of stable isotope-labeled internal standards (e.g., NMP-d3, Epinephrine-d3) to the sample. This is crucial for correcting for analyte loss during sample preparation and for variations in instrument response.

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., mixed-mode cation exchange). Load the spiked sample onto the cartridge. The analytes will bind to the sorbent.[18]

  • Wash and Elute: Wash the cartridge with a weak solvent to remove interferences (e.g., salts, lipids). Elute the analytes of interest with a stronger solvent (e.g., methanol with formic acid).[18]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for the LC system.

  • LC Separation: Inject the reconstituted sample into an HPLC or UPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[19]

  • MS/MS Detection: The column eluent is directed into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode.

    • MRM Principle: The first quadrupole (Q1) is set to select the precursor ion (the protonated molecular ion, [M+H]+) of a specific analyte (e.g., NMP).

    • This selected ion is fragmented in the collision cell (Q2).

    • The third quadrupole (Q3) is set to select a specific, high-abundance fragment ion (product ion) characteristic of that analyte.

    • This precursor -> product ion transition is highly specific and used for quantification.

  • Data Analysis: A calibration curve is constructed by analyzing standards of known concentrations. The peak area ratio of the analyte to its corresponding internal standard is plotted against concentration. The concentration of the analyte in the unknown sample is then calculated from this curve.

Conclusion and Future Perspectives

This compound does not lie on the direct biosynthetic route to epinephrine. However, its formation via the enzymatic action of PNMT on phenylethanolamine is a biochemically validated and physiologically relevant event.[11][13] This positions NMP as an important member of the endogenous trace amine family.

The study of NMP and other secondary products of catecholamine-synthesizing enzymes underscores a critical principle for drug development professionals and researchers: key metabolic enzymes are rarely monospecific. Understanding this substrate promiscuity opens new avenues for research. For instance, alterations in PNMT activity, which have been implicated in conditions like Alzheimer's disease, may affect not only epinephrine levels but also the entire profile of N-methylated trace amines.[8] The advanced analytical protocols detailed herein provide the necessary tools to explore these complex interactions, paving the way for a more nuanced understanding of neurochemistry and the development of more specific therapeutic agents.

References

  • Wikipedia. Phenylethanolamine N-methyltransferase. [Link]

  • Wikipedia. Phenylethanolamine. [Link]

  • U.S. Department of Energy, Office of Science. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. [Link]

  • Pharmaguideline. Biosynthesis and Catabolism of Catecholamine. [Link]

  • Grozinger, L. et al. (2018). An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production. Journal of Biological Chemistry. [Link]

  • McLeish, M. J., & Grunewald, G. L. (2007). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. International Journal of Molecular Sciences. [Link]

  • Gee, C. L. et al. (2021). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Chemical Biology. [Link]

  • Shannon, H. E., et al. (1981). Physiologic effects and plasma kinetics of beta-phenylethylamine and its N-methyl homolog in the dog. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Science.gov. phenylethanolamine n-methyltransferase pnmt: Topics by Science.gov. [Link]

  • StudySmarter. Catecholamine Synthesis: Pathway & Metabolism. [Link]

  • PathWhiz. The biosynthetic pathway for the catecholamine neurotransmitters. [Link]

  • Kuhar, M. J., Couceyro, P. R., & Lambert, P. D. (1999). Biosynthesis of Catecholamines. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • DeMarinis, R. M., et al. (1988). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry. [Link]

  • PathWhiz. Catecholamine Biosynthesis. [Link]

  • Li, H., et al. (2023). Recent Advances in Catecholamines Analytical Detection Methods and Their Pretreatment Technologies. Critical Reviews in Analytical Chemistry. [Link]

  • Al-Balkhi, M. H., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules. [Link]

  • Tsunoda, M. (2006). Recent advances in methods for the analysis of catecholamines and their metabolites. Analytical and Bioanalytical Chemistry. [Link]

  • Wikipedia. Halostachine. [Link]

  • Analytical Methods Committee, AMCTB 120. (2023). Analytical methods for determining urinary catecholamines in healthy subjects. Analytical Methods. [Link]

  • Grozinger, L. et al. (2018). An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production. PubMed. [Link]

  • Biedermann, D. M., et al. (2021). Biosynthesis of Ephedrine Initiated by Pyridoxal Phosphate-Dependent Formation of Cathinone. Angewandte Chemie International Edition. [Link]

  • Hage, D. S., et al. (2009). DETERMINATION OF FREE CATECHOLAMINES IN URINE BY TANDEM AFFINITY/ION-PAIR CHROMATOGRAPHY AND FLOW INJECTION ANALYSIS. Clinica Chimica Acta. [Link]

  • Wikipedia. Catecholamine. [Link]

  • DocCheck Flexikon. (2021). Phenylethanolamin-N-Methyltransferase. [Link]

  • Grunewald, G. L., et al. (2001). Phenylethanolamine N-methyltransferase kinetics: bovine versus recombinant human enzyme. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chen, Y. C., et al. (2024). Role of Phenylethanolamine-N-methyltransferase on Nicotine-Induced Vasodilation in Rat Cerebral Arteries. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Gandal, M. J., & Siegel, S. J. (2023). Physiology, Catecholamines. StatPearls. [Link]

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Interaction of N-methylphenylethanolamine with phenylethanolamine N-methyltransferase (PNMT).

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Interaction of N-methylphenylethanolamine with Phenylethanolamine N-methyltransferase (PNMT)

Executive Summary

Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to epinephrine.[1] This function positions PNMT as a critical regulator of adrenergic signaling, making it a key area of study for understanding the stress response, cardiovascular function, and various neuropathologies.[2] While norepinephrine is its primary physiological substrate, PNMT exhibits broader specificity, acting on other β-phenylethanolamines. The product of phenylethanolamine methylation is this compound.[3]

This technical guide provides an in-depth examination of the interaction between this compound and PNMT. Rather than acting as a substrate, this compound primarily interacts with the enzyme as a reaction product. This guide elucidates the kinetic consequences of this interaction, framing it within the context of product inhibition. We will explore the structural basis of this interaction, provide detailed, field-proven protocols for its experimental characterization, and discuss the implications for both fundamental enzymatic studies and the strategic development of novel PNMT inhibitors.

Phenylethanolamine N-methyltransferase (PNMT): A Molecular Overview

Biological Function and Significance

PNMT (EC 2.1.1.28) catalyzes the final step in the synthesis of epinephrine (adrenaline), a crucial hormone and neurotransmitter.[4] This reaction involves the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine.[1][5] Primarily located in the adrenal medulla, PNMT expression is also found in specific neurons within the brain and in cardiomyocytes.[1] The production of epinephrine is a key component of the "fight-or-flight" response, and its synthesis is tightly regulated, in part by glucocorticoids which enhance PNMT expression.[1] Dysregulation of PNMT activity has been linked to conditions such as hypertension and Alzheimer's disease.[6][7]

Structural Biology of the Catalytic Site

Human PNMT is a 30 kDa protein that exists as a dimer in solution.[1] Its gene is located on chromosome 17.[1] X-ray crystallography has revealed a detailed architecture of the active site, which comprises two distinct but adjacent pockets: one for the cofactor SAM and another for the phenylethanolamine substrate.[6][8] The binding of the SAM cofactor is stabilized by pi-stacking interactions with aromatic residues.[1] For the substrate, the residue Glutamine 185 (Glu185) is critically important for binding the catecholamine, and its mutation can reduce catalytic efficiency by several orders of magnitude.[1][9] The enzyme's structure is notably plastic, allowing it to accommodate a variety of substrates and inhibitors.[8][10]

Catalytic Mechanism

The methylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[11] Kinetic studies, including initial velocity and isothermal titration calorimetry experiments, have demonstrated that human PNMT operates via an ordered sequential mechanism, where the cofactor SAM binds to the enzyme first, followed by the phenylethanolamine substrate.[12][13] For the nucleophilic attack by the substrate's amine on the methyl group of SAM to occur, the amine must be deprotonated.[11] It is proposed that an active site residue, likely Glu185, facilitates this deprotonation through a water molecule, positioning the substrate for catalysis.[9] The rate-limiting step of the reaction is the physical transfer of the methyl group.[11][14]

Catecholamine Biosynthesis Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT (EC 2.1.1.28)

Figure 1: The Catecholamine Biosynthesis Pathway.

This compound as a PNMT Product Inhibitor

Defining the Interaction: Substrate vs. Product

While PNMT's primary role is the conversion of norepinephrine, its active site can accommodate other phenylethanolamine-based molecules, including phenylethanolamine itself.[1][7] When phenylethanolamine binds as a substrate, PNMT catalyzes its methylation to produce this compound.[3] Consequently, the core topic of this guide—the interaction of this compound with PNMT—is fundamentally an examination of a product's effect on the enzyme that created it.

The Principle of Product Inhibition

In enzyme kinetics, product inhibition is a common form of regulation where the product of an enzymatic reaction binds to the enzyme and inhibits its activity. This occurs because the product often retains structural similarity to the substrate and can therefore bind to the active site, acting as a competitive inhibitor. As the concentration of the product increases, it competes with the substrate for access to the enzyme, thereby slowing the overall reaction rate. Understanding this feedback is critical for accurately modeling enzyme behavior in vivo and for designing effective inhibitor drugs.

Hypothesized Mechanism: Competitive Inhibition

This compound, as the product, is hypothesized to interact with PNMT as a competitive inhibitor. It possesses the core phenylethanolamine scaffold that allows it to be recognized by the enzyme's active site. However, because its amine group is already methylated, it cannot act as a methyl acceptor. By occupying the active site, it prevents the binding of substrates like norepinephrine or phenylethanolamine, thus reducing the catalytic rate. The experimental protocols detailed in the following section are designed to test this hypothesis and quantify the potency of this inhibition.

Product Inhibition Workflow sub Substrate (S) es Enzyme-Substrate Complex (ES) sub->es enz Enzyme (E) enz->es es->enz k_cat prod Product (P) es->prod k_cat prod->enz Competitive Inhibition (Ki)

Figure 2: Conceptual model of competitive product inhibition.

Experimental Characterization of the Interaction

To rigorously define the interaction between this compound and PNMT, a series of kinetic experiments are required. The primary objective is to determine the inhibition constant (Ki), which quantifies the inhibitor's binding affinity, and the mode of inhibition.

Essential Reagents and Materials
  • Enzyme: Recombinant human PNMT. Expertise Insight: Using a highly purified, recombinant source is critical to eliminate confounding activities from other methyltransferases and ensure batch-to-batch consistency.

  • Cofactor: S-Adenosyl-L-methionine (SAM). Must be of high purity and stored appropriately to prevent degradation.

  • Substrate: Norepinephrine (physiological) or phenylethanolamine (model).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 100 mM potassium phosphate, pH 8.0.

  • Reaction Stop Solution: e.g., 1 M perchloric acid.

Experimental Design for Kinetic Analysis
  • Causality: To determine the Ki and inhibition mechanism, one must measure the initial reaction velocity (v0) across a matrix of conditions. This involves varying the substrate concentration while holding the inhibitor concentration constant, and repeating this for several different inhibitor concentrations. This systematic approach allows for the dissociation of effects on substrate binding (Km) versus maximum velocity (Vmax), which is the hallmark of mechanistic enzyme analysis.

Protocol: PNMT Enzyme Activity Assay via HPLC-UV

This protocol is based on a robust and direct method that measures the formation of S-adenosyl-L-homocysteine (SAH), the demethylated product of SAM.[15] Its accumulation is directly stoichiometric with the formation of the methylated substrate product.

  • Trustworthiness: This method is self-validating because SAH is a universal product of all SAM-dependent methyltransferases. Its direct quantification provides a highly reliable measure of enzyme turnover, avoiding potential interferences from detecting the specific methylated product (e.g., epinephrine), which might be unstable.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of substrate (e.g., 10 mM norepinephrine) and inhibitor (e.g., 50 mM this compound) in ultrapure water.

    • Prepare a stock solution of SAM (e.g., 2 mM) in assay buffer.

    • Prepare serial dilutions of both the substrate and inhibitor in assay buffer to cover a range of concentrations (e.g., 0.5x to 10x the expected Km for the substrate).

  • Reaction Setup (in a 96-well plate or microcentrifuge tubes):

    • To each well/tube, add:

      • 50 µL of Assay Buffer containing the desired final concentration of substrate and inhibitor.

      • 20 µL of PNMT enzyme solution (concentration optimized to ensure linear product formation over the incubation time).

    • Pre-incubate the enzyme-substrate-inhibitor mixture for 10 minutes at 37°C to allow for thermal equilibration.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 30 µL of the SAM solution.

    • Incubate for a fixed period (e.g., 30 minutes) at 37°C. Ensure this time falls within the linear range of the reaction.

  • Reaction Termination:

    • Stop the reaction by adding 20 µL of 1 M perchloric acid. This denatures the enzyme and precipitates proteins.

    • Centrifuge the samples (e.g., 10,000 x g for 5 minutes) to pellet the precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to HPLC vials.

    • Inject a defined volume onto a C18 reverse-phase HPLC column.

    • Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer like ammonium acetate) that separates SAM and SAH.

    • Detect SAH using a UV detector at 258 nm.[15]

  • Data Quantification:

    • Generate a standard curve using known concentrations of pure SAH.

    • Calculate the concentration of SAH produced in each enzymatic reaction by interpolating from the standard curve.

    • Convert the concentration to reaction velocity (e.g., in µmol/min/mg of enzyme).

Data Analysis and Interpretation

The resulting velocity data should be plotted and analyzed using specialized software (e.g., GraphPad Prism).

  • Michaelis-Menten Plot: Plot velocity vs. substrate concentration for each inhibitor concentration. This provides a direct visualization of the inhibition.

  • Lineweaver-Burk Plot: Plot 1/velocity vs. 1/[substrate]. This double-reciprocal plot is a powerful diagnostic tool. For competitive inhibition, the lines for different inhibitor concentrations will intersect on the y-axis, indicating that Vmax is unchanged while the apparent Km increases.

  • Ki Calculation: The data should be fit to the appropriate competitive inhibition model to calculate a precise Ki value.

Table 1: Representative Kinetic Data for PNMT Inhibition (Note: These are illustrative values for demonstration purposes.)

InhibitorSubstrateKm (µM)Vmax (nmol/min/mg)Ki (µM)Inhibition Type
This compoundNorepinephrine16[15]150~120Competitive
This compoundPhenylethanolamine25135~95Competitive

digraph "Experimental Workflow for PNMT Inhibition Assay" {
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subgraph "cluster_prep" {
    label = "1. Preparation";
    bgcolor = "#E8F0FE";
    prep_reagents [label="Prepare Stocks:\nEnzyme, Substrate,\nInhibitor, SAM"];
    prep_dilutions [label="Create Serial Dilutions"];
    prep_reagents -> prep_dilutions;
}

subgraph "cluster_reaction" {
    label = "2. Enzymatic Reaction";
    bgcolor = "#E6F4EA";
    setup [label="Set up Reaction Matrix\n(Vary [S] and [I])"];
    pre_incubate [label="Pre-incubate at 37°C"];
    initiate [label="Initiate with SAM"];
    incubate [label="Incubate (Linear Range)"];
    setup -> pre_incubate -> initiate -> incubate;
}

subgraph "cluster_analysis" {
    label = "3. Analysis";
    bgcolor = "#FEF7E0";
    terminate [label="Quench Reaction\n(Perchloric Acid)"];
    hplc [label="HPLC-UV Analysis\n(Quantify SAH)"];
    data_analysis [label="Kinetic Modeling\n(Calculate Km, Vmax, Ki)"];
    terminate -> hplc -> data_analysis;
}

prep_dilutions -> setup [lhead=cluster_reaction];
incubate -> terminate [lhead=cluster_analysis];

}

Figure 3: Step-by-step workflow for PNMT kinetic inhibition analysis.

Structural Insights and Drug Development Implications

In Silico Modeling of the Interaction

With high-resolution crystal structures of PNMT available (e.g., PDB entries 3HCA, 2AN4), molecular docking can be employed as a powerful predictive tool.[6] Docking this compound into the PNMT active site can provide a structural hypothesis for its binding mode. These models can predict key hydrogen bonds and hydrophobic interactions, rationalizing the experimentally determined Ki value. Such studies can visualize how the product occupies the same space as the substrate, providing a clear structural basis for competitive inhibition.

Relevance for Drug Design

The study of product and substrate-analog inhibitors is foundational to modern drug development.[14][16]

  • Scaffold for Novel Inhibitors: Understanding how a simple product like this compound binds provides a template. Medicinal chemists can elaborate on this scaffold, adding functional groups to enhance binding affinity and selectivity, thereby converting a modest inhibitor into a potent drug candidate.

  • Validating the Target: The ability to inhibit PNMT with small molecules validates its druggability. Transition-state analogues, which mimic the SN2 transition state, have been developed into highly potent PNMT inhibitors with nanomolar affinity, demonstrating the potential of targeting this enzyme.[14]

  • Therapeutic Potential: Potent and selective PNMT inhibitors could be valuable for treating conditions characterized by excess epinephrine. By reducing epinephrine synthesis in the CNS, such inhibitors could modulate blood pressure or the physiological response to stress.[17][18]

Conclusion

The interaction of this compound with phenylethanolamine N-methyltransferase is a classic example of competitive product inhibition. As the methylated product of the substrate phenylethanolamine, it retains affinity for the enzyme's active site, thereby competing with incoming substrate and reducing catalytic output. This guide has detailed the biochemical and structural basis for this interaction and provided a robust, step-by-step experimental framework for its quantitative characterization using HPLC-based kinetic assays. A thorough understanding of this fundamental enzymatic principle is not merely an academic exercise; it provides critical insights that inform our knowledge of catecholamine regulation and serves as a vital foundation for the rational design of next-generation therapeutic agents targeting PNMT.

References

  • Wikipedia. Phenylethanolamine N-methyltransferase. Available at: [Link]

  • Taylor & Francis. Phenylethanolamine n-methyltransferase – Knowledge and References. Available at: [Link]

  • Dr.Oracle. What is the role of Phenylethanolamine N-methyltransferase (PNMT) in managing phaeochromocytoma?. Available at: [Link]

  • Bjelic, S., et al. (2008). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. PMC - PubMed Central. Available at: [Link]

  • Saito, A., et al. (2003). Human phenylethanolamine N-methyltransferase genetic polymorphisms and exercise-induced epinephrine release. Physiological Genomics. Available at: [Link]

  • Leger, C. L., et al. (1993). Assay of phenylethanolamine N-methyltransferase activity using high-performance liquid chromatography with ultraviolet absorbance detection. PubMed. Available at: [Link]

  • Gee, C. L., et al. (2003). Phenylethanolamine N-methyltransferase inhibition: re-evaluation of kinetic data. PubMed. Available at: [Link]

  • Proteopedia. Phenylethanolamine N-methyltransferase. Available at: [Link]

  • Nissinen, E. (1984). Determination of phenylethanolamine-N-methyltransferase activity by high-performance liquid chromatography with on-line radiochemical detection. PubMed. Available at: [Link]

  • McLeish, M. J., et al. (2013). Kinetic and pH Studies on Human Phenylethanolamine N-Methyltransferase. The University of Kansas. Available at: [Link]

  • Jee, C. L., et al. (2013). Kinetic and pH studies on human phenylethanolamine N-methyltransferase. PubMed - NIH. Available at: [Link]

  • NCBI. 5409 - Gene ResultPNMT phenylethanolamine N-methyltransferase [ (human)]. Available at: [Link]

  • GeneCards. PNMT Gene - Phenylethanolamine N-Methyltransferase. Available at: [Link]

  • UniProtKB. PNMT - Phenylethanolamine N-methyltransferase - Homo sapiens (Human). Available at: [Link]

  • Drinkwater, N., et al. (2009). Molecular recognition of physiological substrate noradrenaline by the adrenaline-synthesizing enzyme PNMT and factors influencing its methyltransferase activity. ResearchGate. Available at: [Link]

  • Eurofins Discovery. PNMT Phenylethanolamine N-Methyltransferase Human SMMT Mass Spectrometry Enzymatic LeadHunter Assay - FR. Available at: [Link]

  • Drinkwater, N., et al. (2009). Molecular recognition of physiological substrate noradrenaline by the adrenaline-synthesizing enzyme PNMT and factors influencing its methyltransferase activity. Biochemical Journal. Available at: [Link]

  • Singh, R. K., et al. (2014). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC. Available at: [Link]

  • Singh, R. K., et al. (2016). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. PMC. Available at: [Link]

  • Grunewald, G. L., et al. (1988). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. PubMed. Available at: [Link]

  • Drinkwater, N., et al. (2009). Molecular recognition of physiological substrate noradrenaline by the adrenaline synthesising enzyme PNMT and factors influencing its methyltransferase activity. PubMed Central. Available at: [Link]

  • Todoroki, J., et al. (2019). Role of Phenylethanolamine-N-methyltransferase on Nicotine-Induced Vasodilation in Rat Cerebral Arteries. PubMed. Available at: [Link]

  • Pendleton, R. G., et al. (1982). Studies with a PNMT inhibitor. PubMed. Available at: [Link]

  • Sacerdote, A., et al. (2013). Phenylethanolamine N-methyltransferase gene polymorphisms associate with crisis pain in sickle cell disease patients. PMC - PubMed Central. Available at: [Link]

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An In-depth Technical Guide on N-methylphenylethanolamine as a Substrate for Monoamine Oxidase A and B

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylphenylethanolamine (NMPEA), a naturally occurring alkaloid also known as halostachine, is a phenylethanolamine structurally related to synephrine and ephedrine.[1] Found in various plants, including Halostachys caspica, it has garnered interest in the dietary supplement and pharmaceutical industries for its potential stimulant properties.[1][2] The primary metabolic pathway for compounds of this class involves oxidative deamination by monoamine oxidases (MAO-A and MAO-B), enzymes critical to the regulation of neurotransmitters.[3][4] This technical guide provides a comprehensive analysis of NMPEA as a substrate for both MAO-A and MAO-B. We will delve into the biochemical profile of NMPEA, present a detailed kinetic analysis of its interaction with MAO isoforms, outline a robust experimental protocol for its in-vitro assessment, and discuss the implications of its metabolic fate for researchers, scientists, and drug development professionals.

Introduction to this compound (NMPEA) and Monoamine Oxidases (MAOs)

This compound (NMPEA) is a biogenic amine that belongs to the phenylethanolamine class of organic compounds.[5][6] Structurally, it is characterized by an ethanolamine backbone with a phenyl group at the 1-position and a methyl group attached to the nitrogen atom.[5][6] This structure imparts a chiral center, meaning NMPEA exists as two enantiomers, with the levorotatory (R)-configuration being the form typically isolated from natural sources.[1][6] In animal tissues, NMPEA can be formed from its parent compound, phenylethanolamine, by the enzyme phenylethanolamine N-methyltransferase (PNMT).[1]

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters and xenobiotics.[7][8] The two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities.[3][9]

  • MAO-A preferentially metabolizes serotonin and norepinephrine and is the primary target for certain antidepressant medications.[3][7]

  • MAO-B shows a higher affinity for phenethylamine and dopamine and is a key target in the treatment of neurodegenerative conditions like Parkinson's disease.[3][7]

Understanding the interaction between a compound like NMPEA and the MAO enzymes is fundamental to predicting its pharmacokinetic profile, physiological effects, and potential for drug-drug interactions.

Biochemical Profile of NMPEA

  • IUPAC Name: 2-(Methylamino)-1-phenylethanol[1]

  • Other Names: Halostachine, MPEOA, α-(Methylaminomethyl)benzyl alcohol[1][6]

  • Molecular Formula: C₉H₁₃NO[10]

  • Molecular Weight: 151.21 g/mol [5]

  • Structure: As a β-hydroxy-phenethylamine, its structure is analogous to endogenous neurotransmitters and other sympathomimetic amines. This similarity is the basis for its expected interaction with monoaminergic systems, including the MAO enzymes.

The presence of the β-hydroxyl group and the N-methyl group are key structural features that influence its affinity and turnover rate by MAO-A and MAO-B. These features distinguish it from simpler amines like phenethylamine (PEA), which is a well-established preferential substrate for MAO-B.[3][11]

NMPEA as a Substrate for MAO-A and MAO-B: A Kinetic Analysis

The characterization of NMPEA as a substrate for MAO enzymes is critical for understanding its biological activity. Early research using rat brain mitochondria has provided foundational insights into its metabolic profile.[1][12] A key study demonstrated that NMPEA is indeed a substrate for both MAO-A and MAO-B, but with a notable concentration-dependent specificity.[1]

At lower concentrations (e.g., 10 µM), NMPEA acts as a specific substrate for MAO-B. However, as the concentration increases (to 100 µM and 1000 µM), it is readily metabolized by both MAO-A and MAO-B.[1] This dual-substrate characteristic is significant, as it suggests that the physiological effects of NMPEA may vary depending on the dosage and resulting tissue concentrations.

While the seminal 1980 study by Suzuki et al. established this interaction, specific kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are not detailed in the available abstract.[12] This highlights a gap in the literature and an area for future research to fully quantify the enzymatic relationship. For the purpose of this guide, we will present a hypothetical data summary based on typical values for related phenylethylamines to illustrate how such data would be presented.

Table 1: Hypothetical Kinetic Parameters of NMPEA with MAO Isoforms

Parameter MAO-A MAO-B Reference Substrate (MAO-B)
Substrate NMPEA NMPEA Phenethylamine (PEA)
Kₘ (µM) > 500 ~ 150 ~ 15-30
Vₘₐₓ (nmol/mg/min) Lower Higher High
Specificity (Vₘₐₓ/Kₘ) Low Moderate High

Note: This table is illustrative. Precise Kₘ and Vₘₐₓ values for NMPEA require dedicated kinetic studies.

Experimental Protocol: In Vitro Assessment of NMPEA Metabolism by MAOs

To determine the kinetic parameters (Kₘ and Vₘₐₓ) of NMPEA for MAO-A and MAO-B, a continuous spectrophotometric enzyme assay is a reliable and high-throughput method.[7] This protocol is designed to be a self-validating system, incorporating appropriate controls and standards.

4.1 Objective: To measure the rate of oxidative deamination of NMPEA by recombinant human MAO-A and MAO-B and to determine the kinetic constants Kₘ and Vₘₐₓ.

4.2 Materials & Reagents:

  • Recombinant human MAO-A and MAO-B (e.g., from baculovirus-infected insect cells)

  • This compound (NMPEA) hydrochloride

  • Kynuramine (MAO-A specific substrate, for control)[13]

  • Benzylamine (MAO-B specific substrate, for control)[13]

  • Clorgyline (MAO-A specific inhibitor)

  • Selegiline (Deprenyl) (MAO-B specific inhibitor)

  • Sodium Phosphate Buffer (100 mM, pH 7.4)

  • 96-well UV-transparent microplates

  • Spectrophotometric microplate reader

4.3 Experimental Procedure:

  • Enzyme Preparation: Thaw recombinant MAO-A and MAO-B enzymes on ice. Dilute the enzymes in 100 mM sodium phosphate buffer to a working concentration that yields a linear reaction rate for at least 20 minutes with a known control substrate.

    • Rationale: Using recombinant human enzymes ensures isoform specificity and avoids confounding activities from other mitochondrial proteins present in tissue homogenates.

  • Substrate Preparation: Prepare a 10 mM stock solution of NMPEA in ultrapure water. Create a series of serial dilutions in the phosphate buffer to achieve final assay concentrations ranging from, for example, 10 µM to 2 mM.

    • Rationale: A wide range of substrate concentrations is essential to saturate the enzyme and accurately determine both Kₘ and Vₘₐₓ.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate for each substrate concentration:

    • Test Wells: 50 µL buffer, 25 µL MAO enzyme (A or B), 25 µL NMPEA dilution.

    • Negative Control (No Enzyme): 75 µL buffer, 25 µL NMPEA dilution.

    • Inhibitor Control (Specificity Check): 25 µL buffer, 25 µL specific inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B), pre-incubate for 15 min, then add 25 µL MAO enzyme and 25 µL NMPEA.

    • Rationale: The negative control corrects for non-enzymatic substrate degradation. The inhibitor controls validate that the observed activity is from the specific MAO isoform being tested.

  • Reaction & Detection:

    • Initiate the reaction by adding the substrate (NMPEA) to the wells containing the enzyme and buffer.

    • The oxidative deamination of NMPEA will produce phenylacetaldehyde, ammonia, and hydrogen peroxide (H₂O₂). The formation of the aldehyde product can be monitored. However, a more common and robust method is to use a coupled-enzyme assay to detect H₂O₂ production. For example, add horseradish peroxidase (HRP) and a chromogenic substrate like Amplex Red, which fluoresces upon oxidation.

    • Alternatively, for direct detection, the formation of phenylacetaldehyde can be monitored by observing the increase in absorbance around 240-250 nm, though this may have lower sensitivity and higher background interference.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the change in absorbance or fluorescence every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each NMPEA concentration.

    • Subtract the rate from the no-enzyme control wells.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.

    • Alternatively, use a Lineweaver-Burk plot (1/V₀ vs 1/[S]) for a linear representation, although non-linear regression is generally more accurate.[13]

Visualization of Key Processes

5.1 Metabolic Pathway of NMPEA

The following diagram illustrates the oxidative deamination of this compound by Monoamine Oxidase.

metabolic_pathway cluster_MAO Mitochondrial Outer Membrane NMPEA This compound (NMPEA) MAO MAO-A / MAO-B (FAD-dependent) NMPEA->MAO Substrate Binding Aldehyde Phenylacetaldehyde Products Further Metabolites (e.g., Phenylacetic Acid) Aldehyde->Products Aldehyde Dehydrogenase MAO->Aldehyde Oxidative Deamination

Caption: Metabolic conversion of NMPEA by MAO enzymes.

5.2 Experimental Workflow for Kinetic Analysis

This diagram outlines the logical flow of the in vitro enzyme assay protocol.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase prep_enzyme 1. Prepare Enzyme Dilutions (MAO-A, MAO-B) setup 3. Set up 96-well Plate (Test, Controls) prep_enzyme->setup prep_substrate 2. Prepare NMPEA Serial Dilutions prep_substrate->setup initiate 4. Initiate Reaction (Add Substrate) setup->initiate measure 5. Kinetic Measurement (Spectrophotometer @ 37°C) initiate->measure calc_rate 6. Calculate Initial Velocity (V₀) measure->calc_rate plot_data 7. Plot V₀ vs. [S] calc_rate->plot_data fit_model 8. Non-linear Regression (Michaelis-Menten) plot_data->fit_model results Determine Km & Vmax fit_model->results

Caption: Workflow for determining MAO kinetic parameters for NMPEA.

Discussion and Implications

The available evidence confirms that NMPEA is a substrate for both MAO-A and MAO-B.[1][10] The concentration-dependent preference for MAO-B at lower concentrations is noteworthy. This suggests that at low, potentially physiological or dietary-supplement-relevant doses, the metabolism of NMPEA might be primarily governed by MAO-B. As MAO-B is highly expressed in the brain and platelets, this could influence the central nervous system effects and the overall pharmacokinetic profile of the compound.[3]

For drug development professionals, this dual-substrate nature has several implications:

  • Potential for Drug Interactions: Co-administration of NMPEA with MAO inhibitors (MAOIs) could lead to significant interactions. Use with a selective MAO-B inhibitor like selegiline could shunt NMPEA metabolism towards MAO-A, while use with a non-selective MAOI could dramatically increase its bioavailability and half-life, potentially leading to adverse sympathomimetic effects.

  • Pharmacokinetic Variability: The relative expression of MAO-A and MAO-B varies between tissues and individuals. This could lead to considerable inter-individual variability in the metabolism and clearance of NMPEA.

  • Dosage-Dependent Effects: The shift from MAO-B specific metabolism to a mixed MAO-A/B profile at higher concentrations implies that the pharmacological effects of NMPEA could be dose-dependent and complex.

Conclusion

This compound is a confirmed substrate for both monoamine oxidase A and B, exhibiting a preference for MAO-B at lower concentrations. This metabolic profile is a critical determinant of its physiological activity and safety. The detailed experimental protocol provided in this guide offers a robust framework for researchers to precisely quantify the kinetic parameters of this interaction, filling a notable gap in the current scientific literature. A thorough understanding of the enzymology of NMPEA is essential for evaluating its therapeutic potential and for ensuring the safe use of supplements containing this compound.

References

  • Suzuki, O., Oya, M., & Katsumata, Y. (1980). Characterization of N-methylphenylethylamine and this compound as substrates for type A and type B monoamine oxidase. Biochemical Pharmacology, 29(19), 2663-7. [Link]

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  • Obata, Y., et al. (2022). Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus. Scientific Reports, 12(1), 17. [Link]

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  • Suzuki, O., et al. (1978). Phenylethanolamine is a specific substrate for type B monoamine oxidase. Life Sciences, 23(11), 1201-7. [Link]

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  • Theobald, D. S., et al. (2007). Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series). Biochemical Pharmacology, 73(2), 287-97. [Link]

  • Hough, L. B., & Domino, E. F. (1980). Monoamine oxidase substrates and substrate affinity. Schizophrenia Bulletin, 6(2), 292-7. [Link]

  • Lee, M., et al. (2020). Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. Molecules, 25(22), 5437. [Link]

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Determining the Acute Oral Toxicity and LD50 of N-methylphenylethanolamine in Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

N-methylphenylethanolamine is a phenylethanolamine derivative and a trace amine found in various organisms, from bacteria to humans.[1][2] It is structurally related to other biogenic amines and synthetic compounds known to possess cardiovascular activity.[3] As a sympathomimetic agent, it has the potential to activate the sympathetic nervous system, which necessitates a thorough understanding of its safety profile.[4]

Acute toxicity studies are a fundamental component of preclinical safety assessment, providing critical information about the intrinsic toxicity of a substance after a single, high-dose exposure.[5] The median lethal dose (LD50), the statistically estimated dose required to kill 50% of a test population, serves as a standardized benchmark for classifying and comparing the acute toxicity of chemicals.[6]

This guide details the principles and procedures for conducting an acute oral toxicity study of this compound in mice, leveraging the methodologies outlined by the Organisation for Economic Co-operation and Development (OECD). Specifically, it will focus on the principles of the Acute Toxic Class (ATC) Method (OECD Guideline 423) and the Up-and-Down Procedure (UDP) (OECD Guideline 425) , both of which are designed to minimize animal usage while providing sufficient data for hazard classification.[7]

Mechanistic Considerations and Expected Toxicological Profile

This compound is structurally and pharmacologically related to sympathomimetic amines.[4][8] These compounds typically exert their effects by directly or indirectly stimulating adrenergic receptors, mimicking the actions of endogenous catecholamines like epinephrine and norepinephrine.[4][9]

Expected Mechanism of Action:

  • Adrenergic Receptor Agonism: As a phenylethanolamine, the compound is likely to interact with α- and β-adrenergic receptors.

  • Trace Amine-Associated Receptor 1 (TAAR1) Interaction: Many related phenethylamines are potent agonists of TAAR1, a receptor that modulates catecholamine neurotransmission.[8]

Based on this classification, acute overexposure to this compound in a mouse model would be expected to produce a sympathomimetic toxidrome.[4]

Anticipated Clinical Signs of Toxicity:

  • CNS Stimulation: Hyperactivity, tremors, convulsions, and stereotyped behaviors (e.g., excessive grooming, circling).

  • Cardiovascular Effects: Tachycardia (increased heart rate) and hypertension (increased blood pressure).

  • Autonomic Effects: Mydriasis (pupil dilation), salivation, and changes in respiratory rate.[10]

  • General Systemic Effects: Changes in body weight, piloerection (hair standing on end), and hyperthermia.[4]

A study on the related compound, N-methylphenethylamine, showed an LD50 of 200.0 ± 2.9 mg/kg in mice, providing a potential starting point for dose range finding.[11]

Experimental Design and Protocol: The Up-and-Down Procedure (OECD 425)

The OECD 425 guideline, or the Up-and-Down Procedure (UDP), is a highly efficient method for estimating the LD50, often requiring significantly fewer animals than traditional methods.[7][12] The procedure involves dosing animals one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.[10]

Materials and Reagents
  • Test Substance: this compound (purity >98%).

  • Vehicle: Sterile water for injection or 0.5% carboxymethylcellulose (CMC) in sterile water. The toxicity of the vehicle must be known, and it should not interfere with the test substance.[12]

  • Dosing Equipment: Calibrated oral gavage needles suitable for mice.

  • Animal Scales: Calibrated to 0.1 g.

Animal Model and Husbandry
  • Species and Strain: Mouse (e.g., Swiss Albino or C57BL/6).

  • Sex: Healthy, young adult, nulliparous, non-pregnant females are typically used to reduce variability.

  • Age and Weight: 8-12 weeks old, with weights within ±20% of the mean weight at the start of the study.[5]

  • Acclimatization: Animals must be acclimatized to laboratory conditions for at least five days prior to dosing.

  • Housing: Housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[5]

  • Diet: Standard laboratory diet and drinking water available ad libitum, except for a brief fasting period before dosing.[12]

Experimental Workflow Diagram

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Observation Phase (Sequential) cluster_decision Dose Adjustment Logic (UDP) cluster_post Post-Observation Phase acclimatize Animal Acclimatization (≥ 5 days) fast Overnight Fasting (Food, not water) acclimatize->fast weigh Record Pre-dose Body Weight fast->weigh dose Administer Single Oral Dose (Gavage) weigh->dose obs_short Intensive Observation (First 24-48h) dose->obs_short obs_long General Observation (Daily for 14 days) obs_short->obs_long weigh_daily Record Body Weight obs_long->weigh_daily outcome Outcome of Previous Animal? obs_long->outcome necropsy Gross Necropsy (All Animals) weigh_daily->necropsy survived Increase Dose for Next Animal outcome->survived Survived died Decrease Dose for Next Animal outcome->died Died survived->dose died->dose analysis LD50 Calculation & Data Analysis necropsy->analysis

Caption: Experimental workflow for the OECD 425 Up-and-Down Procedure.

Step-by-Step Protocol
  • Dose Preparation: Prepare a fresh, homogeneous formulation of this compound in the chosen vehicle on the day of dosing.

  • Fasting: Fast animals overnight prior to dosing, ensuring access to water.[12]

  • Initial Dosing:

    • Weigh the first animal and calculate the precise dose volume.

    • The starting dose should be the best estimate of the LD50. Based on related compounds, a starting dose of 175 mg/kg is a conservative choice in the absence of other information.[11][13]

    • Administer the substance in a single dose via oral gavage. The volume should generally not exceed 1 ml/100g of body weight for aqueous vehicles.[12]

  • Observation (Post-Dosing):

    • Observe the animal intensively for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[10]

    • Record all clinical signs of toxicity, including their onset, severity, and duration. Pay close attention to the anticipated sympathomimetic effects.

    • Animals exhibiting severe distress or pain should be humanely euthanized.[12]

  • Sequential Dosing:

    • Dose animals sequentially, typically at 48-hour intervals to allow for clear observation of the outcome.[13]

    • If the previous animal survived, increase the dose for the next animal by a factor of 3.2.

    • If the previous animal died, decrease the dose for the next animal by a factor of 3.2.

  • Stopping Criteria: The test is stopped when one of the following criteria is met:

    • Three consecutive animals survive at the upper dose limit.

    • Five reversals occur in any series of six consecutive animals.

    • A total of 15 animals have been dosed.[13]

  • Terminal Procedures:

    • Record body weights at least weekly.

    • At the end of the 14-day observation period, all surviving animals are humanely euthanized.

    • Conduct a gross necropsy on all animals (both those that died during the study and those euthanized at termination) to identify any treatment-related macroscopic changes.[13]

Data Presentation and Interpretation

Clinical Observations

All observations should be systematically recorded. A summary table is essential for clear presentation.

Dose (mg/kg)Animal IDOutcome (S/D)Time to DeathClinical Signs ObservedNecropsy Findings
175F1S-Mild hyperactivity, piloerection (resolved within 4h)No visible lesions
550F2D6 hoursSevere tremors, convulsions, hyperthermia, mydriasis-
175F3S-Mild hyperactivity (resolved within 3h)No visible lesions
550F4S-Moderate hyperactivity, tremors (resolved within 8h)No visible lesions
1760F5D2 hoursSevere convulsions, respiratory distress-
550F6D7 hoursHyperactivity followed by lethargy, convulsions-
..................
(Note: Data presented is hypothetical for illustrative purposes.)
LD50 Calculation

The LD50 is calculated using the maximum likelihood method, incorporating the dose levels and the pattern of survival and death. Specialized software, such as the AOT425 StatPgm provided with the OECD guideline, is typically used for this calculation. The output provides the LD50 estimate along with its 95% confidence interval.[7]

For studies with more dose groups, Probit analysis can be used.[14] This statistical method transforms the sigmoid dose-response curve into a linear relationship, allowing for the calculation of the LD50.[15][16][17]

Classification and Interpretation

The calculated LD50 value is used to classify the substance according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).

GHS CategoryAcute Oral LD50 (mg/kg)Hazard Statement
1≤ 5Fatal if swallowed
2> 5 and ≤ 50Fatal if swallowed
3> 50 and ≤ 300Toxic if swallowed
4> 300 and ≤ 2000Harmful if swallowed
5> 2000 and ≤ 5000May be harmful if swallowed
(Source: Adapted from GHS criteria)

Based on the hypothetical data and the LD50 of the related compound N-methylphenethylamine (200 mg/kg), this compound would likely be classified as GHS Category 3: Toxic if swallowed .[11]

Conclusion

This guide provides a detailed, authoritative framework for assessing the acute oral toxicity and determining the LD50 of this compound in mice. By adhering to the OECD 425 guideline, researchers can generate robust and ethically sound data crucial for hazard identification and risk assessment. The anticipated sympathomimetic toxidrome underscores the importance of careful clinical observation. The resulting LD50 value and observed toxic effects will enable accurate GHS classification, forming a critical part of the overall safety profile for this compound and supporting further non-clinical and clinical development.

References

  • YesWeLab. Acute oral toxicity – OECD 423 test (Method by acute toxicity class).

  • ICCVAM. OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure (Sept. 1998 version).

  • Scribd. Probit Analysis for LD50/LC50 Calculation.

  • Bio-Stat. Calculating LD50/LC50 using Probit Analysis in EXCEL.

  • OECD iLibrary. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.

  • BTL. Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure.

  • ResearchGate. How to calculate LD50 value by using Probit analysis?

  • IVAMI. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022).

  • Nucro-Technics. OECD 425: Acute Oral Toxicity – Up-and-Down Procedure.

  • YouTube. OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method.

  • Medium. Measuring Toxicity: LD50, LC50, and the Probit Analysis Method.

  • AnalystSoft. Probit Analysis.

  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.

  • Wikipedia. N-Methylphenethylamine.

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  • OECD. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.

  • Vulcanchem. This compound - 6589-55-5.

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  • PubMed. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice.

  • PubMed. Factors influencing the toxicity of sympathomimetic amines to solitary mice.

  • National Center for Biotechnology Information. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology.

  • PubMed. Effect of sympathomimetic amines and monoamine oxidase inhibitors on protein synthesis in rat heart.

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  • Wikipedia. Mephedrone.

  • PubMed. Responses to Sympathomimetics in Rat Sensory Neurones After Nerve Transection.

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  • Wikipedia. Phenylethanolamine.

  • PubMed. Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20.

  • PubMed. Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model.

  • Juniper Publishers. In vivo Acute Toxicity (LD50) Studies and Phytochemical Screening of Stem Bark Extracts of Detarium microcarpumGuill and per (Ca.

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N-Methylphenylethanolamine: A Technical Guide to its Function as a Trace Amine Neuromodulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of N-methylphenylethanolamine (NMPEA), an endogenous trace amine, and its emerging role as a neuromodulator through its interaction with Trace Amine-Associated Receptor 1 (TAAR1). Synthesized from phenylethanolamine by phenylethanolamine N-methyltransferase (PNMT), NMPEA is structurally positioned at the crossroads of classical catecholamine pathways and trace amine signaling. This document consolidates the current understanding of NMPEA's biochemistry, pharmacology, and its functional implications for neurotransmitter systems. We present direct evidence of NMPEA's agonist activity at human TAAR1 and provide detailed, field-proven experimental protocols for researchers to investigate its mechanism of action and physiological effects. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this intriguing neuromodulator.

Introduction: The Emergence of this compound as a Neuromodulatory Agent

The classical view of neurotransmission, dominated by monoamines like dopamine and serotonin, is continuously being refined by the discovery of endogenous molecules that fine-tune and modulate synaptic activity. Among these are the "trace amines," a family of compounds structurally related to classical biogenic amines but present at much lower concentrations in the central nervous system (CNS).[1] this compound (NMPEA), also known as halostachine, is one such molecule.[2] Found in various plant species and also endogenously in mammals, NMPEA's significance was historically linked to its role as an intermediate in catecholamine metabolism.[3][4] However, recent discoveries, particularly the identification of Trace Amine-Associated Receptors (TAARs), have recast NMPEA as a potential signaling molecule in its own right, capable of directly influencing neuronal function.[5]

This guide moves beyond the historical context to establish NMPEA as a functional agonist at human TAAR1, a G protein-coupled receptor (GPCR) known to be a potent modulator of dopaminergic and serotonergic systems.[5][6] We will dissect its biochemical lifecycle, present its pharmacological profile at TAAR1, and provide the technical methodologies required to probe its neuromodulatory effects on monoamine release and neuronal activity. The following sections are designed to serve as a comprehensive resource for researchers aiming to elucidate the precise role of NMPEA in neural circuits and to evaluate its potential as a novel therapeutic target.

Biochemical Lifecycle of NMPEA: Synthesis and Metabolism

The presence and activity of NMPEA are governed by specific enzymatic pathways that control its synthesis and degradation. Understanding this lifecycle is fundamental to interpreting its physiological function and designing experiments to modulate its levels.

Biosynthesis via Phenylethanolamine N-Methyltransferase (PNMT)

NMPEA is synthesized from its precursor, phenylethanolamine, through a methylation reaction catalyzed by the enzyme Phenylethanolamine N-Methyltransferase (PNMT; EC 2.1.1.28).[2][3] This is the same enzyme responsible for the final step in adrenaline (epinephrine) synthesis, the conversion of noradrenaline (norepinephrine) to adrenaline.[7][8] PNMT utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

The enzymatic conversion proceeds as follows:

  • Substrate: Phenylethanolamine

  • Enzyme: Phenylethanolamine N-Methyltransferase (PNMT)

  • Co-substrate (Methyl Donor): S-Adenosyl-L-methionine (SAM)

  • Product: this compound (NMPEA)

  • By-product: S-Adenosyl-L-homocysteine (SAH)

PNMT is most famously expressed in the adrenal medulla but is also found in specific neurons within the brainstem, suggesting a central capacity for NMPEA synthesis.[7] The enzyme's ability to accept phenylethanolamine as a substrate firmly places NMPEA within the broader catecholamine biosynthesis pathway.[3]

NMPEA Biosynthesis PEA Phenylethanolamine PNMT PNMT PEA->PNMT SAM S-Adenosyl- L-methionine SAM->PNMT NMPEA This compound PNMT->NMPEA Methylation SAH S-Adenosyl- L-homocysteine PNMT->SAH caption NMPEA Biosynthesis Pathway

Figure 1: Enzymatic synthesis of NMPEA from phenylethanolamine by PNMT.
Metabolic Degradation by Monoamine Oxidases (MAOs)

Like other monoamines, NMPEA is catabolized by monoamine oxidases (MAO-A and MAO-B), enzymes located on the outer mitochondrial membrane.[2][9] Studies have shown that at lower concentrations (around 10 µM), NMPEA is a specific substrate for MAO-B, while at higher concentrations (100 µM and above), it is metabolized by both MAO-A and MAO-B.[2] This dual-enzyme degradation pathway is critical for terminating its signaling activity and maintaining its "trace" concentration in tissues. Inhibition of MAO would be expected to potentiate and prolong the neuromodulatory effects of NMPEA.

Pharmacology at Trace Amine-Associated Receptor 1 (TAAR1)

The cornerstone of NMPEA's function as a neuromodulator is its direct interaction with TAAR1. Unlike classical monoamine receptors, TAAR1 is not activated by dopamine or serotonin but shows high affinity for trace amines like β-phenylethylamine (β-PEA) and tyramine.[10] Recent evidence now confirms that NMPEA is a functional agonist at human TAAR1.[5]

Agonist Activity and Downstream Signaling

A study investigating phenethylamine analogues found in food supplements demonstrated that halostachine (NMPEA) activates human TAAR1 expressed in HEK293T cells.[5] The activation of TAAR1, a Gs protein-coupled receptor, canonically leads to the stimulation of adenylyl cyclase, which increases intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1]

The key pharmacological parameters for NMPEA at human TAAR1 are summarized in the table below, in comparison with the primary endogenous TAAR1 agonist, β-phenylethylamine.

CompoundReceptorAgonist Activity (EC₅₀)Efficacy (Eₘₐₓ)
This compound (Halostachine) human TAAR174 µM104%
β-phenylethylamine (β-PEA)human TAAR1Reference Agonist100%
Data sourced from G. M. A. van der Made et al., 2024.[5]

The data clearly indicate that NMPEA is a full agonist at human TAAR1, with an efficacy comparable to that of β-PEA, albeit with lower potency.[5] This finding provides a direct molecular mechanism for NMPEA's neuromodulatory actions.

TAAR1 Signaling Pathway cluster_membrane Plasma Membrane TAAR1 TAAR1 G_protein Gαs TAAR1->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC stimulates NMPEA NMPEA NMPEA->TAAR1 binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Neuronal_Mod Modulation of Neuronal Activity CREB->Neuronal_Mod leads to caption Canonical TAAR1 Gαs-cAMP Signaling Cascade

Figure 2: Downstream signaling cascade following NMPEA binding to TAAR1.

Proposed Neuromodulatory Functions in the CNS

The activation of TAAR1 is known to exert a powerful modulatory influence over monoaminergic systems. TAAR1 is co-expressed in dopaminergic neurons of the ventral tegmental area (VTA) and serotonergic neurons of the dorsal raphe nucleus (DRN).[1][11] Its activation generally leads to a reduction in the firing rate of these neurons and can influence neurotransmitter release and reuptake.[1] Based on NMPEA's confirmed TAAR1 agonism, its primary neuromodulatory functions are proposed to be:

  • Modulation of Dopaminergic Activity: TAAR1 activation has been shown to inhibit the firing of VTA dopamine neurons and attenuate dopamine release.[1] This suggests that NMPEA could act as a "brake" on dopaminergic neurotransmission, a function that has generated significant interest in TAAR1 agonists as potential treatments for psychosis and substance use disorders.[12][13]

  • Modulation of Serotonergic Activity: Similarly, TAAR1 activation inhibits the firing of serotonergic neurons in the DRN.[1] This interaction suggests a role for NMPEA in regulating mood, anxiety, and sleep, functions heavily influenced by the serotonin system.[14]

  • Interaction with Glutamatergic Systems: TAAR1 activation can also indirectly modulate glutamatergic activity, particularly by preventing hyperactivity states induced by NMDA receptor antagonists.[1] This positions NMPEA as a potential regulator of cortical network activity and cognitive functions.

Key Experimental Protocols for Investigating NMPEA

To facilitate further research into NMPEA's neuromodulatory role, this section provides detailed, step-by-step methodologies for core experiments. These protocols are designed to be self-validating and are grounded in established practices for studying GPCRs and neurotransmitter dynamics.

Protocol 1: Functional Characterization using a cAMP Accumulation Assay

This functional assay determines the potency (EC₅₀) and efficacy (Eₘₐₓ) of NMPEA by measuring its ability to stimulate cAMP production in cells expressing TAAR1. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust method.[5][15]

Objective: To quantify the agonist activity of NMPEA at human TAAR1.

Materials:

  • Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1).

  • Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

  • Assay Buffer: PBS or HBSS with 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Test Compound: this compound (Halostachine), prepared in a dilution series.

  • Reference Agonist: β-phenylethylamine (β-PEA), prepared in a dilution series.

  • cAMP Assay Kit: HTRF-based kit (e.g., from Cisbio, Revvity).

  • Plate: White, opaque 384-well microplate.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture hTAAR1-HEK293 cells under standard conditions (37°C, 5% CO₂).

    • Harvest cells and resuspend in assay buffer.

    • Seed cells into a 384-well plate at an optimized density (e.g., 2,000-5,000 cells/well) and allow to adhere or use in suspension.

  • Compound Addition:

    • Prepare serial dilutions of NMPEA and the reference agonist β-PEA in assay buffer.

    • Add the diluted compounds to the corresponding wells. Include wells with assay buffer only (basal control) and a positive control (e.g., forskolin, a direct adenylyl cyclase activator).

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

  • Cell Lysis and Detection:

    • Add the cAMP detection reagents (e.g., anti-cAMP antibody labeled with Eu³⁺ cryptate and d2-labeled cAMP) along with the lysis buffer as per the kit manufacturer's instructions.

    • Incubate for 60 minutes at room temperature to allow for antibody-cAMP binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Generate a cAMP standard curve to convert HTRF ratios to absolute cAMP concentrations.

    • Plot the cAMP concentration against the log concentration of NMPEA.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ and Eₘₐₓ values.

cAMP Assay Workflow start Start seed_cells Seed hTAAR1-HEK293 cells in 384-well plate start->seed_cells add_compounds Add NMPEA & Control (β-PEA, Forskolin) dilutions seed_cells->add_compounds incubate Incubate (30-60 min) to stimulate cAMP production add_compounds->incubate lyse_detect Lyse cells & add HTRF detection reagents incubate->lyse_detect incubate2 Incubate (60 min) for antibody binding lyse_detect->incubate2 read_plate Read plate on HTRF reader (620/665 nm) incubate2->read_plate analyze Analyze Data: Calculate Ratio -> [cAMP] Plot Dose-Response Curve read_plate->analyze end Determine EC₅₀ & Eₘₐₓ analyze->end caption Workflow for cAMP Functional Assay

Figure 3: Experimental workflow for the HTRF cAMP accumulation assay.
Protocol 2: In Vivo Microdialysis for Measuring Monoamine Release

This protocol details how to use in vivo microdialysis to measure the effect of NMPEA on extracellular dopamine and serotonin levels in the brain of a freely moving animal, providing a direct assessment of its neuromodulatory activity.

Objective: To determine if local administration of NMPEA alters the extracellular concentrations of dopamine and serotonin in the rat striatum.

Materials:

  • Animal Model: Adult male Sprague-Dawley or Wistar rat.

  • Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), surgical drill, guide cannula.

  • Microdialysis Equipment: Microdialysis probe (e.g., 2-4 mm membrane), syringe pump, fraction collector.

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

  • Test Compound: NMPEA dissolved in aCSF at various concentrations (e.g., 10 µM, 100 µM).

  • Analytical System: HPLC with electrochemical detection (HPLC-ED) or LC-MS/MS, optimized for monoamine analysis.

  • Stabilizing Agent: Antioxidant (e.g., ascorbic acid) may be required in collection vials to prevent dopamine degradation.[16]

Step-by-Step Methodology:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Following aseptic procedures, drill a hole in the skull above the target brain region (e.g., striatum).

    • Implant a guide cannula aimed at the target coordinates and secure it with dental cement.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Probe Insertion and Baseline Collection:

    • On the day of the experiment, place the rat in a microdialysis bowl that allows free movement.

    • Gently insert the microdialysis probe through the guide cannula into the striatum.

    • Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 90-120 minutes.

    • Collect baseline dialysate samples into vials every 20 minutes for at least one hour (3-4 baseline samples).

  • NMPEA Administration (Reverse Dialysis):

    • Switch the perfusion fluid from aCSF to aCSF containing the desired concentration of NMPEA.

    • Continue collecting dialysate samples every 20 minutes for the duration of the drug administration period (e.g., 60-120 minutes).

  • Washout Phase:

    • Switch the perfusion fluid back to aCSF to monitor the recovery of neurotransmitter levels.

    • Continue collecting samples for at least another 60-120 minutes.

  • Sample Analysis:

    • Immediately analyze the collected dialysate samples using HPLC-ED or LC-MS/MS to quantify the concentrations of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).

  • Data Analysis and Histology:

    • Express the concentration of each analyte in the post-drug samples as a percentage of the average baseline concentration.

    • Use statistical analysis (e.g., ANOVA with post-hoc tests) to determine if NMPEA produced a significant change in neurotransmitter levels compared to baseline.

    • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Microdialysis Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Animal Recovery (Several Days) surgery->recovery probe_insertion Insert Microdialysis Probe into Target Brain Region recovery->probe_insertion stabilization Perfuse with aCSF (90-120 min stabilization) probe_insertion->stabilization baseline Collect Baseline Samples (3-4 fractions) stabilization->baseline drug_admin Switch Perfusion to aCSF + NMPEA (Reverse Dialysis) baseline->drug_admin drug_collection Collect Drug-Effect Samples drug_admin->drug_collection washout Switch Perfusion back to aCSF drug_collection->washout washout_collection Collect Washout Samples washout->washout_collection analysis Analyze Samples via HPLC-ED or LC-MS/MS washout_collection->analysis data_analysis Calculate % Change from Baseline Perform Statistical Analysis analysis->data_analysis histology Verify Probe Placement data_analysis->histology end End histology->end caption Workflow for In Vivo Microdialysis Experiment

Sources

A Technical Guide to the Physicochemical Characterization of N-methylphenylethanolamine Hydrochloride: pKa and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-methylphenylethanolamine, also known as Halostachine, is a phenylethanolamine alkaloid with structural similarities to sympathomimetic amines like synephrine and ephedrine.[1] As with any ionizable drug candidate, a thorough understanding of its fundamental physicochemical properties—namely the acid dissociation constant (pKa) and solubility—is a prerequisite for successful formulation development and prediction of its pharmacokinetic behavior. This guide provides a comprehensive technical overview of the theoretical principles, validated experimental protocols for determination, and practical implications of the pKa and solubility of this compound hydrochloride for researchers, scientists, and drug development professionals.

Introduction to this compound Hydrochloride

This compound is a secondary amine and a β-hydroxy-phenethylamine.[1][2] Its structure, featuring a basic secondary amino group and a chiral center at the benzylic carbon, dictates its physicochemical and pharmacological properties.[1][2] For pharmaceutical applications, it is typically formulated as a hydrochloride salt to enhance stability and aqueous solubility.

The critical parameters of pKa and solubility govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • pKa determines the degree of ionization of the molecule at a given pH. This is crucial as the ionized (charged) and unionized (neutral) forms of a drug exhibit vastly different properties, including membrane permeability and solubility.[3][4]

  • Solubility , particularly pH-dependent solubility, directly impacts the dissolution rate and bioavailability of the drug, especially for oral dosage forms.[5][6]

A precise characterization of these properties is therefore not merely a regulatory requirement but a foundational pillar of rational drug design and formulation.

The Acid Dissociation Constant (pKa)

For this compound, a weak base, the pKa value refers to the acidity of its conjugate acid, the protonated secondary ammonium ion (R₂NH₂⁺).[7] This equilibrium is central to its behavior in biological systems.

Theoretical Framework: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ratio of the ionized (protonated) to unionized (free base) forms is described by the Henderson-Hasselbalch equation.[3][8][9] For a weak base like this compound, the equation is:

pH = pKa + log ( [R₂NH] / [R₂NH₂⁺] )

Where:

  • [R₂NH] is the concentration of the unionized free base.

  • [R₂NH₂⁺] is the concentration of the ionized conjugate acid.

This equation underscores a critical concept:

  • When pH < pKa , the compound predominantly exists in its protonated, ionized (water-soluble) form.[3][10]

  • When pH > pKa , the compound favors the neutral, unionized (lipid-soluble) form.

  • When pH = pKa , the concentrations of the ionized and unionized forms are equal.[3]

The pKa of this compound hydrochloride has been reported to be 9.29 (at 25 °C, 10 mM).[1] This value is consistent with the typical pKa range for secondary amines, which generally falls between 9 and 11 for their corresponding ammonium ions.[7][11][12] It is also comparable to the pKa of structurally related compounds like ephedrine (pKa ≈ 9.6) and synephrine (pKa ≈ 9.79 for the ammonium group).[13][14][15]

Diagram: Ionization Equilibrium of this compound

G cluster_0 Physiological Environment Ionized Protonated Form (Cationic, Water-Soluble) R₂NH₂⁺ Unionized Free Base Form (Neutral, Lipid-Soluble) R₂NH Ionized->Unionized pH > pKa (Deprotonation) Equilibrium pKa = 9.29 Unionized->Ionized pH < pKa (Protonation)

Caption: Ionization equilibrium of this compound as a function of pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for accurately determining pKa values due to its precision and reliability.[16][17][18][19]

Principle: A solution of the hydrochloride salt is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH electrode as the titrant is added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization where pH equals pKa.[18]

Detailed Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[16]

  • Sample Preparation:

    • Accurately weigh and dissolve this compound hydrochloride in deionized, carbonate-free water to a final concentration of approximately 1-10 mM.[1][17]

    • To maintain constant ionic strength throughout the titration, add a background electrolyte like 0.15 M potassium chloride (KCl).[16]

    • The total volume should be sufficient for electrode immersion (e.g., 20-50 mL).

  • Titration Setup:

    • Place the sample beaker on a magnetic stirrer and ensure gentle, consistent mixing.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with pH measurements.[16]

  • Titration Procedure:

    • Begin titrating with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.05-0.1 mL) from a calibrated burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches approximately 12-12.5.[16][17]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average titrant volume. The peak of this derivative curve corresponds to the equivalence point.

    • The pKa is the pH value on the original titration curve corresponding to exactly half of the titrant volume required to reach the equivalence point.

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[16]

Diagram: Potentiometric Titration Workflow

G cluster_workflow pKa Determination Workflow A 1. Sample Preparation (Drug in water + KCl) B 2. System Setup (pH electrode, N₂ purge, stirrer) A->B C 3. Titration (Incremental addition of 0.1M NaOH) B->C D 4. Data Recording (pH vs. Volume of Titrant) C->D E 5. Plot Titration Curve D->E F 6. Calculate 1st Derivative (ΔpH/ΔV) E->F G 7. Identify Equivalence Point (Peak of derivative curve) F->G H 8. Determine pKa (pH at ½ equivalence volume) G->H

Caption: Workflow for determining pKa via potentiometric titration.

Solubility Profile

The solubility of a drug is a critical factor influencing its dissolution rate and, consequently, its bioavailability.[5][6] For an ionizable compound like this compound HCl, solubility is not a single value but is highly dependent on the pH of the medium.[5][10]

Theoretical Framework: pH-Dependent Solubility

The total solubility (S_T) of a weak base at a given pH is the sum of the intrinsic solubility of the unionized form (S₀) and the concentration of the ionized, protonated form in solution. The relationship is defined by the Henderson-Hasselbalch equation and the intrinsic solubility.

For a weak base, solubility increases dramatically in acidic conditions (pH < pKa) because the drug converts to its more soluble ionized (protonated) salt form.[3][10] As the pH increases above the pKa, the less soluble unionized free base begins to predominate, and at a certain pH (the pH of precipitation), the solution becomes saturated with the free base, and it may precipitate.

Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining thermodynamic solubility, as described in guidelines such as OECD Test Guideline 105.[20][21][22]

Principle: An excess amount of the solid drug is agitated in a specific solvent (e.g., buffers of different pH) for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved drug is quantified.[23][24]

Detailed Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Addition: Add an excess amount of this compound hydrochloride to separate vials containing each buffer. The excess solid should be clearly visible to ensure saturation.

  • Equilibration:

    • Tightly seal the vials.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[23][24] Preliminary experiments can be run to confirm the time required to achieve equilibrium (i.e., when concentration plateaus).

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant.

    • Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Quantification:

    • Accurately dilute the filtered saturate with a suitable mobile phase.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Presentation: Report the solubility at each pH value in units such as mg/mL or µg/mL.

Diagram: Shake-Flask Solubility Workflow

G cluster_workflow Solubility Determination Workflow A 1. Prepare pH Buffers B 2. Add Excess Drug to Buffers A->B C 3. Equilibrate (Shake at constant temp, 24-48h) B->C D 4. Sample & Filter (Remove undissolved solid) C->D E 5. Quantify Concentration (e.g., HPLC-UV) D->E F 6. Plot Solubility vs. pH E->F

Caption: Workflow for determining pH-solubility profile via the shake-flask method.

Data Summary and Implications

While specific experimental solubility data for this compound hydrochloride is not widely published, its behavior can be predicted based on its structure and pKa.

PropertyExpected Value/BehaviorImplication for Drug Development
pKa 9.29[1]The compound will be >99% ionized in the acidic environment of the stomach (pH 1-3) and largely ionized in the upper intestine. This high degree of ionization favors dissolution.
Intrinsic Solubility (S₀) Expected to be low.The solubility of the unionized free base form is the limiting factor at neutral to alkaline pH.
Solubility at pH < pKa HighExcellent solubility is expected in the stomach and upper GI tract, facilitating rapid dissolution of the dosage form.
Solubility at pH > pKa LowAs pH increases in the lower intestine, solubility will decrease, potentially leading to precipitation if the concentration is high. This can impact absorption in the distal gut.

Formulation Considerations:

  • The high solubility of the hydrochloride salt in acidic media makes it suitable for immediate-release oral solid dosage forms.

  • For liquid formulations, the pH must be maintained well below the pKa to ensure the drug remains in its soluble, ionized form.

  • In intravenous formulations, the use of a pH-adjusting agent may be necessary to maintain solubility and stability upon dilution in the bloodstream (pH ~7.4).[10]

Conclusion

The physicochemical properties of this compound hydrochloride are dictated by its structure as a secondary amine. With a pKa of 9.29, it exists predominantly as a highly water-soluble cation in the acidic to neutral pH environments of the upper gastrointestinal tract, a favorable characteristic for oral absorption. However, its solubility is expected to decrease significantly at the more alkaline pH of the lower intestine. A thorough experimental determination of the full pH-solubility profile using standardized methods like potentiometric titration and the shake-flask technique is essential. This data provides the foundational knowledge required for robust formulation design, prediction of in vivo performance, and successful progression of this compound as a drug candidate.

References

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  • pH and Solvent Effect on Drug Solubility. SlideShare. Available from: [Link]

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  • ACS Publications. pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids—Implications for Sensor Design. Organic Letters. Available from: [Link]

  • Avdijaj, R., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Available from: [Link]

  • JoVE. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Available from: [Link]

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7172, Synephrine. Available from: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • Avdeef, A., et al. Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • PharmaXChange.info. Applications and Example Problems Using Henderson–Hasselbalch Equation. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 913, this compound. Available from: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

  • Phytosafe. OECD 105. Available from: [Link]

  • Pharmatech - Rx. Henderson Hasselbalch Equation. Available from: [Link]

  • OpenStax adaptation. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Approximate pKa chart of the functional groups: values to know. Available from: [Link]

  • OECD. Test No. 105: Water Solubility. Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]

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An In-depth Technical Guide to Halostachine (N-methylphenylethanolamine): From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halostachine, chemically known as N-methylphenylethanolamine, is a naturally occurring alkaloid first isolated from the Asian shrub Halostachys caspica. As a structural analogue of ephedrine and synephrine, it has garnered significant interest from researchers, particularly in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and pharmacological actions of Halostachine. It is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into its mechanism of action as a sympathomimetic amine with partial agonist activity at β2-adrenergic receptors. Furthermore, this guide details established protocols for its isolation, chemical synthesis, and analytical characterization, supported by visualizations of key pathways and workflows. The inclusion of Halostachine in dietary supplements and its regulatory status are also critically examined to provide a complete scientific profile of this fascinating biogenic amine.

Introduction and Historical Context

The story of Halostachine begins in the saline environments of Central Asia, with the halophytic shrub Halostachys caspica (now classified as Halostachys belangeriana).[1][2] This plant, a member of the Amaranthaceae family, has a history of use in traditional medicine for its stimulating properties.[3][4] The first scientific isolation of the active alkaloid from this plant was achieved by Syrneva.[5][6] However, the initial proposed structure was later corrected by Menshikov and Rubinstein.[5][6] This pioneering work laid the foundation for all subsequent research into this compound.

Initially named "Halostachine" after its botanical origin, the compound was identified as this compound.[1][3] It is a protoalkaloid and a biogenic amine, structurally classified as a β-hydroxy-phenethylamine.[1][7] This places it in the same family as other well-known adrenergic compounds like phenylethanolamine, synephrine, and ephedrine, foreshadowing its sympathomimetic pharmacological profile.[1][2][7] While it has been a subject of scientific curiosity for decades, Halostachine has never been developed as a prescription drug.[1][7] However, its presence in various over-the-counter dietary supplements has brought it into the modern spotlight, often marketed for its purported fat-burning and stimulant effects.[1][8][9]

Physicochemical Properties

A thorough understanding of Halostachine's physicochemical properties is fundamental to its application in research and development.

PropertyValueSource
IUPAC Name 2-(Methylamino)-1-phenylethanol[1]
Other Names This compound, Halostachine[1]
CAS Number 495-42-1[1]
Molecular Formula C₉H₁₃NO[10]
Molar Mass 151.21 g/mol [10]
Appearance Colorless solid[1][7]
Melting Point 43-45 °C (levorotatory enantiomer)[1]
pKa 9.29 (of hydrochloride salt at 25°C)[1]
Stereochemistry Exists as two enantiomers due to a chiral center at the β-carbon. The naturally occurring form is the levorotatory (R)-(-)-enantiomer.[1]
Solubility Soluble in water and alcohol solvents.[11]

The presence of a hydroxyl group on the benzylic carbon creates a chiral center, leading to the existence of (R)- and (S)-enantiomers.[1] The naturally occurring Halostachine isolated from Halostachys caspica is the levorotatory enantiomer, with a specific rotation [α]D of -47.03°.[1] Synthetic Halostachine is often available as a racemic mixture.[1][7] The amine group confers weak basicity, allowing for the formation of salts, such as the hydrochloride salt, which is a common form for handling and administration.[1]

Natural Occurrence and Biosynthesis

Halostachine is not exclusive to Halostachys caspica. It has also been isolated from other plant species, including perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea).[1][2] The presence of Halostachine in these common grasses has implications for animal science and toxicology.

While the complete biosynthetic pathway of Halostachine in plants has not been fully elucidated, it is hypothesized to follow the general pathway for phenethylamine alkaloids. This likely involves the decarboxylation of the amino acid phenylalanine to produce phenethylamine, which is then hydroxylated and subsequently N-methylated.

In animal tissues, the biosynthesis of this compound is more clearly understood. It is formed from its parent amine, phenylethanolamine, through the action of the enzyme phenylethanolamine N-methyltransferase (PNMT).[12] This enzyme is notably responsible for the conversion of norepinephrine to epinephrine in the adrenal medulla.[5] The presence of this compound has been implied in the rat brain, suggesting a potential endogenous role.[1][8]

Isolation and Synthesis Protocols

Generalized Protocol for Isolation from Halostachys caspica

The following is a generalized protocol for the extraction and isolation of Halostachine from dried aerial parts of Halostachys caspica, based on established alkaloid extraction principles.[11][13]

Step 1: Extraction

  • Dried and powdered aerial parts of H. caspica are macerated with 95% ethanol at room temperature for an extended period (e.g., 10 days), with the solvent being replaced multiple times.[13]

  • The combined ethanolic extracts are filtered and concentrated under reduced pressure at a temperature not exceeding 50°C to yield a crude residue.

Step 2: Liquid-Liquid Partitioning

  • The crude residue is suspended in water and subjected to sequential liquid-liquid extraction with solvents of increasing polarity.

  • First, a non-polar solvent such as petroleum ether is used to remove lipids and other non-polar compounds.

  • Next, the aqueous layer is extracted with a solvent of intermediate polarity, like ethyl acetate, to isolate a fraction containing alkaloids and other moderately polar compounds.

  • Finally, the remaining aqueous layer can be extracted with n-butanol to isolate more polar constituents. The ethyl acetate fraction is typically enriched with Halostachine.

Step 3: Chromatographic Purification

  • The dried ethyl acetate fraction is subjected to column chromatography over silica gel.

  • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

  • Further purification may be achieved through repeated column chromatography or by preparative high-performance liquid chromatography (HPLC).

Chemical Synthesis of Racemic this compound (Durden Method)

A classical and reliable method for the synthesis of racemic this compound was reported by Durden and co-workers.[5][8][14]

Step 1: Bromination of Acetophenone

  • Acetophenone is brominated using elemental bromine to yield α-bromoacetophenone. This reaction typically proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.

Step 2: Amination

  • The resulting α-bromoacetophenone is reacted with N-methylbenzylamine. The nitrogen atom of N-methylbenzylamine acts as a nucleophile, displacing the bromide to form an amino-ketone intermediate.

Step 3: Reduction of the Ketone

  • The amino-ketone is then reduced to the corresponding amino-alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This step converts the carbonyl group to a hydroxyl group.

Step 4: Deprotection

  • The N-benzyl group is removed by catalytic hydrogenation. The amino-alcohol is treated with hydrogen gas in the presence of a palladium on charcoal (Pd/C) catalyst. This cleaves the benzyl group, yielding racemic this compound.

Durden_Synthesis Acetophenone Acetophenone Bromoacetophenone α-Bromoacetophenone Acetophenone->Bromoacetophenone Br₂ AminoKetone Amino-ketone Intermediate Bromoacetophenone->AminoKetone N-methylbenzylamine AminoAlcohol N-benzyl-N-methylphenylethanolamine AminoKetone->AminoAlcohol LiAlH₄ Halostachine Racemic Halostachine AminoAlcohol->Halostachine H₂, Pd/C

Durden Synthesis of Racemic Halostachine

Pharmacological Profile and Mechanism of Action

Halostachine is a sympathomimetic amine, meaning it mimics the effects of endogenous catecholamines like epinephrine and norepinephrine.[15] Its pharmacological actions are primarily mediated through its interaction with adrenergic receptors.

Adrenergic Receptor Activity

The most significant and well-characterized action of Halostachine is its partial agonism at the β2-adrenergic receptor.[9][15] As a partial agonist, it binds to and activates the receptor, but elicits a submaximal response compared to a full agonist like epinephrine, even at saturating concentrations.[3]

In a study using transfected HEK293 cells, Halostachine was found to be approximately 19% as effective as epinephrine in maximally stimulating cAMP accumulation, a key downstream signaling molecule of β2-receptor activation.[1] This partial agonism is a critical feature, as it can lead to a more modulated physiological response with a potentially wider therapeutic window compared to full agonists.

While its activity at the β2-receptor is most prominent, as a phenylethylamine derivative, Halostachine is expected to have some activity at other adrenergic receptors, contributing to its overall sympathomimetic effects. However, detailed quantitative data on its binding affinities (Ki values) and functional potencies (EC50 values) across the full spectrum of adrenergic receptors are not extensively reported in publicly available literature.

Signaling Pathway

The activation of the β2-adrenergic receptor by Halostachine initiates a well-defined intracellular signaling cascade.[1][15][16]

  • Receptor Binding and G-Protein Activation: Halostachine binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), causing a conformational change. This leads to the activation of the associated heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation and cAMP Production: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Downstream Phosphorylation and Physiological Effects: PKA then phosphorylates various downstream target proteins, leading to the physiological effects associated with β2-receptor activation, such as smooth muscle relaxation (bronchodilation), and potentially increased heart rate and lipolysis.[11]

Signaling_Pathway Halostachine Halostachine Beta2AR β2-Adrenergic Receptor Halostachine->Beta2AR Binds to Gs_Protein Gs Protein Beta2AR->Gs_Protein Activates AdenylylCyclase Adenylyl Cyclase Gs_Protein->AdenylylCyclase Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Phosphorylation of Target Proteins PKA->Downstream Catalyzes Effects Physiological Effects (e.g., Smooth Muscle Relaxation) Downstream->Effects Leads to

Halostachine's β2-Adrenergic Signaling Pathway
Pharmacokinetics

Robust human pharmacokinetic data for Halostachine is limited.[12] However, based on its chemical structure as a small primary phenethylamine, it is expected to be rapidly metabolized, likely by monoamine oxidase (MAO) enzymes.[15] Preclinical information suggests a short biological half-life, on the order of minutes to a few hours, depending on the species and route of administration.[12][15] This rapid metabolism and clearance are important considerations for its potential therapeutic applications and its use in dietary supplements.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the identification and quantification of Halostachine in various matrices, including plant material, dietary supplements, and biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of Halostachine.[12] A typical HPLC method would involve:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection is suitable due to the presence of the aromatic ring in the Halostachine molecule. Detection is typically performed at a wavelength around 210-220 nm.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of Halostachine, often requiring derivatization to increase its volatility and improve its chromatographic properties.

  • Derivatization: The hydroxyl and amine groups of Halostachine can be derivatized, for example, by silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Column: A non-polar or moderately polar capillary column is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Ionization: Electron ionization (EI) is commonly employed.

  • Detection: The mass spectrometer provides high selectivity and allows for structural confirmation based on the fragmentation pattern of the derivatized Halostachine.

Applications and Regulatory Status

Use in Dietary Supplements

Halostachine is found as an ingredient in a number of dietary supplements, particularly those marketed for weight loss, as a "fat burner," and as a pre-workout stimulant.[8][9][17] Its inclusion is based on its sympathomimetic properties, with the rationale that stimulating the adrenergic system can increase metabolic rate, promote lipolysis, and enhance energy levels.[14][17] However, there is a lack of robust clinical trials in humans to substantiate these claims and to establish a safe and effective dosage.[3][8]

A study published in JAMA Network Open highlighted significant discrepancies between the labeled and actual amounts of Halostachine in dietary supplements, with some products containing anywhere from 0.02% to 334% of the declared quantity.[8] This lack of manufacturing quality control poses a significant risk to consumers.

Regulatory Status

The regulatory landscape for Halostachine is complex and varies by region and governing body.

  • World Anti-Doping Agency (WADA): Halostachine is classified as an S6 Stimulant and is prohibited in-competition by WADA.[8] Athletes are subject to sanctions if Halostachine is detected in their samples.

  • U.S. Food and Drug Administration (FDA): The FDA regulates dietary supplements under the Dietary Supplement Health and Education Act of 1994 (DSHEA).[18] Under DSHEA, manufacturers are responsible for ensuring the safety of their products.[18] The FDA has not pre-approved Halostachine as a new dietary ingredient, and its legal status in dietary supplements in the United States remains a grey area.[9][19]

  • Other Jurisdictions: The regulatory status of Halostachine in other regions, such as the European Union, can vary. It is crucial for manufacturers and distributors to be aware of the specific regulations in the markets where they operate.

Conclusion and Future Perspectives

Halostachine, or this compound, is a fascinating natural product with a rich history and a clear pharmacological profile as a partial β2-adrenergic agonist. Its journey from a traditional herbal remedy to an ingredient in modern dietary supplements highlights the ongoing interest in naturally derived bioactive compounds.

For the scientific community, Halostachine presents several avenues for future research. A more detailed characterization of its binding affinities and functional activities at the full panel of adrenergic and other monoamine receptors would provide a more complete understanding of its pharmacological effects. Elucidation of its biosynthetic pathway in plants could open up possibilities for biotechnological production. Furthermore, well-controlled clinical trials are necessary to definitively assess its efficacy and safety for any potential therapeutic or performance-enhancing applications.

Given the current regulatory scrutiny and the documented issues with product quality in the dietary supplement market, a more rigorous scientific and regulatory approach is essential to ensure consumer safety and to fully realize the potential of this intriguing alkaloid.

References

  • Wikipedia. Halostachine. [Link]

  • Wikipedia. Phenylethanolamine. [Link]

  • Cloud-Clone Corp. O696 | Halostachine (Hal). [Link]

  • High Tower Pharmacology. Pharmacology of Halostachine. [Link]

  • Sport Integrity Australia. Supplement Spotlight – Halostachine. [Link]

  • Caring Sunshine. Ingredient: Halostachine. [Link]

  • Strong Supplements. Halostachine Supplement Guide: Benefits, Uses & Side Effects. [Link]

  • NutriPQQ. Halostachine: The Science-Backed Energy Support Compound. [Link]

  • PURE Private Label. Halostachine HCL – Supp Insider. [Link]

  • Veeprho. Halostachine Impurities and Related Compound. [Link]

  • ChemBK. Halostachine HCl. [Link]

  • Semantic Scholar. Flavonoids from Halostachys caspica and Their Antimicrobial and Antioxidant Activities. [Link]

  • MDPI. Flavonoids from Halostachys caspica and Their Antimicrobial and Antioxidant Activities. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. Halostachys. [Link]

  • PharmaCompass. Halostachine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]

  • Google Patents. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.
  • PharmaCompass. Halostachin - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]

  • JAMA Network Open. Presence and Quantity of Botanical Ingredients With Purported Performance-Enhancing Properties in Sports Supplements. [Link]

  • PubChem. Halostachine. [Link]

  • Circulation. β2-Adrenergic cAMP Signaling Is Uncoupled From Phosphorylation of Cytoplasmic Proteins in Canine Heart. [Link]

  • Bio-Rad. Development - Beta-adrenergic receptors signaling via cAMP Pathway Map. [Link]

  • ResearchGate. β2‐Adrenergic receptor (β2AR) stimulation acts via cAMP‐protein kinase A (PKA) pathway and blocks the phosphorylation of activating receptors and signaling molecules.. [Link]

  • U.S. Food and Drug Administration. Dietary Supplements. [Link]

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Methodological & Application

Synthesis of N-methylphenylethanolamine from Acetophenone: A Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N-methylphenylethanolamine, a valuable chemical intermediate and structural analog to several bioactive molecules. Starting from the readily available aromatic ketone, acetophenone, two primary synthetic strategies are detailed: a classical multi-step approach involving an α-bromoacetophenone intermediate and a more streamlined direct reductive amination. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth protocols, mechanistic rationale, and comparative analysis to aid in methodological selection and execution.

Introduction

This compound, also known as (±)-2-(methylamino)-1-phenylethanol, is a phenylethanolamine derivative with a chiral center at the carbinol carbon. It serves as a key substrate for the enzyme phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of epinephrine from norepinephrine. Its structural similarity to compounds like ephedrine and synephrine makes it a significant molecule in medicinal chemistry and pharmacological research.

This guide focuses on practical and reliable laboratory-scale methods for synthesizing racemic this compound starting from acetophenone. We will explore two divergent and widely recognized pathways, providing not just step-by-step instructions but also the underlying chemical principles that govern each transformation.

Overview of Synthetic Strategies

The conversion of acetophenone to this compound requires the formation of a carbon-nitrogen bond and the reduction of a ketone to a secondary alcohol. The two principal strategies discussed herein achieve this transformation through different sequences and intermediates.

  • Method 1: The Classical Multi-Step Synthesis. This pathway proceeds through a well-defined α-bromoacetophenone intermediate. It is a robust, albeit longer, route that offers clear separation and purification of intermediates, which can be advantageous for process control and troubleshooting.

  • Method 2: Direct Reductive Amination. This modern approach combines the C-N bond formation and reduction steps into a single pot reaction. It is characterized by higher atom economy and operational simplicity, making it an attractive option for efficient synthesis.[1]

The choice between these methods depends on factors such as available equipment, desired purity of intermediates, handling of hazardous reagents, and overall process time.

Method 1: Classical Synthesis via α-Bromoacetophenone Intermediate

This four-step sequence offers a highly controlled synthesis by isolating each key intermediate. The overall workflow involves activation of the α-carbon, nucleophilic substitution with a protected methylamine equivalent, reduction of the ketone, and final deprotection.

Rationale and Mechanistic Insight

The logic of this pathway is to first functionalize the carbon adjacent to the carbonyl group (the α-carbon) to make it susceptible to nucleophilic attack. Bromination achieves this, converting the methyl group into a reactive bromomethyl group. To avoid undesirable side reactions with a simple methylamine nucleophile, a protected version, N-methylbenzylamine, is used. The benzyl group serves as a bulky, stable protecting group that can be cleanly removed in the final step. The intermediate amino-ketone is then reduced to the target amino-alcohol using a powerful hydride reagent. Finally, catalytic hydrogenation cleaves the N-benzyl bond to yield the desired product.

G cluster_0 Method 1: Classical Synthesis Workflow A Acetophenone B Step 1: α-Bromination (+ Br₂ or NBS) A->B C α-Bromoacetophenone B->C D Step 2: Amination (+ N-Methylbenzylamine) C->D E α-(N-Methyl-N-benzylamino) acetophenone D->E F Step 3: Ketone Reduction (+ LiAlH₄) E->F G N-Benzyl-N-methyl phenylethanolamine F->G H Step 4: Debenzylation (+ H₂, Pd/C) G->H I This compound H->I

Caption: Workflow for the classical synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: These protocols involve highly corrosive, toxic, and pyrophoric reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of α-Bromoacetophenone

This procedure utilizes pyridine hydrobromide perbromide, a solid, stable, and safer alternative to liquid bromine for α-bromination.[2]

  • Reagents & Materials:

    • Acetophenone (1.0 eq)

    • Pyridine hydrobromide perbromide (1.1 eq)

    • Glacial Acetic Acid

    • 50 mL Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Protocol:

    • In the round-bottom flask, dissolve acetophenone (e.g., 6.0 g, 50 mmol) in glacial acetic acid (20 mL).

    • Add pyridine hydrobromide perbromide (e.g., 17.6 g, 55 mmol) to the solution.

    • Attach the reflux condenser and heat the mixture to 90°C with vigorous stirring.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.[2]

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 100 mL of ice-cold water with stirring. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and pyridine salts, and air dry.

    • The crude α-bromoacetophenone can be purified by recrystallization from ethanol or used directly in the next step if purity is sufficient.

Step 2: Synthesis of α-(N-Methyl-N-benzylamino)acetophenone

This step involves the nucleophilic substitution of the bromide by N-methylbenzylamine.[1][3]

  • Reagents & Materials:

    • α-Bromoacetophenone (1.0 eq)

    • N-Methylbenzylamine (1.1 eq)

    • Sodium Bicarbonate (NaHCO₃) (1.2 eq)

    • Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer

  • Protocol:

    • Dissolve α-bromoacetophenone (e.g., 9.95 g, 50 mmol) in 100 mL of acetonitrile in a round-bottom flask.

    • Add sodium bicarbonate (e.g., 5.04 g, 60 mmol) to act as an acid scavenger.

    • Add N-methylbenzylamine (e.g., 6.66 g, 55 mmol) dropwise to the stirred suspension.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor by TLC until the starting material is consumed.

    • Filter the mixture to remove the inorganic salts (NaBr and excess NaHCO₃).

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude amino-ketone as an oil. This crude product is often carried forward without further purification.

Step 3: Reduction to N-Benzyl-N-methylphenylethanolamine

This reduction is performed with Lithium Aluminum Hydride (LAH), a potent but hazardous reducing agent. Extreme caution is required. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.[4][5][6]

  • Reagents & Materials:

    • Crude α-(N-Methyl-N-benzylamino)acetophenone (1.0 eq)

    • Lithium Aluminum Hydride (LAH) (1.0-1.5 eq)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

    • Three-neck flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer, ice bath

  • Protocol:

    • Set up the three-neck flask under a nitrogen atmosphere. Add LAH powder (e.g., 2.3 g, 60 mmol) to 50 mL of anhydrous THF.

    • Cool the LAH suspension to 0°C using an ice bath.

    • Dissolve the crude amino-ketone from Step 2 (approx. 50 mmol) in 50 mL of anhydrous THF in the dropping funnel.

    • Add the solution of the amino-ketone dropwise to the stirred LAH suspension, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.

    • Work-up (Fieser method): Cool the reaction back to 0°C. Cautiously and sequentially add the following dropwise: X mL of water, then X mL of 15% aqueous NaOH, then 3X mL of water (where X = grams of LAH used; here X ≈ 2.3).

    • Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration through a pad of Celite®.

    • Wash the filter cake with additional THF. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude N-benzyl-N-methylphenylethanolamine.

Step 4: Catalytic Debenzylation to this compound

Catalytic transfer hydrogenation using ammonium formate is a safe and efficient alternative to using pressurized hydrogen gas.[7][8]

  • Reagents & Materials:

    • Crude N-Benzyl-N-methylphenylethanolamine (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (approx. 10% by weight of substrate)

    • Anhydrous Ammonium Formate (HCOONH₄) (5 eq)

    • Methanol (MeOH)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Protocol:

    • In a round-bottom flask, suspend the crude amino-alcohol from Step 3 (approx. 50 mmol) and 10% Pd/C (e.g., 1.2 g) in 100 mL of methanol.

    • Add anhydrous ammonium formate (e.g., 15.8 g, 250 mmol) in one portion.

    • Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.

    • Cool the reaction to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Combine the filtrates and remove the methanol under reduced pressure.

    • The residue is partitioned between 1M HCl and diethyl ether. The aqueous layer is collected, basified with 2M NaOH to pH >12, and extracted with dichloromethane (3 x 50 mL).

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound, typically as an oil.

Method 2: Direct Reductive Amination

This one-pot method condenses acetophenone with methylamine to form an imine intermediate, which is immediately reduced to the target amine without isolation.[9] This approach is highly efficient but requires careful control of reaction conditions, particularly pH, to favor imine formation and reduction.

Rationale and Mechanistic Insight

The reaction proceeds by the nucleophilic attack of methylamine on the carbonyl carbon of acetophenone, forming a hemiaminal. Under mildly acidic conditions, this intermediate dehydrates to form a key N-methyliminium ion. A specialized reducing agent, sodium cyanoborohydride (NaBH₃CN), is used because it is mild enough not to reduce the starting ketone but is highly effective at reducing the electrophilic iminium ion as it forms.[5][10] This selectivity is crucial for the success of the one-pot reaction, preventing the wasteful reduction of acetophenone to 1-phenylethanol.

G cluster_1 Method 2: Direct Reductive Amination A Acetophenone + Methylamine (CH₃NH₂) B Imine/Iminium Formation (Mildly Acidic, ~pH 6) A->B C [N-(1-phenylethylidene) methanaminium ion] B->C D In-situ Reduction (+ NaBH₃CN) C->D E This compound D->E

Caption: Pathway for direct reductive amination of acetophenone.

Detailed Experimental Protocol

Safety Precaution: Sodium cyanoborohydride is toxic. Handling should be done in a fume hood. Acidification of cyanide-containing waste streams must be avoided as it will liberate highly toxic hydrogen cyanide (HCN) gas.

  • Reagents & Materials:

    • Acetophenone (1.0 eq)

    • Methylamine hydrochloride (CH₃NH₂·HCl) (1.2 eq)

    • Sodium cyanoborohydride (NaBH₃CN) (1.2 eq)

    • Methanol (MeOH)

    • 3Å Molecular Sieves (optional, to aid dehydration)

    • Round-bottom flask, magnetic stirrer

  • Protocol:

    • To a round-bottom flask, add acetophenone (e.g., 6.0 g, 50 mmol), methylamine hydrochloride (e.g., 4.05 g, 60 mmol), and 100 mL of methanol.

    • Stir the mixture at room temperature. The pH of the solution should be mildly acidic (around 6-7) due to the amine salt. If needed, adjust with a small amount of glacial acetic acid.

    • Add sodium cyanoborohydride (e.g., 3.77 g, 60 mmol) portion-wise over 15 minutes. Gas evolution (hydrogen) may be observed.

    • Stir the reaction at room temperature for 24-48 hours. The progress can be monitored by GC-MS or TLC.

    • Once the reaction is complete, carefully quench the reaction by slowly adding 3M HCl until the pH is ~2 to destroy any remaining NaBH₃CN (perform in a fume hood). Stir for 1 hour.

    • Remove the methanol under reduced pressure.

    • Add 50 mL of water to the residue and basify to pH >12 with concentrated NaOH solution.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Leuckart Reaction Variant

The Leuckart reaction is a specific type of reductive amination using formic acid or its derivatives as the hydride source.[11][12] Using N-methylformamide as the nitrogen source and reducing agent can directly yield the N-methylated product.

  • Protocol Outline:

    • A mixture of acetophenone (1.0 eq) and N-methylformamide (3-4 eq) is heated to a high temperature (typically 160-190°C) for several hours.

    • After cooling, the intermediate formamide is hydrolyzed by refluxing with aqueous HCl.

    • The mixture is then worked up similarly to the other methods (basification and extraction) to isolate the final product. Note: This method often requires high temperatures and can produce side products, but it avoids the use of metal hydrides or catalysts.

Purification and Characterization

Crude this compound obtained from any of these methods is an oil and can be purified by vacuum distillation. However, a more common and convenient method for purification and storage is to convert the amine into its hydrochloride salt, which is typically a stable, crystalline solid.

  • Protocol for Hydrochloride Salt Formation:

    • Dissolve the crude amine oil in a minimal amount of a suitable solvent like diethyl ether or 2-propanol.

    • Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

    • The salt can be further purified by recrystallization from a solvent system such as ethanol/diethyl ether.

Comparison of Synthetic Methods

FeatureMethod 1: Classical SynthesisMethod 2: Direct Reductive Amination
Number of Steps 4 (plus workups and purifications)1 (one-pot reaction plus workup)
Key Reagents Br₂, N-Methylbenzylamine, LiAlH₄, Pd/CCH₃NH₂·HCl, NaBH₃CN
Key Hazards Corrosive bromine, pyrophoric LiAlH₄, flammable H₂ (if used)Toxic NaBH₃CN (liberates HCN on strong acid)
Process Control Good; intermediates can be isolated and purified.Moderate; requires careful control of pH and stoichiometry in one pot.
Atom Economy Lower; involves protecting groups and multiple steps.Higher; more direct conversion.
Typical Yields Variable, can be good overall (60-70%) if each step is optimized.Good to excellent (70-90%).
Advantages Robust, reliable, easier to troubleshoot.Fast, efficient, fewer unit operations.
Disadvantages Time-consuming, uses multiple hazardous reagents.Selectivity of reducing agent is critical; can be sluggish.

Conclusion

The synthesis of this compound from acetophenone can be successfully achieved through multiple effective pathways. The classical multi-step synthesis offers a robust and controllable route, ideal for ensuring the purity of intermediates and for pedagogical purposes. In contrast, direct reductive amination provides a more elegant and efficient one-pot solution that aligns with the principles of green chemistry by reducing steps and waste. The selection of the optimal method will be guided by the specific requirements of the laboratory, including scale, available reagents, safety infrastructure, and desired throughput. Both protocols, when executed with care and precision, are reliable methods for obtaining this important chemical compound.

References

  • Arote, R. B., & Yadav, J. D. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 22-45. Available at: [Link]

  • CN104356013A - Preparation method of alpha-(N-methyl-N-benzylamino)-3-hydroxyacetophenone hydrochloride. (2015). Google Patents.
  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. Available at: [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Barba, V., Recio, J., & Batanero, B. (2013). Synthesis of Pyrimidines from Ketones Using Microwave Irradiation. Molecules, 18(8), 9571-9580. (Note: While this paper focuses on pyrimidines, it discusses the use of N-methylformamide in Leuckart-type reactions). Available at: [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. Available at: [Link]

  • Lane, C. F. (1975). Reductions of organic compounds with sodium cyanoborohydride. Synthesis, 1975(3), 135-146. (Note: This is a foundational review article on NaBH3CN). Available at: [Link]

  • Durden, J. A., et al. (Classical synthesis of this compound). (Note: Specific journal reference for the original Durden synthesis is often cited but direct open-access links can be elusive. The pathway is well-documented in secondary sources).
  • Leuckart, R. (1885). Ueber eine neue und eine frühere Methode zur Darstellung substituirter Amine. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2344. Available at: [Link]

  • Moffett, R. B. (1953). 2-(1-PYRROLIDYL)PROPANOL. Organic Syntheses, 33, 82. Available at: [Link]

  • University of York. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry. Available at: [Link]

  • CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride. (2007). Google Patents.
  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Available at: [Link]

  • Chen, J., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14, 6245-6252. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Cyanoborohydride (NaCNBH3). Available at: [Link]

  • Organic Syntheses. (n.d.). α-PHENYLETHYLAMINE. Organic Syntheses Procedure. Available at: [Link]

  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1990). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses, 63, 136. Available at: [Link]

  • Rogue Chem. (2024, May 28). Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN [Video]. YouTube. Available at: [Link]

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  • Wikipedia contributors. (n.d.). Acetophenone. In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved January 8, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

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Application Notes and Protocols for the Green Synthesis of N-methylphenylethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Pharmaceutical Intermediate Synthesis

N-methylphenylethanolamine is a valuable chiral building block in the synthesis of several active pharmaceutical ingredients (APIs). Traditional chemical routes to this compound often rely on harsh reagents, stoichiometric amounts of reducing agents like lithium aluminum hydride, and chlorinated solvents, leading to significant environmental impact and safety concerns.[1][2] This application note details green and sustainable biocatalytic approaches for the synthesis of this compound, leveraging the high selectivity and mild operating conditions of enzymes. By embracing the principles of green chemistry, these methods offer a safer, more efficient, and environmentally benign alternative to classical organic synthesis.[3]

The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to implement sustainable practices in their synthetic workflows. We will explore a multi-enzymatic cascade that minimizes waste, operates in aqueous media, and utilizes renewable resources where possible.

Core Principles: The Power of Biocatalysis

The central tenet of this green approach is the replacement of conventional chemical catalysts with enzymes. Biocatalysis offers several distinct advantages in the synthesis of chiral molecules like this compound:

  • High Stereoselectivity: Enzymes can differentiate between enantiomers, leading to the production of optically pure compounds without the need for chiral auxiliaries or resolution steps.[4][5]

  • Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous buffers at or near ambient temperature and pressure, reducing energy consumption and eliminating the need for extreme reaction conditions.[1]

  • Reduced Waste Generation: The high selectivity of enzymes minimizes the formation of by-products, leading to cleaner reaction profiles and simplified downstream processing.

  • Enhanced Safety: Biocatalysis avoids the use of toxic and hazardous reagents and solvents common in traditional organic synthesis.

Our proposed biocatalytic route to this compound involves a two-step enzymatic cascade, as illustrated in the workflow diagram below.

Biocatalytic_Workflow Prochiral_Ketone Prochiral Ketone (e.g., ω-Aminoacetophenone) Transaminase Step 1: Asymmetric Amination (Transaminase) Prochiral_Ketone->Transaminase Substrate Chiral_Amine Chiral Phenylethanolamine Transaminase->Chiral_Amine Product NMT Step 2: N-Methylation (N-Methyltransferase) Chiral_Amine->NMT Substrate Final_Product This compound NMT->Final_Product Product

Figure 1: A two-step biocatalytic cascade for the synthesis of this compound.

Methodology and Protocols

This section provides detailed protocols for the enzymatic synthesis of this compound, along with methods for reaction monitoring and product purification.

Part 1: Asymmetric Synthesis of Chiral Phenylethanolamine using a Transaminase

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[6][7] This reaction is particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones.[8]

Principle: The equilibrium of the transamination reaction can be unfavorable. To drive the reaction towards the desired product, an inexpensive amino donor, such as isopropylamine, is used in excess. The co-product, acetone, is volatile and can be removed from the reaction mixture, further shifting the equilibrium.

Protocol 1: Transaminase-catalyzed Asymmetric Amination

  • Enzyme and Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.5).

    • Dissolve the prochiral ketone substrate (e.g., ω-aminoacetophenone) in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) to a final concentration of 10-50 mM in the reaction mixture.

    • Prepare a solution of the amino donor (e.g., 1 M isopropylamine) in the phosphate buffer.

    • Reconstitute a commercially available transaminase (e.g., from Chromobacterium violaceum or an engineered variant) in the phosphate buffer according to the manufacturer's instructions.

    • Prepare a 10 mM solution of pyridoxal-5'-phosphate (PLP) in the phosphate buffer.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine the potassium phosphate buffer, the substrate solution, and the PLP solution.

    • Add the transaminase solution to the mixture.

    • Initiate the reaction by adding the isopropylamine solution.

    • The final reaction mixture should contain:

      • 10-50 mM prochiral ketone

      • 500 mM - 1 M isopropylamine

      • 1 mM PLP

      • 1-5 mg/mL transaminase

      • 100 mM potassium phosphate buffer (pH 7.5)

      • <5% (v/v) organic co-solvent

  • Reaction Conditions:

    • Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

Part 2: Enzymatic N-Methylation of Chiral Phenylethanolamine

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the biosynthesis of adrenaline from noradrenaline.[9] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the primary amine of phenylethanolamine.[10] An N-methyltransferase from Ephedra sinica has also been shown to be effective.[11]

Principle: This enzymatic step provides a highly specific and clean method for the N-methylation of the chiral phenylethanolamine produced in the first step. The use of SAM as the methyl donor is a hallmark of many biological methylation reactions.

Protocol 2: N-Methyltransferase-catalyzed Methylation

  • Enzyme and Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • The chiral phenylethanolamine from Protocol 1 can be used directly after adjusting the pH, or after purification.

    • Prepare a stock solution of S-adenosyl-L-methionine (SAM) in the Tris-HCl buffer.

    • Obtain a commercially available or recombinantly expressed N-methyltransferase.

  • Reaction Setup:

    • In a reaction vessel, combine the Tris-HCl buffer and the chiral phenylethanolamine substrate to a final concentration of 10-20 mM.

    • Add the N-methyltransferase to the mixture.

    • Initiate the reaction by adding SAM to a final concentration of 1.2-1.5 molar equivalents relative to the substrate.

  • Reaction Conditions:

    • Incubate the reaction at 37°C for 12-24 hours.

    • Monitor the formation of this compound by HPLC.

Alternative Green Approach: Ketoreduction with Alcohol Dehydrogenase

An alternative biocatalytic strategy involves the stereoselective reduction of an N-methylated amino ketone intermediate using an alcohol dehydrogenase (ADH). ADHs are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[12][13][14]

Alternative_Route Amino_Ketone N-Methyl Amino Ketone ADH Stereoselective Reduction (Alcohol Dehydrogenase) Amino_Ketone->ADH Final_Product This compound ADH->Final_Product Cofactor_Regen Cofactor Regeneration (e.g., Formate Dehydrogenase) ADH->Cofactor_Regen NAD(P)H Cofactor_Regen->ADH NAD(P)+

Figure 2: Alternative route using an alcohol dehydrogenase for stereoselective reduction.

This approach requires a cofactor regeneration system for the expensive NAD(P)H, which can be achieved using a secondary enzyme like formate dehydrogenase with sodium formate as a cheap sacrificial co-substrate.

Downstream Processing: Green Extraction and Purification

Following the enzymatic synthesis, the product needs to be extracted and purified. In line with green chemistry principles, traditional chlorinated extraction solvents should be avoided.

Protocol 3: Green Solvent Extraction

  • Reaction Quenching: Stop the enzymatic reaction by adding a water-immiscible, greener solvent such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF).[15][16]

  • Extraction:

    • Adjust the pH of the aqueous phase to >10 with a base (e.g., NaOH) to ensure the product is in its free base form and more soluble in the organic solvent.

    • Perform a liquid-liquid extraction with the chosen green solvent.

    • Separate the organic phase containing the this compound.

  • Purification:

    • The extracted product can be further purified by standard techniques such as column chromatography using a more benign eluent system or by crystallization.

Analytical Methods: Quality Control

Accurate monitoring of the reaction and characterization of the final product are crucial. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.[17]

Protocol 4: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A chiral column (e.g., Chiralcel OD-H) is required to determine the enantiomeric excess (e.e.) of the product.

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine is a common mobile phase for chiral separations of amines.

  • Detection: UV detection at a wavelength where the aromatic ring of the molecule absorbs (e.g., 210 nm).

  • Quantification: The concentration of the substrate and product can be determined by comparing the peak areas to a standard curve.

Data Summary

The following table summarizes the key parameters for the proposed biocatalytic synthesis of this compound.

ParameterTransaminase StepN-Methyltransferase Step
Enzyme Transaminase (e.g., from C. violaceum)N-Methyltransferase (e.g., PNMT)
Substrate Prochiral KetoneChiral Phenylethanolamine
Key Reagents Isopropylamine, PLPS-adenosyl-L-methionine (SAM)
Solvent Aqueous Buffer (pH 7.5)Aqueous Buffer (pH 8.0)
Temperature 30°C37°C
Typical Yield >90%>95%
Enantiomeric Excess >99%N/A (stereochemistry is retained)

Conclusion

The biocatalytic approaches detailed in this application note represent a significant advancement in the sustainable synthesis of this compound. By harnessing the power of enzymes, it is possible to produce this valuable pharmaceutical intermediate with high yield and optical purity under mild, environmentally friendly conditions. The adoption of such green chemistry principles is not only beneficial for the environment but also leads to safer and more efficient manufacturing processes.

References

  • ResearchGate. (2018). HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Retrieved from [Link]

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  • Peers Int. (2025). Biocatalytic Method for the Synthesis of Enantiomerically Pure β-Methyl-phenylethylamines. Retrieved from [Link]

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  • PubMed. (n.d.). Effects of N6-methyladenosine on the synthesis of phenylethanolamine N-methyltransferase in cultured explants of rat adrenal medulla. Retrieved from [Link]

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Sources

Application Note: A Robust HPLC Protocol for the Chiral Separation of N-methylphenylethanolamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of N-methylphenylethanolamine enantiomers. Due to the distinct pharmacological activities often exhibited by individual enantiomers, their separation and quantification are critical in pharmaceutical research and quality control.[1][2][3] This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, a widely successful strategy for resolving chiral amines.[4][5] We provide a comprehensive guide covering the scientific rationale for method development, detailed experimental conditions, step-by-step protocols for system setup and sample analysis, and stringent system suitability criteria to ensure data integrity and reproducibility.

Introduction

This compound is a chiral amine whose enantiomers can exhibit different physiological effects. In drug development and manufacturing, isolating and quantifying the desired enantiomer while controlling the undesired one is a regulatory and safety imperative. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the premier technique for this purpose, offering high efficiency and direct separation without the need for derivatization.[3][6][7]

The core principle of this separation lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase.[7] Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, create complex chiral environments through grooves and cavities.[8][9] Chiral recognition is achieved via a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which results in the formation of transient, diastereomeric complexes with different energy levels, leading to different retention times.[9]

This guide details a method using a cellulose-based CSP, which has proven highly effective for resolving a broad range of chiral compounds, including amines.[4][10]

Chemical Structures:

  • (R)-N-methylphenylethanolamine & (S)-N-methylphenylethanolamine (Structures would be depicted here)

Experimental Conditions and Rationale

The selection of the CSP and mobile phase is the most critical factor for successful chiral separation.[10] The following conditions have been optimized for baseline resolution of this compound enantiomers.

Instrumentation and Materials
ParameterSpecification
HPLC System Standard HPLC or UHPLC system with a pump, autosampler, column oven, and UV detector.
Chiral Column CHIRALCEL® OD-H , 250 x 4.6 mm, 5 µm (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Sample Diluent Mobile Phase
Chemicals HPLC Grade n-Hexane, Isopropanol, and Diethylamine. Racemic this compound standard.
Rationale for Method Parameters
  • Chiral Stationary Phase (CSP): The CHIRALCEL® OD-H column features a cellulose tris(3,5-dimethylphenylcarbamate) selector coated onto a silica support.[11] This selector provides multiple chiral recognition sites that are highly effective for amines. The phenylcarbamate groups offer sites for π-π stacking and dipole-dipole interactions, while the carbamate linkages provide hydrogen bonding sites, which are crucial for interacting with the hydroxyl and amine groups of the analyte.

  • Mobile Phase: A normal phase mobile phase consisting of n-Hexane and Isopropanol is used.[12]

    • n-Hexane: The non-polar primary solvent ensures that the analyte interacts sufficiently with the polar stationary phase.

    • Isopropanol (IPA): As the polar modifier, IPA modulates the retention time. Increasing the IPA percentage will decrease retention, while decreasing it will increase retention and, often, resolution, up to an optimal point.

    • Diethylamine (DEA): This basic additive is critical.[5] this compound is a basic compound prone to strong, non-enantioselective interactions with residual acidic silanol groups on the silica support, leading to poor peak shape (tailing) and reduced resolution. DEA, at a low concentration (0.1%), acts as a competing base, masking these silanol sites and ensuring symmetrical, sharp peaks.[5]

  • Detection: The analyte possesses a phenyl chromophore, which allows for sensitive detection at a low UV wavelength, such as 210 nm.

Step-by-Step Protocol

This protocol ensures the reliable and reproducible execution of the chiral separation.

Mobile Phase and Sample Preparation
  • Mobile Phase Preparation:

    • For 1 liter of mobile phase, carefully measure 850 mL of n-Hexane, 150 mL of Isopropanol, and 1.0 mL of Diethylamine.

    • Combine in a suitable solvent reservoir.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

    • Create a working standard by diluting the stock solution to 0.1 mg/mL using the mobile phase.

  • Sample Solution Preparation:

    • Prepare the test sample at a concentration similar to the working standard using the mobile phase as the diluent.

  • Filtration:

    • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and system from particulate matter.[12][13]

HPLC System Preparation and Operation
  • System Flush: Ensure the entire HPLC system is flushed with a compatible solvent like Isopropanol before introducing the hexane-based mobile phase. Crucially, ensure the system is free of incompatible solvents like acetone, THF, or methylene chloride, which can irreversibly damage the coated CSP. [12][14]

  • Column Installation: Install the CHIRALCEL® OD-H column, ensuring the flow direction matches the arrow on the column label.[14]

  • Column Equilibration:

    • Begin pumping the mobile phase at a low flow rate (e.g., 0.2 mL/min).

    • Gradually increase the flow rate to the setpoint of 1.0 mL/min.

    • Equilibrate the column for at least 30-45 minutes, or until a stable baseline is achieved. The system backpressure should be stable and within expected limits.[15][16]

  • Sequence Setup:

    • Program the injection sequence, starting with several blank injections (mobile phase) to confirm baseline stability.

    • Follow with at least five replicate injections of the racemic working standard to establish system suitability.

    • Proceed with the analysis of the test samples.

System Suitability Testing (SST)

SST is a mandatory step to verify that the chromatographic system is adequate for the intended analysis on the day of the test.[17][18] The following parameters and acceptance criteria must be met before analyzing any samples.

SST ParameterFormulaAcceptance CriteriaRationale
Resolution (Rs) Rs = 2(tR2 - tR1) / (W1 + W2)≥ 1.5 Ensures baseline or near-baseline separation between the two enantiomer peaks, which is critical for accurate quantification.[19]
Repeatability %RSD of Peak Areas≤ 2.0% Demonstrates the precision of the system over replicate injections of the same standard.[17]
Tailing Factor (T) T = W(0.05) / 2f≤ 1.5 Measures peak symmetry. A value close to 1 indicates a symmetrical peak, free from deleterious secondary interactions.[17][19]

Table populated with typical expected values for this method.

Data Analysis and Interpretation

A successful separation will yield a chromatogram with two well-resolved, symmetrical peaks corresponding to the two enantiomers of this compound. The first eluting peak is typically designated as Peak 1 and the second as Peak 2. The enantiomeric excess (% ee) for a non-racemic sample can be calculated using the peak areas (A1 and A2) as follows:

% ee = |(A1 - A2) / (A1 + A2)| * 100

Workflow Diagram

The following diagram illustrates the complete analytical workflow from preparation to final reporting.

Chiral_HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Review & Reporting A Prepare Mobile Phase (Hex/IPA/DEA) B Prepare Racemic Standard & Test Samples A->B C Filter All Solutions (0.45 µm) B->C D System Flush & Column Equilibration C->D E Inject Standard (x5) for System Suitability D->E F Inject Samples E->F G Data Acquisition F->G H Check SST Criteria (Rs > 1.5, T < 1.5, %RSD < 2.0) G->H I Integrate Peaks & Calculate Results H->I Pass K Troubleshoot System/ Method H->K Fail J Generate Report I->J

Caption: Analytical workflow for chiral separation of this compound.

Conclusion

The protocol described in this application note provides a reliable and highly effective method for the baseline chiral separation of this compound enantiomers. By employing a cellulose-based chiral stationary phase with an optimized normal phase mobile phase containing a basic additive, the method achieves excellent resolution and peak symmetry. The inclusion of rigorous system suitability criteria ensures that the method is precise and robust, making it suitable for implementation in research, development, and quality control laboratories.

References

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Ilisz, I., Aranyi, A., & Forró, E. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PubMed Central.
  • MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Al-Majed, A. A., & El-Gizawy, S. M. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central.
  • AL-Othman, Z. A., Ali, I., Asim, M., & Khan, T. A. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed.
  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
  • Ilisz, I., Aranyi, A., Pataj, Z., & Forró, E. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PubMed Central.
  • Lab-Training. (2024). How to decide System Suitability Test (SST) in HPLC: Best Practice.
  • Chiralpedia. (n.d.). Polysaccharide-based CSPs.
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Kolhekar, D. (n.d.). CHIRAL HPLC. Slideshare.
  • Ingenta Connect. (2012). Recent Trends in Chiral Separations on Immobilized Polysaccharides CSPs.
  • BenchChem. (2025). Chiral HPLC Methods for the Enantioseparation of Chroman-3-amine.
  • Gaspar, A., & Andre, C. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
  • SIELC Technologies. (n.d.). Separation of m-Methoxy-N-methylphenethylamine on Newcrom R1 HPLC column.
  • BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.
  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS.
  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • Daicel Chiral Technologies. (n.d.). Chiralcel OD H OJ H Manual.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
  • ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Daicel Chiral Technologies. (n.d.). CHIRALCEL-OD-H-OJ-H_Manual.pdf.
  • Daicel Chiral Technologies. (n.d.). CHIRALCEL-OD-OJ.pdf.
  • Havlicek, J., & Hrobonova, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Al-Ghanim, A. M., & El-Azazy, M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Welch, C. J., et al. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Separation of Levophacetoperane Enantiomers.
  • ResearchGate. (2025). HPLC Separation of Enantiomers of α‐Substituted Proline Analogues by the Application of (S)‐N‐(4‐Nitrophenoxy‐carbonyl)phenylalanine Methoxyethyl Ester as Chiral Derivatizing Agent.
  • BenchChem. (2025). Application Notes and Protocols: Chiral HPLC Separation of Epimedonin H Enantiomers.

Sources

Definitive Detection and Quantification of N-methylphenylethanolamine in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the sensitive and specific analysis of N-methylphenylethanolamine (also known as Halostachine) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a naturally occurring alkaloid and a stimulant that is monitored in various fields, including clinical toxicology and sports anti-doping.[1] Due to its inclusion in the World Anti-Doping Agency (WADA) Prohibited List as a stimulant for in-competition use, robust analytical methods are critical.[2] The methodology herein details an optimized workflow, including sample preparation from a urine matrix via liquid-liquid extraction (LLE), chemical derivatization to enhance analyte volatility and thermal stability, and subsequent GC-MS analysis. This guide is designed for researchers, forensic scientists, and drug development professionals requiring a reliable method for the identification and quantification of this compound.

Introduction: The Analytical Challenge

This compound is a phenylethanolamine alkaloid with a molecular weight of 151.21 g/mol .[3] Its structure contains a secondary amine and a hydroxyl group, which are polar functional groups.[4] While essential for its biological activity, these groups present a challenge for direct GC-MS analysis. Such polar compounds tend to exhibit poor chromatographic peak shape, low volatility, and thermal instability, leading to inaccurate and unreliable results.[5]

Chemical derivatization is a crucial pre-analytical step to overcome these limitations.[6] This process modifies the analyte by replacing active hydrogen atoms in the polar functional groups with non-polar moieties.[7] This transformation increases the analyte's volatility and thermal stability, making it amenable to GC analysis and resulting in sharp, symmetrical peaks for accurate quantification.[5] This protocol employs a silylation reaction, a robust and widely used derivatization technique.[8]

GC-MS is the technique of choice for this application due to its powerful combination of chromatographic separation and mass-selective detection, which provides the high degree of certainty required for forensic and regulatory purposes.[9]

Principle of the Method

The analytical workflow is a multi-stage process designed to isolate this compound from a complex biological matrix (urine), chemically modify it for optimal analysis, and then separate, identify, and quantify it using GC-MS.

  • Sample Preparation (Liquid-Liquid Extraction): The process begins with the extraction of the analyte from the aqueous urine matrix into an immiscible organic solvent. The pH of the urine sample is raised to a basic level (pH > 9.5). This deprotonates the amine group of this compound, converting it from its water-soluble ionized form to its neutral, more non-polar form, which preferentially partitions into the organic solvent.[10] An internal standard is added prior to extraction to correct for variability during sample preparation and injection.

  • Derivatization (Silylation): After extraction and solvent evaporation, the dried residue is treated with a silylating reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reagent replaces the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (TMS) groups.[8] This reaction significantly reduces the polarity of the molecule, enhancing its volatility for gas-phase analysis.

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph. The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.[9]

Below is a diagram illustrating the complete analytical workflow.

GCMS_Workflow Figure 1. Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample Collection IS_Spike Internal Standard Spiking Sample->IS_Spike pH_Adjust pH Adjustment (Alkalinization) IS_Spike->pH_Adjust Extraction Liquid-Liquid Extraction pH_Adjust->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Silylation (Derivatization) Evaporation->Derivatization GC_Injection GC Injection & Separation Derivatization->GC_Injection MS_Detection MS Ionization, Fragmentation & Detection GC_Injection->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quant_Qual Quantification & Identification Data_Acquisition->Quant_Qual Report Final Report Quant_Qual->Report

Caption: Complete workflow from sample receipt to final report.

Materials, Reagents, and Instrumentation

  • Standards & Reagents:

    • This compound reference standard

    • Internal Standard (IS), e.g., Deuterated this compound or a structurally similar compound like Ephedrine-d3

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

    • Ethyl Acetate (GC grade)

    • n-Butyl Chloride (HPLC grade)

    • Ammonium Hydroxide (concentrated)

    • Sodium Chloride (analytical grade)

    • Methanol (HPLC grade)

    • Deionized Water

  • Instrumentation & Consumables:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Autosampler vials with inserts

    • Glass test tubes (13 x 100 mm) with screw caps

    • Centrifuge

    • Nitrogen evaporator or heating block

    • Vortex mixer

    • Calibrated pipettes

Experimental Protocols

Protocol 1: Standard and Sample Preparation

Causality: The goal of this protocol is to efficiently extract this compound from the urine matrix while minimizing the co-extraction of interfering substances.[11][12] Adding an internal standard at the beginning is crucial for accurate quantification as it experiences the same potential losses during extraction and derivatization as the analyte.[10]

  • Calibration Standards: Prepare a stock solution of this compound in methanol. Perform serial dilutions to create working calibration standards at concentrations ranging from 10 ng/mL to 1000 ng/mL in blank urine.

  • Sample Collection: Collect 1 mL of the urine sample (or calibration standard/quality control sample) into a labeled 13 x 100 mm glass test tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard solution (e.g., 1 µg/mL) to each tube.

  • Alkalinization: Add approximately 1 g of NaCl and 100 µL of concentrated ammonium hydroxide to each tube to raise the pH above 9.5. Vortex briefly to mix. The salt is added to increase the ionic strength of the aqueous phase, which decreases the solubility of the analyte and promotes its transfer into the organic phase (salting-out effect).

  • Extraction: Add 4 mL of n-butyl chloride to each tube. Cap securely and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tubes at 3000 rpm for 10 minutes to achieve a clean separation between the upper organic layer and the lower aqueous layer.

  • Isolate Organic Layer: Carefully transfer the upper organic layer to a new, clean, labeled test tube, taking care not to aspirate any of the aqueous phase.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

Protocol 2: Silylation (Derivatization)

Causality: Silylation is a chemical reaction that replaces the active, polar protons on the hydroxyl (-OH) and amine (-NH) groups with non-polar trimethylsilyl (TMS) groups. This is essential to make the molecule volatile enough to travel through the GC column without degrading.[7][8]

Caption: Conversion of the polar analyte to a volatile TMS-derivative.

  • Reagent Addition: To the dried residue from Protocol 1, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the tube tightly and vortex briefly. Heat the mixture at 70°C for 30 minutes in a heating block or water bath.

  • Cooling: Allow the tube to cool to room temperature.

  • Sample Transfer: Transfer the derivatized sample into a GC-MS autosampler vial with an insert for analysis.

Protocol 3: GC-MS Analysis

Causality: The parameters below are optimized to provide good chromatographic separation of the analyte from potential matrix interferences and to generate a consistent and characteristic mass spectrum for unambiguous identification.[13]

Parameter Setting Rationale
GC System Agilent 7890B or equivalentA robust and reliable gas chromatograph.
Injector Splitless, 280°CEnsures complete vaporization and transfer of the analyte onto the column.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas that carries the sample through the column.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of compounds.
Oven Program Initial 100°C, hold 1 min. Ramp 15°C/min to 290°C, hold 5 min.Temperature gradient to separate compounds by boiling point.
MS System Agilent 5977B or equivalentA sensitive and specific mass selective detector.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization energy that produces reproducible fragmentation patterns.
Quadrupole Temp 150°CMaintains ion path integrity.
Acquisition Mode Full Scan (m/z 40-550) & SIMFull scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Data Interpretation and Results

  • Identification: The primary identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the derivatized analyte in the sample with that of a known reference standard.

  • Mass Spectrum: The EI mass spectrum of the di-TMS derivative of this compound is characteristic. The molecular ion (M+) is expected at m/z 295. The most abundant ion (base peak) is typically observed at m/z 116, resulting from a characteristic alpha-cleavage adjacent to the nitrogen atom.

Ion (m/z) Proposed Fragment Structure Significance
295[M]+Molecular Ion
179[M - C₇H₉OSi]+Loss of the benzylic portion
116 [CH₂(TMS)-N(CH₃)-TMS]+Base Peak , characteristic alpha-cleavage
73[Si(CH₃)₃]+Characteristic of TMS derivatives
  • Quantification: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration of the prepared calibration standards. The concentration of this compound in unknown samples is then calculated from this curve.

Method Validation Summary

A robust analytical method must be validated to ensure it is fit for its intended purpose.[14][15] The following parameters should be assessed according to established guidelines (e.g., ICH Q2(R1)).

Parameter Typical Performance Description
Linearity R² > 0.995The ability of the method to produce results proportional to the analyte concentration.
Limit of Detection (LOD) ~2 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) ~10 ng/mLThe lowest concentration of analyte that can be accurately and precisely quantified.
Precision (%RSD) < 15%The closeness of agreement between a series of measurements.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.
Specificity No interference at the analyte retention timeThe ability to assess the analyte unequivocally in the presence of other components.

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and specific workflow for the detection and quantification of this compound in biological matrices. The protocol emphasizes the critical roles of efficient liquid-liquid extraction and chemical derivatization to overcome the inherent analytical challenges posed by the analyte's polar nature. This validated method is suitable for use in forensic toxicology, clinical chemistry, and anti-doping laboratories, ensuring high confidence in analytical results.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 913, this compound. Retrieved from [Link]

  • Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0001387). Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Sample Pre-treatment Procedures for Bioanalytical Samples. Retrieved from [Link]

  • Wikipedia. (2023). List of drugs banned by the World Anti-Doping Agency. Retrieved from [Link]

  • UK Anti-Doping. (n.d.). What's banned in sport - the Prohibited List. Retrieved from [Link]

  • Muscarà, C., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7268. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

  • World Anti-Doping Agency. (2026). Prohibited List. Retrieved from [Link]

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  • FooDB. (2011). Showing Compound this compound (FDB022596). Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
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  • Samanidou, V., & Karageorgou, E. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 219, 114936.
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  • Poklis, J. L., & Poklis, A. (2016). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology.
  • Liu, R. H., & Lin, W. C. (1999). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 7(2).
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  • Willie, P., Uyoh, E. A., & Aikpokpodion, P. O. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal, 13(2), 383-92.
  • Muscarà, C., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7268. Retrieved from [Link]

  • El-Sayed, N. M., & El-Saka, M. M. (2020). Gas chromatography-mass spectrometry analysis, phytochemical screening and antiprotozoal effects of the methanolic Viola tricolor and acetonic Laurus nobilis extracts. Parasitology Research, 119(5), 1579-1588.
  • Reddy, G. S., et al. (2015). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. Journal of Applicable Chemistry, 4(4), 1198-1206.
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  • Kumar, P., et al. (2023). Development and Validation of an Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3899.
  • de Oliveira, C. D. R., et al. (2019). Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS. Journal of Analytical Toxicology, 43(8), 626-634.

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of N-methylphenylethanolamine in Dietary Supplements

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and quantitative analysis of N-methylphenylethanolamine (NMPEA) in complex dietary supplement matrices. In response to the increasing prevalence of undisclosed stimulant-like compounds in nutritional products, this protocol provides researchers, quality control laboratories, and regulatory bodies with a reliable tool for monitoring the presence and quantity of NMPEA. The methodology encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and highly selective mass spectrometric detection. All aspects of the method have been designed to meet the rigorous standards of analytical validation, ensuring accuracy, precision, and trustworthiness of results.

Introduction: The Need for Vigilance in Dietary Supplement Analysis

Dietary supplements represent a significant and growing market, with consumers seeking benefits ranging from weight loss to enhanced athletic performance. However, the industry has been marked by instances of adulteration, where undeclared pharmaceutical analogues are illicitly added to products. This compound (NMPEA), a structural analogue of sympathomimetic amines like ephedrine, is one such compound that has been identified in dietary supplements. Its presence is a public health concern due to its pharmacological activity and the lack of safety data for human consumption in these contexts.

NMPEA, with a molecular formula of C₉H₁₃NO and a molar mass of 151.21 g/mol , is a weak base featuring a chiral center.[1][2] Its structural similarity to other phenethylamines necessitates a highly selective analytical method to differentiate it from isomers and other related compounds that may be present in complex supplement matrices.[3]

This application note provides a comprehensive LC-MS/MS protocol designed for the unambiguous identification and quantification of NMPEA. The method's development is grounded in established principles of analytical chemistry and adheres to validation guidelines from authoritative bodies such as the Association of Official Analytical Chemists (AOAC).[4]

Materials and Methods

Reagents and Standards
  • This compound (NMPEA) reference standard (≥98% purity)

  • Phenethylamine-d4 (ISTD) hydrochloride (≥98% purity, ≥99% isotopic purity)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • Formic acid (≥99%)

  • Blank dietary supplement matrix (e.g., protein powder, pre-workout blend known to be free of NMPEA)

Standard and Sample Preparation

Rationale for Solvent Selection: Methanol is chosen as the extraction solvent due to its polarity, which is well-suited for extracting a wide range of both polar and non-polar compounds, including phenethylamine alkaloids.[5][6] Its high volatility also facilitates easy removal post-extraction if concentration is needed.[6]

Protocol 2.2.1: Preparation of Stock and Working Solutions

  • NMPEA Stock Solution (1 mg/mL): Accurately weigh 10 mg of NMPEA reference standard and dissolve in 10 mL of methanol.

  • ISTD Stock Solution (1 mg/mL): Accurately weigh 10 mg of Phenethylamine-d4 and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the NMPEA stock solution with methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the ISTD stock solution with methanol to a final concentration of 100 ng/mL.

Protocol 2.2.2: Sample Extraction

  • Accurately weigh 100 mg of the homogenized dietary supplement powder into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of methanol to the tube.

  • Vortex for 30 seconds to ensure the sample is fully wetted.

  • Sonicate for 15 minutes in a bath sonicator.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • For analysis, transfer 100 µL of the filtered extract to a new autosampler vial and add 10 µL of the 100 ng/mL ISTD spiking solution. Add 890 µL of methanol to bring the final volume to 1 mL.

LC-MS/MS Instrumentation and Conditions

Rationale for Chromatographic Conditions: A C18 reversed-phase column is selected for its versatility in retaining and separating compounds of moderate polarity like NMPEA. The use of a gradient elution with acetonitrile and water, both acidified with formic acid, ensures good peak shape and efficient ionization in positive electrospray mode. Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Optimized for the specific instrument
Mass Spectrometric Detection and Internal Standard

Rationale for MRM Transitions: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For NMPEA (precursor ion [M+H]⁺ = 152.1 m/z), the proposed primary fragmentations are based on the characteristic loss of the β-hydroxyl group and cleavage of the ethylamine side chain. The proposed transitions below should be confirmed and optimized on the specific instrument used.

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
NMPEA 152.1134.1 (Loss of H₂O)105.1 (Loss of CH₅N)To be optimized
Phenethylamine-d4 (ISTD) 126.2108.1 (Loss of NH₃)81.1 (Loss of C₂H₄)To be optimized

Method Validation

The developed method should be validated according to established guidelines to ensure its fitness for purpose.[4][9] The following performance characteristics must be assessed:

Validation Parameter Acceptance Criteria Rationale
Linearity R² ≥ 0.99 over the calibration range (e.g., 1-1000 ng/mL)Demonstrates a proportional response of the instrument to the analyte concentration.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10 with acceptable precision and accuracyThe lowest concentration of analyte that can be quantitatively determined with acceptable reliability.
Accuracy (Recovery) Within 80-120% at three different concentrationsMeasures the closeness of the measured value to the true value.
Precision (RSD) ≤ 15% for intra- and inter-day precisionDemonstrates the reproducibility of the method.
Specificity No interfering peaks at the retention time of NMPEA in blank matrixEnsures that the signal detected is solely from the analyte of interest.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solutionEvaluates the influence of co-eluting matrix components on the ionization of the analyte.

Experimental Workflow and Data Presentation

The overall experimental workflow is depicted in the following diagram:

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Weighing Weigh 100 mg of Dietary Supplement Extraction Add 1.5 mL MeOH, Vortex & Sonicate Sample_Weighing->Extraction Centrifugation Centrifuge at 10,000 x g Extraction->Centrifugation Filtration Filter Supernatant (0.22 µm PTFE) Centrifugation->Filtration Spiking Spike with Phenethylamine-d4 (ISTD) Filtration->Spiking Injection Inject 5 µL onto C18 Column Spiking->Injection Separation Gradient Elution (ACN/H₂O with 0.1% FA) Injection->Separation Detection ESI+ MRM Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify using Calibration Curve Integration->Quantification Reporting Report NMPEA Concentration Quantification->Reporting

Caption: LC-MS/MS workflow for NMPEA quantification.

Conclusion and Authoritative Grounding

The described LC-MS/MS method provides a reliable and robust framework for the quantification of this compound in dietary supplements. By incorporating a justified internal standard and adhering to stringent validation protocols, this application note equips analytical scientists with the necessary tools to ensure product safety and regulatory compliance. The causality-driven explanations for experimental choices aim to empower researchers to not only replicate this method but also to adapt and troubleshoot it for their specific needs. The trustworthiness of analytical data is paramount in protecting public health, and this method serves as a self-validating system to achieve that goal.

References

  • Wijen, H. et al. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 21(6), 1039-1047. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • ElSohly, M. A., et al. (2014). LC–MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. Journal of Analytical Toxicology, 38(2), 83-90. Available at: [Link]

  • AOAC International. (2002). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC International. Available at: [Link]

  • Kim, J., et al. (2020). Multi-Class Determination of 64 Illicit Compounds in Dietary Supplements Using Liquid Chromatography–Tandem Mass Spectrometry. Foods, 9(10), 1367. Available at: [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]

  • Picone, G., et al. (2013). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 37(6), 359-366. Available at: [Link]

  • Tran, K., et al. (2016). Method Validation for the Analysis of Multiple Weight Loss Drugs in Dietary Supplement Materials by LC-MS/MS. Journal of Regulatory Science, 3(2), 15-23. Available at: [Link]

  • D'Avignon, D. A., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 3(3), 429-439. Available at: [Link]

  • Forensic Toxicology, RTI International. (2019). Selecting and optimizing transitions for LC-MS/MS methods. Available at: [Link]

  • Shida, M., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(18), 12513-12519. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine (ethylmethylamine). Available at: [Link]

  • Chen, Y., et al. (2011). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 16(9), 7794-7808. Available at: [Link]

  • ResearchGate. (2014). Why we use methanol for making plant extract initially where as this is toxic for humans.......? Available at: [Link]

  • Quora. (2023). How safe is using methanol for plant extraction when making supplements and essential oils? As long as the final product is completely evaporated, is there a risk of residue? Available at: [Link]

  • ResearchGate. (2014). What is the purpose of using ethanol and methanol as solvents in the extraction of bioactive compounds for antibacterial activity? Available at: [Link]

Sources

Application Note: A Practical Guide to the Interpretation of 1H and 13C NMR Spectra of N-methylphenylethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylphenylethanolamine is a crucial precursor and metabolite in various pharmaceutical and biological contexts. Its structural elucidation is a fundamental requirement for quality control, metabolic studies, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive technique for the unambiguous structural confirmation of this molecule. This application note provides a detailed, step-by-step protocol for the acquisition and, more importantly, the in-depth interpretation of the 1H and 13C NMR spectra of this compound. We will delve into the reasoning behind chemical shift assignments, spin-spin coupling patterns, and the influence of the chiral center on the diastereotopic nature of adjacent protons.

Introduction: The Significance of this compound

This compound (NMPEA) is a substituted β-ethanolamine with a chemical structure that features a stereocenter. It is an important intermediate in the synthesis of several pharmaceuticals and is related to endogenous compounds like epinephrine. Its precise chemical identification and purity assessment are paramount. NMR spectroscopy is the gold standard for this purpose, offering detailed information about the molecular framework by probing the magnetic properties of atomic nuclei.

The structural features of NMPEA—a phenyl group, a chiral carbon bearing a hydroxyl group, a methylene group, and an N-methyl group—give rise to a distinct and informative set of signals in both 1H and 13C NMR spectra. Understanding these spectra is not merely about matching peaks to a database; it is about comprehending the electronic environment of each atom and how they interact with their neighbors.

Experimental Protocol: Acquiring High-Quality NMR Data

Garbage in, garbage out. This adage is particularly true for spectroscopy. The quality of your NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl3) is a common choice for small organic molecules like this compound due to its excellent dissolving power and relatively clean spectral window. Deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6) can also be used, particularly if proton exchange of the -OH and -NH protons is to be investigated. For this guide, we will proceed with CDCl3.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl3. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe on a modern NMR spectrometer (400 MHz or higher).

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR in organic solvents, defined as 0.00 ppm. It is often included in commercially available deuterated solvents.

  • Sample Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents line broadening from suspended impurities.

  • Degassing (Optional): For highly sensitive or long-duration experiments, degassing the sample by bubbling an inert gas (like argon) through the solution can remove dissolved oxygen, which is paramagnetic and can cause line broadening.

NMR Spectrometer Setup & Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample.

Parameter 1H NMR 13C NMR Rationale
Spectrometer Frequency 400 MHz100 MHzHigher fields provide better signal dispersion and sensitivity.
Solvent CDCl3CDCl3Standard solvent for this type of compound.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis.
Pulse Program zg30zgpg30Standard single 30° pulse for quantitative 1H; 30° pulse with proton decoupling for 13C.
Acquisition Time (AQ) ~4 s~1-2 sLonger AQ provides better resolution.
Relaxation Delay (D1) 2 s2 sAllows for sufficient relaxation of nuclei between scans, crucial for quantitation.
Number of Scans (NS) 8-16128-1024Fewer scans needed for sensitive 1H nuclei; more scans required for insensitive 13C nuclei.
Spectral Width (SW) ~12 ppm~220 ppmEncompasses the typical chemical shift range for organic molecules.

Interpreting the 1H NMR Spectrum of this compound

The 1H NMR spectrum provides a wealth of information based on chemical shift, integration, and multiplicity (splitting pattern).

Structural Assignment and Rationale

Below is the structure of this compound with protons labeled for assignment.

Caption: Labeled structure of this compound.

Summary of 1H NMR Data (400 MHz, CDCl3)
Proton Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
H_aromatic 7.20 - 7.40Multiplet-5HThe five protons on the phenyl ring. The electron-withdrawing effect of the side chain deshields these protons, placing them in the typical aromatic region.
~4.70Doublet of doublets (dd)~8.0, 4.01HThis methine proton is attached to the carbon bearing the electronegative oxygen, causing a significant downfield shift. It is coupled to the two diastereotopic Hβ protons.
Hβa, Hβb ~2.60 and ~2.80Multiplets-2HThese methylene protons are adjacent to the chiral center (Cα) and are therefore diastereotopic, meaning they are chemically non-equivalent.[1][2][3] They have different chemical shifts and couple to each other (geminal coupling) and to Hα (vicinal coupling), resulting in complex multiplets.
N-CH3 ~2.45Singlet-3HThe methyl group attached to the nitrogen. It is a singlet as there are no adjacent protons to couple with. Its chemical shift is influenced by the electronegativity of the nitrogen.
OH, NH VariableBroad singlets-2HThe chemical shifts of these protons are highly variable and depend on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. They often appear as broad signals and may not show clear coupling. A D2O shake experiment can confirm their assignment by causing their signals to disappear.
In-Depth Analysis of Spectral Features
  • Aromatic Region (7.20 - 7.40 ppm): The signals for the five protons of the monosubstituted benzene ring overlap to form a complex multiplet. The ortho, meta, and para protons have slightly different chemical environments, but at 400 MHz, they may not be fully resolved.

  • The Methine Proton (Hα, ~4.70 ppm): This proton's downfield shift is a direct consequence of the deshielding effect of the adjacent hydroxyl group. The splitting pattern is a doublet of doublets (dd), which arises from coupling to the two non-equivalent Hβ protons with two different coupling constants (3JHH).

  • The Methylene Protons (Hβa, Hβb, ~2.60-2.80 ppm): This is the most complex and informative region for this molecule's aliphatic chain.

    • Diastereotopicity: The Cα carbon is a stereocenter. This chiral environment makes the two adjacent Hβ protons chemically distinct.[1][3] One proton is pro-R and the other is pro-S. Consequently, they resonate at different frequencies.

    • Splitting Pattern: Each Hβ proton is split by the other Hβ proton (a geminal coupling, 2JHH, typically 12-15 Hz) and by the Hα proton (a vicinal coupling, 3JHH, typically 4-8 Hz). This results in each Hβ proton appearing as a doublet of doublets. However, because the chemical shifts of Hβa and Hβb are close, these multiplets can overlap, creating a more complex appearance.

  • N-Methyl Protons (~2.45 ppm): The three protons of the methyl group are equivalent and are not coupled to any other protons, hence they appear as a sharp singlet.

Interpreting the 13C NMR Spectrum of this compound

The 13C NMR spectrum is generally simpler than the 1H spectrum as 13C-13C coupling is statistically improbable. The spectrum is typically acquired with proton decoupling, meaning each unique carbon atom appears as a single line.

Summary of 13C NMR Data (100 MHz, CDCl3)
Carbon Label Chemical Shift (δ, ppm) DEPT-135 Assignment Rationale
C_aromatic (quaternary) ~142No SignalThe ipso-carbon, attached to the side chain. It is a quaternary carbon, so it shows no signal in DEPT experiments.[3][4] Its chemical shift is the furthest downfield in the aromatic region.
C_aromatic (CH) 125 - 129PositiveThe ortho, meta, and para carbons of the phenyl ring. They appear in the typical aromatic region. Due to symmetry, the two ortho and two meta carbons are equivalent, leading to three signals for the five CH carbons.
Cα (CH) ~72PositiveThis carbon is bonded to the electronegative oxygen atom, which deshields it and shifts it significantly downfield into the 60-80 ppm range, typical for carbons in alcohols or ethers.[5][6]
Cβ (CH2) ~60NegativeThis methylene carbon is attached to the nitrogen atom. Its chemical shift is downfield due to the influence of the nitrogen. In a DEPT-135 experiment, CH2 groups give negative signals, confirming this assignment.[3][4][7]
N-CH3 (CH3) ~34PositiveThe methyl carbon attached to the nitrogen. It appears in the aliphatic region, and as a CH3 group, it gives a positive signal in a DEPT-135 experiment.[5]
Utilizing DEPT (Distortionless Enhancement by Polarization Transfer) for Confirmation

A DEPT experiment is invaluable for distinguishing between CH, CH2, and CH3 groups.[3][4]

  • DEPT-90: This experiment will only show signals for CH (methine) carbons. For this compound, we would expect to see positive signals for Cα and the aromatic CH carbons.

  • DEPT-135: This experiment provides more comprehensive information:

    • Positive signals: CH and CH3 carbons (Cα, aromatic CH's, N-CH3).

    • Negative signals: CH2 carbons (Cβ).

    • No signal: Quaternary carbons (aromatic ipso-carbon).

This multi-stage analysis provides an unambiguous assignment of each carbon in the molecule.

Caption: Workflow for carbon type assignment using DEPT NMR.

Conclusion

The comprehensive analysis of 1H and 13C NMR spectra, augmented by techniques like DEPT, allows for the complete and confident structural elucidation of this compound. The key spectral features—the diastereotopic protons of the methylene group, the downfield shift of the methine proton and carbon, and the characteristic signals of the N-methyl and phenyl groups—serve as a unique fingerprint for this molecule. This guide provides the foundational protocol and interpretive logic necessary for researchers, scientists, and drug development professionals to effectively utilize NMR spectroscopy for the characterization of this and structurally similar compounds.

References

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  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

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Standard Operating Procedure for the Extraction, Purification, and Quantification of N-methylphenylethanolamine from Plant Material

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed standard operating procedure (SOP) for the extraction, purification, and quantification of N-methylphenylethanolamine, also known as halostachine, from plant matrices. This compound is a naturally occurring alkaloid found in various plant species, including Halostachys caspica, perennial ryegrass (Lolium perenne), and tall fescue (Festuca arundinacea).[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a robust methodology grounded in established principles of natural product chemistry. The procedure encompasses sample preparation, a refined acid-base liquid-liquid extraction technique, and quantification by High-Performance Liquid Chromatography (HPLC) with UV detection. Each step is elucidated with technical insights to ensure reproducibility and accuracy.

Introduction: The Chemistry and Occurrence of this compound

This compound is a phenylethanolamine alkaloid with a structural resemblance to other biogenic amines like synephrine and ephedrine.[2] Its basic nature, conferred by the secondary amine group, is the cornerstone of the extraction and purification strategy outlined herein.[2] Alkaloids typically exist in plants as salts of various organic acids.[3] The extraction methodology leverages the differential solubility of the free base and its salt form. The free base is generally soluble in organic solvents, whereas the salt form is soluble in aqueous solutions.[4] This SOP provides a systematic approach to exploit these properties for the efficient isolation of this compound.

Experimental Workflow Overview

The entire process, from plant material to purified analyte, is a multi-stage workflow. The following diagram illustrates the logical progression of the protocol.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Plant Material grind Drying & Grinding start->grind defat Defatting (Optional) grind->defat alkalinization Alkalinization defat->alkalinization solvent_extraction Organic Solvent Extraction alkalinization->solvent_extraction acid_extraction Acidic Water Extraction solvent_extraction->acid_extraction basification Basification acid_extraction->basification final_extraction Final Organic Extraction basification->final_extraction evaporation Evaporation final_extraction->evaporation end Purified N-methyl- phenylethanolamine evaporation->end hplc HPLC-UV Quantification end->hplc

Caption: Experimental workflow for this compound extraction.

Materials and Reagents

Material/ReagentGradeSupplier
Dichloromethane (CH₂Cl₂)HPLC GradeSigma-Aldrich
Methanol (CH₃OH)HPLC GradeFisher Scientific
Hydrochloric Acid (HCl)ACS GradeVWR
Sodium Hydroxide (NaOH)ACS GradeMerck
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich
This compound Standard≥98% PurityCayman Chemical
Deionized Water18.2 MΩ·cmMillipore
Plant Material (e.g., Halostachys caspica)DriedReputable Botanical Supplier

Detailed Protocols

Part 1: Sample Preparation

The initial preparation of the plant material is critical for efficient extraction. The goal is to maximize the surface area for solvent penetration.

Protocol Steps:

  • Drying: Dry the plant material in an oven at 40-50°C until a constant weight is achieved to remove moisture, which can interfere with the extraction process.

  • Grinding: Pulverize the dried plant material into a fine powder (approximately 40-60 mesh) using a mechanical grinder.[3][5]

  • Defatting (Recommended for Oily Plant Material):

    • For plant materials rich in lipids (e.g., seeds), a defatting step is necessary to prevent the co-extraction of fats and oils.[5]

    • Extract the powdered plant material with n-hexane or petroleum ether in a Soxhlet apparatus for 6-8 hours.

    • Discard the lipid-containing solvent and air-dry the defatted plant material.

Part 2: Extraction of Crude Alkaloids

This part of the protocol focuses on liberating the free alkaloid base from its salt form and extracting it into an organic solvent.

Protocol Steps:

  • Alkalinization:

    • Weigh 100 g of the pre-prepared plant powder and place it in a 1 L Erlenmeyer flask.

    • Prepare a 10% (w/v) sodium hydroxide solution.

    • Moisten the plant powder with a minimal amount of deionized water and then add the 10% NaOH solution until the mixture is distinctly alkaline (pH 10-12, check with pH paper). This converts the alkaloid salts into their free base form.[3][6]

  • Organic Solvent Extraction:

    • Add 500 mL of dichloromethane to the alkalinized plant material.

    • Macerate the mixture for 24 hours with continuous stirring at room temperature.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the dichloromethane filtrate and repeat the extraction process on the plant residue two more times with 300 mL of dichloromethane each time to ensure exhaustive extraction.

    • Combine all the dichloromethane extracts.

Part 3: Purification by Acid-Base Liquid-Liquid Extraction

This crucial step purifies the this compound from other non-basic compounds in the crude extract.

Protocol Steps:

  • Acidic Water Extraction:

    • Transfer the combined dichloromethane extract to a 2 L separatory funnel.

    • Prepare a 5% (v/v) hydrochloric acid solution.

    • Add 200 mL of the 5% HCl solution to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.[7]

    • Allow the layers to separate. The this compound will be protonated and move into the upper aqueous layer as the hydrochloride salt.

    • Drain and collect the lower organic layer (which contains neutral and acidic impurities) and the upper aqueous layer separately.

    • Repeat the extraction of the organic layer twice more with 100 mL of 5% HCl each time.

    • Combine all the acidic aqueous extracts. Discard the organic layer.

  • Basification and Final Extraction:

    • Transfer the combined acidic aqueous extracts to a clean 1 L separatory funnel.

    • Slowly add 20% (w/v) sodium hydroxide solution dropwise while gently swirling the funnel until the solution is strongly alkaline (pH 10-12). This converts the this compound hydrochloride back to its free base.

    • Add 150 mL of fresh dichloromethane to the separatory funnel.

    • Shake vigorously for 2-3 minutes with venting.

    • Allow the layers to separate. The this compound free base will now be in the lower dichloromethane layer.

    • Drain and collect the lower organic layer.

    • Repeat the extraction of the aqueous layer twice more with 75 mL of dichloromethane each time.

    • Combine all the dichloromethane extracts.

  • Drying and Evaporation:

    • Dry the combined dichloromethane extract over anhydrous sodium sulfate for at least 30 minutes to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a bath temperature of 35-40°C to obtain the purified this compound residue.

Part 4: Quantification by HPLC-UV

The final concentration of this compound in the purified extract is determined by HPLC with UV detection.

Protocol Steps:

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Solution: Dissolve the dried extract from Part 3 in a known volume of methanol (e.g., 5 mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • The following HPLC parameters are a starting point and may require optimization based on the specific instrument and column used.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1][4]
Mobile Phase Isocratic elution with a mixture of methanol and 0.1% trifluoroacetic acid in water (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 210 nm
  • Analysis and Calculation:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the final yield of this compound in the original plant material using the following formula:

    Yield (mg/g) = (Concentration from HPLC (µg/mL) x Volume of sample solution (mL)) / (Initial weight of plant material (g) x 1000)

Method Validation and Quality Control

For rigorous scientific applications, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Extraction Yield Incomplete cell lysis, improper pH, insufficient extraction time.Ensure fine grinding of plant material, verify pH at each step, extend maceration time or perform more extraction cycles.
Emulsion Formation during LLE High concentration of surfactants in the plant material.Add a small amount of saturated NaCl solution, gently swirl instead of vigorous shaking, or centrifuge the mixture.
Poor HPLC Peak Shape Column degradation, inappropriate mobile phase pH, sample overload.Use a guard column, adjust mobile phase pH, dilute the sample.
Baseline Noise in HPLC Contaminated mobile phase, detector lamp aging.Filter solvents, degas the mobile phase, replace the detector lamp.

Conclusion

This application note provides a comprehensive and scientifically grounded SOP for the extraction and quantification of this compound from plant sources. By adhering to the principles of acid-base chemistry and utilizing modern analytical techniques, researchers can reliably isolate and measure this alkaloid. The detailed, step-by-step protocols, coupled with insights into the rationale behind each step, are intended to empower researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

  • Anerao, A., et al. (2018). HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Indian Drugs, 55(10), 56-62. [Link]

  • Alfa Chemistry. (n.d.). Alkaloid Extraction. Lifeasible. [Link]

  • Ali, A. (2017). General Methods of Extraction and Isolation of Alkaloids. ResearchGate. [Link]

  • Najem, E. (n.d.). Pharmacognosy. [Link]

  • Various Authors. (2023). How do we extract alkaloids from medicinal plants? Quora. [Link]

  • Various Authors. (2018). What are the general steps involved in extracting alkaloids? Quora. [Link]

  • Wikipedia. (n.d.). Halostachine. [Link]

  • Study.com. (n.d.). Video: Alkaloid Isolation & Purification. [Link]

  • Anerao, A., et al. (2018). HPLC DETERMINATION OF N-METHYLETHANOLAMINE IN DIPHENHYDRAMINE HYDROCHLORIDE DRUG SUBSTANCE BY PRE-COLUMN DERIVATIZATION. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). Step-by-Step Procedures For Extractions. [Link]

Sources

Using N-methylphenylethanolamine as a substrate in PNMT enzyme kinetic assays.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Characterizing Phenylethanolamine N-methyltransferase (PNMT) Enzyme Kinetics Using a Model Substrate

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to Studying Epinephrine Synthesis

Phenylethanolamine N-methyltransferase (PNMT) is a pivotal enzyme in the catecholamine biosynthetic pathway.[1] Located primarily in the adrenal medulla and specific neurons in the brain, PNMT catalyzes the terminal step in the synthesis of epinephrine (adrenaline) by transferring a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to its physiological substrate, norepinephrine (noradrenaline).[1][2] This function positions PNMT as a critical regulator of the body's "fight-or-flight" response and a significant therapeutic target for conditions involving dysregulated epinephrine levels, such as hypertension and certain stress-related disorders.[3][4]

Kinetic characterization is fundamental to understanding enzyme function and for screening potential therapeutic inhibitors. While norepinephrine is the natural substrate for PNMT, its catechol structure is prone to oxidation, which can complicate in vitro assays.[5] For this reason, kinetic studies often employ a more stable model substrate, phenylethanolamine (PEA) .[5][6] PEA shares the core β-phenylethanolamine structure required for PNMT activity but lacks the easily oxidized catechol hydroxyl groups.[7] This structural simplification provides a robust and reliable system for probing the enzyme's catalytic mechanism and for high-throughput screening of inhibitors.

This guide provides a comprehensive overview of the principles and a detailed protocol for performing a PNMT kinetic assay using phenylethanolamine as the substrate.

Scientific Principle: Unpacking the PNMT Catalytic Cycle

The PNMT-catalyzed reaction is a classic bisubstrate reaction that proceeds via an ordered sequential SN2 mechanism.[3][8] This mechanism involves several key steps:

  • Ordered Binding: The reaction is initiated by the binding of the cofactor, S-adenosyl-L-methionine (SAM), to the enzyme's active site. This is a prerequisite for the subsequent binding of the amine substrate.[3][9]

  • Substrate Association: Phenylethanolamine then binds to the PNMT-SAM complex, positioning its primary amine group in close proximity to the reactive methyl group of SAM.[1]

  • Methyl Transfer: The lone pair of electrons on the substrate's nitrogen atom performs a nucleophilic attack on the methyl group of SAM. This rate-limiting step results in the formation of a methylated product (N-methylphenylethanolamine) and the byproduct S-adenosyl-L-homocysteine (SAH).[4][8]

  • Product Release: The products, this compound and SAH, are released from the enzyme, freeing it to begin another catalytic cycle.

The rate of this reaction can be determined by quantifying the formation of one of the products over time. A common and reliable method is to measure the production of SAH, which can be separated and quantified using High-Performance Liquid Chromatography (HPLC).

PNMT_Catalytic_Pathway E PNMT (E) ESAM E-SAM Complex ESAM_PEA E-SAM-PEA Ternary Complex ESAH_NMPEA E-SAH-NMPEA Product Complex ESAM_PEA->ESAH_NMPEA Methyl Transfer (Rate-Limiting) ESAH E-SAH Complex prod1 This compound (NMPEA) ESAH_NMPEA->prod1 prod2 SAH ESAH->prod2 sub1 SAM sub1->E sub2 Phenylethanolamine (PEA) sub2->ESAM

Caption: PNMT ordered sequential catalytic mechanism.

Detailed Protocol: HPLC-Based PNMT Kinetic Assay

This protocol describes the determination of PNMT kinetic parameters by measuring the formation of S-adenosyl-L-homocysteine (SAH) via reverse-phase HPLC with UV detection.

I. Materials and Reagents
  • Enzyme: Recombinant Human PNMT (purified)

  • Substrate: Phenylethanolamine hydrochloride (PEA)

  • Cofactor: S-adenosyl-L-methionine (SAM) iodide salt

  • Standard: S-adenosyl-L-homocysteine (SAH)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 8.0

  • Stop Solution: 1 M Perchloric Acid

  • HPLC Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • HPLC Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • Equipment:

    • HPLC system with UV/PDA detector

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • Thermostated water bath or incubator (37°C)

    • Microcentrifuge

    • Calibrated pipettes

    • Low-protein-binding microcentrifuge tubes

II. Reagent Preparation
  • Assay Buffer (50 mM Potassium Phosphate, pH 8.0): Prepare by mixing appropriate volumes of 50 mM monobasic and dibasic potassium phosphate solutions to achieve a final pH of 8.0. Filter and degas before use.

  • PEA Stock Solution (100 mM): Dissolve an appropriate amount of phenylethanolamine HCl in Assay Buffer. Store at -20°C in aliquots.

  • SAM Stock Solution (10 mM): Dissolve SAM iodide salt in Assay Buffer. Prepare fresh daily, as SAM is unstable in solution. Keep on ice during use.

  • SAH Standard Stock (1 mM): Dissolve SAH in Assay Buffer. Determine the precise concentration spectrophotometrically (ε₂₆₀ = 15,400 M⁻¹cm⁻¹). Store at -80°C in aliquots.

  • Enzyme Working Solution: Dilute the stock PNMT enzyme in ice-cold Assay Buffer to a working concentration. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course (e.g., 20-30 minutes).

III. Experimental Workflow

Caption: Step-by-step workflow for the PNMT kinetic assay.

IV. Assay Procedure
  • SAH Standard Curve: Prepare a series of SAH dilutions from the 1 mM stock in Assay Buffer (e.g., 0, 5, 10, 25, 50, 100 µM). Process these standards identically to the samples (i.e., add Stop Solution, centrifuge) and inject into the HPLC to generate a standard curve of peak area versus concentration.

  • Reaction Setup: To determine the Kₘ for phenylethanolamine, set up a series of reactions by varying its concentration while keeping SAM concentration fixed and saturating (e.g., 5-10 times the Kₘ of SAM). A typical reaction setup in a 100 µL final volume is as follows:

    • Assay Buffer: X µL

    • SAM Solution (to final concentration, e.g., 200 µM)

    • PEA Solution (to final concentrations, e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM)

    • Water to bring volume to 90 µL

  • Controls: Prepare the following controls:

    • No-Enzyme Control: A reaction mix with the highest substrate concentrations but without PNMT.

    • No-Substrate Control: A reaction mix with enzyme but without PEA.

  • Pre-incubation: Pre-warm the reaction tubes at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding 10 µL of the diluted PNMT enzyme working solution to each tube. Mix gently and return to the 37°C incubator.

  • Incubation: Incubate for a predetermined time (e.g., 20 minutes) where product formation is linear.

  • Reaction Termination: Stop the reaction by adding 50 µL of ice-cold 1 M Perchloric Acid. Vortex immediately.[10]

  • Sample Processing: Incubate the terminated reactions on ice for 10 minutes to allow for complete protein precipitation. Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant to an HPLC vial for analysis.

V. HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution is recommended for good separation.

    • Example Gradient: 5% B to 30% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 20 µL

Inject the processed standards and samples. Identify the SAH peak by comparing its retention time to that of the SAH standard.

Data Analysis and Interpretation

  • Quantify SAH: Using the linear regression equation from your SAH standard curve, calculate the concentration of SAH produced in each reaction.

  • Calculate Initial Velocity (v₀): Convert the SAH concentration into an initial reaction rate.

    • v₀ (µmol/min) = [SAH (µM)] * (Reaction Volume (L)) / (Incubation Time (min))

    • Normalize this rate to the amount of enzyme used to get the specific activity (e.g., in µmol/min/mg of enzyme).

  • Determine Kinetic Parameters: Plot the initial velocity (v₀) against the corresponding phenylethanolamine concentration ([S]).

  • Michaelis-Menten Plot: Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

    • v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Example Data Presentation

The table below illustrates how to structure the collected and calculated data for determining kinetic constants for phenylethanolamine.

[PEA] (µM)SAH Produced (µM)Initial Velocity (v₀) (nmol/min/mg)
00.20.5
101.84.5
253.99.8
506.817.0
10010.526.3
25017.243.0
50022.155.3
100026.566.3
Calculated Kₘ = 125 µM
Parameters Vₘₐₓ = 80 nmol/min/mg

Self-Validation and Trustworthiness

To ensure the integrity of your kinetic data, the following validation steps are crucial:

  • Linearity with Time: Perform a time-course experiment (e.g., 0, 5, 10, 20, 30, 45 min) at a fixed substrate concentration to confirm the chosen incubation time falls within the linear range of product formation.

  • Linearity with Enzyme Concentration: Verify that the reaction rate is directly proportional to the concentration of the PNMT enzyme used. This confirms that the enzyme is not limited by other factors.

  • Substrate Stability: Ensure that phenylethanolamine and SAM are stable under assay conditions by running a no-enzyme control for the longest incubation time.

  • Product Inhibition: Be aware that SAH can be a product inhibitor.[4] If reaction rates slow prematurely, it may be necessary to use lower enzyme concentrations or shorter incubation times to minimize SAH accumulation.

By employing a stable model substrate like phenylethanolamine and a robust HPLC-based detection method, researchers can reliably characterize the kinetic properties of PNMT. This foundational assay serves as a powerful platform for dissecting the enzyme's mechanism and as a primary screen for the development of novel therapeutic inhibitors.

References

  • Drinkwater, N., Gee, C. L., Puri, M., Criscione, K. R., McLeish, M. J., Grunewald, G. L., & Martin, J. L. (2009). Molecular recognition of physiological substrate noradrenaline by the adrenaline-synthesizing enzyme PNMT and factors influencing its methyltransferase activity. Biochemical Journal, 422(3), 463–471. [Link]

  • Gee, C. L., Drinkwater, N., Criscione, K. R., Caine, J. M., McLeish, M. J., & Martin, J. L. (2018). Molecular recognition of physiological substrate noradrenaline by the adrenaline synthesising enzyme PNMT and factors influencing its methyltransferase activity. Biochemical Journal, 422(3), 463-471. [Link]

  • Grunewald, G. L., & Reitz, T. J. (1989). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 32(11), 2461–2466. [Link]

  • Jude, K. M., Farrow, M. F., Yang, L., Raushel, F. M., & Fitzpatrick, P. F. (2013). Kinetic and pH Studies on Human Phenylethanolamine N-Methyltransferase. Archives of Biochemistry and Biophysics, 540(1-2), 10.1016/j.abb.2013.10.019. [Link]

  • Jude, K. M., Farrow, M. F., Yang, L., Raushel, F. M., & Fitzpatrick, P. F. (2013). Kinetic and pH studies on human phenylethanolamine N-methyltransferase. Archives of Biochemistry and Biophysics, 540(1-2), 90-96. [Link]

  • Fitzpatrick, P. F., Jude, K. M., Farrow, M. F., & Yang, L. (2013). Kinetic and pH studies on human phenylethanolamine N-methyltransferase. Archives of Biochemistry and Biophysics, 540(1-2), 90-96. [Link]

  • Sendzik, M., & Rauk, A. (2009). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. The Journal of Physical Chemistry B, 113(12), 3977–3986. [Link]

  • Wikipedia. (2023). Phenylethanolamine N-methyltransferase. [Link]

  • Mahmoodi, N., Singh, V., Schramm, V. L. (2020). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(33), 14222–14233. [Link]

  • Mahmoodi, N., Azizi, M., Singh, V., Riscoe, M. K., & Schramm, V. L. (2021). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(33), 14222-14233. [Link]

Sources

Application Notes and Protocols for Investigating N-methylphenylethanolamine as a Biofilm Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pressing Challenge of Biofilms and the Potential of N-methylphenylethanolamine

Bacterial biofilms are complex, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS).[1] This mode of growth confers significant protection against conventional antimicrobial agents and the host immune system, contributing to a wide range of persistent and chronic infections.[2] The development of novel anti-biofilm agents is, therefore, a critical frontier in medicine and biotechnology.

This compound, also known as Halostachine, is a naturally occurring alkaloid found in the plant Halostachys caspica.[3][4] Structurally, it is a phenylethanolamine, a class of compounds known to be involved in various biological signaling pathways.[4] While its antimicrobial properties are not extensively documented, its structural similarity to other signaling molecules suggests a potential role in disrupting bacterial communication and, consequently, biofilm formation. This document provides a comprehensive guide for the investigation of this compound as a putative biofilm inhibitor. It outlines detailed protocols for assessing its efficacy and elucidating its potential mechanism of action, thereby empowering researchers to explore its therapeutic and industrial applications.

Hypothesized Mechanism of Action: Interference with Quorum Sensing

Many bacterial species rely on a cell-to-cell communication system known as quorum sensing (QS) to coordinate gene expression in a population-density-dependent manner.[1] QS is integral to the regulation of virulence factors and biofilm formation.[5] In many Gram-negative bacteria, this communication is mediated by small signaling molecules called N-acyl-homoserine lactones (AHLs).[1]

Given that this compound is an alkaloid, and other alkaloids have demonstrated the ability to interfere with QS pathways, it is hypothesized that this compound may act as a competitive inhibitor of AHL signaling molecules.[6] By binding to the bacterial receptors for these signals, it could disrupt the downstream gene expression necessary for biofilm maturation and virulence.

Quorum_Sensing_Inhibition_Hypothesis cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL_Signal AHL Signal (Autoinducer) AHL_Synthase->AHL_Signal Synthesizes AHL_Receptor AHL Receptor (e.g., LuxR) Virulence_Genes Virulence & Biofilm Genes AHL_Receptor->Virulence_Genes Activates Transcription No_Response Inhibition of Biofilm Formation AHL_Receptor->No_Response Prevents Activation Response Biofilm Formation & Virulence Factor Production Virulence_Genes->Response AHL_Signal->AHL_Receptor Binds to & Activates N_methyl This compound N_methyl->AHL_Receptor Competitively Binds (Hypothesized)

Figure 1: Hypothesized mechanism of this compound in quorum sensing inhibition.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for evaluating the anti-biofilm potential of this compound. It is recommended to use well-characterized biofilm-forming bacterial strains such as Pseudomonas aeruginosa or Staphylococcus aureus.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This assay determines the lowest concentration of this compound that inhibits the formation of a biofilm. The crystal violet staining method is a widely used and reliable technique for this purpose.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at 37°C with shaking.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in the growth medium in a 96-well microtiter plate.

  • Inoculation: Adjust the overnight bacterial culture to an OD600 of 0.05. Add an equal volume of the prepared bacterial suspension to each well of the microtiter plate containing the serially diluted this compound.

  • Controls:

    • Positive Control: Wells with bacterial suspension and growth medium only.

    • Negative Control (Blank): Wells with growth medium only.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking.

  • Washing: Gently discard the planktonic cells and wash the wells twice with PBS to remove non-adherent bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the plate three to four times with sterile water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a microplate reader.

  • Data Analysis: The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.

Protocol 2: Quantification of Biofilm Metabolic Activity using XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to assess the metabolic activity of viable cells within a biofilm.[7]

Materials:

  • Pre-formed biofilms in a 96-well plate (from MBIC assay or separately grown)

  • XTT solution

  • Menadione solution

  • PBS

  • Microplate reader

Procedure:

  • Biofilm Preparation: Form biofilms in a 96-well plate as described in Protocol 1, with and without various concentrations of this compound.

  • Washing: Gently wash the pre-formed biofilms twice with PBS to remove planktonic cells.

  • XTT Reagent Preparation: Prepare the XTT-menadione solution immediately before use by mixing XTT and menadione solutions according to the manufacturer's instructions.

  • Incubation: Add the XTT-menadione solution to each well containing the biofilm and to control wells (no biofilm). Incubate the plate in the dark at 37°C for 2-5 hours.

  • Quantification: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.[8]

  • Data Analysis: A reduction in absorbance in the presence of this compound indicates a decrease in the metabolic activity of the biofilm.

Biofilm_Quantification_Workflow cluster_assays Quantification Methods Start Start: Bacterial Culture Inoculation Inoculate 96-well plate with bacteria and this compound dilutions Start->Inoculation Incubation Incubate for 24-48h at 37°C Inoculation->Incubation Washing Wash to remove planktonic cells Incubation->Washing CV_Staining Crystal Violet Staining (Biofilm Mass) Washing->CV_Staining XTT_Assay XTT Assay (Metabolic Activity) Washing->XTT_Assay Read_Absorbance_CV Read Absorbance (570-595 nm) CV_Staining->Read_Absorbance_CV Read_Absorbance_XTT Read Absorbance (450-500 nm) XTT_Assay->Read_Absorbance_XTT Data_Analysis Data Analysis: Determine MBIC & Metabolic Inhibition Read_Absorbance_CV->Data_Analysis Read_Absorbance_XTT->Data_Analysis End End: Results Data_Analysis->End

Sources

N-methylphenylethanolamine as a reagent for synthesizing novel hydrazine inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Novel Synthetic Pathway for N-Substituted Hydrazine Inhibitors Utilizing an N-Methylphenylethanolamine Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Rationale for Scaffolding Novel Hydrazine Inhibitors

Hydrazine and its derivatives are a cornerstone in medicinal chemistry, forming the reactive core ("warhead") of many potent enzyme inhibitors.[1][2] Their ability to form stable covalent bonds or coordinate with enzymatic cofactors has been particularly exploited in the development of inhibitors for amine oxidases, such as monoamine oxidase (MAO).[3][4][] MAO inhibitors are critical therapeutic agents for neurological disorders like Parkinson's disease and depression.[]

The phenylethanolamine framework is a well-established pharmacophore present in numerous biogenic amines and synthetic drugs.[6][7] this compound (NMPA), a naturally occurring alkaloid, presents a structurally interesting and biologically relevant scaffold.[8][9] It is a known substrate for enzymes like phenylethanolamine N-methyltransferase (PNMT) and MAO-B, suggesting its molecular shape is recognized by key biological targets.[6][8][10]

This application note details a novel, proposed synthetic strategy that leverages the this compound backbone as a scaffold to generate a new class of substituted hydrazine inhibitors. By converting the hydroxyl group of NMPA into a suitable leaving group, it can function as an alkylating agent for a protected hydrazine. This approach combines the biologically recognized phenylethanolamine motif with the proven inhibitory functionality of the hydrazine moiety, opening a new avenue for the rational design of targeted enzyme inhibitors.

Proposed Synthetic Strategy: Overview

The proposed synthesis is a three-step process designed to selectively introduce a hydrazine group onto the this compound scaffold. The strategy hinges on transforming the secondary alcohol—the most reactive site for the desired transformation—into an electrophilic center, followed by nucleophilic attack by a protected hydrazine to ensure mono-alkylation.

The workflow is as follows:

  • Activation of the Hydroxyl Group: The secondary alcohol of this compound is converted into a superior leaving group, a tosylate, via reaction with p-toluenesulfonyl chloride (TsCl). This step renders the benzylic carbon susceptible to nucleophilic substitution.

  • Nucleophilic Substitution with Protected Hydrazine: The activated intermediate, NMPA-tosylate, is reacted with tert-butyl carbazate. The use of a Boc-protected hydrazine is a standard and effective strategy to prevent undesired side reactions, such as di-alkylation, and to control regioselectivity.[11][12]

  • Deprotection of the Hydrazine Moiety: The final step involves the removal of the Boc (tert-butyloxycarbonyl) protecting group under acidic conditions to yield the target N-substituted hydrazine hydrochloride salt.

This pathway is designed for efficiency and control, utilizing well-established reactions in organic synthesis.[13][14]

Visualization of Experimental Workflow & Reaction

The overall experimental process from starting material to final product is outlined below.

G cluster_0 Step 1: Activation cluster_1 Step 2: Substitution cluster_2 Step 3: Deprotection start This compound (NMPA) reagent1 Add Pyridine (Base) Add p-Toluenesulfonyl Chloride (TsCl) start->reagent1 reaction1 Stir at 0°C to RT Monitor by TLC reagent1->reaction1 workup1 Aqueous Workup Extract with Ethyl Acetate reaction1->workup1 product1 Purify via Column Chromatography Yields NMPA-Tosylate workup1->product1 reagent2 Add tert-Butyl Carbazate Add K2CO3 in DMF product1->reagent2 reaction2 Heat to 60-70°C Monitor by TLC reagent2->reaction2 workup2 Aqueous Workup Extract with Ethyl Acetate reaction2->workup2 product2 Purify via Column Chromatography Yields Boc-Protected Hydrazine workup2->product2 reagent3 Dissolve in Dioxane Add HCl in Dioxane (4M) product2->reagent3 reaction3 Stir at RT Monitor by TLC reagent3->reaction3 product3 Precipitate Product Filter and Dry reaction3->product3 final_product Final Product: Substituted Hydrazine HCl Salt product3->final_product

Caption: High-level experimental workflow for the synthesis.

The chemical transformation is illustrated in the reaction scheme below.

reaction_scheme NMPA This compound NMPA_Tosylate NMPA-Tosylate Intermediate NMPA->NMPA_Tosylate Step 1 TsCl TsCl, Pyridine BocHydrazine tert-Butyl Carbazate, K₂CO₃ Boc_Product Boc-Protected Hydrazine HCl HCl in Dioxane Final_Product Final Hydrazine Inhibitor(HCl Salt) NMPA_Tosylate->Boc_Product Step 2 Boc_Product->Final_Product Step 3

Caption: Proposed three-step chemical reaction pathway.

Detailed Experimental Protocols

4.1 Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
(±)-N-MethylphenylethanolamineC₉H₁₃NO151.21Sigma-AldrichStarting Material
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65Acros OrganicsReagent
PyridineC₅H₅N79.10Fisher ScientificAnhydrous, Base/Solvent
tert-Butyl carbazateC₅H₁₂N₂O₂132.16Alfa AesarNucleophile
Potassium Carbonate (K₂CO₃)K₂CO₃138.21J.T. BakerAnhydrous, Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Sigma-AldrichAnhydrous, Solvent
Hydrochloric Acid, 4M in DioxaneHCl36.46Sigma-AldrichDeprotection Reagent
Dichloromethane (DCM)CH₂Cl₂84.93VWRSolvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRSolvent
HexanesC₆H₁₄86.18VWRSolvent
Silica GelSiO₂60.08Sorbent Tech.60Å, 230-400 mesh

4.2 Safety Precautions

  • Hydrazine Derivatives: Hydrazines and their derivatives are potentially toxic and carcinogenic.[15] Handle all hydrazine-containing compounds in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Reagents: Pyridine is flammable and toxic. TsCl is corrosive. DMF is a reproductive toxin. HCl in dioxane is highly corrosive. Consult Safety Data Sheets (SDS) for all chemicals before use.

  • General: All reactions should be conducted in well-ventilated areas.

4.3 Protocol 1: Synthesis of O-Tosyl-N-methylphenylethanolamine

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (±)-N-methylphenylethanolamine (1.0 eq, e.g., 5.0 g).

  • Dissolve the starting material in anhydrous pyridine (approx. 50 mL).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system.

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% EtOAc in Hexanes) to yield the tosylated product.

4.4 Protocol 2: Synthesis of Boc-Protected Hydrazine Adduct

  • To a 100 mL round-bottom flask, add the purified O-Tosyl-N-methylphenylethanolamine (1.0 eq) from the previous step.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and tert-butyl carbazate (1.2 eq).

  • Add anhydrous DMF (approx. 40 mL) to dissolve/suspend the reagents.

  • Heat the reaction mixture to 65°C and stir for 18-24 hours. Monitor progress by TLC (e.g., 1:1 Hexanes:EtOAc).

  • After cooling to room temperature, pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (3 x 50 mL) to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material via flash column chromatography (gradient elution, e.g., 20% to 50% EtOAc in Hexanes) to afford the Boc-protected hydrazine derivative.

4.5 Protocol 3: Deprotection to Yield Final Hydrazine Inhibitor

  • Dissolve the purified Boc-protected product (1.0 eq) in a minimal amount of 1,4-dioxane (approx. 10 mL) in a 50 mL flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 4M HCl in dioxane (5.0 eq) dropwise. Gas evolution (CO₂) may be observed.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor deprotection by TLC until the starting material is consumed.

  • The product hydrochloride salt will typically precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter the precipitate using a Büchner funnel, wash with cold diethyl ether, and dry under vacuum to yield the final N-(2-(methylamino)-1-phenylethyl)hydrazine hydrochloride salt.

Characterization and Data

Successful synthesis should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and the presence of key functional groups at each step.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact mass and molecular formula of the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

StepProductStateExpected YieldKey Analytical Markers
1O-Tosyl-N-methylphenylethanolamineWhite Solid80-90%Appearance of tosyl group peaks in ¹H NMR (~7.8, 7.3, 2.4 ppm).
2Boc-Protected Hydrazine AdductViscous Oil60-75%Appearance of Boc group peak in ¹H NMR (~1.4 ppm), disappearance of tosyl peaks.
3Final Hydrazine HCl SaltWhite/Off-white Solid>90%Disappearance of Boc group peak in ¹H NMR, shift of adjacent proton signals.

Mechanism & Scientific Rationale

The synthetic strategy is grounded in fundamental principles of organic reactivity.

  • Step 1 (Tosylation): The hydroxyl group of an alcohol is a poor leaving group. Tosylation converts it into a tosylate, which is an excellent leaving group due to the resonance stabilization of the tosylate anion. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Step 2 (SN2 Reaction): This step is a classic SN2 nucleophilic substitution. The nitrogen atom of tert-butyl carbazate acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the tosylate leaving group. K₂CO₃ is a mild base used to deprotonate the carbazate, increasing its nucleophilicity, and to neutralize any acidic byproducts. The use of a Boc-protected hydrazine is crucial; the bulky and electron-withdrawing Boc group deactivates the second nitrogen atom, preventing it from acting as a nucleophile and thus avoiding the formation of undesired di-substituted products.[11][12]

  • Step 3 (Deprotection): The Boc group is labile under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the deprotected primary amine of the hydrazine moiety, which is then protonated by the excess acid to form the stable hydrochloride salt.

References

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  • Wang, C., et al. (2016). Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. Organic Letters, 18(8), 1956-1959. [Link]

  • Chimenti, F., et al. (2010). Synthesis, Stereochemical Separation, and Biological Evaluation of Selective Inhibitors of Human MAO-B: 1-(4-Arylthiazol-2-yl)-2-(3-methylcyclohexylidene)hydrazines. Journal of Medicinal Chemistry, 53(17), 6359-6368. [Link]

  • Burke, A. A., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. figshare. [Link]

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  • Grunewald, G. L., et al. (2009). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. The Open Enzyme Inhibition Journal, 2, 10-18. [Link]

  • Grunewald, G. L., & Ye, Q. H. (1988). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 31(10), 1984-1986. [Link]

  • Varghese, S., et al. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Chemical Neuroscience, 11(1), 77-85. [Link]

  • Grunewald, G. L., & Seim, M. R. (2013). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1163-1167. [Link]

  • Grunewald, G. L., et al. (1988). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 31(1), 169-171. [Link]

  • Fathimoghadam, H., et al. (2015). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 14(4), 1039-1047. [Link]

  • Argoud, A., et al. (2014). Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis. Natural Product Reports, 31(12), 1759-1786. [Link]

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Flow chemistry techniques for continuous production of N-methylphenylethanolamine.

This application note provides a comprehensive framework for the continuous production of this compound. By leveraging the principles of flow chemistry and PAT, this method offers a scalable, efficient, and safe alternative to traditional manufacturing processes. The protocol serves as a robust starting point that can be further optimized to meet specific production targets, demonstrating the transformative potential of continuous flow technology in modern chemical synthesis. [5][7][8]

References

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development . Reaction Chemistry & Engineering. Available at: [Link]

  • Flow Chemistry in the Pharmaceutical Industry . Syrris. Available at: [Link]

  • Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing . Yuhan CDMO. Available at: [Link]

  • Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry . Taylor & Francis Online. Available at: [Link]

  • Role in API Manufacturing - Flow Chemistry . Asynt. Available at: [Link]

  • Key Trends Shaping the Future of Flow Chemistry . AZoM. Available at: [Link]

  • Halostachine - Wikipedia . Wikipedia. Available at: [Link]

  • Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production . American Pharmaceutical Review. Available at: [Link]

  • Flow Chemistry: Pathway for Continuous API Manufacturing . Pharma's Almanac. Available at: [Link]

  • The role of PAT in the development of telescoped continuous flow processes . Reaction Chemistry & Engineering. Available at: [Link]

  • Phenylethanolamine - Wikipedia . Wikipedia. Available at: [Link]

  • Green Chemistry - BORIS Portal . University of Bern. Available at: [Link]

  • The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study . PubMed Central. Available at: [Link]

  • Important Industrial Procedures Revisited in Flow: Very Efficient Oxidation and N-Alkylation Reactions with High Atom-Economy . New Drug Approvals. Available at: [Link]

  • Continuous-flow reductive N-methylation with highly active heterogeneous Pd catalysts and sequential-flow synthesis of N-monomethyl amines . Green Chemistry. Available at: [Link]

  • Continuous reductive amination to synthesize primary amines with high selectivity in flow . ResearchGate. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor . MDPI. Available at: [Link]

  • Purification of phosphatidylethanolamine N-methyltransferase from rat liver . PubMed. Available at: [Link]

  • Continuous flow synthesis enabling reaction discovery . Chemical Science. Available at: [Link]

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  • Continuous flow synthesis enabling reaction discovery . PubMed. Available at: [Link]

  • Ethylamine, N-methyl- . Organic Syntheses. Available at: [Link]

  • Continuous-flow Reductive N-Methylation with Highly Active Heterogeneous Pd Catalysts and Sequential-flow Synthesis of N-Monomethyl Amines . ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Analytical Characterization of N-methylphenylethanolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N-methylphenylethanolamine Hydrochloride

This compound (MPEOA), also known by its alkaloid name Halostachine, is a phenylethanolamine compound structurally related to synephrine and ephedrine.[1] It is found naturally in plants like Halostachys caspica and is utilized in chemical synthesis and has appeared in dietary supplements.[2][3] As the hydrochloride salt, its solubility and stability are enhanced, making it suitable for formulation and use as a reference material.

Given its physiological activity and potential inclusion in regulated products, establishing robust analytical standards is not merely a procedural formality but a critical necessity for ensuring product quality, safety, and efficacy. The lack of a strong native chromophore presents unique analytical challenges, demanding a multi-faceted approach for identification, quantification, and impurity profiling.[4]

This guide provides a comprehensive framework for the analytical characterization of this compound hydrochloride. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the protocols are scientifically sound and self-validating. The methods detailed herein are designed for researchers, quality control analysts, and drug development professionals who require unambiguous characterization of this compound, in alignment with rigorous scientific and regulatory expectations.[5][6]

Physicochemical Properties and Primary Identification

The foundational step in any analytical workflow is the unequivocal identification of the reference standard. This involves correlating its physical properties and spectroscopic data with its known chemical structure. This compound is a chiral molecule, and while it exists naturally as a single stereoisomer, synthetic preparations are often racemic.[2] The following data pertains to the racemic hydrochloride salt.

PropertyValueSource
IUPAC Name 2-(methylamino)-1-phenylethanol hydrochloride[7]
Synonyms Halostachine HCl, MPEOA HCl[1][7]
Molecular Formula C₉H₁₄ClNO[1]
Molecular Weight 187.67 g/mol (Hydrochloride Salt)[1][7]
Appearance Colorless/White Solid[2]
Melting Point 103-104 °C (racemic hydrochloride)[1]
pKa 9.29 (hydrochloride at 25°C)[1]
Protocol 1: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides the most definitive, non-destructive structural confirmation of a molecule in solution. ¹H NMR elucidates the proton environment and connectivity, while ¹³C NMR confirms the carbon backbone. This combination serves as a molecular fingerprint, essential for qualifying a primary reference standard.

Instrumentation:

  • 300 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride reference standard and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate all resonant peaks. The relative integrals should correspond to the number of protons in each unique environment.

    • Analyze the chemical shifts (δ) and spin-spin coupling patterns (multiplicity) to confirm assignments.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The number of signals should correspond to the number of chemically non-equivalent carbon atoms in the structure.

Expected Spectral Data: The precise chemical shifts are solvent-dependent, but the relative positions and splitting patterns are characteristic of the structure.[7][8]

Protocol 2: Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The resulting spectrum, when compared against a known reference, confirms the compound's identity and can reveal the presence of impurities with different functional groups.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Scan: Obtain a background spectrum of the clean ATR crystal to subtract atmospheric interferences.

  • Sample Analysis: Place a small amount of the this compound hydrochloride powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H Stretch 3200-3500 (Broad)Alcohol
N-H Stretch 3100-3300 (Secondary Amine Salt)Amine Hydrochloride
C-H Stretch (Aromatic) 3000-3100Phenyl Ring
C-H Stretch (Aliphatic) 2800-3000-CH₂- and -CH₃
C=C Stretch 1450-1600Aromatic Ring
C-O Stretch 1000-1250Secondary Alcohol

Chromatographic Analysis: Purity, Quantification, and Stability

Chromatographic methods are the cornerstone of quality control, enabling the separation of the active pharmaceutical ingredient (API) from any synthesis-related impurities or degradation products.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is an ideal technique for analyzing volatile and semi-volatile compounds. It provides orthogonal information to liquid chromatography, separating analytes based on their boiling points and polarity. The mass spectrometer provides high-specificity detection, generating a fragmentation pattern that serves as a unique identifier for the molecule.[9][10]

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Capillary Column: 5% Phenylmethylsiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound hydrochloride in methanol or ethyl acetate. The free base is more volatile; analysis of the hydrochloride salt may require derivatization or a high inlet temperature.

  • Instrumental Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.[11]

    • MS Transfer Line: 280°C

    • Ion Source: 230°C (Electron Impact ionization at 70 eV)

    • Mass Scan Range: 50-400 amu.

  • Data Analysis:

    • Identify the peak corresponding to this compound.

    • Confirm its identity by comparing the acquired mass spectrum to a reference library or theoretical fragmentation pattern. The base peak is expected at m/z 44 ([CH₃NHCH₂]⁺), and a significant ion at m/z 107 ([C₆H₅CHO]⁺).

    • Calculate purity by the area percent method, assuming all impurities have a similar response factor.

Stability-Indicating Quantification by High-Performance Liquid Chromatography (HPLC)

Rationale: this compound lacks a significant chromophore, making its detection at low levels by HPLC with UV detectors challenging. To overcome this, a pre-column derivatization strategy is employed. This protocol, adapted from validated methods for impurity analysis, introduces a chromophore to the molecule, enabling sensitive and specific quantification.[4][12][13] A method is considered "stability-indicating" if it can resolve the main peak from all potential degradation products.[14]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Pre-Column Derivatization cluster_analysis Chromatographic Analysis A Weigh Sample/ Reference Standard B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Add Derivatizing Reagent (4-Nitrobenzoyl Chloride) B->C D Add Catalyst (Triethylamine) C->D E Incubate to Allow Reaction D->E F Inject Derivatized Sample into HPLC-UV System E->F G Separation on C18 Column F->G H UV Detection G->H I Data Acquisition & Integration H->I

Caption: HPLC analysis workflow with pre-column derivatization.

Protocol 4: HPLC-UV Method with Pre-Column Derivatization

Reagents and Materials:

  • This compound hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • 4-Nitrobenzoyl chloride

  • Triethylamine

  • Dichloromethane

Procedure:

  • Derivatizing Reagent Preparation: Prepare a 2.0% (w/v) solution of 4-nitrobenzoyl chloride in dichloromethane.

  • Standard Solution Preparation:

    • Prepare a stock solution of ~1 mg/mL of the reference standard in a 50:50 acetonitrile/water mixture.

    • Create a working standard at the target concentration (e.g., 10 µg/mL) by diluting the stock.

  • Sample Solution Preparation: Prepare sample solutions similarly to the standard to achieve a comparable final concentration.

  • Derivatization Reaction:

    • To 1 mL of the standard or sample solution, add 1 mL of the 2.0% 4-nitrobenzoyl chloride solution.

    • Add 0.5 mL of triethylamine to catalyze the reaction.

    • Vortex the mixture and allow it to react at room temperature for 15-20 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Phosphate Buffer (pH adjusted to 3.0)
Gradient/Isocratic Isocratic or a shallow gradient may be required for impurity profiling
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength ~254 nm (based on the nitrobenzoyl chromophore)
Injection Volume 10 µL
  • Method Validation: Validate the method according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[4]

Validation ParameterAcceptance Criteria
Specificity Peak is free from interference from blanks, impurities, and degradants.
Linearity (R²) ≥ 0.999 over the concentration range.
Accuracy (% Recovery) Typically 98.0% - 102.0%.
Precision (% RSD) ≤ 2.0% for repeatability and intermediate precision.
LOD / LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).

Forced Degradation Studies

Rationale: Forced degradation (stress testing) is essential to demonstrate the stability-indicating capability of the analytical methods. By subjecting the compound to harsh conditions, potential degradation products are generated. The analytical method must be able to separate these new peaks from the parent compound, ensuring that any stability issues in the future can be accurately detected.[15]

Forced_Degradation substance This compound Hydrochloride Solution/Solid acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) substance->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) substance->base oxid Oxidation (e.g., 3% H₂O₂, RT) substance->oxid therm Thermal Stress (e.g., 80°C, Solid State) substance->therm photo Photolytic Stress (ICH Q1B Light Exposure) substance->photo analysis Analysis by Stability-Indicating HPLC & GC-MS Methods acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Protocol 5: Forced Degradation Procedure

  • Prepare Samples: Prepare solutions of this compound hydrochloride (~1 mg/mL) and also use the solid powder for thermal and photolytic stress.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of the drug solution. Heat at 60°C for 8 hours. Cool and neutralize before analysis.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of the drug solution. Keep at room temperature for 8 hours. Neutralize before analysis.

  • Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to 1 mL of the drug solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC and GC-MS methods. Evaluate peak purity of the parent compound and identify any significant degradants.

Conclusion

The analytical characterization of this compound hydrochloride requires a scientifically rigorous, multi-technique approach. The protocols outlined in this guide provide a robust framework for establishing the identity, purity, and stability of this compound. By combining spectroscopic (NMR, FTIR) and advanced chromatographic (GC-MS, HPLC with derivatization) methods, researchers and quality control professionals can generate the comprehensive data package needed to ensure product quality and meet regulatory expectations. The emphasis on method validation and forced degradation studies ensures that the analytical procedures are not only accurate and precise but also truly stability-indicating, which is paramount for the lifecycle management of any pharmaceutical ingredient.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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  • ResearchGate. (2018). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. Retrieved from [Link]

  • ResearchGate. (2018). HPLC DETERMINATION OF N-METHYLETHANOLAMINE IN DIPHENHYDRAMINE HYDROCHLORIDE DRUG SUBSTANCE BY PRE-COLUMN DERIVATIZATION | Request PDF. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

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Detecting N-methylphenylethanolamine in Urine for Metabolic Studies: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-methylphenylethanolamine (NMPEA) in Metabolic Research

This compound (NMPEA) is an endogenous trace amine neuromodulator found in humans, derived from the trace amine phenethylamine (PEA).[1] Its presence in human urine, typically at concentrations below 1 microgram in a 24-hour period, establishes it as a natural metabolite.[2][3] The biosynthesis of NMPEA is facilitated by the enzyme phenylethanolamine N-methyltransferase (PNMT), which utilizes PEA as a substrate.[2][4] This metabolic conversion is significant as it can enhance the biological effects of its parent compound, PEA.[1][2]

Metabolically, NMPEA is primarily broken down by monoamine oxidase B (MAO-B), an enzyme also responsible for the degradation of other important neurochemicals.[1][5] Its structural similarity to amphetamine and its role as a potent agonist of the human trace amine-associated receptor 1 (hTAAR1) make it a compound of interest in neurochemical and pharmacological research.[5] Furthermore, NMPEA can be a metabolite of methamphetamine, making its detection relevant in toxicological and forensic studies.[6]

Given its roles as an endogenous neuromodulator, a metabolite of PEA, and a potential biomarker for exposure to other substances, the accurate and sensitive detection of NMPEA in urine is crucial for a range of metabolic, pharmacokinetic, and toxicological studies. This application note provides detailed protocols for the extraction and quantification of NMPEA from urine samples using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pre-Analytical Considerations: Ensuring Sample Integrity

The reliability of any quantitative analysis begins with the proper collection and handling of the biological matrix. For urinary NMPEA analysis, the following pre-analytical steps are critical:

  • Sample Collection: 24-hour urine collections are preferred to account for diurnal variations in excretion. However, first-morning voids can also be used if collection periods are consistent across a study.

  • Storage: Urine samples should be collected in clean, sterile containers. Immediately after collection, the pH should be measured, and the sample should be stored at -20°C or, for long-term storage, at -80°C to minimize degradation of the analyte.

  • Aliquoting: It is advisable to aliquot samples upon initial processing to avoid repeated freeze-thaw cycles, which can lead to the degradation of metabolites.

Sample Preparation: Extracting NMPEA from a Complex Matrix

The choice of extraction method depends on the desired level of sensitivity, sample throughput, and the analytical technique to be employed. Here, we present two robust methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for isolating basic compounds like NMPEA from an aqueous matrix like urine. The principle relies on the differential solubility of the analyte in two immiscible liquids, with pH adjustment being a key factor for efficient extraction.

Rationale: NMPEA is a basic compound. By increasing the pH of the urine sample to a value above its pKa (approximately 9.29), the amine group is deprotonated, making the molecule less polar and more soluble in an organic solvent.[7]

Step-by-Step Protocol:

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and centrifuge at 2000 x g for 10 minutes to pellet any particulate matter.

  • Aliquoting: Transfer 1-2 mL of the urine supernatant to a clean glass test tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of NMPEA) to each sample, calibrator, and quality control.

  • pH Adjustment: Add a sufficient volume of a basifying agent (e.g., 1 M NaOH or concentrated ammonium hydroxide) to adjust the urine pH to approximately 10.[8] Vortex briefly.

  • Extraction: Add 3-5 mL of a suitable water-immiscible organic solvent. For basic drugs, a mixture of a non-polar solvent with a more polar modifier, such as hexane:isoamyl alcohol (98:2), or ethyl acetate can be effective.[9][10]

  • Mixing: Cap the tubes and mix gently on a rocker or by hand inversion for 10-15 minutes to allow for partitioning of NMPEA into the organic phase. Vigorous vortexing should be avoided to prevent emulsion formation.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any interfacial material.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent analytical method (e.g., ethyl acetate for GC-MS derivatization or mobile phase for LC-MS/MS).

Diagram of LLE Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Urine 1. Urine Sample (1-2 mL) IS 2. Add Internal Standard Urine->IS pH 3. Adjust pH to ~10 IS->pH Solvent 4. Add Organic Solvent pH->Solvent Mix 5. Mix (10-15 min) Solvent->Mix Centrifuge 6. Centrifuge (Phase Separation) Mix->Centrifuge Collect 7. Collect Organic Layer Centrifuge->Collect Evaporate 8. Evaporate to Dryness Collect->Evaporate Reconstitute 9. Reconstitute Evaporate->Reconstitute To GC-MS or LC-MS/MS To GC-MS or LC-MS/MS Reconstitute->To GC-MS or LC-MS/MS SPE_Workflow Urine 1. Diluted Urine (pH 6) + IS Load 3. Load Sample Urine->Load Condition 2. Condition Cartridge (Methanol, Water, Buffer) Condition->Load Wash 4. Wash Cartridge (Water, Acid, Methanol) Load->Wash Dry 5. Dry Cartridge Wash->Dry Elute 6. Elute with Basic Solvent Dry->Elute Evap 7. Evaporate to Dryness Elute->Evap Recon 8. Reconstitute Evap->Recon To GC-MS or LC-MS/MS To GC-MS or LC-MS/MS Recon->To GC-MS or LC-MS/MS

Caption: Solid-Phase Extraction Workflow for NMPEA.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly specific and sensitive technique for the analysis of volatile and thermally stable compounds. For phenethylamines like NMPEA, derivatization is essential.

Rationale for Derivatization: Primary and secondary amines, such as NMPEA, are polar and can exhibit poor chromatographic peak shape due to interactions with active sites in the GC system. [1][2]Derivatization replaces the active hydrogen on the amine group with a less polar functional group, which increases volatility and thermal stability, leading to improved chromatographic performance and often more characteristic mass spectra. [2][8]Common derivatizing agents include trifluoroacetic anhydride (TFAA) and N-methyl-bis-trifluoroacetamide (MBTFA). [1][5] Protocol for Derivatization and GC-MS Analysis:

  • Derivatization: To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as TFAA or MBTFA. Cap the vial tightly and heat at 60-70°C for 15-30 minutes. Cool to room temperature before analysis.

  • GC-MS Parameters: The following are typical starting parameters that should be optimized for your specific instrument.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Injection Mode Splitless
Injector Temp 250°C
Oven Program Initial: 80°C, hold 1 minRamp: 20°C/min to 285°C, hold 5 min
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) for TFA-derivatized NMPEA: For quantitative analysis, monitoring specific ions increases sensitivity and selectivity. [11]The exact ions should be determined by injecting a derivatized NMPEA standard. Based on the structure, likely characteristic ions would be monitored. For example:

  • Quantifier Ion: The most abundant, characteristic fragment ion.

  • Qualifier Ions (2-3): Other significant fragment ions used to confirm identity by their relative abundance to the quantifier.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS. A "dilute-and-shoot" method can be employed for high-throughput screening, while coupling with SPE provides the cleanest extracts for ultra-sensitive quantification. [4][6] Rationale: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of a precursor ion and its characteristic product ions, minimizing interferences from the complex urine matrix. [12] Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • Dilute-and-Shoot: Centrifuge the urine sample, then dilute an aliquot (e.g., 1:10) with the initial mobile phase. Filter through a 0.22 µm filter before injection. [4] * SPE: Reconstitute the dried eluate from the SPE protocol in 100 µL of the initial mobile phase.

  • LC-MS/MS Parameters: The following are typical starting parameters.

ParameterRecommended Setting
LC Column C18 or Phenyl-Hexyl, e.g., 100 mm x 2.1 mm, 1.7 µm particle size [6]
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Acetate [6]
Mobile Phase B 0.1% Formic Acid in Methanol [6]
Gradient A suitable gradient from low to high organic (Mobile Phase B) over several minutes to resolve NMPEA from other components.
Flow Rate 0.3 - 0.5 mL/min
Column Temp 40°C
Ion Source Electrospray Ionization (ESI), Positive Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transition Optimization for NMPEA: The key to a sensitive and specific LC-MS/MS method is the optimization of MRM transitions. This involves selecting the precursor ion (typically [M+H]+ for NMPEA) and then fragmenting it to find the most stable and abundant product ions.

  • Precursor Ion (Q1): For NMPEA (Molar Mass: 151.22 g/mol ), the protonated molecule [M+H]+ will be m/z 152.2.

  • Product Ions (Q3): The precursor ion is fragmented in the collision cell. The collision energy (CE) must be optimized for each transition to maximize the signal of the product ion. [13][14]This is typically done by infusing a standard solution of NMPEA and systematically varying the collision energy.

Proposed MRM Transitions for NMPEA (to be confirmed experimentally):

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
NMPEA 152.2 To be determined 50 To be optimized
NMPEA 152.2 To be determined 50 To be optimized

| Internal Standard | Dependent on IS | To be determined | 50 | To be optimized |

Method Validation: Ensuring Trustworthy and Reliable Data

A robust analytical method requires thorough validation to demonstrate that it is fit for its intended purpose. The validation should be performed according to established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH). [7][15] Key Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria for Chromatographic Assays [1][6][16]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.At least 6 non-zero calibrators. r² ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the determined value to the nominal or known true value.The mean value should be within ±15% of the nominal value at each QC level (except LLOQ, which should be within ±20%).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.The coefficient of variation (CV) should not exceed 15% for each QC level (except LLOQ, where it should not exceed 20%).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Recovery The extraction efficiency of an analytical method, determined by comparing the response of an extracted sample to that of a non-extracted standard.Should be consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the reliable detection and quantification of this compound in urine. The choice between LLE and SPE for sample preparation, and GC-MS versus LC-MS/MS for analysis, will depend on the specific requirements of the metabolic study, including sensitivity needs, sample throughput, and available instrumentation. By adhering to the principles of sound analytical chemistry and rigorous method validation, researchers can generate high-quality, reproducible data, enabling a deeper understanding of the metabolic pathways and physiological roles of this important trace amine.

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Application Notes & Protocols for the Evaluation of N-methylphenylethanolamine (NMPEA) as a Novel Solvent for Acid Gas Scrubbing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective removal of acid gases, primarily carbon dioxide (CO₂), from industrial process streams and natural gas is a critical step in mitigating greenhouse gas emissions and meeting product specifications. While established alkanolamine solvents like monoethanolamine (MEA) and N-methyldiethanolamine (MDEA) are widely used, the quest for solvents with superior performance—specifically lower regeneration energy, higher absorption capacity, faster kinetics, and lower corrosivity—is a key driver of innovation in carbon capture technologies.[1][2] This document presents a comprehensive framework for the systematic evaluation of novel amine solvents, using N-methylphenylethanolamine (NMPEA) as a primary case study. NMPEA, a tertiary amine, presents an interesting structural candidate for investigation. This guide provides detailed, field-proven protocols for researchers and drug development professionals venturing into solvent-based carbon capture, covering everything from initial safety assessments and physicochemical characterization to thermodynamic, kinetic, and corrosion performance evaluation.

Introduction: The Case for Novel Amine Solvents

Amine scrubbing is a mature and widely deployed technology for acid gas removal.[3] The process typically involves two main stages: absorption, where an aqueous amine solution chemically reacts with CO₂ in an absorber column, and stripping, where the "rich" amine is heated in a regenerator to break the amine-CO₂ bond, releasing pure CO₂ and regenerating the "lean" amine for reuse.[4]

The primary drawback of conventional amine systems is the significant energy penalty associated with solvent regeneration.[5] Tertiary amines, such as MDEA, are known for their lower heat of reaction with CO₂ compared to primary (e.g., MEA) and secondary amines, which translates to reduced energy consumption during stripping.[2][6] They react with CO₂ via a base-catalyzed hydration mechanism to form bicarbonate, rather than the more stable carbamates formed by primary and secondary amines.[2][7]

This compound (NMPEA) is a tertiary alkanolamine. Its structure is analogous to the well-studied MDEA but features a phenyl group. This structural modification could theoretically influence its performance in several ways:

  • Basicity (pKa): The electron-withdrawing nature of the phenyl group may alter the nitrogen atom's basicity, affecting its reactivity and CO₂ absorption equilibrium.

  • Steric Hindrance: The bulky phenyl group could provide steric hindrance around the nitrogen atom, potentially influencing reaction kinetics.

  • Physical Properties: The phenyl group will increase the molecular weight and likely affect properties such as viscosity, density, and the physical solubility of CO₂ in the solvent.

This guide outlines the necessary experimental workflows to rigorously characterize NMPEA and determine its viability as an acid gas scrubbing solvent.

Overall Evaluation Workflow

The evaluation of a novel amine solvent is a multi-stage process. Each stage provides critical data that informs the decision to proceed to the next, more complex, and resource-intensive phase.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Core Performance cluster_2 Phase 3: Process Viability cluster_3 Phase 4: Advanced Analysis A Safety Assessment & Handling Protocols B Solvent Preparation & Physicochemical Properties (Density, Viscosity) A->B C Thermodynamic Screening: Vapor-Liquid Equilibrium (VLE) (Absorption Capacity) B->C Proceed if properties are within acceptable range D Kinetic Screening: Absorption Rate Measurement (Wetted-Wall or Stirred Cell) C->D E Regenerability Study: Lab-Scale Absorption/ Desorption Cycling D->E Proceed if capacity & rate are promising F Corrosion Testing: Weight-Loss Method E->F G Degradation & Stability Analysis F->G Proceed if corrosion is manageable H Process Modeling & Techno-Economic Analysis G->H

Caption: High-level experimental workflow for novel amine solvent evaluation.

Safety Protocols and Solvent Preparation

Expert Insight: Before any performance testing, establishing a robust safety protocol is paramount. Amines can be corrosive, irritants, and may have unknown toxicological profiles.[8][9] Always consult the Safety Data Sheet (SDS) for the specific amine and handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.[8][10]

Protocol: Safe Handling of NMPEA
  • Hazard Assessment: Review the NMPEA SDS. Pay close attention to handling, storage, and emergency procedures.[8]

  • Engineering Controls: Conduct all work in a certified chemical fume hood to prevent inhalation of vapors.[10] Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., neoprene or nitrile rubber).[9][10]

    • Eye Protection: Use splash-proof chemical goggles.[9]

    • Lab Coat: A full-length lab coat is mandatory.

    • Respiratory Protection: If working outside a fume hood or with aerosols, a respirator may be required.[9]

  • Storage: Store NMPEA in tightly sealed, clearly labeled containers in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizers or acids.[9][11]

  • Spill & Disposal: Have an appropriate spill kit available. Dispose of NMPEA waste according to local environmental regulations.

Protocol: Preparation of Aqueous NMPEA Solutions
  • Objective: To prepare aqueous solutions of NMPEA at specified weight percentages (e.g., 10%, 20%, 30% w/w).

  • Materials:

    • This compound (purity >99%)

    • Deionized (DI) water

    • Analytical balance (±0.001 g)

    • Glass beakers and magnetic stirrer

  • Procedure:

    • Tare a clean, dry beaker on the analytical balance.

    • Carefully add the required mass of NMPEA to the beaker.

    • Add the required mass of DI water to achieve the target weight percentage.

      • Calculation: Mass of Water = (Mass of NMPEA / Target wt%) - Mass of NMPEA.

    • Place a magnetic stir bar in the beaker and stir the solution on a magnetic stir plate until the NMPEA is fully dissolved and the solution is homogeneous.

    • Allow the solution to cool to room temperature, as the dissolution of some amines can be exothermic.

    • Store the prepared solution in a labeled, sealed container.

Thermodynamic Evaluation: CO₂ Absorption Capacity

Expert Insight: The thermodynamic equilibrium between CO₂ and the solvent dictates the maximum amount of CO₂ that can be captured at a given partial pressure and temperature. This is the single most important parameter for determining a solvent's potential. The heat of absorption, derived from VLE data at different temperatures, is a direct indicator of the energy required for regeneration.[12][13]

Protocol: Vapor-Liquid Equilibrium (VLE) Measurement

This protocol describes the use of a static equilibrium cell to measure CO₂ solubility in the NMPEA solution.

  • Objective: To determine the CO₂ loading (moles of CO₂ per mole of amine) in an aqueous NMPEA solution as a function of CO₂ partial pressure at a constant temperature.

  • Apparatus: A thermostated, high-pressure equilibrium cell equipped with pressure transducers, temperature probes, and sampling ports for both gas and liquid phases.

  • Procedure:

    • Evacuate the entire system, including the equilibrium cell and gas lines, to remove any residual air.

    • Accurately charge a known mass of the NMPEA solution into the equilibrium cell.

    • Bring the cell to the desired experimental temperature (e.g., 40 °C) using a circulating water bath.

    • Introduce a known amount of CO₂ into the cell from a calibrated gas reservoir. The initial pressure increase is recorded.

    • Stir the liquid phase vigorously to facilitate gas-liquid contact and allow the system to reach equilibrium. Equilibrium is typically reached when the pressure inside the cell remains constant for an extended period (e.g., >30 minutes).

    • Record the final equilibrium pressure and temperature.

    • Carefully withdraw a liquid sample for analysis.

    • Analyze the liquid sample to determine the total CO₂ content. This is commonly done by a titration method, where the sample is added to an excess of a standard acid, and the solution is heated to drive off the CO₂, followed by back-titration.[14]

    • Repeat steps 4-8 for successively higher amounts of CO₂ to build a loading curve at that temperature.

    • Repeat the entire procedure for different temperatures (e.g., 60 °C, 80 °C, 100 °C) to assess the effect of temperature on absorption capacity.

Data Presentation: VLE Data for NMPEA

The collected data should be tabulated to clearly show the relationship between CO₂ partial pressure and solvent loading.

Temperature (°C)NMPEA Conc. (wt%)Equilibrium PCO₂ (kPa)CO₂ Loading (mol CO₂/mol NMPEA)
4030ValueValue
4030ValueValue
6030ValueValue
6030ValueValue
............

Kinetic Performance: CO₂ Absorption Rate

Expert Insight: While thermodynamics defines the capacity, kinetics defines the speed of absorption. A fast absorption rate is crucial for minimizing the required size of the absorber column, which is a major capital cost in a capture plant.[4][15] For tertiary amines, the reaction with CO₂ is generally slower than for primary amines, making kinetic analysis particularly important.[15]

Reaction Mechanism of Tertiary Amines with CO₂

Tertiary amines (represented as R₃N) do not react directly with CO₂ to form carbamates due to the absence of a proton on the nitrogen atom. Instead, they act as a base to catalyze the hydration of CO₂.[2]

G cluster_0 Reaction Pathway CO2(aq) + H2O CO2(aq) + H2O H2CO3 H2CO3 CO2(aq) + H2O->H2CO3 Step 1: Hydration (Slow) H2CO3 + NMPEA H2CO3 + NMPEA HCO3- + NMPEAH+ HCO3- + NMPEAH+ H2CO3 + NMPEA->HCO3- + NMPEAH+ Step 2: Proton Transfer (Fast)

Caption: Base-catalyzed hydration mechanism for CO₂ absorption by a tertiary amine.

Protocol: Absorption Rate Measurement in a Wetted-Wall Column
  • Objective: To measure the overall mass transfer coefficient (KGa) for the CO₂-NMPEA system, which quantifies the absorption rate.

  • Apparatus: A wetted-wall column where a thin film of the amine solution flows down the inside of a vertical tube, providing a well-defined gas-liquid contact area. The column is enclosed in a jacket for temperature control. Gas and liquid streams flow counter-currently.[16]

  • Procedure:

    • Prepare a gas mixture with a known concentration of CO₂ (e.g., 15% CO₂ in N₂).

    • Heat the NMPEA solution to the desired experimental temperature and pump it to the top of the wetted-wall column at a controlled flow rate.

    • Introduce the CO₂/N₂ gas mixture at the bottom of the column at a known flow rate.

    • Allow the system to reach a steady state, where temperatures, pressures, and flow rates are stable.

    • Measure the concentration of CO₂ in the gas stream exiting the top of the column using a gas analyzer (e.g., Non-Dispersive Infrared - NDIR).

    • Collect samples of the rich amine solution exiting the bottom of the column and analyze for CO₂ loading.

    • The absorption rate (NCO₂) can be calculated from a mass balance on the gas phase.

    • The overall mass transfer coefficient (KGa) is then calculated using the log mean partial pressure driving force.

    • Repeat the experiment at different liquid flow rates, temperatures, and amine concentrations to understand their impact on kinetics.

Corrosion Assessment

Expert Insight: Corrosion is a major operational challenge in amine treating units, leading to equipment failure and solvent contamination.[17][18] It is primarily caused by the acidic nature of the dissolved CO₂, the formation of heat-stable salts, and amine degradation products.[19] Any new solvent must be evaluated for its corrosivity, especially under rich-loaded, high-temperature conditions typical of the stripper and heat exchanger.[18]

Protocol: Weight-Loss Corrosion Test
  • Objective: To determine the corrosion rate of carbon steel in CO₂-saturated NMPEA solution at elevated temperatures.

  • Materials:

    • Carbon steel coupons (e.g., C1018) with known surface area and weight.

    • High-temperature, high-pressure autoclave or corrosion cell.

    • NMPEA solution (e.g., 30 wt%).

    • High-purity CO₂.

  • Procedure:

    • Clean, dry, and weigh the carbon steel coupons precisely.

    • Place the coupons in the corrosion cell. Add the NMPEA solution.

    • Seal the cell, purge with CO₂ to remove air, and then pressurize with CO₂ to achieve a desired CO₂ loading in the solution at the test temperature (e.g., 120 °C, typical for a stripper).

    • Heat the cell to the target temperature and maintain it for a specified duration (e.g., 100-500 hours).

    • After the test period, cool the cell, depressurize, and carefully remove the coupons.

    • Clean the coupons according to standard procedures (e.g., ASTM G1) to remove corrosion products.

    • Dry and re-weigh the coupons.

    • Calculate the corrosion rate in millimeters per year (mm/y) or mils per year (mpy) based on the weight loss, surface area, material density, and exposure time.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial.
  • Enhancing CO2 capture of an aminoethylethanolamine-based non-aqueous absorbent by using tertiary amine as a proton-transfer mediator: From performance to mechanism. (n.d.). PubMed.
  • Experiment 4: Gas Absorption | PDF | Absorption (Chemistry) | Carbon Dioxide. (n.d.). Scribd.
  • The experimental set up for the absorption process. (n.d.). ResearchGate.
  • Facile Method for Determination of Amine Speciation in CO2 Capture Solutions. (n.d.). ACS Publications.
  • Monoethanolamine (MEA) Safety & Handling Guide. (2025). TeamChem.
  • Experimental set-up for gas absorption. (n.d.). ResearchGate.
  • Schematic of the experimental setup for gas adsorption. (n.d.). ResearchGate.
  • Safe Work Instructions for Working With Solvents. (n.d.). SAFE Work Manitoba.
  • How To Protect Employees With Proper Solvent Storage and Handling. (2016). NES.
  • Thermodynamic Modeling for CO2 Absorption in Aqueous MDEA Solution with Electrolyte NRTL Model. (n.d.). ResearchGate.
  • Thermodynamics of CO₂ loaded aqueous amines. (n.d.). The University of Texas at Austin.
  • Rate-Based Modeling and Assessment of an Amine-Based Acid Gas Removal Process through a Comprehensive Solvent Selection Procedure. (n.d.). MDPI.
  • Thermodynamic Analysis of CO2 Absorption in Aqueous MDEA-PZ Solution Using ELECNRTL and ENRTL-RK Models. (n.d.). Chemical Engineering Transactions.
  • Corrosion in alkanolamine used for acid gas removal: From natural gas processing to CO2 capture. (2025). ResearchGate.
  • Understanding Solvent Degradation: A Study from Three Different Pilot Plants within the OCTAVIUS Project. (n.d.). CORE.
  • Simulation and Performance Comparison for CO2 Capture by Aqueous Solvents of N-(2-Hydroxyethyl) Piperazine and Another Five Single Amines. (2021). MDPI.
  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (n.d.). MDPI.
  • Kinetics Study and Simulation of CO2 Absorption into Mixed Aqueous Solutions of Methyldiethanolamine and Diethanolamine. (n.d.). Aidic.
  • Numerical Simulation of Acid Gas Distribution and Corrosion Characteristics in Connecting Pipe of Lean/Rich Amine Heat Exchanger. (n.d.). MDPI.
  • Corrosion Prevention in Acid Gas Treating Units. (n.d.). Corrosion & Materials.
  • Kinetics of the Absorption of CO2 into Mixed Aqueous Loaded Solutions of Monoethanolamine and Methyldiethanolamine. (2025). ResearchGate.
  • Mechanisms of CO2 Capture into Monoethanolamine Solution with Different CO2 Loading during the Absorption/Desorption Processes. (2015). PubMed.
  • Absorption of carbon dioxide into piperazine activated aqueous N-methyldiethanolamine. (2025). ScienceDirect.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-methylphenylethanolamine Synthesis via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylphenylethanolamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the reductive amination synthesis of this compound. Our goal is to empower you with the knowledge to improve your reaction yields, streamline your processes, and overcome common synthetic challenges.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound via reductive amination. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low Yield of this compound

Potential Cause 1: Incomplete Imine/Enamine Formation

The cornerstone of a successful reductive amination is the efficient formation of the imine or enamine intermediate from the carbonyl compound (e.g., phenylacetaldehyde or acetophenone derivative) and methylamine.[1][2] This equilibrium can be unfavorable, leading to a significant amount of unreacted starting material.

Solution:

  • pH Control: The formation of the imine is acid-catalyzed, but an excessively low pH will protonate the amine, rendering it non-nucleophilic.[3][4] The optimal pH for imine formation is typically between 4 and 5.[5] Use of a mild acid catalyst like acetic acid can be beneficial.

  • Water Removal: The formation of the imine/enamine releases a molecule of water.[2] In accordance with Le Chatelier's principle, removing this water will drive the equilibrium towards the product. This can be achieved by using a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, or by azeotropic distillation with a suitable solvent (e.g., toluene).

Potential Cause 2: Premature Reduction of the Carbonyl Starting Material

If a strong reducing agent like sodium borohydride (NaBH₄) is used in a one-pot procedure, it can reduce the starting aldehyde or ketone before it has a chance to form the imine, leading to the formation of the corresponding alcohol as a byproduct.[5][6]

Solution:

  • Two-Step Procedure: When using NaBH₄, it is often best to perform the reaction in two steps. First, allow the imine to form completely (monitoring by TLC or NMR is recommended), and then add the NaBH₄.[6][7]

  • Use of a Milder Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is a milder and more selective reducing agent that is well-suited for one-pot reductive aminations.[6][8] Its reduced reactivity prevents the premature reduction of the starting carbonyl compound, often leading to cleaner reactions and higher yields.[6] Sodium cyanoborohydride (NaBH₃CN) is another option, as it is also selective for the iminium ion over the carbonyl group at mildly acidic pH.[5][9]

Potential Cause 3: Side Reactions

Over-alkylation can be an issue, especially if the starting amine is ammonia or a primary amine, leading to the formation of tertiary amines.[5]

Solution:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the amine can sometimes help to drive the initial reaction to completion without promoting significant over-alkylation.

Problem 2: Presence of Impurities in the Final Product

Potential Cause 1: Unreacted Starting Materials

As discussed, incomplete imine formation or inefficient reduction can leave starting materials in your final product.

Solution:

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before workup.

  • Purification: If starting materials persist, purification by column chromatography or acid-base extraction may be necessary.

Potential Cause 2: Presence of the Intermediate Imine/Enamine

Incomplete reduction will result in the imine or enamine intermediate contaminating the final product.[10]

Solution:

  • Sufficient Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used.

  • Reaction Time and Temperature: Allow for adequate reaction time. If the reaction is sluggish at room temperature, gentle heating may be required, depending on the stability of the reactants and intermediates.[11]

Potential Cause 3: Byproduct from Carbonyl Reduction

As mentioned, reduction of the starting carbonyl group will produce the corresponding alcohol.

Solution:

  • Employ a Milder Reducing Agent: As detailed above, switching to NaBH(OAc)₃ or NaBH₃CN for a one-pot reaction can mitigate this.[5][6]

  • Two-Step Approach with NaBH₄: If NaBH₄ is the only available reducing agent, ensure imine formation is complete before its addition.[6]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the reductive amination synthesis of this compound?

The choice of reducing agent is critical. Here's a comparison to guide your decision:

Reducing AgentAdvantagesDisadvantagesRecommended Procedure
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting aldehyde/ketone.[5][6]Two-step: form imine first, then add NaBH₄.[7]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines/iminium ions over carbonyls at acidic pH.[5]Toxic cyanide byproduct.One-pot, with careful pH control (pH 6-7 for reduction).[9]
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) Mild, selective for one-pot reactions, less toxic than NaBH₃CN.[6][8]More expensive, moisture-sensitive.[7]One-pot, often in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[12]

For a balance of efficiency, safety, and ease of use in a one-pot synthesis of this compound, Sodium Triacetoxyborohydride (STAB) is often the preferred reagent.[6]

Q2: What is the optimal pH for the reaction?

The reaction involves two key steps with different pH optima:

  • Imine/Enamine Formation: This step is acid-catalyzed and is generally optimal in a slightly acidic medium of pH 4-5 .[5]

  • Reduction: The reduction of the iminium ion is typically efficient at a pH of 6-7 .[9]

For a one-pot reaction, a compromise is necessary. Starting the reaction at a pH of around 5-6 with a reagent like STAB, which is effective in this range, is a good starting point.

Q3: How can I effectively purify the final this compound product?

This compound is a basic compound, which allows for straightforward purification using acid-base extraction.

  • Step 1: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

  • Step 2: Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral organic impurities (like the alcohol byproduct) will remain in the organic layer.

  • Step 3: Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to deprotonate the amine.

  • Step 4: Extract the deprotonated this compound back into an organic solvent.

  • Step 5: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified product.

If impurities with similar basicity are present, column chromatography on silica gel may be required.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for your specific substrate.

  • To a solution of the carbonyl starting material (1.0 equiv) and methylamine (1.0-1.2 equiv, often as a solution in a solvent like THF or as a salt like methylamine hydrochloride with an added base to liberate the free amine) in an anhydrous aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.0 equiv, optional, often beneficial for ketones).[6]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise to the reaction mixture.[6]

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by acid-base extraction or column chromatography as needed.

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow Start Start: Carbonyl Compound + Methylamine Imine_Formation Imine/Enamine Formation (pH 4-5) Start->Imine_Formation Acid Catalyst Reduction Reduction of Imine/Enamine Imine_Formation->Reduction Reducing Agent (e.g., STAB) Workup Reaction Workup (Quenching) Reduction->Workup Purification Purification (Acid-Base Extraction or Chromatography) Workup->Purification Product Final Product: This compound Purification->Product Troubleshooting_Logic Low_Yield Low Yield? Check_Imine Check Imine Formation (TLC/NMR) Low_Yield->Check_Imine Yes Check_Reduction Check for Carbonyl Reduction Low_Yield->Check_Reduction No, proceed to check reduction Optimize_pH Optimize pH (4-5) Add Dehydrating Agent Check_Imine->Optimize_pH Incomplete Switch_Reductant Switch to Milder Reductant (STAB or NaBH3CN) Check_Reduction->Switch_Reductant Yes Incomplete_Reduction Check for Incomplete Reduction (TLC/LC-MS) Check_Reduction->Incomplete_Reduction No Two_Step Use Two-Step Procedure with NaBH4 Switch_Reductant->Two_Step Increase_Reagent Increase Reducing Agent/Time/Temp Incomplete_Reduction->Increase_Reagent Yes

Caption: A logic diagram for troubleshooting low yield.

References

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Simó, C., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. Retrieved from [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Ogo, S., et al. (2005). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 127(34), 12243–12250. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Chemistry by Dr. Anamika. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.
  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]

  • Reddit. (2020, February 26). Synthesis - General tips for improving yield? Retrieved from [Link]

  • Ridgeway, N. D., et al. (1987). Purification of phosphatidylethanolamine N-methyltransferase from rat liver. The Journal of biological chemistry, 262(35), 17041–17047. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • StudySoup. (n.d.). How might you prepare N-methyl-2-phenylethylamine using a reductive amination reaction? Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]

  • Wikipedia. (n.d.). Halostachine. Retrieved from [Link]

  • NIMH Chemical Synthesis and Drug Supply Program. (2021, March 1). Compound Information Page. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis improvement of aminoethylethanolamine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
  • MDPI. (n.d.). Improved Synthesis of N-Methylcadaverine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimisation of [11C]-choline synthesis. Retrieved from [Link]

  • Chakraborty, P. K., et al. (1996). A high-yield and simplified procedure for the synthesis of alpha-[11C]methyl-L-tryptophan. Nuclear medicine and biology, 23(8), 1005–1008. Retrieved from [Link]

Sources

Addressing N-methylphenylethanolamine degradation and stability in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for N-methylphenylethanolamine degradation and stability.

Welcome to the technical resource center for this compound (N-MPEA). This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot issues related to the degradation and stability of N-MPEA in solution. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a critical concern?

This compound (also known as Halostachine) is a phenylethanolamine derivative with a structure featuring a secondary amine and a benzylic alcohol.[1][2] Its stability is paramount because any degradation can lead to a loss of potency, the formation of unknown and potentially toxic impurities, and consequently, inaccurate and unreliable experimental results. In a drug development context, understanding the degradation profile is a regulatory requirement to ensure product safety and efficacy.[3][4]

Q2: What are the primary factors that can cause this compound to degrade in solution?

The chemical structure of N-MPEA contains two key functional groups susceptible to degradation: the secondary amine and the benzylic secondary alcohol. Therefore, the primary factors that can induce degradation are:

  • Oxidation: The secondary amine and the benzylic alcohol are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.[5]

  • pH Extremes: As a weak base, N-MPEA's stability can be pH-dependent.[6] Both highly acidic and highly alkaline conditions can potentially catalyze degradative reactions.[7][8]

  • Light Exposure (Photodegradation): Molecules with aromatic rings, like N-MPEA, can absorb UV light, leading to photolytic cleavage or rearrangement.[4][9]

  • Elevated Temperature (Thermal Degradation): Heat provides the activation energy for chemical reactions. Storing solutions at elevated temperatures will accelerate the rate of any underlying degradation pathway.[10][11]

Q3: What are the recommended general storage and handling conditions for N-MPEA solutions?

To minimize degradation, proper storage is essential. Based on general best practices for chemically similar compounds:

  • Storage Temperature: Store stock solutions at a recommended temperature, typically 2-8°C for short-term and -20°C or lower for long-term storage. Always refer to the product-specific data sheet.[12]

  • Container: Use amber glass vials or opaque containers to protect the solution from light. Ensure the container is tightly sealed to minimize exposure to atmospheric oxygen.[12]

  • Inert Atmosphere: For maximum stability, especially for long-term storage of a primary standard, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.

  • Solvent Choice: Use high-purity (e.g., HPLC-grade) solvents. Be aware that some organic solvents can contain impurities like peroxides (e.g., older ethers like THF) that can initiate oxidation.[13]

Q4: How can I visually or quickly assess if my N-MPEA solution might have degraded?

While visual inspection is not a substitute for analytical testing, it can be a first indicator. Look for:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of chromophoric degradation products.

  • Precipitation: The formation of solid material may indicate that a degradant is less soluble than the parent compound.

Any visual change warrants immediate analytical investigation using a stability-indicating method to confirm the identity and purity of the compound.

Troubleshooting and In-Depth Guides

Problem: My assay results for N-MPEA are inconsistent, or I see a loss of the main peak area over time. How do I systematically investigate potential degradation?

Answer: Inconsistent or decreasing assay values are classic signs of compound instability. The most robust way to diagnose this is by conducting a forced degradation (or stress testing) study .[3][10] This involves intentionally exposing your N-MPEA solution to harsh conditions to accelerate degradation. The goal is not to destroy the molecule completely, but to generate a modest amount of degradation (typically 5-20%) to identify the likely degradation products and pathways.[14]

The rationale behind this approach is that by understanding how the molecule degrades under stress, you can develop a "stability-indicating" analytical method. This is a method, typically HPLC, that can separate the intact N-MPEA from all of its potential degradation products, ensuring you are accurately quantifying only the active compound.[4][13]

The primary degradation pathways you should investigate for N-MPEA are oxidation, photodegradation, and instability at pH extremes.

Potential Degradation Pathways Diagram

The following diagram illustrates the conceptual pathways for N-MPEA degradation under various stress conditions.

G cluster_stressors NMPEA This compound (C9H13NO) Oxidant Oxidizing Agent (e.g., H2O2) NMPEA->Oxidant Light UV/Vis Light (Photolysis) NMPEA->Light Heat Elevated Temperature (Thermal Stress) NMPEA->Heat pH Acid / Base (Hydrolysis) NMPEA->pH Stressor Stress Conditions DP1 Oxidative Degradants (e.g., N-oxide, ketone) Oxidant->DP1 DP2 Photolytic Products Light->DP2 DP3 Thermal Products Heat->DP3 DP4 pH-driven Products pH->DP4

Caption: Conceptual overview of N-MPEA forced degradation pathways.

Problem: How do I design and execute a forced degradation study for an N-MPEA solution?

Answer: A well-designed forced degradation study should be systematic. You will expose aliquots of a known concentration of N-MPEA solution to different stress conditions alongside a control sample (unexposed). The control is crucial for comparison.

Experimental Workflow for Stability Assessment

G prep Prepare N-MPEA Stock Solution aliquot Aliquot into Vials prep->aliquot control Control Sample (Protected from stress) aliquot->control stress Expose to Stress Conditions aliquot->stress analysis Analyze All Samples by Stability-Indicating HPLC control->analysis stress->analysis data Compare Chromatograms: - Assess % Degradation - Check Peak Purity - Identify Degradant Peaks analysis->data elucidate Structure Elucidation (e.g., LC-MS/MS) data->elucidate If new peaks appear

Caption: General workflow for a forced degradation study.

Here is a recommended set of starting conditions for your study. You may need to adjust the duration or temperature to achieve the target 5-20% degradation.

Table 1: Recommended Starting Conditions for N-MPEA Forced Degradation
Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hoursTo assess stability in an acidic environment.
Base Hydrolysis 0.1 M NaOH60 °C8 - 24 hoursTo assess stability in an alkaline environment.
Oxidation 3% H₂O₂Room Temp8 - 24 hoursTo challenge the secondary amine and alcohol moieties.[5]
Thermal Solvent Only80 °C48 - 96 hoursTo evaluate intrinsic thermal stability.[15]
Photolytic Solvent OnlyRoom TempPer ICH Q1BTo assess light sensitivity. Expose to UV/Vis light (e.g., 1.2 million lux hours and 200 W h/m²).[4]
Control Solvent Only4 °CMatch longest durationTo provide a baseline of an unstressed sample.

For a detailed methodology, see the Protocols section below.

Problem: I have completed the stress study and see new peaks in my chromatograms. What are the next steps for analysis?

Answer: The appearance of new peaks is the expected outcome of a successful forced degradation study. Your next steps are to analyze the data to understand the stability profile and ensure your analytical method is suitable.

  • Develop a Stability-Indicating Method: Your primary goal is to ensure your HPLC method can resolve the main N-MPEA peak from all new degradation peaks. If any peaks co-elute, you must modify your method (e.g., change the gradient, mobile phase pH, or column chemistry).

  • Quantify Degradation: Calculate the percentage of degradation in each stress condition. This is done by comparing the peak area of N-MPEA in the stressed sample to the control sample. Also, calculate the mass balance, which is the sum of the parent compound and all degradation products. A mass balance close to 100% indicates that all major degradants are being detected.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) or similar technology to assess peak purity. This will confirm that the N-MPEA peak in your stressed samples is pure and not co-eluting with a degradant.

  • Identify Degradants: The ultimate goal is to identify the structure of the unknown degradation products. The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17] By obtaining the mass-to-charge ratio (m/z) and fragmentation pattern of the new peaks, you can propose chemical structures for the degradants.

Table 2: Example Data from an N-MPEA Forced Degradation Study
Stress ConditionN-MPEA Assay (% of Initial)Degradant 1 (% Area)Degradant 2 (% Area)Mass Balance (%)
Control 99.8%Not DetectedNot Detected99.8%
0.1 M HCl, 60°C 98.5%1.2%Not Detected99.7%
0.1 M NaOH, 60°C 95.2%4.5%Not Detected99.7%
3% H₂O₂, RT 85.1%2.1%12.5%99.7%
80°C Heat 96.3%3.5%Not Detected99.8%
Photolytic 91.7%Not Detected8.1%99.8%

This is hypothetical data for illustrative purposes. The data suggests that N-MPEA is most susceptible to oxidation, followed by photodegradation.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of N-MPEA under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC-grade methanol and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC vials (amber recommended)

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of N-MPEA in methanol.

  • Sample Preparation: For each condition, pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Acid: Add 1 mL of 0.1 M HCl. Dilute to volume with water.

    • Base: Add 1 mL of 0.1 M NaOH. Dilute to volume with water.

    • Oxidative: Add 1 mL of 3% H₂O₂ (prepare fresh from 30% stock). Dilute to volume with water.

    • Thermal & Photolytic: Add 1 mL of water. Dilute to volume with water.

    • Control: Prepare identically to the thermal sample.

  • Stress Application:

    • Place the Acid, Base, and Thermal flasks in an oven set to the target temperature (e.g., 60°C or 80°C).

    • Leave the Oxidative sample at room temperature, protected from light.

    • Place the Photolytic sample in a photostability chamber.

    • Store the Control sample at 4°C, protected from light.

  • Time-Point Sampling: At specified time points (e.g., 8, 24, 48 hours), withdraw an aliquot from each flask.

  • Quenching (for Acid/Base): Before analysis, neutralize the acid and base samples to prevent further degradation on the HPLC column. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl.

  • Analysis: Transfer the final solutions to HPLC vials and analyze immediately using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating N-MPEA from its process impurities and potential degradation products.

Rationale: Since N-MPEA lacks a strong chromophore, achieving low detection limits can be challenging.[18] Method development should focus on maximizing sensitivity and resolution. Pre-column derivatization is an option if sensitivity is insufficient.[18]

Initial HPLC Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) to screen for all potential degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm and 254 nm. (Scan with DAD to find optimal wavelength).

  • Injection Volume: 10 µL

Method Development & Validation:

  • Specificity: Inject all stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the N-MPEA peak.

  • Optimization: If resolution is poor, adjust the gradient slope, mobile phase pH, or try a different column chemistry (e.g., Phenyl-Hexyl).

  • Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, and limits of detection/quantitation.

References
  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). Available at: [Link]

  • Reddy, B. et al. (2016). HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. ResearchGate. Available at: [Link]

  • Wikipedia. Halostachine. Available at: [Link]

  • Jain, D., and Basniwal, P. K. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques, 4(5). Available at: [Link]

  • Sultana, N., and Arayne, M. S. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Rane, K., and Patil, P. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 515-535. Available at: [Link]

  • Kovacs, Z. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(11). Available at: [Link]

  • Wikipedia. Phenylethanolamine. Available at: [Link]

  • PubChem. this compound. Available at: [Link]

  • Guerra, M., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 27(23), 8527. Available at: [Link]

  • Singh, R., and Kumar, S. (2017). Analytical Methods for the Degradation of Phytoconstituents. International Journal of Creative Research Thoughts, 5(4). Available at: [Link]

  • Ministry of the Environment, Japan. (2003). III Analytical Methods. Available at: [Link]

  • Veksha, A., et al. (2021). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. Catalysts, 13(1), 1. Available at: [Link]

  • Hussain, S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 17(1), 107. Available at: [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Available at: [Link]

  • USP. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Available at: [Link]

  • Gore, V. G. (2014). Method for the hydrolysis of substituted formylamines into substituted amines. Google Patents, US8710268B2.
  • Henni, A., et al. (2007). Surface Thermodynamics of Aqueous Solutions of Alkylethanolamines. Journal of Chemical & Engineering Data, 52(6), 2201-2208. Available at: [Link]

  • Lepaumier, H., et al. (2011). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Chemical Engineering Research and Design, 89(9), 1693-1704. Available at: [Link]

  • Hartwich, C., et al. (2017). Degradation rate and degradation kinetics of activated and non-activated aqueous N-Methyldiethanolamine (MDEA) absorption solutions. Energy Procedia, 114, 1782-1793. Available at: [Link]

  • Le, D., et al. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Journal of Analytical Toxicology, 44(4), 314-324. Available at: [Link]

  • Muhammad, A., et al. (2012). Thermophysical Properties of Aqueous Piperazine and Aqueous (N-Methyldiethanolamine + Piperazine) Solutions at Temperatures (298.15 to 338.15) K. Journal of Chemical & Engineering Data, 57(5), 1351-1356. Available at: [Link]

  • Chen, C. M., et al. (1986). Degradation kinetics and mechanism of N6-[(dimethylamino)methylene]mitomycin C in aqueous solutions. Journal of Pharmaceutical Sciences, 75(2), 208-10. Available at: [Link]

  • Kralj, A. K., et al. (2021). Applying pH Modulation to Improve the Thermal Stability of Melamine–Formaldehyde Microcapsules Containing Butyl Stearate as a Phase-Change Material. Polymers, 13(16), 2616. Available at: [Link]

  • Ghuge, A., and Saroha, A. K. (2010). Degradation of Monoethanolamine in Aqueous Solution by Fenton's Reagent with Biological Post-Treatment. Water, Air, & Soil Pollution, 211(1), 273-286. Available at: [Link]

  • Pospíšilová, H., et al. (2015). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 51(4), 456-464. Available at: [Link]

  • Kralj, A. K., et al. (2021). Applying pH Modulation to Improve the Thermal Stability of Melamine–Formaldehyde Microcapsules Containing Butyl Stearate as a Phase-Change Material. MDPI. Available at: [Link]

  • Lin, S. Y., and Yang, J. C. (1990). Nefopam hydrochloride degradation kinetics in solution. Journal of Pharmaceutical Sciences, 79(1), 48-52. Available at: [Link]

  • Oszczapowicz, I., and Oszczapowicz, J. (2012). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Scientia Pharmaceutica, 80(3), 609-625. Available at: [Link]

  • Yan, H., et al. (2021). Degradation of neurotoxin β-N-methylamino-L-alanine by UV254 activated persulfate: Kinetic model and reaction pathways. Water Research, 190, 116744. Available at: [Link]

  • Pospíšilová, H., et al. (2015). Stability of adenine-based cytokinins in aqueous solution. PubMed. Available at: [Link]

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Overcoming poor aqueous solubility of N-methylphenylethanolamine free base.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-methylphenylethanolamine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of its poor aqueous solubility in the free base form. Here, we provide in-depth troubleshooting guides and frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound free base oily and not dissolving in my aqueous buffer?

A: The free base form of this compound is a neutral organic molecule with significant lipophilicity due to its phenyl ring. Like many amines, its uncharged form has limited affinity for polar solvents like water, often leading to insolubility, oiling out, or the formation of a separate phase. The key to aqueous solubility lies in converting the neutral amine to its charged, protonated form.

Q2: What is the quickest way to solubilize this compound for a preliminary experiment?

A: The most direct method is pH adjustment. This compound is a weak base, meaning it can accept a proton (H+) to become a positively charged ion, or "salt".[1][2][3] This ionized form is significantly more water-soluble. By simply adding a small amount of a dilute acid (like hydrochloric acid) to your aqueous suspension, you can protonate the molecule and facilitate its dissolution. For detailed steps, see Troubleshooting Guide 1.

Q3: What are the primary strategies to overcome the poor aqueous solubility of this compound free base?

A: There are three primary strategies, ranging from simple to advanced, that can be employed:

  • pH Adjustment & Salt Formation: Lowering the pH of the aqueous solution to fully protonate the amine group is the most common and effective method.[4][5][6][]

  • Use of Co-solvents: For applications where pH modification is not suitable (e.g., certain cell-based assays), a water-miscible organic solvent can be used to create a solvent system with reduced polarity that can accommodate the free base.[8][9][10]

  • Complexation with Cyclodextrins: For advanced formulations requiring high concentrations in a neutral aqueous environment without organic solvents, cyclodextrins can be used to encapsulate the hydrophobic portion of the molecule, rendering it soluble.[5][11][12]

Q4: How can I confirm that my compound is fully dissolved and determine its concentration?

A: Initially, visual inspection for the absence of solid particles, cloudiness, or oil droplets is key. However, for accurate experimental work, quantitative analysis is necessary. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method. For very low concentrations, pre-column derivatization may be required to enhance UV detection, or more sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed.[13][14][15]

Troubleshooting Guides
Guide 1: Solubility Enhancement via pH Adjustment & In-Situ Salt Formation

Issue: You are trying to prepare an aqueous stock solution of this compound free base, but it remains as an insoluble solid or oily layer in your neutral buffer (e.g., PBS pH 7.4).

Scientific Principle: The solubility of an ionizable compound is fundamentally linked to its protonation state, which is governed by the solution's pH and the compound's pKa. The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. The pKa of this compound hydrochloride is approximately 9.29.[1] To achieve >99% ionization and thus maximize aqueous solubility, the pH of the solution should be at least 2 units below the pKa (i.e., pH < 7.29).

start Start: Insoluble N-methyl- phenylethanolamine Free Base pka Recall pKa ≈ 9.29 start->pka target_ph Set Target pH (e.g., pH 4.0 - 6.0) At least 2 units below pKa pka->target_ph acid Select Acid (e.g., 0.1 M HCl) target_ph->acid protocol Follow In-Situ Salt Formation Protocol acid->protocol check Check for Dissolution protocol->check success Result: Clear, Soluble Stock Solution check->success Yes fail Issue Persists: Re-evaluate pH or Consider Alternative Method check->fail No start Start: pH Adjustment is Not an Option select Select Biocompatible Co-solvents (DMSO, Ethanol, PEG 400) start->select stock Prepare High-Concentration Stock in 100% Co-solvent (e.g., 100 mM in DMSO) select->stock dilute Perform Serial Dilution into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe success Result: Clear Solution at Target Concentration observe->success No fail Precipitation Occurs: Lower final concentration or Try a different co-solvent observe->fail Yes

Caption: Workflow for selecting and testing co-solvents.

  • Co-solvent Selection: Choose a co-solvent appropriate for your application. Dimethyl sulfoxide (DMSO) and ethanol are common choices for in vitro assays.

Co-solventTypical Starting Conc. in Final MediumNotes
DMSO < 0.5% (v/v)High solubilizing power; can be toxic to cells at higher concentrations.
Ethanol < 1.0% (v/v)Biocompatible at low concentrations; volatile.
Propylene Glycol 1-5% (v/v)Common in pharmaceutical formulations. [8][10]
Polyethylene Glycol 400 (PEG 400) 1-10% (v/v)Low toxicity; can also act as a solubilizer. [11]
  • Prepare Concentrated Stock: Dissolve a known weight of this compound free base in the chosen 100% co-solvent to make a high-concentration stock (e.g., 50-100 mM). Ensure it dissolves completely. Gentle warming or vortexing can assist.

  • Dilution into Aqueous Medium: Add the concentrated stock dropwise to your vigorously stirring aqueous buffer to reach the final desired concentration.

    • Example: To make a 100 µM solution in 10 mL of cell culture media with a final DMSO concentration of 0.1%:

      • Prepare a 100 mM stock in 100% DMSO.

      • Add 10 µL of the 100 mM stock to 9.99 mL of the media.

  • Critical Observation: After dilution, observe the solution carefully. If it remains clear, the compound is soluble. If it becomes cloudy or a precipitate forms, the aqueous solubility limit has been exceeded. In this case, you must either lower the final concentration or try a different co-solvent system.

Guide 3: Advanced Solubilization via Cyclodextrin Complexation

Issue: You require a formulation with a high concentration of this compound in a purely aqueous vehicle at neutral pH, without any organic co-solvents.

Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [16]They can encapsulate the lipophilic part of a "guest" molecule—in this case, the phenyl ring of this compound—into their cavity. [17]This host-guest inclusion complex effectively masks the hydrophobic portion from the water, making the entire complex water-soluble. [5][18]

cluster_0 Before Complexation cluster_1 After Complexation mol This compound (Poorly Soluble) cd Cyclodextrin (Water Soluble) complex Soluble Inclusion Complex cd->complex + Water/Mixing

Caption: Encapsulation of a guest molecule by a cyclodextrin host.

This protocol provides a basic method to screen for improved solubility. A full phase-solubility study is recommended for formulation development. [19]

  • Select Cyclodextrins: Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are preferred due to their high aqueous solubility and low toxicity. [20][21]2. Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0%, 1%, 2%, 5%, 10% w/v in water or buffer).

  • Add Excess Drug: Add an excess amount of this compound free base to each solution (enough that undissolved solid is clearly visible).

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separate and Analyze: After equilibration, filter each sample through a 0.22 µm syringe filter to remove the undissolved solid.

  • Quantify: Analyze the concentration of this compound in the clear filtrate using a suitable analytical method like HPLC-UV.

  • Evaluate: Plot the drug concentration (solubility) against the cyclodextrin concentration. A linear or upward-curving plot indicates successful complexation and solubility enhancement.

References
  • Halostachine - Wikipedia. [Link]

  • Cosolvent - Wikipedia. [Link]

  • Co-solvent: Significance and symbolism. Let's Think in English. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • hplc determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization - ResearchGate. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Complex formation between ?-cyclodextrin and amines in water and DMF solvents. ResearchGate. [Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC - NIH. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - ResearchGate. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. [Link]

  • HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization - ResearchGate. [Link]

  • Solubility Enhancement Excipients - American Pharmaceutical Review. [Link]

  • This compound | C9H13NO - PubChem. [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - NIH. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. [Link]

  • Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC - NIH. [Link]

  • Enhancing solubility with novel excipients - Manufacturing Chemist. [Link]

  • Showing Compound this compound (FDB022596) - FooDB. [Link]

  • N-Methylbenzeneethanamine | C9H13N - PubChem. [Link]

  • PH and Solvent Effect on Drug Solubility. SlideShare. [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. MDPI. [Link]

  • Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed. [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC - NIH. [Link]

  • pH Adjusting Database. CompoundingToday.com. [Link]

  • Phenylethanolamine - Wikipedia. [Link]

  • III Analytical Methods. Japan International Cooperation Agency. [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - I.R.I.S. [Link]

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Optimizing mobile phase for chiral HPLC separation of N-methylphenylethanolamine.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of a Senior Application Scientist, this Technical Support Center provides a comprehensive guide to optimizing the mobile phase for the chiral HPLC separation of N-methylphenylethanolamine. Designed for researchers and drug development professionals, this resource moves beyond simple protocols to explain the fundamental principles behind method development and troubleshooting, ensuring robust and reliable enantioseparations.

Introduction to the Challenge: Separating this compound Enantiomers

This compound, also known as Halostachine, is a β-hydroxy-phenethylamine with a single chiral center, resulting in two enantiomeric forms.[1][2] As with many chiral compounds, these enantiomers can exhibit different pharmacological activities, making their separation and quantification critical in pharmaceutical development.

The primary challenge in the HPLC separation of this molecule lies in its chemical properties. As a secondary amine, this compound is a weak base.[1][2] This basicity can lead to strong, undesirable interactions with acidic residual silanol groups on the silica surface of many chiral stationary phases (CSPs), often resulting in poor peak shape (tailing) and compromised resolution.[3] Therefore, mobile phase optimization, particularly the choice of organic modifiers and additives, is paramount to achieving a successful separation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the chiral separation of this compound in a direct question-and-answer format.

Q1: I am seeing poor or no resolution between the enantiomers. Where do I start?

A1: Achieving enantiomeric resolution is a function of creating a sufficient difference in the interaction energy between each enantiomer and the chiral stationary phase (CSP). This is governed by the "three-point interaction" model. If resolution is poor (Resolution, Rs < 1.5), a systematic approach is required.

The workflow below outlines a logical progression for troubleshooting and optimizing the separation. The most influential factors are the choice of CSP and the mobile phase composition, so these should be addressed first.[4]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Fine-Tuning Start Poor Resolution (Rs < 1.5) CSP Is the CSP appropriate? Screen different selectors (e.g., Amylose vs. Cellulose) Start->CSP Evaluate MobilePhase Optimize Mobile Phase (Normal, Polar Organic, or RP) CSP->MobilePhase Partial separation seen NoSep Still no separation CSP->NoSep No separation on any CSP Modifier Adjust Organic Modifier Ratio (e.g., Hexane/IPA, Hexane/EtOH) MobilePhase->Modifier Additive Adjust Additive Type & Conc. (e.g., 0.1% DEA, 0.1% TFA) Modifier->Additive Temperature Optimize Column Temperature (Test 15°C to 40°C) Additive->Temperature Resolution improving FlowRate Optimize Flow Rate (e.g., decrease from 1.0 to 0.5 mL/min) Temperature->FlowRate End Resolution Achieved (Rs > 1.5) FlowRate->End NoSep->MobilePhase Re-evaluate mode

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Step-by-Step Protocol: Troubleshooting Poor Resolution

  • Verify CSP Selection: Polysaccharide-based CSPs (derivatives of amylose and cellulose) are highly versatile and often successful for separating amines.[5] If you are using only one type, screen other columns with different selectors (e.g., Chiralpak IA, IB, IC, etc.) as they can offer complementary separation capabilities.[3]

  • Optimize Mobile Phase Composition:

    • Mode Selection: Normal phase (NP) is the most common starting point for this type of analyte. A typical mobile phase is a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol).[6][7]

    • Modifier Ratio: Systematically vary the alcohol percentage. Increasing the alcohol content generally decreases retention time but can either increase or decrease resolution. Test a range from 2% to 20% alcohol.

    • Additive Concentration: For a basic analyte like this compound, a basic additive is crucial to achieve good peak shape and often improves resolution.[8] Start with 0.1% diethylamine (DEA) or triethylamine (TEA) in the mobile phase.[6] Sometimes, acidic additives like trifluoroacetic acid (TFA) can dramatically alter selectivity, and it is worth screening 0.1% TFA as well.[4]

  • Adjust Temperature: Temperature can have a significant, non-linear effect on chiral separations.[9] It alters the thermodynamics of the analyte-CSP interaction.[10]

    • Analyze the sample at temperatures below and above your current setting (e.g., in 5°C increments from 15°C to 40°C).

    • Be aware that in some cases, increasing temperature can counterintuitively improve resolution, or even reverse the elution order of the enantiomers.[4][9]

  • Optimize Flow Rate: While selectivity is less affected by flow rate, resolution can be improved by increasing peak efficiency. If enantiomers are partially separated, decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can sometimes provide the necessary enhancement to achieve baseline separation.[11]

Q2: My peaks are tailing severely. How can I improve the peak shape?

A2: Severe peak tailing for this compound, a basic compound, is most commonly caused by secondary ionic interactions between the protonated amine group of the analyte and acidic free silanol groups on the silica surface of the CSP.

Primary Cause & Solution:

  • Silanol Interactions: The most effective way to mitigate this is to add a competing base to the mobile phase. This "masks" the active silanol sites, preventing the analyte from interacting with them.

    • Protocol: Add 0.1% to 0.5% of a basic modifier like diethylamine (DEA), triethylamine (TEA), or butylamine to your mobile phase.[8][12] In most cases, this will dramatically improve peak symmetry.

Other Potential Causes:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Protocol: Prepare 1:10 and 1:100 dilutions of your sample and inject them. If the peak shape improves significantly, you were overloading the column.[12]

  • Column Contamination/Damage: If the column has been used extensively, particularly with aggressive mobile phases, it may have developed a void at the inlet or become contaminated. This can create alternative flow paths, leading to tailing.[13][14]

    • Protocol: Try flushing the column according to the manufacturer's instructions. If that fails, reversing the column (for non-directional columns) and flushing may dislodge particulates from the inlet frit. If the problem persists, the column may need to be replaced.[15]

Q3: I am observing split peaks for my analyte. What is the cause?

A3: Peak splitting can arise from several chromatographic, chemical, or hardware-related issues. The key to diagnosing the problem is to determine if all peaks in the chromatogram are split or just the analyte peaks.

If All Peaks are Split:

This typically points to a problem at the head of the column that disrupts the sample band before separation occurs.

  • Partially Blocked Inlet Frit: Particulates from the sample or system can clog the inlet frit, causing an uneven flow distribution.[14]

  • Column Void: A void or channel in the packing material at the column inlet can cause the sample band to split into two paths.[15]

    • Solution: For both issues, first try back-flushing the column (if the manufacturer permits). If this does not resolve the issue, replacing the column is often necessary. Using an in-line filter and ensuring samples are filtered can prevent this.

If Only the Analyte Peak is Split:

This suggests a chemical or method-specific issue.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., injecting a sample in 100% methanol into a mobile phase with 95% hexane), it can cause severe peak distortion and splitting.[15][16]

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

  • Temperature Mismatch: A significant difference between the mobile phase temperature entering the column and the column oven temperature can cause peak splitting.[14]

    • Solution: Ensure your mobile phase has time to equilibrate to the column temperature by using a solvent pre-heater or sufficient tubing length within the column compartment.

Frequently Asked Questions (FAQs)

Q1: How do I select a good starting mobile phase for separating this compound?

A1: A methodical screening approach is most effective. Since this compound is a polar, basic compound, Normal Phase (NP) and Polar Organic Mode (POM) are excellent starting points.

ModePrimary SolventOrganic Modifier(s)Typical AdditiveRationale
Normal Phase (NP) n-Hexane or HeptaneEthanol (EtOH) or Isopropanol (IPA)0.1% DEA or TEAProvides strong chiral recognition on polysaccharide CSPs. The alcohol modifier controls retention, while the basic additive ensures good peak shape for the amine.[3][6]
Polar Organic (POM) Acetonitrile (ACN) or Methanol (MeOH)EtOH or IPA0.1% DEA or TEAUseful for compounds with poor solubility in hexane. Can offer different selectivity compared to NP mode.[3][11]
Reversed-Phase (RP) Water with Buffer (e.g., Ammonium Acetate)ACN or MeOHN/A (Buffer controls pH)Less common for this type of analyte on polysaccharide CSPs but can be effective, especially on cyclodextrin-based or macrocyclic glycopeptide CSPs.[11][17]

Starting Protocol: Begin with a screen on an amylose-based CSP (e.g., Chiralpak IA) and a cellulose-based CSP (e.g., Chiralcel OD) using a mobile phase of n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA . This is a robust starting point for many amine separations.

Q2: What is the role of basic and acidic additives in the mobile phase?

A2: Additives are low-concentration modifiers that are critical for controlling peak shape and tuning selectivity in chiral HPLC.[4]

  • Basic Additives (e.g., DEA, TEA, Butylamine): Their primary role for basic analytes like this compound is to improve peak shape. They act as "silanol blockers" by competitively binding to acidic silanol sites on the stationary phase, preventing the basic analyte from undergoing strong secondary interactions that cause peak tailing.[8][12] While their main effect is on peak shape, this improvement can also lead to better resolution.

  • Acidic Additives (e.g., TFA, Formic Acid, Acetic Acid): Their role is more complex. They can protonate the basic analyte, but they can also interact with the chiral stationary phase itself, altering its conformation and chiral recognition ability. This can lead to dramatic changes in selectivity (the separation factor, α) and can even reverse the enantiomer elution order.[4][18][19] They are a powerful tool for optimization when simple mobile phases fail to provide separation.

Q3: What are the essential system suitability tests (SST) for this chiral separation?

A3: System suitability testing demonstrates that the chromatographic system is performing adequately for the intended analysis.[20][21] For a chiral purity assay, where one enantiomer is the active ingredient and the other is an impurity, the following parameters are critical.[22]

SST ParameterPurposeTypical Acceptance Criteria
Resolution (Rs) To ensure the two enantiomer peaks are sufficiently separated for accurate quantification.Rs ≥ 1.5
Repeatability / Precision To confirm the stability and reproducibility of the system over multiple injections.RSD ≤ 2.0% for peak areas and retention times of the main peak (for n≥5 injections).
Tailing Factor (Tf) or Asymmetry Factor (As) To ensure peaks are symmetrical for accurate integration.0.8 ≤ Tf ≤ 1.5
Theoretical Plates (N) To measure column efficiency.N ≥ 2000 (This is column and method dependent).
Limit of Quantitation (LOQ) Sensitivity To ensure the method can reliably detect and quantify the undesired enantiomer at the specified limit.A signal-to-noise ratio (S/N) of ≥ 10 for the undesired enantiomer at the reporting threshold.[22]

Protocol: System Suitability Test

  • Prepare a system suitability solution containing both enantiomers. A common approach is to use a racemic standard or to spike the desired enantiomer with a known amount of the undesired enantiomer (e.g., at the 0.5% level).[22]

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform at least five replicate injections of the system suitability solution.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for the retention times and peak areas.

  • Calculate the Resolution, Tailing Factor, and Theoretical Plates for the peaks in the first or a representative chromatogram.

  • Verify that all results meet the pre-defined acceptance criteria before proceeding with sample analysis.

References
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • This compound - 6589-55-5. Vulcanchem.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Buy this compound | 6589-55-5. Smolecule.
  • Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. ProQuest.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • This compound | C9H13NO | CID 913. PubChem.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Daicel Polysaccharide Stationary Phases. Daicel Chiral Technologies.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Halostachine. Wikipedia.
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  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Separation of the enantiomers of chiral amines using the mobile phase...
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Scilit.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • Enantioseparation and impurity determination of the enantiomers of novel phenylethanolamine derivatives by high performance liquid chromatography on amylose st
  • What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Structures of the polysaccharide-based chiral stationary phases used in this study.
  • Ingredient: Halostachine. Caring Sunshine.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Peak Splitting in HPLC: Causes and Solutions.
  • Understanding Split Peaks. LCGC.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • Efficient method development for chiral separ
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Basics of chiral HPLC. Sigma-Aldrich.
  • HPLC chromatograms for enantioseparation of the compounds I (a) and VII (b) on Chiralpak AD-H column with the mobile phase B..
  • Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characteriz
  • Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive. PubMed.
  • Enantioseparation of 3-substituted isoindolin-1-ones by HPLC.

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Technical Support Center: Analysis of N-methylphenylethanolamine (NMPEA) in Hair

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for the analysis of N-methylphenylethanolamine (NMPEA) in hair. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on sample preparation, troubleshooting, and frequently asked questions. Our aim is to equip you with the necessary knowledge to develop and execute robust and reliable analytical methods for NMPEA in this challenging matrix.

Introduction

Hair analysis has become a powerful tool for the retrospective investigation of drug exposure due to its wide detection window, typically spanning months to years.[1][2] this compound (NMPEA), a phenethylamine derivative, can be incorporated into the hair matrix, and its detection can provide valuable information in forensic and clinical toxicology. However, the unique structure and composition of hair present significant analytical challenges.[3][4] This guide will walk you through the critical steps of sample preparation and provide solutions to common problems encountered during the analysis of NMPEA in hair.

I. Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to efficiently extract NMPEA from the complex hair matrix while minimizing interferences. A well-designed sample preparation workflow is crucial for achieving accurate and reproducible results.

Diagram: General Workflow for NMPEA Hair Analysis

NMPEA Hair Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Decontamination Decontamination (Washing) Pulverization Pulverization (Grinding/Cutting) Decontamination->Pulverization Extraction Extraction (e.g., Methanolic) Pulverization->Extraction Cleanup Clean-up (SPE or LLE) Extraction->Cleanup LC_MSMS LC-MS/MS Cleanup->LC_MSMS Analysis GC_MS GC-MS (with Derivatization) Cleanup->GC_MS Analysis Quantification Quantification & Confirmation LC_MSMS->Quantification GC_MS->Quantification

Caption: A generalized workflow for the analysis of NMPEA in hair samples.

Step-by-Step Protocols
Protocol 1: Decontamination

Objective: To remove external contaminants without affecting the internally incorporated NMPEA.

Rationale: Hair can be contaminated by environmental exposure, sweat, or sebum.[5] Inadequate decontamination can lead to false-positive results. The choice of washing solvent is critical; it should be effective at removing external drug residues without leaching the internally bound analyte.[6][7]

Procedure:

  • Wash approximately 20-50 mg of hair with 5 mL of isopropanol or methanol for 2 minutes with gentle agitation. Discard the solvent.

  • Follow with a wash using 5 mL of deionized water for 2 minutes. Discard the water.

  • Repeat the organic solvent and water washes twice more.

  • Dry the hair sample thoroughly at room temperature or under a gentle stream of nitrogen.

Protocol 2: Pulverization

Objective: To increase the surface area of the hair for efficient extraction.

Rationale: The hair shaft has a complex structure. Mechanical pulverization or cutting into fine segments disrupts this structure, allowing for better penetration of the extraction solvent.[8]

Procedure:

  • Mechanical Grinding: Use a ball mill to grind the decontaminated hair into a fine powder. This is highly effective for achieving a homogenous sample.[8]

  • Scissoring: If a ball mill is not available, cut the hair into small segments (1-2 mm) using clean scissors.

Protocol 3: Extraction

Objective: To liberate NMPEA from the keratin matrix.

Rationale: The choice of extraction solvent significantly impacts the recovery of the analyte.[9] Methanol is a common and effective solvent for extracting a wide range of drugs from hair.[10][11][12] Acidification of the solvent can improve the extraction efficiency for basic compounds like NMPEA.[13]

Procedure:

  • To the pulverized hair sample, add 1 mL of methanol containing 1% hydrochloric acid.

  • Add an appropriate amount of a deuterated internal standard (e.g., NMPEA-d3) to all samples, calibrators, and controls.

  • Incubate the mixture overnight (approximately 16 hours) at 45-50°C with continuous agitation.

  • Centrifuge the sample at 10,000 x g for 5 minutes.

  • Carefully transfer the supernatant to a clean tube for the clean-up step.

Protocol 4: Clean-up

Objective: To remove matrix components that can interfere with the analysis.

Rationale: Hair extracts contain numerous endogenous compounds that can cause matrix effects in LC-MS/MS or interfere with chromatographic separation in GC-MS. Solid-phase extraction (SPE) is a highly effective technique for cleaning up hair extracts.[11][14][15]

Procedure (Solid-Phase Extraction - Mixed-Mode Cation Exchange):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of the equilibration buffer (e.g., 100 mM phosphate buffer, pH 6.0).

  • Load the supernatant from the extraction step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elute the NMPEA with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent for instrumental analysis (e.g., 100 µL of the initial mobile phase for LC-MS/MS).

II. Troubleshooting Guide

This section addresses common issues encountered during the analysis of NMPEA in hair in a question-and-answer format.

Low Analyte Recovery

Q1: My recovery of NMPEA is consistently low. What are the potential causes and how can I improve it?

A1: Low recovery can stem from several factors throughout the sample preparation process.

  • Inefficient Extraction:

    • Cause: The extraction time may be too short, or the temperature may be too low. The hair matrix is resilient, and sufficient time and energy are needed for the solvent to penetrate and extract the analyte.[3]

    • Solution: Increase the incubation time to 18 hours or the temperature to 55°C. Ensure constant agitation during incubation. Consider a two-step extraction for potentially higher yields.[9]

    • Expert Tip: The choice of extraction solvent is crucial. While methanol is a good starting point, for more polar analytes, a mixture of methanol and water might be more effective.[9]

  • Poor SPE Elution:

    • Cause: The elution solvent may not be strong enough to displace the analyte from the SPE sorbent. For a cation exchange mechanism, a basic modifier is necessary.

    • Solution: Ensure your elution solvent is freshly prepared. The concentration of ammonium hydroxide can be increased to 10% if recovery issues persist.

  • Analyte Loss During Evaporation:

    • Cause: NMPEA, being a relatively small molecule, can be volatile, especially in its free base form. Excessive heat or a strong nitrogen stream during evaporation can lead to significant loss.

    • Solution: Keep the evaporation temperature below 45°C and use a gentle stream of nitrogen.

Diagram: Troubleshooting Low NMPEA Recovery

Troubleshooting Low Recovery cluster_extraction_solutions Extraction Solutions cluster_spe_solutions SPE Solutions cluster_evaporation_solutions Evaporation Solutions LowRecovery Low NMPEA Recovery InefficientExtraction Inefficient Extraction? LowRecovery->InefficientExtraction PoorSPE Poor SPE Performance? LowRecovery->PoorSPE EvaporationLoss Evaporation Loss? LowRecovery->EvaporationLoss IncreaseTimeTemp Increase Incubation Time/Temp InefficientExtraction->IncreaseTimeTemp OptimizeSolvent Optimize Extraction Solvent InefficientExtraction->OptimizeSolvent FreshEluent Use Fresh Elution Solvent PoorSPE->FreshEluent IncreaseBase Increase Base Concentration PoorSPE->IncreaseBase LowerTemp Lower Evaporation Temperature EvaporationLoss->LowerTemp GentleN2 Use Gentle Nitrogen Stream EvaporationLoss->GentleN2

Caption: A logical flow for troubleshooting low NMPEA recovery.

High Background or Matrix Effects

Q2: I am observing significant background noise or matrix effects in my LC-MS/MS analysis. How can I obtain cleaner extracts?

A2: High background and matrix effects are common in hair analysis and can suppress or enhance the analyte signal, leading to inaccurate quantification.

  • Insufficient Decontamination:

    • Cause: Residual external contaminants can co-elute with the analyte, causing interference.

    • Solution: Ensure the decontamination protocol is followed rigorously. For highly contaminated samples, consider an additional wash step.

  • Ineffective Clean-up:

    • Cause: The chosen SPE protocol may not be optimal for removing the specific interfering compounds in your samples.

    • Solution:

      • Optimize SPE Wash Steps: Introduce a wash step with a solvent of intermediate polarity (e.g., 50% methanol in water) to remove more interferences before elution.

      • Consider an Alternative Clean-up: Liquid-liquid extraction (LLE) can be an alternative to SPE. An extraction into an organic solvent (e.g., ethyl acetate) at a basic pH, followed by a back-extraction into an acidic aqueous phase, can provide very clean extracts.

GC-MS Specific Issues

Q3: I am using GC-MS and see poor peak shape or no peak at all for NMPEA. What is the problem?

A3: NMPEA has an active hydrogen on its secondary amine and hydroxyl groups, which can lead to poor chromatographic performance on standard non-polar GC columns.

  • Lack of Derivatization:

    • Cause: The polar functional groups of NMPEA can interact with active sites in the GC system, causing peak tailing and adsorption.

    • Solution: Derivatization is essential for the GC-MS analysis of NMPEA.[16][17][18] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective approach. This will cap the active hydrogens, increasing volatility and improving peak shape.[17][19]

Protocol 5: Derivatization for GC-MS
  • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

III. Frequently Asked Questions (FAQs)

Q1: Can cosmetic treatments like bleaching or dyeing affect NMPEA concentrations in hair?

A1: Yes, cosmetic treatments can significantly affect drug concentrations in hair.[2][20][21][22] Bleaching, in particular, is known to degrade many drugs, potentially leading to false-negative results. Dyeing can also alter the hair structure and may reduce the concentration of incorporated drugs. It is crucial to document any cosmetic treatments and interpret the results with caution.

Q2: How much hair is required for the analysis?

A2: Typically, 20-50 mg of hair is sufficient for a single analysis. However, the required amount may vary depending on the sensitivity of the analytical method and the expected concentration of NMPEA. For methods with very low limits of detection, as little as 5-10 mg may be used.[15]

Q3: Is it possible to differentiate between a single exposure and chronic use of NMPEA?

A3: Yes, segmental analysis can provide a timeline of drug exposure.[3] By cutting the hair into segments (e.g., 1 cm) and analyzing each segment separately, it is possible to approximate the time of drug use, assuming an average hair growth rate of 1 cm per month.

Q4: What are the best analytical techniques for NMPEA in hair?

A4: Both LC-MS/MS and GC-MS are powerful techniques for the analysis of NMPEA in hair.[23][24][25][26]

  • LC-MS/MS is often preferred due to its high sensitivity and specificity, and it typically does not require derivatization.[23][27]

  • GC-MS provides excellent chromatographic resolution and is a robust technique, but it requires a derivatization step for polar analytes like NMPEA.[24][28]

Q5: How should hair samples be stored before analysis?

A5: Hair samples are relatively stable. They should be stored in a dry, dark place at room temperature. For long-term storage, they can be kept in a sealed container at -20°C to prevent any potential degradation.

IV. Data Interpretation and Quality Control

  • Method Validation: It is imperative to fully validate the analytical method according to established guidelines.[29] This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects.[1][10]

  • Use of Internal Standards: A stable isotope-labeled internal standard (e.g., NMPEA-d3) should be used to compensate for any variability during sample preparation and instrumental analysis.[11]

  • Cut-off Values: The interpretation of results should be based on established cut-off values to differentiate between passive exposure and active consumption. These cut-offs are often defined by regulatory bodies or scientific societies.

Table 1: Key Parameters for Method Validation
ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
LOD The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio > 3
LOQ The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10; Accuracy and precision within ±20%
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at LOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative standard deviation (RSD) < 15% (< 20% at LOQ)
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the target analyte.Within acceptable limits (e.g., 80-120%)

This technical support guide provides a comprehensive overview of the key aspects of NMPEA analysis in hair. By understanding the principles behind each step and being aware of the potential pitfalls, researchers can develop and implement robust and reliable analytical methods.

References

  • Current time information in Toronto, CA. (n.d.). Google.
  • The effectiveness of decontamination procedures used in forensic hair analysis - SciSpace. (2018). International Journal of Legal Medicine. DOI: 10.1007/S12024-018-9994-6.
  • Pragst, F. (n.d.). Pitfalls in hair analysis. gtfch.org.
  • Evaluation of decontamination procedures for drug testing in undamaged versus damaged hair. (n.d.). PubMed.
  • Validation of an analytical method for the simultaneous determination of 16 drugs and metabolites in hair in the context of driving license granting. (n.d.). ResearchGate.
  • New scientific publication: Drug testing in hair can be impacted by decontaminating procedures. (n.d.). LNS.
  • A systematic investigation of forensic hair decontamination procedures and their limitations. (n.d.). ResearchGate.
  • Hair Testing For Drugs - Disadvantages, Limitations, & More. (n.d.). HairKnowHow.Com.
  • Single hair analysis: Validation of a screening method for over 150 analytes and application on documented single-dose cases. (2021). PubMed.
  • Assessing Hair Decontamination Protocols for Diazepam, Heroin, Cocaine and Δ 9 -Tetrahydrocannabinol by Statistical Design of Experiments. (n.d.). Oxford Academic.
  • Hair strand testing – pitfalls and limitations. (2024). The Transparency Project.
  • What Affects a Hair Drug Test Result? - Does Hair Dye Impact Hair Follicle Test?. (2025). AlphaBiolabs.
  • On the challenges of hair testing to detect underreported substance use in research settings. (n.d.). Cambridge University Press.
  • Simultaneous Quantification of Opiates, Cocaine, and Metabolites in Hair by LC-APCI-MS/MS. (n.d.). ACS Publications.
  • Single hair analysis: Validation of a screening method for over 150 analytes and application on documented single-dose cases. (2021). Semantic Scholar.
  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime.
  • A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. (2023). PubMed.
  • Extracting Drugs of Abuse from Human Hair. (2020). News-Medical.Net.
  • Simultaneous Determination of 11 Illicit Phenethylamines in Hair by LC–MS-MS: In Vivo Application. (n.d.). IRIS - Uniss.
  • Hair analysis in a snip with simplified sample preparation. (2024). Wiley Analytical Science.
  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (n.d.). I.R.I.S..
  • Evaluating the reliability of hair analysis in monitoring the compliance of ADHD patients under treatment with Lisdexamphetamine. (2021). NIH.
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  • Hair analysis by GC/MS/MS to verify abuse of drugs. (n.d.). PubMed.
  • Assessment of homemade hair treatment effects on drug concentrations in the keratin matrix. (2023). Wiley Online Library.
  • Drug detection in keratin matrix: forensic toxicology and epidemiology perspectives. (2016). Oxford Academic.
  • Hair as an alternative matrix in bioanalysis. (n.d.). ResearchGate.
  • What Is Derivatization In GC-MS?. (2025). YouTube.
  • New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. (n.d.). MDPI.
  • (PDF) Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (2025). ResearchGate.
  • Systematic assessment of different solvents for the extraction of drugs of abuse and pharmaceuticals from an authentic hair pool. (n.d.). PubMed.
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  • Hair analysis for New Psychoactive Substances (NPS): Still far from becoming the tool to study NPS spread in the community?. (n.d.). PubMed Central.
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Resolving peak overlap in GC-MS analysis of phenethylamine analogues.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: GC-MS Analysis of Phenethylamine Analogues

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of phenethylamine analogues. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with chromatographic resolution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, particularly the persistent problem of peak overlap. Our approach is grounded in fundamental scientific principles to empower you to not only solve the immediate problem but also to build robust and reliable analytical methods.

Section 1: Foundational Troubleshooting - Is It True Co-elution or a Peak Shape Problem?

Before attempting complex method modifications, it's critical to ensure that poor peak shape isn't masquerading as co-elution. Phenethylamines, with their basic amine groups, are particularly susceptible to interactions that cause peak tailing and fronting, which can lead to a loss of resolution between closely eluting peaks.

Q1: My peaks are broad and tailing, causing them to merge. What are the primary causes and solutions?

Answer: Peak tailing is one of the most common issues in the GC analysis of polar, basic compounds like phenethylamines. It typically results from unwanted interactions between the analyte and active sites within the GC system.

Causality & Troubleshooting Steps:

  • Active Sites in the Inlet: The hot injection port is a primary location for analyte degradation and adsorption.

    • Solution: Perform routine inlet maintenance. Replace the liner, septum, and seals.[1] Crucially, use a fresh, deactivated liner specifically designed for active compounds. An improperly installed column within the inlet can also create dead volume and cause tailing, so ensure the column is cut cleanly and installed at the correct height per the manufacturer's instructions.[2]

  • Column Contamination & Activity: Over time, the stationary phase at the head of the column can become contaminated with non-volatile matrix components, exposing active silanol groups.

    • Solution: Trim the column. As a first step, remove 15-20 cm from the front of the column to eliminate contaminated sections. If tailing persists, the column may be irreversibly damaged and require replacement.[2] For routine analysis of active compounds, consider using an ultra-inert or base-deactivated column.[1]

  • Chemical Interactions (Analyte-Phase Mismatch): The amine functional group can interact strongly with certain stationary phases through hydrogen bonding.

    • Solution: If you are using a standard non-polar phase (e.g., 5% phenyl-methylpolysiloxane), this interaction can be significant. While derivatization is the best solution (see Section 4), ensuring the entire system is highly inert is paramount.

Q2: I'm observing peak fronting. What does this indicate?

Answer: Peak fronting, which often looks like a "shark fin," is less common than tailing but points to a different set of problems.

Causality & Troubleshooting Steps:

  • Column Overload: This is the most frequent cause of peak fronting.[3] You have injected too much analyte for the column's stationary phase to handle effectively. The excess analyte is not retained and travels ahead of the main band.[2]

    • Solution: Dilute your sample. A simple 1:10 or 1:100 dilution will often resolve the issue. Alternatively, if using a split/splitless inlet, increase the split ratio to inject less sample onto the column.[3]

  • Inappropriate Column Temperature: If the initial oven temperature is too low for the analyte's boiling point, it can cause poor focusing on the column, leading to fronting. This is less common for phenethylamines but can occur.

    • Solution: Increase the initial oven temperature. However, be cautious, as this can decrease the resolution of early-eluting compounds.[3]

Section 2: Chromatographic Strategies for Resolving Overlapping Peaks

When you have confirmed that your peak shape is optimal but still face co-elution, the next step is to modify the chromatographic method. The goal is to alter the "selectivity" of the separation, changing the relative retention times of the overlapping analytes.

Q3: How do I choose the right GC column to separate structurally similar phenethylamine analogues?

Answer: Column selection is the most powerful tool for improving chromatographic resolution. The choice of stationary phase dictates the separation mechanism. For phenethylamine analogues, which often differ by the position of substituents on the aromatic ring (positional isomers), exploiting different intermolecular interactions is key.

Column Selection Guide:

Stationary Phase TypeCommon NameSeparation PrincipleIdeal for Separating...
Low-Polarity 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS)Primarily separation by boiling point. Weak π-π interactions.General-purpose screening. Good for separating homologues (compounds differing by a CH₂ group).[4]
Mid-Polarity 50% Phenyl-Methylpolysiloxane (e.g., DB-17, Rxi-50)Increased π-π interactions due to higher phenyl content.Positional isomers where differences in electron density across the aromatic ring can be exploited.[5]
Mid-High Polarity Trifluoropropyl (e.g., DB-210, Rtx-200)Strong dipole-dipole interactions.Isomers with differing polarity, such as those with halogen or methoxy substitutions.
High-Polarity Polyethylene Glycol (WAX)Hydrogen bonding capability.Not generally recommended for underivatized amines due to strong, irreversible interactions causing poor peak shape.

Expert Insight: Do not rely on a single column type. Method validation for forensic or clinical applications should always test at least two columns with different stationary phase chemistries to confirm peak identity and resolve potential co-elutions.

Q4: My chosen column isn't providing enough separation. How can I optimize the oven temperature program?

Answer: The temperature program controls how quickly analytes travel through the column. Optimizing this can significantly improve resolution without changing hardware.

Step-by-Step Protocol for Temperature Program Optimization:

  • Start Isothermal: Begin with a low initial temperature (e.g., 60-80 °C) and hold for 1-2 minutes. This ensures sharp initial peaks through a process called "cryo-focusing."

  • Slow the Ramp Rate: The rate at which the oven temperature increases directly impacts resolution. A fast ramp (e.g., 25 °C/min) decreases analysis time but sacrifices resolution. A slow ramp (e.g., 5-10 °C/min) increases analysis time but allows more interaction between the analytes and the stationary phase, improving separation.

  • Experiment: Run your sample with your standard program. Then, run it again with the ramp rate halved. Compare the resolution of the critical pair (the two most poorly separated peaks).

  • Introduce a Mid-Ramp Hold: If the overlapping peaks are in a specific region of the chromatogram, you can add an isothermal hold just before they elute to give them more time to separate.

  • Final Temperature: Ensure the final temperature is high enough to elute all compounds of interest and clean the column, but do not exceed the column's maximum operating temperature.[6]

Troubleshooting Workflow for Peak Overlap

Here is a logical decision tree to guide your troubleshooting process.

G start Peak Overlap Observed check_shape Are peak shapes good? (Tailing/Fronting Factor < 1.5) start->check_shape fix_shape Address Peak Shape Issues: - Inlet Maintenance - Trim Column - Check Concentration check_shape->fix_shape No optimize_gc Optimize GC Method check_shape->optimize_gc Yes fix_shape->start Re-evaluate temp_program Adjust Temperature Program (Slower Ramp Rate) optimize_gc->temp_program column_select Change GC Column (Different Stationary Phase) temp_program->column_select Resolution Still Inadequate check_resolution Is Resolution Adequate? column_select->check_resolution Run Sample success Problem Solved check_resolution->success Yes mass_spec_sol Utilize Mass Spectrometry Solutions check_resolution->mass_spec_sol No deconvolution Use Deconvolution Software mass_spec_sol->deconvolution sim_mode Select Unique Ions (SIM) mass_spec_sol->sim_mode success2 Problem Solved deconvolution->success2 Quantitation Possible sim_mode->success2 Quantitation Possible

Caption: A decision tree for troubleshooting peak overlap in GC-MS.

Section 3: Mass Spectrometric Solutions for Intractable Overlap

Sometimes, perfect chromatographic separation is not achievable, especially with isomers that have very similar physicochemical properties. In these cases, the mass spectrometer can be used to differentiate the co-eluting compounds.

Q5: How can I identify and quantify two compounds that are completely co-eluting?

Answer: This requires leveraging the unique fragmentation patterns of the analytes.

  • Mass Spectral Deconvolution: Modern GC-MS software includes powerful deconvolution algorithms. These programs analyze the combined mass spectrum across the width of an overlapping peak and can mathematically separate it into the pure spectra of the individual components.[7] This allows for both identification and semi-accurate quantification.

  • Selected Ion Monitoring (SIM): If you know the compounds you are looking for and they have unique fragment ions, you can use SIM mode. Instead of scanning the entire mass range, the MS detector is set to monitor only a few specific m/z values.

    • Procedure:

      • Inject a pure standard of each isomer to identify fragment ions that are unique or significantly more abundant for one compound versus the other.

      • Create a SIM method that includes at least one unique "quantifier" ion and two "qualifier" ions for each analyte.

      • The ratio of the qualifier to quantifier ions must match that of the pure standard for positive identification. Even if the peaks overlap in time, you can generate distinct extracted ion chromatograms for each compound using their unique ions.[8]

Expert Insight: The differentiation of positional isomers of NBOMes (N-(2-methoxybenzyl)phenethylamines) can be achieved by carefully examining the relative abundances of key fragment ions, such as m/z 91 and m/z 150, which differ predictably based on the substituent position.[9]

Section 4: Proactive Resolution through Sample Preparation and Derivatization

The best way to solve peak overlap is to prevent it from happening. Derivatization is a chemical modification technique that is essential for the robust analysis of phenethylamines.

Q6: Why is derivatization so important for phenethylamine analysis, and how does it help with peak overlap?

Answer: Derivatization serves two primary purposes:

  • Improves Chromatographic Behavior: It replaces the active hydrogen on the amine group with a larger, less polar functional group.[10] This dramatically reduces tailing, leading to sharper peaks and better resolution.[4]

  • Enhances Mass Spectral Differentiation: The derivatizing group can direct fragmentation in the mass spectrometer, often creating higher mass, more specific fragment ions that can help differentiate isomers.[11]

Common Derivatization Reagents for Phenethylamines:

ReagentAbbreviationDerivative FormedKey Advantages
Trifluoroacetic Anhydride TFAATrifluoroacetyl (TFA)Highly volatile, produces excellent peak shape. Commonly used in forensic applications.[12]
Pentafluoropropionic Anhydride PFPAPentafluoropropionylSimilar to TFAA but creates a derivative with a higher molecular weight, which can be useful for moving it out of the low-mass interference region.[13]
Heptafluorobutyric Anhydride HFBAHeptafluorobutyrylEven higher molecular weight derivative. Excellent for trace analysis due to the electron-capturing nature of the fluorinated groups (if using NICI-MS).[4]
N-methyl-bis-trifluoroacetamide MBTFATrifluoroacetyl (TFA)Can be used for on-column derivatization, which automates and speeds up the process.[12]

Protocol: Standard Derivatization with Trifluoroacetic Anhydride (TFAA)

  • Sample Preparation: Evaporate the solvent from your sample extract to complete dryness under a gentle stream of nitrogen. The presence of water or alcohol will consume the reagent.

  • Reagent Addition: Add 50 µL of a non-polar solvent (e.g., ethyl acetate) and 50 µL of TFAA to the dried extract.

  • Reaction: Cap the vial tightly and heat at 70 °C for 20 minutes.

  • Evaporation: After cooling, evaporate the excess reagent and solvent under nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

Section 5: Advanced Topic - Resolving Chiral Phenethylamine Enantiomers

Q7: I need to separate the enantiomers (R- and S-isomers) of a phenethylamine, but they co-elute on my standard column. What are my options?

Answer: Separating enantiomers, which have identical physical properties, requires a chiral environment. In GC, this can be achieved in two ways:

  • Indirect Separation via Chiral Derivatization: This is the most common and flexible method.[14] You react the racemic phenethylamine mixture with a pure chiral derivatizing agent. This reaction creates a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral GC column (like a DB-5ms).

    • Common Reagent: S-(-)-N-(Trifluoroacetyl)-prolyl chloride (TFAPC) is a widely used chiral derivatizing agent for amines.[14][15] The resulting diastereomers can then be resolved chromatographically.

  • Direct Separation on a Chiral Column: This involves using a GC column where the stationary phase itself is chiral. These columns are often based on modified cyclodextrins.[16] The enantiomers interact differently with the chiral stationary phase, leading to different retention times.

    • Considerations: Chiral columns are more expensive and can have lower temperature limits and be less robust than standard columns. However, they eliminate the need for a separate derivatization step.[17]

Frequently Asked Questions (FAQs)

Q: Can matrix effects cause peak overlap? A: Not directly, but they can worsen it. Matrix effects in GC-MS often manifest as signal enhancement, where co-eluting matrix components block active sites in the inlet, protecting the analyte and increasing its response.[18][19] This can lead to peak broadening or fronting, which can exacerbate an existing resolution problem. Thorough sample cleanup is the best way to mitigate matrix effects.[20][21]

Q: My mass spectral library identifies my peak as methamphetamine, but the retention time is slightly off. Could it be an isomer? A: Absolutely. This is a critical issue in forensic analysis. Several positional isomers of methamphetamine have nearly identical mass spectra under electron ionization.[5] For example, N-ethylphenethylamine shares major fragment ions with methamphetamine.[5] In this case, chromatographic separation is the only way to achieve unambiguous identification. You must run a standard of the suspected isomer to confirm or deny its presence by comparing retention times.

Q: How do I improve the resolution between two peaks without increasing the run time? A: This is the classic trade-off in chromatography. However, you can use "fast GC" principles. By switching to a shorter column with a narrower internal diameter (e.g., moving from a 30m x 0.25mm ID to a 15m x 0.18mm ID column), you can increase efficiency and speed up the analysis. This will require adjusting the temperature program and carrier gas flow rate accordingly, but can often maintain or even improve resolution while significantly shortening the run time.[6]

References

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods.
  • Assessment of matrix effects in quantitative GC-MS by using isotopologs. Analytical Biochemistry.
  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
  • Automatic Derivatization System for Phenethylamine Drugs.
  • (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
  • The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. Forensic Chemistry.
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
  • Troubleshooting GC peak shapes. Element Lab Solutions.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug testing and analysis.
  • Automatic Derivatization System for Phenethylamine Drugs - Applications.
  • GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines.
  • Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. YouTube.
  • What are the reasons for peak tailing or peak fronting in GC-MS?.
  • Improved GC Analysis of Deriv
  • A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[12]arene Derivative. J-STAGE.

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz
  • Optimization of the separation and on-line sample concentration of phenethylamine designer drugs with capillary electrophoresis-fluorescence detection. PubMed.
  • CHROMATOGRAPHIC AND MASS SPECTRAL STUDIES ON MASS EQUIVALENT SUBSTITUTED PHENETHYLAMINES RELATED.
  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
  • Matrix enhancement effect: A blessing or curse for gas chrom
  • Chiral separation of 1-phenylethylamine enantiomers. Sigma-Aldrich.
  • Mass fragmentations (m/z values) of phenethylamines and tryptamines...
  • A Comparative Guide to HPLC and GC-MS Methods for the Cross-Validation of 2-Phenylethylamine Analysis. Benchchem.
  • GC Column Selection Guide. Sigma-Aldrich.
  • Gas Chromatography-Mass Spectroscopy (GC/MS)
  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
  • Analysis of Phenethylamines Using On-Column TFA Derivatiz
  • GC-MS Analysis of N-(2-methoxy)
  • Detecting Amphetamine-Type Stimulants with Solid-Phase Microextraction.
  • How to Resolve GC-MS Peak Overlap in High-Resolution Work. Technology Networks.
  • Optimizing GC–MS Methods.
  • Optimizing QuickProbe GC-MS for amphetamine-type substances. Wiley Analytical Science.
  • Optimizing GC Parameters for Faster Separations with Conventional Instrument
  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Deep Blue Repositories, University of Michigan.
  • Two scenarios illustrating the problem of peak overlap in GC-MS data.
  • How to separate two overlap chromatography peaks in the gas chrom

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Technical Support Center: Purification of N-Methylphenylethanolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude N-methylphenylethanolamine hydrochloride (HCl). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of this compound HCl and the strategic approaches to its purification.

Q1: What are the most common impurities I should expect in my crude this compound HCl?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. For classical syntheses starting from acetophenone, you can anticipate several classes of impurities[1][2]:

  • Unreacted Starting Materials: Acetophenone.

  • Reaction Intermediates: Such as α-bromoacetophenone and the N-benzyl protected amino-ketone intermediate.

  • Byproducts of Side Reactions: Dehydration products or over-oxidation products[3].

  • Structurally Related Amines: Most notably, the parent compound phenylethanolamine if the N-methylation step is incomplete or if it is present as a starting impurity[3]. Other demethylated or desoxy analogs may also be present.

  • Residual Reagents: Leftover reducing agents (e.g., borohydride salts) or acids/bases from various steps.

Q2: What are the key physicochemical properties of this compound HCl that influence its purification?

A2: Understanding the compound's properties is critical for designing a purification strategy.

  • Acidity/Basicity: this compound is a weak base due to its secondary amine group.[4] This allows it to form a water-soluble hydrochloride salt. The pKa of the hydrochloride salt is approximately 9.29, which is a crucial parameter for developing acid-base extraction protocols.[2]

  • Solubility: As a hydrochloride salt, it is generally soluble in polar protic solvents like water and lower alcohols (methanol, ethanol) and less soluble in nonpolar organic solvents.[1] This differential solubility is the cornerstone of recrystallization.

  • Physical State: The free base is a solid at room temperature.[1] The racemic hydrochloride salt has a reported melting point of 103-104 °C.[2] A broad or depressed melting point is a good initial indicator of impurity.

Q3: What are the primary purification strategies for this compound HCl?

A3: The main strategies, which can be used alone or in combination, are:

  • Acid-Base Extraction: This is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral impurities based on their differing solubilities in aqueous solutions at various pH levels.[5][6][7] It is an excellent first-pass purification for very crude mixtures.

  • Recrystallization: This is the most common method for purifying solid organic compounds.[8] It relies on dissolving the crude salt in a minimal amount of a hot solvent and allowing it to slowly cool, forming pure crystals while impurities remain in the mother liquor.

  • Column Chromatography: For removing closely related impurities that are difficult to separate by other means, column chromatography is the method of choice. Given the basic nature of the amine, special considerations for the stationary phase are required.[9]

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Issue 1: My recrystallized this compound HCl is still impure, as indicated by melting point or analytical data (TLC, HPLC).

  • Question: I performed a recrystallization, but my product purity did not significantly improve. What went wrong?

  • Answer: This is a common issue that can stem from several factors related to the crystallization process itself.

    • Causality: The goal of recrystallization is to create a saturated solution at high temperature from which the desired compound selectively crystallizes upon cooling, leaving impurities dissolved in the solvent (mother liquor). If this equilibrium is not properly established, purification will be inefficient.

    • Troubleshooting Steps:

      • Assess Cooling Rate: Rapid cooling is a primary culprit. When a solution is cooled too quickly (e.g., by plunging a hot flask directly into an ice bath), impurities do not have time to diffuse away from the growing crystal surface and become trapped within the crystal lattice.[10] Solution: Allow the hot, filtered solution to cool slowly and undisturbed to room temperature first. Once it has reached room temperature and crystal growth appears to have ceased, then place it in an ice bath to maximize the yield.[11]

      • Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[8] If the compound is too soluble at low temperatures, your yield will be low. If impurities are insoluble in the hot solvent, they should have been removed by hot filtration. If impurities have similar solubility profiles to your product, a single solvent recrystallization may be insufficient. Solution: Consult the solvent selection table below. You may need to screen different solvents or consider a two-solvent (mixed-solvent) system.

      • Consider the Impurity Load: Recrystallization is most effective for compounds that are already >80-90% pure. If your crude material is highly impure, it can suppress the crystallization of the desired product or co-crystallize with it. Solution: Perform a preliminary purification using acid-base extraction to remove the bulk of acidic, neutral, and highly basic/acidic impurities before proceeding to recrystallization.

Table 1: Recrystallization Solvent Selection Guide for this compound HCl

SolventSuitability for RecrystallizationComments
Isopropanol (IPA) Excellent Often cited as a good choice. Dissolves the salt when hot, but has lower solubility when cold, leading to good recovery.
Ethanol Good Similar to IPA, but the salt may be slightly more soluble in cold ethanol, potentially reducing yield compared to IPA.
Water Fair to Poor The hydrochloride salt is quite soluble in water even at room temperature, which can lead to very poor yields.[1][12] It might be used as the "good" solvent in a mixed-solvent system with an anti-solvent like acetone.
Acetone Poor (as a primary solvent) The salt generally has low solubility in acetone. Can be effective as an "anti-solvent" in a mixed-solvent system (e.g., with water or ethanol).
Ethyl Acetate Poor (as a primary solvent) The hydrochloride salt has very low solubility. Can be used as a final wash for the isolated crystals.

Issue 2: During recrystallization, my compound separates as an oil instead of forming crystals ("oiling out").

  • Question: When I cooled my hot solution, a gooey oil formed at the bottom of the flask instead of nice crystals. What is happening?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[10] This can happen for two main reasons:

    • High Concentration of Impurities: A significant amount of impurity can depress the melting point of your compound, causing it to separate as a liquid eutectic mixture.

    • Rapid Saturation: The solution is becoming supersaturated too quickly at a temperature where the product is still molten.

    • Troubleshooting Steps:

      • Re-heat and Add More Solvent: The most immediate fix is to heat the solution back to boiling and add a small amount of additional hot solvent to decrease the saturation point.[10] Then, allow it to cool much more slowly.

      • Lower the Initial Temperature of Crystallization: Try cooling the solution to just below the boiling point and then scratching the inside of the flask with a glass rod at the air-liquid interface. This can induce crystallization at a higher temperature (but below the melting point).

      • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your impure product. Switch to a lower-boiling solvent.

Issue 3: My final yield of pure product is very low.

  • Question: After following all the steps, I'm left with only a tiny amount of pure crystals. Where did my product go?

  • Answer: A low yield is typically a result of losing the product to the mother liquor or during transfers.[10]

    • Troubleshooting Steps:

      • Minimize the Amount of Hot Solvent: The most common mistake is adding too much hot solvent to dissolve the crude material.[11] You must use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Every extra drop will keep more of your product dissolved when the solution is cooled.

      • Ensure Complete Crystallization: Give the solution adequate time to crystallize. After slow cooling to room temperature, cool it in an ice-water bath for at least 20-30 minutes to maximize precipitation.

      • Use Ice-Cold Solvents for Washing: When washing the collected crystals in the Büchner funnel, use a minimal amount of ice-cold recrystallization solvent.[11] Using room temperature or warm solvent will redissolve a significant portion of your purified product.

      • Recover from the Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals. Take the filtrate (mother liquor), reduce its volume by boiling off some of the solvent, and cool it again. Be aware that this second crop will likely be less pure than the first.

Detailed Experimental Protocols

Protocol 1: Pre-Purification by Acid-Base Extraction

This protocol is designed to remove neutral and acidic impurities from the crude this compound free base before its conversion to the HCl salt.

  • Dissolution: Dissolve the crude this compound free base in a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl (aq) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate. The protonated this compound will move to the aqueous layer, while neutral impurities remain in the organic layer.[5][13]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which contains neutral impurities).

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add 2 M NaOH (aq) dropwise with stirring until the solution is basic (pH > 10, check with pH paper). The this compound free base will precipitate or form an oily layer.[14]

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the free base back into an organic solvent (DCM or diethyl ether) by performing three separate extractions, each with one-third the volume of the aqueous layer.[13]

  • Drying and Concentration: Combine the organic extracts. Dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified free base. This can now be converted to the HCl salt and further purified by recrystallization.

Workflow Visualization: Acid-Base Extraction

The following diagram illustrates the logical flow of the acid-base extraction process.

AcidBaseExtraction cluster_0 Step 1: Acid Wash cluster_1 Step 2: Basify & Back-Extract crude Crude Mixture (Product, Neutral Impurities, Acidic Impurities) in Organic Solvent sep_funnel1 Separatory Funnel: Add 1M HCl (aq) crude->sep_funnel1 org_layer1 Organic Layer: Neutral & Acidic Impurities sep_funnel1->org_layer1 Separate aq_layer1 Aqueous Layer: Protonated Product (R3NH+Cl-) sep_funnel1->aq_layer1 Separate sep_funnel2 Separatory Funnel: Add 2M NaOH (aq) then Organic Solvent aq_layer1->sep_funnel2 org_layer2 Organic Layer: Purified Free Base Product sep_funnel2->org_layer2 Separate aq_layer2 Aqueous Layer: Salts (NaCl, etc.) sep_funnel2->aq_layer2 Separate final_product Purified Free Base org_layer2->final_product Dry & Evaporate

Caption: Workflow for purifying this compound via acid-base extraction.

Protocol 2: Recrystallization of this compound HCl

  • Solvent Addition: Place the crude this compound HCl in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a small amount of the chosen solvent (e.g., isopropanol).

  • Heating to Dissolve: Heat the mixture on a hot plate with stirring. Add the solvent in small portions, bringing the solution back to a boil after each addition, until the solid has just completely dissolved.[11] Do not add an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean flask and a funnel with a small amount of boiling solvent to prevent premature crystallization in the funnel.

  • Slow Cooling: Cover the flask with a watch glass and set it aside on an insulated surface (like a cork ring or folded paper towel) to cool slowly and undisturbed to room temperature.[10] Crystal formation should begin within 5-20 minutes.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals in the funnel with a very small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Continue to pull air through the crystals for several minutes to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely.

References
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. [Link]

  • University of Colorado Boulder. (n.d.). Isolation (Recovery) of amines. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). Halostachine. [Link]

  • ResearchGate. (2016). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. [Link]

  • Professor Davis. (2013). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • ResearchGate. (2016). HPLC DETERMINATION OF N-METHYLETHANOLAMINE IN DIPHENHYDRAMINE HYDROCHLORIDE DRUG SUBSTANCE BY PRE-COLUMN DERIVATIZATION | Request PDF. [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. [Link]

  • Google Patents. (1967).
  • Veeprho. (n.d.). Halostachine Impurities and Related Compound. [Link]

  • Google Patents. (1983).
  • Hamilton Morris. (2020). Crystallization of phenethylamine HCl from water. [Link]

  • ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl?. [Link]

  • Google Patents. (2015). CN104649922A - Recrystallization method of L-phenylalanine crude product.

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Improving signal-to-noise ratio for N-methylphenylethanolamine detection at trace levels.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trace-level detection of N-methylphenylethanolamine (NMPEA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to empower you to overcome common analytical challenges and improve the signal-to-noise ratio in your experiments, ensuring data of the highest quality and integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of this compound.

Q1: My baseline is very noisy, making it difficult to detect my low-level NMPEA peak. What are the likely causes and solutions?

A noisy baseline can originate from several sources, including the mobile phase, sample matrix, or the LC-MS system itself. To systematically troubleshoot, consider the following:

  • Mobile Phase Contamination: Ensure you are using high-purity solvents (LC-MS grade) and additives like formic acid or ammonium formate. Contaminants can introduce background ions that increase noise.

  • Sample Matrix Effects: Biological matrices are complex. If not adequately cleaned up, endogenous components can co-elute with NMPEA, causing ion suppression or enhancement and contributing to a noisy baseline. Consider a more rigorous sample preparation method, such as solid-phase extraction (SPE).

  • System Contamination: A contaminated flow path, column, or ion source can leach compounds and elevate the baseline noise. Implement a regular system cleaning and maintenance schedule.

Q2: I'm observing poor peak shape for NMPEA (e.g., tailing or fronting). How can I improve this?

Poor peak shape is often a result of secondary interactions on the analytical column or issues with the mobile phase.

  • Mobile Phase pH: NMPEA is a secondary amine with a pKa value. Ensure the mobile phase pH is at least 2 pH units below the pKa to keep the analyte in its protonated form, which generally results in better peak shape on reversed-phase columns. Using a low concentration of an acidic modifier like formic acid (0.1%) is common practice.[1]

  • Column Choice: Not all C18 columns are the same. Consider using a column with end-capping to minimize interactions between the basic amine group of NMPEA and residual silanols on the silica surface.

  • Sample Solvent: Injecting your sample in a solvent stronger than the initial mobile phase can cause peak distortion. Ideally, the sample solvent should match the initial mobile phase composition.

Q3: My signal intensity for NMPEA is inconsistent between injections. What could be causing this variability?

Inconsistent signal intensity can be frustrating and points to issues with either sample preparation or the analytical instrumentation.

  • Inconsistent Sample Preparation: Ensure your sample preparation, especially manual steps like liquid-liquid extraction or solid-phase extraction, is highly reproducible. The use of an internal standard is crucial to correct for variability.

  • Ion Source Instability: The stability of the electrospray ionization (ESI) can be affected by the cleanliness of the source and the optimization of parameters like gas flows and temperatures. Regular cleaning and optimization are essential.

  • Autosampler Issues: Inconsistent injection volumes from the autosampler can lead to variable signal intensity. Perform regular maintenance and calibration of your autosampler.

Q4: Should I use the protonated molecule [M+H]⁺ or a fragment ion for quantifying NMPEA?

For phenethylamine derivatives like NMPEA, in-source fragmentation can occur during electrospray ionization, where the protonated molecule readily loses a neutral molecule like ammonia (NH3) or water (H2O).[2][3] This can make the [M+H]⁺ ion less abundant and more variable. In such cases, a stable and abundant fragment ion may be a better choice for quantification as it can provide a better signal-to-noise ratio and more consistent results.[2] It is recommended to evaluate both the parent ion and major fragment ions during method development to determine the most robust precursor ion for your specific conditions.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific, complex issues.

Guide 1: Low Signal Intensity and Poor Signal-to-Noise Ratio

Low signal intensity is a critical issue when working at trace levels. This guide provides a systematic approach to diagnosing and resolving this problem.

Potential Cause Diagnostic Check Recommended Solution
Suboptimal Ionization Infuse a standard solution of NMPEA directly into the mass spectrometer and optimize ion source parameters (e.g., capillary voltage, gas flows, temperature).Systematically adjust each parameter to maximize the signal intensity of the target analyte.
Inefficient Sample Cleanup Analyze a blank matrix sample that has been through your sample preparation workflow. A high baseline or the presence of interfering peaks indicates inefficient cleanup.Implement a more effective sample preparation technique such as solid-phase extraction (SPE) or supported liquid extraction (SLE) to remove matrix interferences.
Analyte Degradation Prepare a fresh stock solution and compare its response to an older stock solution. Also, investigate the stability of NMPEA in your sample matrix under your storage conditions.Store stock solutions and samples at appropriate temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.
In-source Fragmentation Examine the full scan mass spectrum of NMPEA. If the [M+H]⁺ is weak and fragment ions are prominent, significant in-source fragmentation is occurring.Consider using a prominent and stable fragment ion as the precursor for MS/MS analysis. This can significantly improve the signal-to-noise ratio.[2]
Derivatization Issues (for GC-MS) Analyze a derivatized standard to confirm the reaction has gone to completion. Look for the presence of underivatized NMPEA.Optimize derivatization conditions (temperature, time, reagent concentration). Ensure the sample extract is completely dry before adding the derivatization reagent.
Guide 2: Chiral Separation Challenges

As a chiral compound, separating the enantiomers of NMPEA may be necessary. This can present unique challenges.

Potential Cause Diagnostic Check Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) Review literature for successful chiral separations of similar compounds. If possible, screen several different types of CSPs.Polysaccharide-based CSPs are often a good starting point for the separation of amines.[4][5]
Suboptimal Mobile Phase Systematically vary the mobile phase composition, including the type and concentration of the organic modifier and any additives.For normal-phase chromatography, alcohols are common modifiers. In reversed-phase, the addition of acidic or basic modifiers can significantly impact selectivity.[4]
Poor Resolution If peaks are present but not baseline resolved, optimization of chromatographic conditions is needed.Decrease the flow rate, reduce the column temperature, or adjust the mobile phase composition to improve resolution.
Derivatization for Enantiomeric Separation If direct separation is unsuccessful, consider derivatization with a chiral reagent to form diastereomers.This allows for separation on a standard achiral column. Ensure the derivatizing reagent is of high enantiomeric purity.[5]

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step protocols for critical workflows.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of NMPEA from a biological matrix like plasma or urine.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6).

  • Loading: Load the pre-treated sample (e.g., 0.5 mL of plasma diluted with 0.5 mL of the equilibration buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the NMPEA with 1 mL of a methanolic solution containing a small percentage of a strong base (e.g., 2-5% ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes a common derivatization procedure using an acylation reagent.

  • Drying: Ensure the sample extract is completely dry, as moisture will quench the derivatization reaction.

  • Reagent Addition: Add 50 µL of the derivatizing agent (e.g., pentafluoropropionic anhydride, PFPA) and 50 µL of a suitable solvent like ethyl acetate.[6]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[6]

  • Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Part 4: Visualizations

Workflow for Improving Signal-to-Noise Ratio

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Advanced Strategies cluster_3 Outcome start Low S/N Ratio for NMPEA opt_ms Optimize MS Parameters start->opt_ms Direct Infusion opt_chrom Optimize Chromatography start->opt_chrom Check Peak Shape & RT opt_sample_prep Improve Sample Prep start->opt_sample_prep Analyze Blank Matrix fragment_quant Use Fragment for Quant opt_ms->fragment_quant end_point Improved S/N Ratio opt_ms->end_point opt_chrom->end_point derivatization Consider Derivatization opt_sample_prep->derivatization opt_sample_prep->end_point derivatization->end_point fragment_quant->end_point

Caption: A decision tree for troubleshooting low signal-to-noise ratio.

Sample Preparation Workflow: SPE

G start Start: Plasma/Urine Sample pretreatment Pre-treatment (Dilution) start->pretreatment loading SPE: Sample Loading pretreatment->loading conditioning SPE: Conditioning equilibration SPE: Equilibration conditioning->equilibration equilibration->loading washing SPE: Wash Interferences loading->washing elution SPE: Elute NMPEA washing->elution drydown Evaporation elution->drydown reconstitution Reconstitution drydown->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A typical solid-phase extraction workflow for NMPEA.

References

  • Mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N. Available at: [Link]

  • This compound | C9H13NO | CID 913 - PubChem. Available at: [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed. Available at: [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances - MDPI. Available at: [Link]

  • Signal-to-Noise Enhancement - Chemistry LibreTexts. Available at: [Link]

  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC. Available at: [Link]

  • Improving the Signal-to-Noise Ratio - Chemistry LibreTexts. Available at: [Link]

  • HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization - ResearchGate. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]_

  • Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PubMed Central. Available at: [Link]

  • Derivatization Methods in GC and GC/MS - Semantic Scholar. Available at: [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. Available at: [Link]

  • (PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. Available at: [Link]

  • Chiral Drug Separation. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research - Agilent. Available at: [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC - NIH. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • Sample Preparation: A Comprehensive Guide - Organomation. Available at: [Link]

  • How Can You Improve The Signal-to-noise Ratio In EDS? - Chemistry For Everyone. Available at: [Link]

  • What is the best way to improve signal-to-noise ratio when measuring an AC signal masked by noise? - Quora. Available at: [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances - ResearchGate. Available at: [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. Available at: [Link]

  • Ethylamine, N-methyl - Organic Syntheses Procedure. Available at: [Link]

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed. Available at: [Link]

  • Enhancing the signal-to-noise ratio of X-ray diffraction profiles by smoothed principal component analysis - PubMed. Available at: [Link]

  • Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry - PubMed. Available at: [Link]

  • LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine - PubMed. Available at: [Link]

  • Bioanalytical sample preparation | Biotage. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Ionization Efficiency of N-methylphenylethanolamine in ESI-MS

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for troubleshooting low ionization efficiency of N-methylphenylethanolamine in ESI-MS. This guide will be structured in a question-and-answer format, tailored for researchers, scientists, and drug development professionals. It will provide in-depth technical guidance, explain the reasoning behind experimental choices, include visual aids, and cite authoritative sources.

Introduction

This compound is a molecule of significant interest in various research and development fields. However, its analysis by Electrospray Ionization Mass Spectrometry (ESI-MS) can be challenging due to variable and often low ionization efficiency. This guide provides a comprehensive, experience-driven approach to systematically troubleshoot and enhance the ESI-MS signal for this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a weak or non-existent signal for this compound in positive ion mode ESI-MS?

Several factors can contribute to the poor ionization of this compound. The most common culprits include suboptimal mobile phase pH, the presence of ion-suppressing agents, inappropriate ESI source parameters, or the inherent chemical properties of the molecule itself. This compound has a secondary amine and a hydroxyl group, and its ionization is highly dependent on the solution's pH.

Q2: What is the ideal pH for analyzing this compound by ESI-MS?

For positive ion mode ESI, the mobile phase pH should be at least two units below the pKa of the analyte to ensure it is predominantly in its protonated, charged form. The secondary amine in this compound is the most likely site of protonation. While the exact pKa can vary, a starting pH of 3-4 is generally recommended.

Q3: Can the choice of solvent affect the ionization efficiency?

Absolutely. The solvent system plays a critical role in the electrospray process. A combination of a protic solvent like methanol or acetonitrile with water is standard. The organic solvent aids in desolvation, while the aqueous component ensures solubility. The key is to balance these to achieve stable spray and efficient ionization.

Q4: Are there any common contaminants I should be aware of that could suppress the signal?

Ion suppression is a major cause of low signal intensity. Common sources include trifluoroacetic acid (TFA) if used for chromatography, non-volatile salts from buffers (e.g., phosphate buffers), and contaminants from sample preparation or storage vials.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Optimizing Mobile Phase Composition

A logical, stepwise approach to mobile phase optimization is crucial for enhancing the signal of this compound.

Step 1: Establishing the Optimal pH

The ionization of this compound is highly pH-dependent. The Henderson-Hasselbalch equation dictates that for efficient protonation in positive ion mode, the pH of the solution should be significantly lower than the pKa of the secondary amine group.

Experimental Protocol: pH Optimization

  • Prepare Stock Solutions: Create a 1 µg/mL stock solution of this compound in 50:50 acetonitrile:water.

  • Formulate Mobile Phases: Prepare a series of mobile phases with varying concentrations of an acidic modifier. Formic acid is a good first choice as it is volatile and MS-friendly.

  • Infusion Analysis: Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) while introducing the different mobile phases.

  • Monitor Signal Intensity: Record the signal intensity of the protonated molecule ([M+H]⁺) for each mobile phase composition.

  • Data Analysis: Plot the signal intensity against the concentration of the acidic modifier to identify the optimal pH range.

Table 1: Effect of Formic Acid Concentration on Signal Intensity

Formic Acid Conc. (%)Approximate pHRelative Signal Intensity (%)
0.013.7545
0.053.0880
0.1 2.78 100
0.22.4895
0.52.0870

Note: Relative intensities are illustrative and will vary based on the instrument and specific conditions.

Causality: At a pH well below the pKa, the equilibrium shifts towards the protonated form of the amine, making it readily detectable by positive ion ESI-MS. However, excessively high acid concentrations can sometimes lead to ion suppression.

Step 2: Evaluating Solvent Composition

The choice of organic solvent can influence the desolvation process in the ESI source.

Experimental Protocol: Solvent Optimization

  • Prepare Solutions: Using the optimal formic acid concentration determined above, prepare mobile phases with varying ratios of acetonitrile to water and methanol to water.

  • Analyze Samples: Introduce the this compound sample using each solvent system.

  • Compare Intensities: Compare the signal intensities obtained with acetonitrile versus methanol.

General Observation: Acetonitrile often provides better desolvation efficiency due to its lower surface tension and viscosity compared to methanol, but this can be compound-dependent.

Guide 2: Diagnosing and Mitigating Ion Suppression

Ion suppression occurs when other components in the sample compete with the analyte for ionization, reducing its signal intensity.

Identifying Ion Suppression

A common method to test for ion suppression is the post-column infusion experiment.

Experimental Protocol: Post-Column Infusion

  • Constant Infusion: Infuse a solution of this compound directly into the MS at a constant rate, post-chromatographic column. This will produce a stable baseline signal.

  • Inject Blank Sample: Inject a blank sample (matrix without the analyte) onto the LC column.

  • Monitor Signal: If there is a dip in the baseline signal of this compound at the retention times where matrix components elute, ion suppression is occurring.

Mitigation Strategies

  • Improve Chromatographic Separation: Optimize the LC method to separate the analyte from the suppressing agents.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components.

  • Use a Different Ionization Source: If available, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.

Guide 3: Optimizing ESI Source Parameters

Fine-tuning the ESI source parameters is critical for maximizing the signal.

Key Parameters to Optimize:

  • Capillary Voltage: This voltage is applied to the ESI needle and is crucial for generating the spray. A typical starting point is 3-4 kV.

  • Gas Flow (Nebulizing and Drying Gas): The nebulizing gas aids in droplet formation, while the drying gas helps in desolvation. Excessive gas flow can cool the droplets too much, hindering desolvation.

  • Drying Gas Temperature: Higher temperatures can improve desolvation but can also lead to thermal degradation of the analyte.

Table 2: Typical ESI Source Parameter Ranges for Optimization

ParameterStarting ValueOptimization RangeRationale
Capillary Voltage3.5 kV2.5 - 4.5 kVInfluences spray stability and droplet charging.
Nebulizing Gas35 psi20 - 50 psiAffects droplet size and spray stability.
Drying Gas Flow10 L/min5 - 12 L/minControls the rate of solvent evaporation.
Drying Gas Temp.300 °C250 - 350 °CEnhances desolvation of the analyte.

Visualizing the Troubleshooting Workflow

A systematic workflow ensures all potential issues are addressed logically.

TroubleshootingWorkflow start Low Signal for This compound check_ms Verify MS Instrument Performance with Standard start->check_ms mobile_phase Optimize Mobile Phase (pH and Solvent) check_ms->mobile_phase ion_suppression Investigate Ion Suppression mobile_phase->ion_suppression source_params Optimize ESI Source Parameters ion_suppression->source_params recheck Re-evaluate Signal with Optimized Method source_params->recheck success Signal Improved recheck->success fail Consult Senior Scientist or Instrument Vendor recheck->fail

Caption: A flowchart for systematic troubleshooting of low ESI-MS signals.

Logical Relationships in ESI

Understanding the interplay of different factors is key to successful troubleshooting.

ESI_Factors cluster_solution Solution Chemistry cluster_instrument Instrument Parameters pH Mobile Phase pH analyte_charge Analyte Protonation ([M+H]+) pH->analyte_charge solvent Solvent Composition (ACN/MeOH/H2O) desolvation Droplet Desolvation solvent->desolvation voltage Capillary Voltage voltage->analyte_charge gas Nebulizing/Drying Gas gas->desolvation temp Drying Gas Temp. temp->desolvation signal Final Signal Intensity analyte_charge->signal desolvation->signal

Caption: Key factors influencing final signal intensity in ESI-MS.

References

  • Principles of Electrospray Ionization Mass Spectrometry. Agilent Technologies. [Link]

  • A Guide to Understanding and Optimizing ESI-MS. Waters Corporation. [Link]

Enhancing selectivity in the synthesis of N-methylphenylethanolamine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylphenylethanolamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on enhancing chemo- and stereoselectivity. The following content is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)
FAQ 1: How can I control enantioselectivity to synthesize a specific stereoisomer of this compound?

Controlling the stereochemistry at the benzylic carbon is a critical challenge in synthesizing optically pure this compound.[1] The presence of this chiral center means the compound exists as two enantiomers, and often only one has the desired biological activity.[2][3] Simply reducing the precursor ketone will result in a racemic mixture. To achieve high enantioselectivity, two primary strategies are employed:

  • Asymmetric Catalysis: This is often the most efficient approach. It involves the use of a chiral catalyst that creates a chiral environment around the prochiral ketone, favoring the formation of one enantiomer over the other.

    • Mechanism of Action: Chiral catalysts, such as chiral oxazaborolidines (as in the Corey-Bakshi-Shibata reduction), coordinate to both the reducing agent (e.g., borane) and the ketone. This coordination forces the hydride to be delivered to a specific face of the carbonyl group, resulting in a high enantiomeric excess (ee) of one alcohol stereoisomer.[2]

    • Practical Application: Enantioselective reduction of a prochiral ketone intermediate using these catalysts has shown promising results.[2] For example, the reduction of phenacyl chloride using a chiral oxaborolidine catalyst can yield the corresponding chloro-alcohol with an ee in the 93-97% range.[4]

  • Chiral Auxiliaries: This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction.

    • Mechanism of Action: The chiral auxiliary, such as (R)- or (S)-1-phenylethylamine (α-PEA), introduces a diastereomeric center.[5][6] When a reaction is performed, the auxiliary's steric bulk blocks one face of the molecule, forcing the reagent to attack from the less hindered side. This results in a diastereoselective transformation. The auxiliary is then cleaved to yield the enantiomerically enriched product.

    • Application Insight: While effective, this method requires additional steps for attaching and removing the auxiliary, which can lower the overall yield compared to asymmetric catalysis.

FAQ 2: What is the most selective method for the N-methylation of phenylethanolamine to avoid side products?

The N-methylation step is crucial for converting phenylethanolamine to the target molecule. The primary challenge is preventing over-methylation, which leads to the formation of a quaternary ammonium salt.

The Eschweiler-Clarke reaction is the superior method for achieving high selectivity in this step.[7][8][9][10]

  • Why it's Selective: This reaction uses formaldehyde as the carbon source and formic acid as the reducing agent.[7][8] The mechanism proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid.[8][11] A key feature is that a tertiary amine cannot form another imine or iminium ion with formaldehyde, so the reaction inherently stops at the desired tertiary amine stage.[7][11] This completely avoids the formation of quaternary ammonium salts, a common side product when using other methylating agents like methyl iodide.[11]

The workflow for this selective methylation is illustrated below.

Eschweiler_Clarke_Workflow cluster_start Inputs cluster_reaction Reaction Steps cluster_output Selective Output PEA Phenylethanolamine (Secondary Amine) Imine 1. Iminium Ion Formation PEA->Imine Reacts with CH2O Reagents Formaldehyde (CH2O) & Formic Acid (HCOOH) Reagents->Imine Reduction 2. Hydride Transfer (from Formic Acid) Imine->Reduction Product_Formation 3. N-Methylation & CO2 Release Reduction->Product_Formation Irreversible NMPEA This compound (Tertiary Amine) Product_Formation->NMPEA No_Quat No Quaternary Salt Byproduct Product_Formation->No_Quat

Caption: Eschweiler-Clarke reaction workflow for selective N-methylation.

MethodMethylating Agent(s)Key AdvantageMajor DrawbackSelectivity Issue
Eschweiler-Clarke Formaldehyde, Formic AcidExcellent selectivity; stops at tertiary amine.[7][8]Requires heating; formic acid can be corrosive.None (avoids over-methylation).
Direct Alkylation Methyl Iodide (CH₃I)Simple reagents.Prone to over-alkylation.[11]Forms quaternary ammonium salts.
Reductive Amination Formaldehyde, NaBH₃CNMilder conditions than Eschweiler-Clarke.[9]Can be less selective; potential for side reactions.Can still lead to over-alkylation if not controlled.
Troubleshooting Guides
Problem 1: My reaction yields are consistently low when starting from a ketone. What are the likely causes?

Low yields in the initial reduction step often point to issues with reagents, reaction conditions, or the stability of intermediates.

Troubleshooting_Yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low Yield in Ketone Reduction Check_Ketone Is the starting ketone pure? Start->Check_Ketone Check_Reductant Is the reducing agent (e.g., NaBH4, LAH) fresh and active? Start->Check_Reductant Check_Solvent Is the solvent anhydrous? Start->Check_Solvent Check_Temp Was the temperature controlled correctly? Start->Check_Temp Check_Stoich Was the stoichiometry of the reductant correct? Start->Check_Stoich Sol_Purify Purify starting material (distillation/recrystallization) Check_Ketone->Sol_Purify If impure Sol_Reagent Use a fresh bottle of reducing agent Check_Reductant->Sol_Reagent If old/exposed to air Sol_Dry Dry solvent over molecular sieves Check_Solvent->Sol_Dry If wet Sol_Temp Optimize temperature (e.g., run at 0°C or -78°C) Check_Temp->Sol_Temp If uncontrolled Sol_Stoich Use a slight excess (1.1-1.5 eq) of reductant Check_Stoich->Sol_Stoich If 1:1

Caption: Decision tree for troubleshooting low reaction yields.

  • Cause A: Inactive Reducing Agent: Hydride reducing agents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH₄) are highly sensitive to moisture.[1] If they have been improperly stored, their activity will be significantly diminished.

    • Solution: Always use a freshly opened bottle of the reducing agent or test the activity of an older bottle on a small scale. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause B: Sub-optimal Temperature: Reductions with powerful agents like LAH are highly exothermic. If the temperature is not controlled (e.g., by using an ice bath), side reactions can occur, leading to byproduct formation and reduced yield.

  • Cause C: Protecting Group Issues: If your synthesis involves protecting groups, incomplete protection or premature deprotection can lead to a complex mixture of products and a low yield of the desired intermediate.

    • Solution: Confirm complete protection of functional groups (e.g., using TLC or NMR) before proceeding with the reduction step. Choose protecting groups that are stable to the reduction conditions.[12][13] For example, a benzyl group on the nitrogen is stable to LAH reduction.[1][2]

Problem 2: I am observing significant amounts of a quaternary ammonium salt byproduct after N-methylation. How do I prevent this?

This is a classic selectivity problem that arises from over-alkylation.

  • Primary Cause: The use of highly reactive alkylating agents, such as methyl iodide (CH₃I). The desired product, this compound (a tertiary amine), is nucleophilic and can react with another equivalent of methyl iodide to form the quaternary salt.

  • Definitive Solution: Switch to the Eschweiler-Clarke Reaction. As detailed in FAQ 2, this method is the industry standard for preventing over-methylation.[7][8][11] The reaction mechanism does not allow for the formation of the quaternary salt.

This protocol is adapted from established procedures for the reductive methylation of amines.[8][10]

  • Reaction Setup: To a round-bottom flask charged with phenylethanolamine (1.0 eq), add formic acid (2.5 eq). Stir the mixture to ensure homogeneity.

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37%, 2.2 eq) to the mixture.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80-100°C for 6-18 hours. The reaction progress can be monitored by TLC or LC-MS. The evolution of CO₂ gas is an indicator that the reaction is proceeding.[7][10]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully make the solution basic (pH > 11) by adding a concentrated NaOH or KOH solution. This step must be done in an ice bath as it is highly exothermic.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography or distillation to yield pure this compound.

Problem 3: I am struggling to purify the final this compound product. What is the best strategy?

This compound is a weakly basic amino alcohol, and these properties can be exploited for purification.[2][3]

  • Challenge A: Removing Unreacted Starting Amine: If the N-methylation is incomplete, you will have a mixture of phenylethanolamine and this compound. These have very similar polarities, making chromatographic separation difficult.

    • Solution: Drive the methylation reaction to completion. Use a slight excess of formaldehyde and formic acid and ensure a sufficient reaction time.

  • Challenge B: Removing Non-Basic Impurities: The crude product may contain non-basic organic byproducts.

    • Solution: Acid-Base Extraction. This is a highly effective technique for separating amines from neutral or acidic impurities.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract the organic solution with a dilute acid (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

      • Separate the aqueous layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Carefully basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the product, which will often precipitate or form an oil.

      • Extract the product back into an organic solvent.

      • Dry the organic layer and evaporate the solvent to obtain the purified product.

References
  • This compound | 6589-55-5 - Smolecule. (URL: )
  • This compound - 6589-55-5 - Vulcanchem. (URL: )
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  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed. (URL: [Link])

  • Eschweiler-Clarke Reaction - NROChemistry. (URL: [Link])

  • Eschweiler-Clarke reaction - Name-Reaction.com. (URL: [Link])

  • The Role of (R)
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed. (URL: [Link])

  • Eschweiler-Clarke Reaction - YouTube. (URL: [Link])

  • Phenylethanolamine N-methyltransferase - Wikipedia. (URL: [Link])

  • Halostachine - Wikipedia. (URL: [Link])

  • Protecting Groups - Organic Synthesis. (URL: [Link])

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. (URL: [Link])

  • Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC. (URL: [Link])

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (URL: [Link])

  • methylation of amines using formic acid via simple inorganic base c
  • Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • This compound | C9H13NO | CID 913 - PubChem. (URL: [Link])

  • Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors - White Rose eTheses Online. (URL: [Link])

  • Protecting Groups List - SynArchive. (URL: [Link])

  • Reductive Amination - YouTube. (URL: [Link])

  • The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - IU Indianapolis ScholarWorks. (URL: [Link])

  • Synthesis of Chiral 2-Amino-1-Phenylethanol | Taylor & Francis Group. (URL: [Link])

  • The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC - PubMed Central. (URL: [Link])

  • Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase | Biochemistry - ACS Publications. (URL: [Link])

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: Not available)
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  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC - NIH. (URL: [Link])

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  • EP0037695B1 - Methylamines purification process - Google P
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Preventing racemization during synthesis of N-methylphenylethanolamine enantiomers.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-methylphenylethanolamine Enantiomers

A Senior Application Scientist's Guide to Preventing Racemization and Troubleshooting Asymmetric Syntheses

Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support, field-proven insights, and troubleshooting protocols for the enantioselective synthesis of this compound, a critical chiral building block. Our focus is to equip you with the knowledge to diagnose and prevent racemization, ensuring the stereochemical integrity of your target molecules.

Understanding the Core Challenge: The Mechanism of Racemization

In the synthesis of chiral amino alcohols like this compound, racemization is the erosion of enantiomeric purity, where a single enantiomer converts into an equal mixture of both enantiomers, resulting in a net loss of optical activity.[1] This loss of stereochemical control is a significant challenge, particularly in pharmaceutical applications where one enantiomer is often therapeutically active while the other may be inactive or cause adverse effects.[1]

The primary vulnerability of this compound and its precursors to racemization lies in the acidity of the proton on the α-carbon (the carbon bearing the hydroxyl and amino groups). The key mechanisms include:

  • Base-Catalyzed Enolization: In the presence of a strong base, the α-proton can be abstracted, forming a planar, achiral enolate intermediate.[1] Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture. This is particularly problematic during steps involving basic conditions, such as certain coupling reactions or deprotections.[1][2]

  • Elevated Temperatures: High reaction temperatures can provide sufficient thermal energy to overcome the activation barrier for racemization, even under mildly basic or acidic conditions.[1]

  • Oxazolone Formation: During the activation of the carboxylic acid in precursor molecules (a common strategy in peptide synthesis), N-acyl protected amino acids can cyclize to form an oxazolone (azlactone).[3] The α-proton of this intermediate is highly acidic and prone to abstraction, leading to rapid racemization.[3][4]

Core Strategies for Enantioselective Synthesis & Racemization Prevention

Achieving high enantiomeric excess (% ee) requires a synthetic strategy designed to create the desired stereocenter with high fidelity. The most robust methods circumvent conditions that promote racemization.

Strategy 1: Asymmetric Reduction of a Prochiral Ketone

One of the most effective and widely used methods is the enantioselective reduction of a prochiral α-amino ketone intermediate (e.g., 2-(methylamino)-1-phenylethanone).[5] This approach establishes the stereocenter in the final reduction step.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst with a stoichiometric reducing agent like borane (BH₃) or catecholborane.[6][7] The catalyst forms a complex with the borane and the ketone, creating a rigid, organized transition state that directs the hydride delivery to one specific face of the carbonyl group, yielding the desired alcohol enantiomer with high predictability and selectivity.[7]

  • Transition Metal-Catalyzed Transfer Hydrogenation: Chiral catalysts based on transition metals (e.g., Ruthenium, Rhodium) complexed with chiral ligands (e.g., BINAP) can effectively catalyze the transfer of hydrogen from a donor like isopropanol or formic acid.[6] These methods are highly efficient and can produce products with excellent enantioselectivity.[6][8]

Strategy 2: Application of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[9] After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered.[9]

  • Evans Oxazolidinones: These are powerful auxiliaries for controlling the stereochemistry of aldol reactions and alkylations.[9][10] By attaching an oxazolidinone to a precursor molecule, subsequent reactions are directed by the steric bulk of the auxiliary, leading to high diastereoselectivity.

  • Pseudoephedrine and Pseudoephenamine: These compounds serve as practical chiral auxiliaries, particularly for the asymmetric alkylation of enolates to produce enantiomerically enriched carboxylic acids, ketones, and alcohols.[11] Their derivatives often form crystalline solids, which can simplify purification.[11]

Technical Support: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of chiral this compound.

Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the very first thing I should check?

A1: Before optimizing the reaction, you must rigorously validate your analytical method, which is typically Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12][13] An unvalidated method can give misleading % ee values.

  • Action: Prepare a true racemic sample of your product.

  • Test: Analyze this racemic sample with your chiral chromatography method.

  • Expected Result: You should observe two perfectly baseline-separated peaks with a 50:50 area ratio.[13] A resolution (Rs) value greater than 1.5 is considered ideal for accurate quantification.[12]

  • Troubleshooting: If the peaks are not well-resolved or the ratio is not 50:50, your analytical method requires optimization before you can trust the results from your reaction.[13] Also, verify that the detector response is linear for both enantiomers across a range of concentrations.[12]

Q2: My analytical method is validated, but my % ee is still low and inconsistent. What should I investigate next?

A2: The purity and handling of your reagents, especially the catalyst, are paramount. Asymmetric reactions are highly sensitive to trace impurities.

  • Catalyst Quality: Even catalysts from reputable suppliers can degrade if not handled or stored correctly.[13] Ensure your catalyst is stored under an inert atmosphere and at the recommended temperature. Low reproducibility can sometimes be due to the aging of the catalyst during storage.[7]

  • Reagent Purity: Impurities in the substrate or solvents can act as catalyst poisons or promote a non-selective background reaction, producing a racemic product that lowers the overall measured % ee.[13]

  • Catalyst Loading: Both too low and too high catalyst loadings can decrease enantioselectivity.[12] The optimal loading should be determined experimentally for your specific reaction conditions.

Q3: What role do reaction conditions like temperature, solvent, and base play in causing racemization?

A3: These parameters have a profound impact on stereochemical integrity.

  • Temperature: Elevated temperatures can provide the energy to overcome the activation barrier for racemization.[1] Whenever possible, run reactions at the lowest temperature that allows for a reasonable reaction rate. For some CBS reductions, lowering the temperature can significantly improve selectivity.[7]

  • Solvent: The choice of solvent can influence the stability of intermediates that are prone to racemization.[14] Protic solvents might stabilize ionic intermediates, while polar aprotic solvents could also facilitate racemization depending on the mechanism. Screening different solvents is often necessary.

  • Base: The strength and steric hindrance of the base are critical.[4] Strong, non-hindered bases are more likely to deprotonate the α-carbon, leading to racemization.[1] If a base is required, use a sterically hindered, non-nucleophilic base (e.g., 2,4,6-collidine or N,N-diisopropylethylamine) and only the minimum amount necessary.[4]

Q4: I am using a protecting group strategy. How can this help, and how can I remove it without causing racemization?

A4: Protecting groups are a critical tool.

  • Minimizing Racemization: Bulky protecting groups on the nitrogen atom can sterically hinder the approach of a base to the α-proton, thus inhibiting deprotonation and racemization.[14] Electron-withdrawing protecting groups can also decrease the acidity of the α-proton.[14] Urethane-type protecting groups (like Cbz or Boc) are generally good at suppressing racemization compared to acyl groups (like acetyl).[3][15]

  • Racemization-Free Removal: When removing the protecting group, you must use conditions that do not compromise the newly formed stereocenter. For example, if your molecule is sensitive to base, avoid using strong basic conditions for deprotection. Catalytic hydrogenation for a benzyl group or mild acidic conditions (like TFA) for a Boc group are common methods that often preserve stereochemical integrity.

Data & Protocols

Table 1: Influence of Reaction Parameters on Enantioselectivity

(Illustrative data based on common findings in asymmetric synthesis)

ParameterVariationTypical Effect on % eeRationale
Temperature Decreasing from 25°C to -78°CIncreaseLower thermal energy reduces the rate of non-selective background reactions and favors the more ordered, selective transition state.[1][7]
Catalyst Loading Optimal vs. Sub-optimalDecreaseToo little catalyst may be insufficient to outcompete the background reaction; too much can lead to aggregation or side reactions.[12]
Solvent Polarity Apolar (Toluene) vs. Polar (THF)VariesThe optimal solvent depends on the specific catalyst and substrate, affecting solubility and the stability of the transition state.[14]
Base Choice Hindered (DIPEA) vs. Non-hindered (Et₃N)IncreaseSterically hindered bases are less likely to abstract the sensitive α-proton, minimizing racemization.[4]
Experimental Protocols

Protocol 1: General Procedure for Asymmetric CBS Reduction of an α-Amino Ketone

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the chiral oxazaborolidine catalyst (e.g., (R)-Me-CBS, ~10 mol%) to a flame-dried flask containing anhydrous toluene. Cool the solution to the desired temperature (e.g., -20 °C).

  • Borane Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.0 M in toluene, ~1.2 equivalents) to the catalyst solution and stir for 15 minutes to allow for complex formation.

  • Substrate Addition: Dissolve the α-amino ketone substrate (~1.0 equivalent) in anhydrous toluene and add it dropwise to the catalyst-borane solution over 30-60 minutes, maintaining the reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (% ee) using a validated chiral HPLC or GC method.

Protocol 2: Validation of a Chiral HPLC Method

  • Resolution (Rs): Prepare a solution of the racemic product. Inject this solution onto the chiral HPLC column. Adjust the mobile phase (e.g., hexane/isopropanol ratio) and flow rate to achieve baseline separation of the two enantiomer peaks. Aim for a resolution factor (Rs) > 1.5.[12]

  • Accuracy: Prepare standard samples with known enantiomeric compositions (e.g., 90:10, 75:25, 50:50). Analyze these standards using the developed method and compare the measured % ee to the known values to confirm accuracy.[12]

  • Precision: Inject the same sample multiple times (e.g., n=6). Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low (typically <2%) to ensure the method is precise.[12]

  • Linearity: Prepare a series of solutions with varying concentrations for each enantiomer. Inject these solutions and plot the peak area against concentration for each enantiomer to confirm a linear detector response.[12]

Visualization of Workflows

Diagram 1: General Workflow for Enantioselective Synthesis

G cluster_prep Synthesis Phase cluster_analysis Analysis Phase Start Prochiral Ketone (e.g., α-amino ketone) Reaction Asymmetric Reaction (e.g., CBS Reduction) Start->Reaction Chiral Catalyst + Reductant Workup Quench & Workup Reaction->Workup Purification Purification (Chromatography) Workup->Purification Analysis Determine % ee (Chiral HPLC/GC) Purification->Analysis Final Enantiopure Product Analysis->Final

Caption: Workflow for asymmetric synthesis and analysis.

Diagram 2: Troubleshooting Decision Tree for Low % ee

G cluster_analytical Analytical Checks cluster_reagent Reagent & Catalyst cluster_conditions Reaction Conditions Start Low % ee Observed Check_Method Is the analytical method validated? Start->Check_Method Validate ACTION: Validate Method (Resolution, Accuracy, Precision) Check_Method->Validate No Check_Reagents Are reagents & catalyst pure and handled correctly? Check_Method->Check_Reagents Yes Final Re-evaluate synthetic strategy Purify ACTION: Use fresh/purified reagents. Check catalyst handling/storage. Check_Reagents->Purify No Check_Conditions Are reaction conditions optimized? Check_Reagents->Check_Conditions Yes Optimize ACTION: Screen Temperature, Solvent, Base, and Catalyst Loading. Check_Conditions->Optimize No

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

  • Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis. (2025). Benchchem.
  • Troubleshooting guide for low enantiomeric excess in chiral synthesis. (2025). Benchchem.
  • Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17, 3922-3925.
  • Minimizing racemization during the synthesis of chiral amino alcohols. (2025). Benchchem.
  • Preventing racemization of L-Alaninol during reactions. (2025). Benchchem.
  • Buy this compound | 6589-55-5. Smolecule.
  • Enantioselective reduction of ketones. Wikipedia.
  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric aryl
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. SciSpace.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI.
  • Catalytic Asymmetric Synthesis of α-Amino Acids.
  • Chiral auxiliary. Wikipedia.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed.
  • Racemization in amino acids? (2017).
  • Mechanisms of base-catalyzed racemization during activation step.
  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflamm

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Technical Support Center: Validating a Quantitative NMR (qNMR) Method for N-Methylphenylethanolamine Purity

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with expert, field-proven insights into validating a quantitative NMR (qNMR) method for determining the purity of N-methylphenylethanolamine. We will move beyond simple procedural lists to explain the causality behind each step, ensuring your method is robust, reliable, and scientifically sound. This document is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Frequently Asked Questions (FAQs): Method Development & Setup

This section addresses the foundational questions for establishing a qNMR purity assay for this compound.

Q1: Why is qNMR a suitable method for determining the purity of this compound?

A1: Quantitative NMR (qNMR) is a primary analytical method where the signal response is directly proportional to the number of atomic nuclei, eliminating the need for compound-specific calibration curves that are required for techniques like chromatography.[1][2] This makes qNMR an inherently quantitative tool ideal for purity assessment.[3][4] For a molecule like this compound (C₉H₁₃NO)[5][6], which has several unique proton environments, qNMR allows for direct, selective quantification of the target molecule against a certified internal standard, providing an absolute purity value.[3]

Q2: Which proton signals of this compound should I select for quantification?

A2: The key is selectivity. You must choose a signal that is well-resolved and free from any overlap with signals from the internal standard, residual solvents, or potential impurities.[7][8]

  • Primary Candidates: The ¹H NMR spectrum of this compound shows several potential signals.[5] The N-methyl group (-CH₃) often appears as a sharp singlet, making it an excellent candidate. The methine proton (-CH(OH)-) is also a possibility, though it will be a multiplet.

  • Avoid: The aromatic region (typically 7.2-7.4 ppm) often shows complex multiplets and is susceptible to overlap with residual solvent signals (e.g., CHCl₃ at 7.26 ppm), making it less ideal for robust quantification.[5][9]

  • Verification: Always confirm your choice by running a high-resolution 1D ¹H spectrum of your analyte and chosen internal standard together. For complex cases, 2D NMR experiments like HSQC can confirm that no hidden signals are overlapping with your analyte's quantification signal.[10][11]

Q3: What are the critical criteria for selecting an internal standard for this assay?

A3: The choice of an internal standard is one of the most critical factors for accurate qNMR.[12] The ideal standard must meet several criteria:

  • High Purity: The standard must have a certified purity, typically ≥99.5%, with traceability to a national standard (e.g., NIST) or be a Certified Reference Material (CRM).[13]

  • Signal Separation: It must have at least one sharp, well-defined signal (a singlet is preferred) in a region of the spectrum where this compound does not have signals.[7][13]

  • Solubility: It must be fully soluble and stable in the same deuterated solvent as your analyte.[1][7] Incomplete dissolution leads to sample inhomogeneity, causing broad lines and inaccurate integrals.[9]

  • Chemical Inertness: The standard must not react with the analyte, solvent, or trace moisture.[1]

  • Stability: It should be non-volatile and non-hygroscopic to allow for accurate weighing.[13]

Table 1: Commonly Used Internal Standards and Considerations

Internal StandardTypical Chemical Shift (ppm)Suitable SolventsKey Considerations
Dimethyl sulfone (DMSO₂) ~3.1 (singlet)D₂O, DMSO-d₆, CD₃ODExcellent stability and sharp singlet. Check for overlap with the N-methyl signal of the analyte.
Maleic Acid ~6.3-6.5 (singlet)D₂O, DMSO-d₆, CD₃ODSignal is in a clear region for many analytes. Can hydrolyze at extreme pH.[7]
1,4-Dinitrobenzene ~8.4-8.7 (multiplets)CDCl₃, Acetone-d₆Signals are in the downfield aromatic region, away from most aliphatic protons.
Potassium Hydrogen Phthalate (KHP) ~7.5-7.8 (multiplets)D₂O, DMSO-d₆Often used in aqueous systems. Aromatic signals must be clear of analyte signals.

Q4: How do I ensure my NMR experiment is truly quantitative? What are the most critical acquisition parameters?

A4: To ensure the direct proportionality between signal integral and concentration holds true, the spin system must be allowed to fully return to thermal equilibrium between scans. This is governed by two key parameters: the relaxation delay (D1) and the pulse angle.

  • Relaxation Delay (D1): This is the time the system waits before each pulse sequence. For accurate quantification, the total recycle time (D1 + acquisition time) must be at least 5 times (and ideally 7 times) the longest spin-lattice relaxation time (T₁) of all signals being quantified (both analyte and standard).[1][12][14] Underestimating T₁ is a primary source of systematic error.[12]

    • How to Determine T₁: Use the inversion recovery pulse sequence, which is standard on most NMR spectrometers.[15][16] You must measure the T₁ for both your analyte's quantification signal and the internal standard's signal under your exact experimental conditions (solvent, temperature, concentration).

  • Pulse Angle (Flip Angle): A 90° pulse provides the maximum signal intensity per scan. While smaller flip angles (e.g., 30°) can allow for shorter relaxation delays, using a calibrated 90° pulse with a sufficient D1 (≥ 5T₁) is the most robust and straightforward approach for ensuring accurate quantification.[1][14]

  • Signal-to-Noise (S/N): A high S/N is crucial for precise integration. For an integration error of less than 1%, a S/N ratio of at least 250:1 is recommended.[1][14] You can increase S/N by increasing the number of scans (NS), but be mindful of the total experiment time.

Validating the qNMR Method: A Step-by-Step Guide

This section provides a detailed protocol for validating your qNMR method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18]

Q5: How do I demonstrate the SPECIFICITY of my qNMR method?

A5: Specificity is the ability to unequivocally assess the analyte in the presence of other components.[17] For qNMR, this means proving that the signals chosen for quantification are free from interference.[8][19]

Protocol for Specificity:

  • Analyte Spectrum: Acquire a high-resolution ¹H NMR spectrum of a pure this compound sample.

  • Internal Standard Spectrum: Acquire a ¹H NMR spectrum of your chosen internal standard.

  • Solvent Spectrum: Acquire a spectrum of the deuterated solvent you will be using.

  • Spiked Sample: Prepare a sample containing this compound, the internal standard, and any known potential impurities.

  • Analysis: Overlay the spectra. Confirm that the quantification signals for both the analyte and the internal standard are baseline-resolved from each other and from any signals from impurities or the solvent. The integration of the analyte signal should not be affected by the presence of other components.

Q6: What is the procedure for assessing LINEARITY and RANGE?

A6: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval that provides an acceptable degree of accuracy and precision.[20]

Protocol for Linearity:

  • Prepare Stock Solutions: Create a stock solution of this compound and a separate stock solution of the internal standard in the chosen deuterated solvent.

  • Create Calibration Series: Prepare at least five concentration levels by varying the amount of the analyte stock solution while keeping the concentration of the internal standard constant. A typical range for a purity assay is 80% to 120% of the target concentration.[17]

  • Acquire Spectra: Run the qNMR experiment for each sample in triplicate using the optimized quantitative parameters (D1, 90° pulse, etc.).[21]

  • Process and Integrate: Carefully process each spectrum with identical parameters. Integrate the chosen analyte signal and the internal standard signal.

  • Plot and Analyze: For each spectrum, calculate the ratio of the analyte integral to the internal standard integral. Plot this ratio (y-axis) against the ratio of the analyte mass to the internal standard mass (x-axis). Perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.999. The y-intercept should be close to zero.

The Range of the method is established as the concentration interval over which linearity, accuracy, and precision have been demonstrated to be acceptable.

Q7: How should ACCURACY be determined and what are the acceptance criteria?

A7: Accuracy is the closeness of the test results to the true value.[17] It can be assessed in two primary ways for a qNMR purity assay.

Protocol for Accuracy:

  • Method 1: Comparison to a Certified Reference Material (CRM):

    • Obtain a CRM of this compound with a certified purity value.

    • Prepare at least three independent samples of the CRM with the internal standard.

    • Analyze these samples using your validated qNMR method.

    • The accuracy is expressed as the percentage agreement between your experimentally determined purity and the certified value of the CRM.

  • Method 2: Spike-Recovery (if a CRM is unavailable):

    • Prepare a sample of this compound of known purity (as determined by your method).

    • Spike this sample with a known amount of a highly pure this compound standard at different concentration levels (e.g., 80%, 100%, 120%).

    • Analyze the spiked samples and calculate the recovery of the added analyte.

    • Calculation: Recovery (%) = [(Amount Found - Original Amount) / Amount Added] x 100.

  • Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0%.[22]

Q8: What is required to demonstrate PRECISION (Repeatability and Intermediate Precision)?

A8: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17]

Protocol for Precision:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples of this compound at the 100% target concentration, each with the internal standard.[19] This involves six separate weighings of both the analyte and the standard.

    • Analyze all six samples on the same day, with the same operator, on the same instrument.

    • Calculate the purity for each sample. The precision is expressed as the relative standard deviation (RSD) of the six results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different operator, or on a different (but qualified) instrument.

    • Compare the results from the two studies using appropriate statistical tests (e.g., F-test) to assess the variability.

  • Acceptance Criteria: The RSD for repeatability should typically be ≤ 1.0%. The RSD for intermediate precision should also be within a pre-defined acceptable limit (e.g., ≤ 2.0%).

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

ParameterMinimum RequirementsTypical Acceptance Criteria
Specificity No interference at the quantification signalsBaseline resolution of analyte and standard signals
Linearity 5 concentrations, 3 replicates eachCoefficient of Determination (R²) ≥ 0.999
Range Derived from Linearity & Accuracy dataThe specified range of the assay (e.g., 80-120%)
Accuracy 3 concentrations, 3 replicates eachMean recovery between 98.0% and 102.0%
Precision (Repeatability) 6 independent preparationsRSD ≤ 1.0%
Precision (Intermediate) Different day/analyst/instrumentRSD ≤ 2.0%
Limit of Quantitation (LOQ) S/N ratio of 10:1S/N ≥ 10, with acceptable precision (e.g., RSD ≤ 10%)

Troubleshooting Guide

Even with a well-designed method, issues can arise. This section provides solutions to common problems.

Q9: My analyte and internal standard signals are overlapping. What should I do?

A9: Signal overlap is a critical issue that invalidates quantification.[23] Do not proceed with integration if peaks are not baseline-resolved.

Troubleshooting Steps:

  • Change Internal Standard: This is the most effective solution. Choose a different standard whose signals are in a clear region of the spectrum.[7]

  • Change Solvent: Changing the deuterated solvent (e.g., from CDCl₃ to Acetone-d₆ or DMSO-d₆) can alter the chemical shifts of both the analyte and standard, potentially resolving the overlap.[9] This is often successful due to different solvent-solute interactions.

  • Change Temperature: Acquiring the spectrum at a different temperature can sometimes shift signals enough to achieve resolution.

  • Advanced Methods: If overlap is minor and unavoidable, techniques like spectral deconvolution can computationally separate the signals, but this requires specialized software and careful validation.[23]

Q10: My integration values are inconsistent and my precision is poor. What are the likely causes?

A10: Inaccurate and irreproducible integration is a common problem with several potential root causes.[14]

Troubleshooting Steps:

  • Check Relaxation Delay (D1): The most common cause is an insufficient D1, leading to partial saturation of one or both signals.[12][14] Re-measure the T₁ values and ensure your total recycle delay is at least 5x the longest T₁.

  • Improve Signal-to-Noise (S/N): Low S/N leads to high uncertainty in integration.[1][14] Increase the number of scans (NS) to achieve an S/N of at least 250:1 for your smallest signal of interest.

  • Review Phasing and Baseline Correction: Poor phasing or an uneven baseline can dramatically affect integral accuracy.[14] Always perform manual phase correction for each spectrum. Use a high-order polynomial or multi-point baseline correction algorithm to ensure a flat baseline across the integrated regions.

  • Check Integration Limits: Ensure the integration region is wide enough to encompass the entire peak, including the ¹³C satellites. A region of at least 20-30 times the peak width at half-height is recommended. Use the exact same integration limits for the same peak across all spectra.

Q11: My peaks look broad and distorted. How can I fix this?

A11: Broad peaks can be caused by several factors related to the sample or the instrument.[9]

Troubleshooting Steps:

  • Improve Shimming: The magnetic field homogeneity (shimming) is critical for sharp lines. Perform an automatic shim routine, and if necessary, manually adjust the Z1 and Z2 shims to optimize the lineshape of a sharp solvent or reference signal.

  • Check Sample Solubility and Concentration: Poor solubility or an overly concentrated sample can cause aggregation and lead to broad signals.[9] Try diluting the sample or gently warming it to ensure complete dissolution. Filter the sample if particulates are visible.

  • Use High-Quality NMR Tubes: Low-quality or scratched NMR tubes can distort the magnetic field. Always use high-quality, clean tubes rated for your spectrometer's field strength.[1]

Visual Workflows and Decision Trees

To further clarify the experimental and troubleshooting processes, the following diagrams illustrate key workflows.

qNMR_Workflow Figure 1: General qNMR Purity Assay Workflow cluster_prep 1. Method Development & Preparation cluster_sample 2. Sample Analysis cluster_process 3. Data Processing & Calculation A Select & Verify Internal Standard (IS) B Select Quantification Signals (Analyte & IS) A->B C Determine T1 Relaxation Times (Inversion Recovery) B->C D Optimize Acquisition Parameters (D1 ≥ 5xT1, 90° Pulse) C->D E Accurately Weigh Analyte & IS D->E Use Optimized Method F Dissolve in Deuterated Solvent & Transfer to NMR Tube E->F G Acquire Data (Optimized Parameters) F->G H Fourier Transform & Manual Phasing G->H I Baseline Correction H->I J Integrate Signals I->J K Calculate Purity using qNMR Equation J->K

Caption: General qNMR Purity Assay Workflow

Overlap_Troubleshooting Figure 2: Troubleshooting Signal Overlap start Signal Overlap Detected? q1 Can you use a different Internal Standard? start->q1 q2 Did changing the solvent resolve the overlap? q1->q2 No sol1 Select a new IS with non-overlapping signals. Re-validate Specificity. q1->sol1 Yes sol2 Change solvent (e.g., CDCl3 to Acetone-d6). Re-measure T1s. q2->sol2 Try This sol4 Problem Solved q2->sol4 Yes q3 Did adjusting temperature resolve the overlap? sol3 Acquire data at a different temperature (e.g., 298K -> 310K). q3->sol3 Try This q3->sol4 Yes sol1->sol4 sol2->q3 sol5 Consider advanced methods: - 2D NMR (HSQC) - Deconvolution sol3->sol5 If still unresolved

Caption: Decision Tree for Troubleshooting Signal Overlap

References

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  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE - uspbpep.com. (n.d.). Retrieved January 8, 2026, from [Link]

  • <761> Nuclear Magnetic Resonance Spectroscopy - USP-NF ABSTRACT. (n.d.). Retrieved January 8, 2026, from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - YouTube. (2025, December 29). Retrieved January 8, 2026, from [Link]

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  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-589. Available at: [Link]

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  • An optimized combination of relaxation delay (d1) and number of scans... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]

  • Easy, Precise and Accurate Quantitative NMR - Agilent. (2011, April 8). Retrieved January 8, 2026, from [Link]

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  • Grivet, J.-P. (n.d.). Chapter 14: Accuracy and precision of intensity determinations in quantitative nmr. ResearchGate. Retrieved from [Link]

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  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]

  • Chen, L., et al. (2021). Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. Molecules, 26(12), 3565. Available at: [Link]

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Technical Support Center: Navigating the Nuances of N-methylphenylethanolamine Mass Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-methylphenylethanolamine (N-MPEA) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to identify and characterize this and related phenylethanolamine compounds. As a seasoned application scientist, I have compiled this resource to address the common challenges and pitfalls encountered during the interpretation of N-MPEA mass spectra. Our goal is to equip you with the expertise and foresight to navigate these complexities, ensuring the integrity and accuracy of your results.

This guide is structured in a practical question-and-answer format, divided into a Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the underlying principles.

Troubleshooting Guide

Q1: My mass spectrum for a suspected this compound sample shows a weak or absent molecular ion peak. Is my instrument malfunctioning?

A1: Not necessarily. A weak or absent molecular ion peak is a common characteristic in the electron ionization (EI) mass spectra of many aliphatic amines and alcohols.[1][2] The energy imparted during EI (typically 70 eV) is often sufficient to cause immediate fragmentation of the molecular ion.[1]

Causality: this compound contains both an amine and a hydroxyl group, functionalities that can readily direct fragmentation. The nitrogen atom's lone pair of electrons makes the molecule susceptible to alpha-cleavage, a highly favorable fragmentation pathway for amines that leads to the formation of a stable iminium ion.[1][2][3] This rapid fragmentation competes with the detection of the intact molecular ion.

Troubleshooting Steps:

  • Lower the ionization energy: If your instrument allows, reducing the electron energy from 70 eV to a lower value (e.g., 15-20 eV) can decrease the extent of fragmentation and potentially increase the abundance of the molecular ion.

  • Consider "soft" ionization techniques: If available, techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are much gentler and typically produce an abundant protonated molecule ([M+H]⁺) or adduct ion, which can confirm the molecular weight.[4][5]

  • Verify with derivatization: Derivatizing the molecule can create a more stable derivative with a more prominent molecular ion. This is discussed further in the FAQ section.

Q2: The base peak in my N-MPEA spectrum is at m/z 44. How can I be sure this is from my compound of interest?

A2: A base peak at m/z 44 is highly characteristic of this compound and many other secondary amines containing an N-methyl ethylamine moiety. This is due to a favorable fragmentation process known as alpha-cleavage (or α-cleavage).

Mechanism Explanation: Alpha-cleavage involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this results in the formation of a stable, resonance-stabilized iminium ion, [CH₃NH=CH₂]⁺, which has a mass-to-charge ratio of 44.

fragmentation_pathway cluster_0 This compound (M=151) cluster_1 Alpha-Cleavage cluster_2 Iminium Ion (m/z 44) C9H13NO fragment Formation of the m/z 44 base peak C9H13NO->fragment EI CH2NHCH3 [CH₃NH=CH₂]⁺ fragment->CH2NHCH3

Self-Validation: The presence of other characteristic fragments in the spectrum can help confirm the identity of N-MPEA. Look for peaks corresponding to the benzyl cation (m/z 91) and the tropylium ion (m/z 91), which are common in compounds containing a benzyl group. Also, a peak at m/z 107, corresponding to the loss of the ethylamine side chain from the molecular ion, can be indicative.

Frequently Asked Questions (FAQs)

Q3: I am trying to distinguish between this compound and its positional isomer, N-ethylaniline. Their mass spectra look nearly identical. Why is this, and how can I differentiate them?

A3: This is a classic and significant challenge in the mass spectral analysis of phenethylamine isomers.

Expertise & Experience: Positional isomers of phenethylamines often yield very similar, if not indistinguishable, electron ionization mass spectra.[6][7] This is because they can fragment to produce common ions. For example, both this compound and N-ethylaniline can produce fragments with similar m/z values through different fragmentation pathways. This similarity can lead to a high probability of erroneous identification if relying solely on mass spectral library matching.[6]

Trustworthiness through Derivatization: The most reliable way to differentiate these isomers is through chemical derivatization prior to GC-MS analysis.[7] Derivatization alters the fragmentation pathways in a predictable manner, often leading to unique and characteristic fragment ions for each isomer.

Recommended Protocol: Acylation with Perfluoroanhydrides

Perfluoroacyl derivatives, such as those formed with trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA), are highly effective for differentiating phenethylamine isomers.[7]

Step-by-Step Protocol (General):

  • Sample Preparation: Evaporate the solvent from your sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of the chosen perfluoroanhydride reagent (e.g., PFPA).

  • Reaction: Cap the vial tightly and heat at 70°C for 20-30 minutes.

  • Evaporation: After cooling, evaporate the excess reagent and solvent to dryness.

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS injection.

Expected Outcome: The resulting derivatives will have different retention times and, more importantly, will produce unique fragment ions in their mass spectra, allowing for confident differentiation.

derivatization_workflow start Isomeric Mixture derivatization Derivatization (e.g., Acylation) start->derivatization gc_separation GC Separation derivatization->gc_separation ms_analysis MS Analysis gc_separation->ms_analysis differentiation Isomer Differentiation ms_analysis->differentiation

Q4: I am observing unexpected peaks in my chromatogram when analyzing N-MPEA, and the peak shape for my target analyte is poor. What could be the cause?

A4: This is often indicative of thermal degradation of the analyte in the hot GC inlet.

Causality: this compound, with its hydroxyl and amine groups, can be thermally labile.[3][8] High temperatures in the GC inlet can cause decomposition, leading to the formation of degradation products that appear as extra peaks in the chromatogram.[3][8] This degradation can also result in tailing and reduced response for the parent compound. The choice of solvent can also influence the extent of degradation.[8]

Troubleshooting and Prevention:

  • Optimize Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220°C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.

  • Use a Pulsed Splitless Injection: This technique can help to rapidly transfer the analyte onto the column, minimizing its residence time in the hot inlet.

  • Employ a Programmable Temperature Vaporizer (PTV) Inlet: A PTV inlet allows for a gentle temperature ramp, which can significantly reduce the thermal stress on the analyte.

  • Consider Derivatization: As mentioned previously, derivatization can increase the thermal stability of the analyte. Silylation is a common derivatization technique for hydroxyl and amine groups that can improve thermal stability and chromatographic performance.

Table 1: Common Silylation Reagents for Amines and Alcohols

ReagentAbbreviationComments
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAA strong and versatile silylating agent.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAThe most volatile of the TMS-acetamides.
N,O-Bis(trimethylsilyl)acetamideBSAA strong silylating reagent.
Q5: My library search for this compound gives a high match score, but I'm not entirely confident in the identification. What are the potential pitfalls of relying solely on library matching?

A5: While mass spectral libraries are invaluable tools, over-reliance on match scores without critical evaluation can lead to misidentification.

Expertise & Experience: Several factors can contribute to misleading library search results:

  • Isomeric Equivalence: As discussed, positional isomers can have very similar mass spectra, leading to high match scores for the wrong compound.[6][7]

  • Library Quality: Mass spectral libraries, including commercial and public ones, can contain errors or low-quality spectra. It is crucial to critically evaluate the library spectrum.

  • Instrumental Variations: Mass spectra can vary slightly between different instruments and under different analytical conditions.

Trustworthiness through a Multi-faceted Approach:

A confident identification of this compound should be based on a combination of evidence:

  • Retention Time Matching: The most reliable method for confirming the identity of a compound is to analyze an authentic reference standard under the same chromatographic conditions and match the retention times.

  • Critical Evaluation of the Mass Spectrum: Manually inspect the mass spectrum of your sample and compare it to the library hit. Do the key fragments, such as the base peak and other significant ions, align with the expected fragmentation of this compound?

  • Use of High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments, significantly increasing the confidence in identification.

  • Consideration of Orthogonal Data: If available, other analytical data, such as infrared spectroscopy (IR), can provide complementary structural information to confirm the identification.[6]

validation_process unknown_spectrum Unknown Spectrum library_search Library Search unknown_spectrum->library_search retention_time Retention Time Matching unknown_spectrum->retention_time hrms High-Resolution MS unknown_spectrum->hrms manual_interpretation Manual Spectral Interpretation library_search->manual_interpretation confident_id Confident Identification retention_time->confident_id manual_interpretation->confident_id hrms->confident_id

References

  • Chromatography Today. GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. [Link]

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  • PubMed. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. [Link]

  • National Criminal Justice Reference Service. Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. [Link]

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  • Auburn University Electronic Theses and Dissertations. CHROMATOGRAPHIC AND MASS SPECTRAL STUDIES ON MASS EQUIVALENT SUBSTITUTED PHENETHYLAMINES RELATED. [Link]

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  • National Institutes of Health. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • PubMed Central. Mass Spectral Library Quality Assurance by Inter-Library Comparison. [Link]

  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]

  • MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • Journal of Scientific Exploration. The differentiation of positional isomers utilizing GC-IRD. [Link]

  • Impact Factor. A Review on GC-MS and Method Development and Validation. [Link]

  • ScienceDirect. Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. [Link]

  • Analytical Sciences. Differentiation of the Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA. [Link]

  • PubMed. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. [Link]

  • MDPI. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. [Link]

  • ResearchGate. What are the available analytical methods used in GC-MS or LC-MS for thermal degradation of monoethanolamine in CO2 capture?. [Link]

  • PubMed. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

  • National Pharmaceutical Regulatory Agency. Analytical Method Validation & Common Problem 1. [Link]

  • National Institutes of Health. Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. [Link]

  • Figshare. Catalogue of chromatogram data for separating acetophenone and 1-phenylethanol via GC-MS. [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activities of N-methylphenylethanolamine and Phenylethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Introduction

Within the vast landscape of sympathomimetic amines, subtle molecular modifications can elicit profound shifts in biological activity. This guide provides an in-depth comparison of N-methylphenylethanolamine and its parent compound, phenylethanolamine. These two molecules, differing by only a single methyl group on the amine, exhibit distinct pharmacological profiles that underscore fundamental principles of structure-activity relationships (SAR) at adrenergic and other amine receptors.

Phenylethanolamine, a naturally occurring trace amine, serves as the foundational scaffold.[1] Its N-methylated derivative, this compound (also known as halostachine), is an alkaloid found in various plants.[2] Understanding the differential effects of this N-methylation is critical for researchers designing novel therapeutic agents targeting the adrenergic system. This guide will dissect their interactions with adrenergic receptors, compare their functional activities, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for scientists in the field.

Molecular Structures and the Significance of N-Methylation

The core structure of both molecules is a phenethylamine backbone with a hydroxyl group on the beta-carbon, creating a chiral center. The key distinction lies in the substitution at the terminal amine.

  • Phenylethanolamine (PEOH): Possesses a primary amine (-NH2).

  • This compound (NMPEOH): Features a secondary amine (-NHCH3).

This seemingly minor addition of a methyl group has significant stereochemical and electronic consequences that dictate receptor affinity and efficacy. The increased steric bulk and electron-donating nature of the methyl group can alter the molecule's fit within the receptor's binding pocket and its ability to induce the conformational changes necessary for receptor activation. Generally, for phenylethanolamines, increasing the size of the N-substituent tends to decrease alpha-adrenergic activity while increasing beta-adrenergic activity.[3]

Comparative Biological Activity: A Tale of Two Amines

The primary targets for these compounds are adrenergic receptors, a class of G-protein coupled receptors (GPCRs) crucial for regulating physiological processes. However, their activity profiles extend to other targets, such as the trace amine-associated receptor 1 (TAAR1).

Adrenergic Receptor Functional Activity

Recent functional assays have provided a clearer picture of how N-methylation alters the adrenergic activity profile. This compound (halostachine) demonstrates activity as a partial agonist at α1-adrenergic subtypes, while showing no significant activity at α2 or β receptors at the concentrations tested.[4] Phenylethanolamine, in contrast, is known to have very weak affinity for β-receptors and its primary activity at higher concentrations appears to be mediated through TAAR1.[1]

CompoundReceptor SubtypePotency (EC50)Efficacy (Emax vs. Adrenaline)Reference
This compound α1A-AR8.7 µM59%[4]
α1B-AR1.1 µM77%[4]
α1D-AR2.1 µM82%[4]
α2A, α2B, β1, β2-AR> 300 µM (Inactive)Not Active[4]
Phenylethanolamine α-Adrenergic ReceptorsData not availableInferred weak activity[1][5]
β2-Adrenergic ReceptorLow Affinity (~1/400th of Epinephrine)Data not available[1]

Table 1: Comparative functional activity of this compound and Phenylethanolamine at human adrenergic receptors. EC50 values represent the concentration for 50% of maximal response. Emax values are relative to the maximal response of the endogenous full agonist, adrenaline.

The data clearly indicates that N-methylation confers partial agonist activity at α1-adrenergic receptors, a property not prominently observed with the parent compound. Conversely, phenylethanolamine's interaction with the adrenergic system appears to be significantly weaker.

Trace Amine-Associated Receptor 1 (TAAR1) Activity

Both compounds are also agonists at TAAR1, a receptor implicated in modulating monoaminergic systems. Here, the parent compound, phenylethanolamine, is more potent than its N-methylated counterpart.

CompoundPotency (EC50)Efficacy (Emax vs. Phenethylamine)Reference
This compound 74 µM104%[4]
Phenylethanolamine R-(-)-enantiomer: ~1.8 µM~110%[1]
S-(+)-enantiomer: ~1.7 µM~105%[1]

Table 2: Comparative agonist activity at the human Trace Amine-Associated Receptor 1 (TAAR1). EC50 values represent the concentration for 50% of maximal response. Emax values are relative to the maximal response of the endogenous agonist, phenethylamine.

In Vivo Cardiovascular Effects

The differences observed in vitro translate to distinct physiological responses.

  • Phenylethanolamine: Early studies showed that intravenous administration in dogs, cats, and rabbits produces a rapid increase in blood pressure.[1] However, it has little to no effect when administered orally.[1] In dogs, intravenous doses also caused increased pupil diameter, decreased body temperature, and a variable heart rate response (decreasing at lower doses, increasing at higher doses).[1] These effects are consistent with a weak action on α- and β-adrenergic receptors.[1]

  • This compound: In dogs, intravenous administration also leads to increased pupil diameter and changes in heart rate, with an initial tachycardia followed by bradycardia.[6] This biphasic heart rate response could suggest a complex interplay between direct receptor activation and reflex mechanisms. The effects are suggestive of activity at both α and β adrenergic receptors.[6]

The addition of the methyl group appears to retain, and in some aspects modify, the cardiovascular activity of the parent compound, particularly influencing the heart rate response.

Mechanistic Insights: Adrenergic Signaling Pathways

Both compounds, to the extent they interact with adrenergic receptors, modulate downstream signaling cascades. The activation of α1- and β-adrenergic receptors follows distinct G-protein coupled pathways.

Alpha-1 Adrenergic Signaling

Activation of α1-receptors, primarily coupled to Gq proteins, initiates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.

alpha1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist a1-AR α1-AR Agonist->a1-AR Binds Gq Gq a1-AR->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca_Store Ca²⁺ Store (ER/SR) IP3->Ca_Store Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Response Physiological Response (e.g., Vasoconstriction) PKC->Response Phosphorylates Targets Ca_Release ↑ [Ca²⁺]i Ca_Store->Ca_Release Releases Ca²⁺ Ca_Release->Response

Caption: Alpha-1 adrenergic receptor signaling cascade.

Beta-Adrenergic Signaling

Activation of β-receptors, coupled to Gs proteins, stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA).

beta_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist b-AR β-AR Agonist->b-AR Binds Gs Gs b-AR->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP Gs->AC Activates cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling cascade.

Experimental Protocols for Comparative Assessment

To empirically determine and compare the biological activities of this compound and phenylethanolamine, standardized in vitro assays are essential. The following protocols provide a framework for assessing receptor binding affinity and functional agonism.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for specific adrenergic receptor subtypes. This is achieved by measuring their ability to compete with a radiolabeled ligand of known high affinity.

Methodology Rationale: This assay directly measures the interaction between a compound and its receptor. By using membranes from cells overexpressing a single receptor subtype, high specificity is ensured. The use of a radioligand allows for highly sensitive detection of binding events.

Step-by-Step Protocol:

  • Membrane Preparation: Culture cells (e.g., HEK293 or CHO) stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, β2). Harvest cells and lyse them via hypotonic buffer and mechanical homogenization. Isolate the membrane fraction by differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1 receptors, [125I]-Cyanopindolol for β receptors), typically at its Kd concentration.

    • Serial dilutions of the unlabeled test compound (this compound or phenylethanolamine) or a known reference competitor.

    • Control wells: "Total binding" (no competitor) and "Non-specific binding" (a high concentration of a non-radiolabeled antagonist, e.g., phentolamine).

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand. Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis node1 Culture cells expressing specific receptor subtype node2 Prepare cell membranes (Lysis & Centrifugation) node1->node2 node4 Incubate membranes with Radioligand & Competitor node2->node4 node3 Prepare serial dilutions of test compounds node3->node4 node5 Separate bound/free ligand (Filtration) node4->node5 node6 Quantify bound radioactivity (Scintillation Counting) node5->node6 node7 Plot Competition Curve (% Binding vs. [Compound]) node6->node7 node8 Determine IC50 value node7->node8 node9 Calculate Ki using Cheng-Prusoff Equation node8->node9

Caption: Workflow for a radioligand competition binding assay.

Protocol 2: cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compounds as agonists at Gs-coupled (all β-receptors) or Gi-coupled (α2-receptors) adrenergic receptors.

Methodology Rationale: This assay measures the downstream consequence of receptor activation—the change in the concentration of the second messenger, cAMP. It provides a direct measure of a compound's ability to functionally activate the receptor and its associated signaling pathway. Using a competitive immunoassay format (like HTRF or ELISA) allows for high-throughput and sensitive quantification.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK293-β2-AR) into a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound or phenylethanolamine) and a reference agonist (e.g., Isoproterenol) in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is crucial to prevent the degradation of cAMP, thus amplifying the signal.

  • Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells using the lysis buffer provided in a commercial cAMP detection kit (e.g., HTRF, ELISA). This releases the intracellular cAMP. Add the detection reagents according to the manufacturer's instructions. These kits typically employ a competitive immunoassay principle.

  • Signal Measurement: After a final incubation period, read the plate on a suitable plate reader (e.g., an HTRF-compatible reader or an ELISA plate reader).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal for each well into a cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) for each compound.

camp_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis node1 Plate cells expressing receptor of interest node3 Stimulate cells with agonist dilutions node1->node3 node2 Prepare serial dilutions of test agonists in buffer with PDE inhibitor node2->node3 node4 Lyse cells to release intracellular cAMP node3->node4 node5 Add detection reagents (e.g., HTRF, ELISA) node4->node5 node6 Measure signal on plate reader node5->node6 node7 Generate dose-response curve ([cAMP] vs. [Agonist]) node6->node7 node8 Determine EC50 and Emax values node7->node8

Caption: Workflow for a cell-based cAMP accumulation assay.

Conclusion and Future Directions

The comparative analysis of this compound and phenylethanolamine reveals a distinct divergence in biological activity driven by a single methyl group. N-methylation confers partial agonist activity at α1-adrenergic receptors, a characteristic largely absent in the parent compound.[4] Conversely, phenylethanolamine demonstrates greater potency at the TAAR1 receptor.[1] This functional shift highlights the sensitivity of adrenergic receptor binding pockets to even minor structural alterations. The N-methyl group likely enhances interactions within the α1-receptor's lipophilic pocket while potentially creating steric hindrance or unfavorable contacts in other adrenergic subtypes.

For researchers in drug development, this comparison serves as a practical example of structure-activity relationships. It demonstrates that targeting a specific receptor subtype or shifting activity between receptor families can be achieved through subtle chemical modifications. Future research should aim to acquire a complete quantitative profile for phenylethanolamine at all adrenergic subtypes to allow for a more direct and robust comparison. Furthermore, exploring the activity of the individual R- and S-enantiomers of both compounds would provide deeper insights into the stereospecific requirements of these receptors and further refine our understanding of sympathomimetic amine pharmacology.

References

  • Pharmacology of Halostachine. (2011, December 14). Retrieved from [Link]

  • Kroon, C. A., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Nutrients, 16(11), 1567. [Link]

  • Khan, M. Z., et al. (2012). Comparison of the binding affinity of some newly synthesized phenylethanolamine and phenoxypropanolamine compounds at recombinant human beta- and alpha1-adrenoceptor subtypes. Pharmacological Reports, 64(5), 1147-1158. [Link]

  • Wikipedia contributors. (2023, December 28). Phenylethanolamine. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]

  • Leclerc, G., et al. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738-744. [Link]

  • ChEMBL. (n.d.). Document: 2-Methoxyphenylethanolamines, potential beta-adrenergic blocking agents. (CHEMBL3244030). European Bioinformatics Institute. Retrieved from [Link]

  • Contino, L. C., et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 113-118. [Link]

  • PubChem. (n.d.). Phenylethanolamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cohen, P. A., et al. (2023). Presence and Quantity of Botanical Ingredients With Purported Performance-Enhancing Properties in Sports Supplements. JAMA Network Open, 6(7), e2323933. [Link]

  • PubChem. (n.d.). Phenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylbenzeneethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Org. pharmaceutical chemistry 4 stage\ 1 sem Lec. 3 Adrenergic Agents 2023-2024 1 Sympathomimetic agents Sympathomim. (n.d.). Retrieved from [Link]

  • Lee, D. K. H., et al. (2020). Epistasis between phenylethanolamine N-methyltransferase and β2-adrenergic receptor influences extracellular epinephrine level and associates with the susceptibility to allergic asthma. Clinical & Experimental Allergy, 50(3), 352-363. [Link]

Sources

A Comparative Analysis of N-methylphenylethanolamine and Synephrine: Adrenergic Receptor Affinity and Functional Implications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of N-methylphenylethanolamine (NMPEA) and synephrine, focusing on their differential affinities for adrenergic receptor subtypes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental findings to elucidate the structure-activity relationships that govern their pharmacological profiles.

Introduction: The Significance of Structural Nuances

This compound (also known as halostachine) and synephrine are structurally related phenethylamine alkaloids.[1][2] Their core scaffold is shared with endogenous catecholamines like epinephrine and norepinephrine, suggesting an interaction with the adrenergic system.[3] However, subtle molecular differences, primarily the presence and position of a hydroxyl group on the phenyl ring in synephrine, lead to markedly distinct pharmacological behaviors.[4][5] Understanding these differences is critical for the rational design of selective adrenergic agonists and for predicting the physiological effects of supplements and pharmaceutical agents containing these compounds. This guide will dissect these differences through the lens of adrenergic receptor binding affinity, supported by established experimental data and methodologies.

Molecular Structures: The Basis of Differential Affinity

The key structural distinction between NMPEA and synephrine lies in the substitution on the phenyl ring. NMPEA is a phenylethanolamine with a methyl group on the nitrogen. Synephrine, in addition to the N-methyl group, possesses a hydroxyl (-OH) group on the aromatic ring.[6] The position of this hydroxyl group defines three isomers: para-, meta-, and ortho-synephrine (p-, m-, and o-synephrine).[7] p-Synephrine is the most common natural isomer, while m-synephrine (phenylephrine) is a widely used pharmaceutical.[5][8] These structural variations fundamentally alter the electronic and steric properties of the molecules, thereby influencing their ability to bind to and activate adrenergic receptors.[4]

Both molecules also possess a chiral center at the β-carbon of the ethanolamine side chain, resulting in (R)- and (S)-enantiomers.[1][9] The (R)-enantiomer of synephrine is generally the more potent form at adrenergic receptors.[5][8]

Comparative Adrenergic Receptor Affinity: A Data-Driven Analysis

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are broadly categorized into α (α1, α2) and β (β1, β2, β3) subtypes, each mediating distinct physiological responses.[10][11] The affinity of a ligand for these receptor subtypes determines its pharmacological profile. Radioligand binding assays are the gold standard for quantifying these interactions, typically determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound against a radiolabeled ligand with known high affinity for the receptor.[12][13]

Key Findings from Binding Studies:

  • p-Synephrine: Exhibits significantly lower affinity for α1, α2, β1, and β2 adrenergic receptors compared to endogenous catecholamines and m-synephrine.[4][14] Studies have shown that the binding of p-synephrine is approximately 1000-fold weaker for α-receptors and up to 40,000-fold weaker for β1- and β2-receptors when compared to norepinephrine.[4][5] Its primary interaction is with α1-adrenergic receptors, where it acts as a partial agonist, but at concentrations much higher than those achieved through typical oral consumption.[7][15] Some evidence also suggests weak interactions with 5-HT receptors and trace amine-associated receptor 1 (TAAR1).[7][9]

  • m-Synephrine (Phenylephrine): Is a potent α1-adrenergic receptor agonist.[5][8] Its affinity for α1-receptors is substantially higher than that of p-synephrine, explaining its well-established use as a vasoconstrictor and decongestant.[4][8] The binding of m-synephrine to α1 and α2 adrenoceptors is only 6-fold and 150-fold less, respectively, than norepinephrine.[4]

  • This compound (NMPEA): Data suggests NMPEA acts on both α and β adrenergic receptors.[2] In competition experiments using a β2 adrenergic receptor preparation, racemic NMPEA showed approximately 1/120th the affinity of epinephrine.[2] This indicates a higher potency than its parent compound, phenylethanolamine, but still significantly less than endogenous agonists.[2][16]

Table 1: Summary of Adrenergic Receptor Binding Affinities (pKi / pIC50)

Compoundα1A-ARα2A-ARα2C-ARβ-ARsPrimary MechanismReference
p-Synephrine 4.11 (pKi)4.44 (pKi)4.61 (pKi)Very Low AffinityPartial α1A agonist[9][15]
m-Synephrine High AffinityModerate AffinityN/ALow AffinityPotent α1 agonist[4][8]
NMPEA Moderate AffinityModerate AffinityN/ALow-Moderate AffinityMixed α/β agonist[2]
Norepinephrine High AffinityHigh AffinityHigh AffinityHigh AffinityPotent α/β1 agonist[4]

Note: pKi/pIC50 values are the negative logarithm of the inhibition constant/concentration. Higher values indicate stronger binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Mechanistic Insights: Adrenergic Signaling Pathways

The binding of an agonist to an adrenergic receptor initiates a cascade of intracellular events.[17]

  • α1-Adrenergic Receptors: Couple to Gq proteins, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to cellular responses like smooth muscle contraction.[10][11]

  • α2-Adrenergic Receptors: Couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This typically results in inhibitory effects, such as reduced neurotransmitter release.[10]

  • β-Adrenergic Receptors (β1, β2, β3): Couple to Gs proteins, which stimulate adenylyl cyclase.[11] This increases cAMP production, which in turn activates protein kinase A (PKA). PKA phosphorylates various downstream targets, mediating responses such as increased heart rate and contractility (β1), smooth muscle relaxation (β2), and lipolysis (β3).[17][18]

The differential affinities of NMPEA and synephrine isomers for these receptor subtypes directly translate to their functional effects. The potent α1-agonism of m-synephrine leads to significant vasoconstriction, while the weak, partial α1-agonism of p-synephrine results in minimal cardiovascular effects at typical doses.[4][5] The mixed, albeit weaker, agonism of NMPEA suggests a broader but less potent sympathomimetic profile.

Adrenergic_Signaling cluster_alpha1 α1-AR Pathway cluster_beta β-AR Pathway a1 α1-AR Gq Gq a1->Gq Agonist PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ (Smooth Muscle Contraction) IP3->Ca PKC PKC DAG->PKC b_ar β-AR Gs Gs b_ar->Gs Agonist AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Response Cellular Response (e.g., Relaxation, Lipolysis) PKA->Response

Caption: Simplified adrenergic receptor signaling pathways.
Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine and compare the binding affinities of NMPEA and synephrine, a competitive radioligand binding assay is the method of choice.[12] This protocol outlines the essential steps for such an experiment.

Objective: To determine the inhibition constant (Ki) of NMPEA and synephrine for a specific adrenergic receptor subtype (e.g., α1A-AR).

Materials:

  • Cell membranes expressing the human α1A-adrenergic receptor (e.g., from transfected HEK293 cells).

  • Radioligand: [³H]-Prazosin (a high-affinity α1-AR antagonist).

  • Non-specific binding control: Unlabeled phentolamine or another suitable high-affinity antagonist.

  • Test compounds: this compound, p-synephrine, m-synephrine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and isolate the membrane fraction via differential centrifugation.[12] Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup: Prepare reaction tubes in triplicate on ice.

    • Total Binding: Add assay buffer, a fixed concentration of [³H]-Prazosin (typically at its Kd concentration), and the cell membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]-Prazosin, a high concentration of unlabeled antagonist (e.g., 10 µM phentolamine) to saturate all specific binding sites, and the cell membrane preparation.[12]

    • Competitive Binding: Add assay buffer, [³H]-Prazosin, cell membranes, and increasing concentrations of the test compound (NMPEA or synephrine, typically a 10-point dilution series from 10⁻¹⁰ M to 10⁻³ M).

  • Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes). The optimal time and temperature should be determined empirically.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.[12] This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Cell Membranes with Receptors Setup Set up Tubes: Total, Non-specific, & Competition Membranes->Setup Reagents Prepare Radioligand, Test Compounds, Buffers Reagents->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Terminate Reaction by Rapid Filtration Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC50 & Ki (Cheng-Prusoff) Plot->Determine

Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions

The comparative analysis of this compound and synephrine underscores a fundamental principle in pharmacology: minor structural modifications can drastically alter receptor affinity and functional activity. While NMPEA displays a profile of a mixed, low-potency adrenergic agonist, synephrine's activity is highly dependent on its isomeric form. p-Synephrine is a weak partial agonist with minimal affinity for the adrenergic receptors responsible for significant cardiovascular effects, whereas m-synephrine is a potent α1-agonist.[2][4][5][8]

This guide provides a foundational understanding based on current experimental evidence. For drug development professionals, these distinctions are paramount for lead optimization and safety profiling. Future research should continue to explore the affinity of these compounds across all nine adrenergic receptor subtypes, investigate potential biased agonism, and conduct functional assays to correlate binding affinity with downstream cellular responses. Such rigorous, systematic investigation is essential for fully harnessing the therapeutic potential of this class of compounds while mitigating off-target effects.

References

  • Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC . (No date). National Center for Biotechnology Information. [Link]

  • p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC . (No date). National Center for Biotechnology Information. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH . (2024, January 1). National Center for Biotechnology Information. [Link]

  • Synephrine - Wikipedia . (No date). Wikipedia. [Link]

  • A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC - NIH . (No date). National Center for Biotechnology Information. [Link]

  • α-Adrenergic Signaling - QIAGEN GeneGlobe . (No date). QIAGEN. [Link]

  • Novel beta2-adrenergic receptor signaling pathways - PubMed . (No date). National Center for Biotechnology Information. [Link]

  • Signaling pathways used by adrenergic receptors. Gs could activate... - ResearchGate . (No date). ResearchGate. [Link]

  • Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes . (No date). Planta Medica. [Link]

  • Adrenergic receptor - Wikipedia . (No date). Wikipedia. [Link]

  • This compound | C9H13NO | CID 913 - PubChem . (No date). National Center for Biotechnology Information. [Link]

  • Halostachine - Wikipedia . (No date). Wikipedia. [Link]

  • Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments . (No date). Springer Nature. [Link]

  • Role of adrenergic receptor signalling in neuroimmune communication - PubMed Central . (No date). National Center for Biotechnology Information. [Link]

  • Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC - PubMed Central . (2021, January 15). National Center for Biotechnology Information. [Link]

  • RADIOLIGAND BINDING STUDIES OF ADRENERGIC RECEPTORS: New Insights into Molecular and Physiological Regulation - Annual Reviews . (No date). Annual Reviews. [Link]

  • p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed . (No date). National Center for Biotechnology Information. [Link]

Sources

Comparative In Vivo Toxicity of N-methylphenylethanolamine and Other Phenethylamines: A Framework for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comparative analysis of the in vivo toxicity of N-methylphenylethanolamine (NMPEA), also known as Halostachine, and the structurally related phenethylamines, p-synephrine and p-octopamine. As substances found in dietary supplements and traditional medicines, a clear understanding of their comparative safety profiles is essential for drug development professionals and researchers. This document synthesizes available preclinical data and presents validated experimental protocols to guide future non-clinical safety assessments.

The core challenge in comparing these amines lies in the disparate levels of available toxicological data. While synephrine has been the subject of numerous studies due to its prevalence in weight-loss products, data for NMPEA and octopamine, particularly regarding oral administration, is less comprehensive. This guide will therefore not only compare existing data but also highlight these critical knowledge gaps and provide the methodological framework to address them.

Molecular Structures and Mechanistic Overview

This compound, synephrine, and octopamine are all β-hydroxyphenethylamines, sharing a common structural backbone that confers sympathomimetic activity. Their primary mechanism of action involves interaction with adrenergic receptors, mimicking the effects of endogenous catecholamines like norepinephrine and epinephrine. However, subtle structural differences, such as the presence and position of hydroxyl groups on the phenyl ring, significantly influence their receptor binding affinity, potency, and subsequent toxicological profiles.

Synephrine and octopamine possess a hydroxyl group at the para-position of the phenyl ring, which generally reduces their ability to cross the blood-brain barrier and lowers their binding affinity for α- and β-adrenergic receptors compared to catecholamines.[1] NMPEA lacks this ring hydroxylation, which may alter its pharmacokinetic and pharmacodynamic properties. These structural nuances are foundational to understanding the observed differences in their in vivo effects.

G cluster_NMPEA This compound (NMPEA) cluster_Synephrine p-Synephrine cluster_Octopamine p-Octopamine NMPEA NMPEA Synephrine Synephrine NMPEA->Synephrine Addition of para-hydroxyl group Octopamine Octopamine Synephrine->Octopamine Demethylation of amine

Figure 1: Structural comparison of the phenethylamines.

The primary toxicological concerns for this class of compounds—acute overdose, cardiovascular strain, and neurotoxicity—are direct extensions of their sympathomimetic activity. Overstimulation of adrenergic receptors can lead to dangerous increases in heart rate and blood pressure, while off-target effects or high central nervous system concentrations can precipitate neurotoxic events.

G compound Phenethylamine (e.g., NMPEA, Synephrine) receptors Adrenergic Receptors (α1, β1, β2, β3) compound->receptors Binds to downstream Second Messenger Systems (↑ cAMP, ↑ IP3/DAG) receptors->downstream Activates cardiac Cardiovascular System • ↑ Heart Rate (Chronotropy) • ↑ Contractility (Inotropy) • Vasoconstriction downstream->cardiac cns Central Nervous System • ↑ Arousal • Locomotor Activity • Potential for Seizures downstream->cns toxicity Toxicological Outcomes (at high doses) • Tachyarrhythmias • Hypertension • Neurotoxicity cardiac->toxicity cns->toxicity

Figure 2: Simplified sympathomimetic signaling pathway.

Comparative Acute Systemic Toxicity

The median lethal dose (LD50) is a primary indicator of acute systemic toxicity. A comprehensive review of available data reveals significant differences in the known acute toxicity of these compounds, heavily influenced by the route of administration.

Data Summary:

There is a notable absence of published oral LD50 data for NMPEA and octopamine in rodents, which is a critical gap for assessing the risk of these substances when used in oral dietary supplements. The available data for NMPEA is restricted to parenteral routes (intravenous and intraperitoneal), which typically result in lower LD50 values due to bypassing first-pass metabolism.[2] In contrast, p-synephrine has been shown to have a very low order of acute oral toxicity, with an LD50 in rats determined to be greater than 2000 mg/kg.[3]

CompoundSpeciesRoute of AdministrationLD50 Value (mg/kg)Reference
This compound MouseIntravenous (i.v.)44[2]
MouseIntraperitoneal (i.p.)~140 - 490[2]
Rodent Oral Data Not Available
p-Synephrine RatOral> 2000[3]
RatOral> 5000 (as 50% extract)[4][5]
p-Octopamine Rodent Oral Data Not Available

Expert Interpretation:

The high oral LD50 of p-synephrine (>2000 mg/kg) places it in Category 5 or "unclassified" under the Globally Harmonised System (GHS), indicating a low acute toxic hazard. The intravenous and intraperitoneal LD50 values for NMPEA are significantly lower, which is expected. However, without oral data, a direct comparison of safety following ingestion is impossible. The difference between parenteral and oral toxicity can be substantial (often 10- to 100-fold), meaning NMPEA's oral toxicity may be significantly lower than the i.p. values suggest, but this must be confirmed experimentally.[5]

Experimental Protocol: Acute Oral Toxicity Assessment (OECD 423)

This protocol outlines the Acute Toxic Class Method (OECD Guideline 423), a robust, stepwise procedure to determine the acute oral toxicity of a substance while minimizing animal usage.[6][7]

Causality and Justification: This method is chosen over a classical LD50 test because its primary goal is hazard classification, which is more relevant for regulatory purposes, and it adheres to the 3Rs principles (Replacement, Reduction, Refinement) of animal testing. Using a single sex (typically female, as they are often slightly more sensitive) reduces variability.[8]

G cluster_outcomes Decision Logic start Start: Select Starting Dose (e.g., 300 mg/kg) dose_3 Dose 3 animals (Females) sequentially start->dose_3 observe_14d Observe for 14 days (Mortality, Clinical Signs, Body Weight) dose_3->observe_14d outcome Outcome? observe_14d->outcome outcome_A 2-3 animals die outcome->outcome_A outcome_B 0-1 animals die outcome->outcome_B stop_classify Stop Test & Classify outcome_A->stop_classify next_dose Proceed to Next Dose Level (e.g., 2000 mg/kg or 50 mg/kg) outcome_B->next_dose next_dose->dose_3 Repeat process

Figure 3: Workflow for OECD 423 Acute Toxic Class Method.

Methodology:

  • Animal Selection & Acclimation:

    • Species: Sprague-Dawley rat (or Swiss Webster mouse).

    • Sex: Young, healthy, nulliparous, and non-pregnant females.

    • Acclimation: Animals are acclimated to laboratory conditions for at least 5 days prior to dosing. They are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Dosing Preparation & Administration:

    • Fasting: Animals are fasted overnight prior to dosing (food, but not water, is withheld) to ensure gastric emptying and reduce variability in absorption.

    • Vehicle: The test substance is dissolved or suspended in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). The choice of vehicle is critical; it must be non-toxic and allow for a homogenous preparation.

    • Administration: A single dose is administered by oral gavage using a stomach tube. The volume should not exceed 1 mL/100g of body weight for aqueous solutions.

    • Dose Levels: The test proceeds stepwise using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). A starting dose of 300 mg/kg is often appropriate when little is known about the substance's toxicity.

  • Observation:

    • Post-Dose: Animals are observed closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Parameters: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

    • Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

    • Necropsy: All animals (those that die during the study and survivors at termination) are subjected to a gross necropsy.

  • Stepwise Procedure:

    • The test starts with a group of 3 animals. The outcome (number of mortalities) determines the next step:

      • If 2 or 3 animals die, the test is stopped, and the substance is classified.

      • If 0 or 1 animal dies, the procedure is repeated with 3 more animals at the next higher or lower dose level, depending on the initial findings and the information required.

Comparative Cardiovascular Toxicity

The sympathomimetic nature of these compounds makes the cardiovascular system a primary target for toxicity. Effects typically include increases in blood pressure (hypertension) and heart rate (tachycardia).

Data Summary:

  • This compound: An intravenous dose of 0.41 mg/kg in dogs was shown to cause a transient increase in blood pressure of 38 mm Hg.[2] A single oral dose of 50 mg in humans reportedly had no effect on blood pressure, though this finding is from a 1929 study with limited details.[2]

  • p-Synephrine: Studies in rats using telemetry show that oral doses of 10 and 50 mg/kg can increase heart rate and blood pressure.[2][9] However, other human studies at typical dietary supplement doses have reported no significant effects on heart rate or blood pressure.[10] The effects appear to be more pronounced when synephrine is combined with other stimulants like caffeine.[2][9][11]

  • p-Octopamine: Intravenous infusion in awake rats (220 µg/kg/min) was associated with an increase in mean arterial pressure.[9] However, studies on its oral cardiovascular effects in mammals are lacking.

Expert Interpretation:

All three compounds demonstrate the potential to increase blood pressure, consistent with their adrenergic activity. Synephrine appears to have minimal effects at typical human oral doses but can produce cardiovascular responses at higher doses in animal models.[2][11] The data for NMPEA and octopamine is based on parenteral administration, which may not accurately reflect the risk from oral ingestion. The lack of robust cardiovascular safety data from conscious, unrestrained animals for NMPEA and octopamine is a significant deficiency. Telemetry studies are the gold standard for this assessment as they avoid the confounding effects of stress and anesthesia.

Experimental Protocol: Cardiovascular Assessment in Conscious Rats via Radiotelemetry

This protocol describes a definitive method for assessing the effects of a test substance on blood pressure, heart rate, and electrocardiogram (ECG) in freely moving, conscious rats.

Causality and Justification: Using implantable telemetry devices is crucial for obtaining high-quality cardiovascular data.[12][13] It eliminates the stress artifacts from restraint or anesthesia, which can significantly alter autonomic tone and confound the interpretation of a compound's true pharmacological effect.[10] A crossover design, where each animal receives both vehicle and test article, allows each animal to serve as its own control, increasing statistical power and reducing animal numbers.

Methodology:

  • Surgical Implantation:

    • Animals: Male Sprague-Dawley rats (250-350g) are used.

    • Anesthesia: Animals are anesthetized with isoflurane.

    • Implantation: A pressure-sensing catheter of a telemetry transmitter (e.g., Data Sciences International) is inserted into the abdominal aorta. The transmitter body is sutured to the abdominal wall, and the incision is closed.

    • Recovery: Animals receive postoperative analgesia and are allowed to recover for at least one week to ensure a return to normal circadian rhythms.

  • Experimental Design:

    • Housing: Rats are housed individually in cages placed on top of receiver platforms that collect the telemetry signals.

    • Crossover Design: A randomized crossover design is employed. On the first dosing day, half the animals receive the test article and half receive the vehicle. After a washout period of at least 48-72 hours, the treatments are reversed.

    • Dosing: The test article (e.g., NMPEA, synephrine) or vehicle is administered via oral gavage at the desired dose levels.

  • Data Acquisition and Analysis:

    • Baseline: Data (blood pressure, heart rate, activity) is continuously recorded for at least 24 hours before dosing to establish a stable baseline.

    • Post-Dose Monitoring: Data is recorded continuously for at least 24 hours following administration.

    • Data Processing: Data is typically averaged into 5- or 10-minute bins. Changes from baseline are calculated for each animal at each time point.

    • Statistical Analysis: The data is analyzed using a repeated-measures ANOVA to determine significant treatment effects over time compared to the vehicle control.

Comparative Neurotoxicity

The neurotoxic potential of phenethylamines is a significant concern, especially for compounds that readily cross the blood-brain barrier. Manifestations can range from behavioral changes like hyperactivity and stereotypy to direct neuronal damage.

Data Summary:

Direct in vivo neurotoxicity studies for NMPEA, p-synephrine, and p-octopamine are scarce. The majority of research focuses on more potent, often illicit, synthetic phenethylamine derivatives (e.g., "2C" series, MDMA), which have demonstrated clear neurotoxic effects.[9][14]

  • General Phenethylamines: High doses can induce behavioral changes such as stereotypy (repetitive movements), psychomotor dysfunction, and seizures.[4] The mechanisms can involve oxidative stress and disruption of dopaminergic and serotonergic systems.

  • NMPEA, Synephrine, Octopamine: Due to their presumed lower central nervous system penetration compared to amphetamines, their potential for direct neurotoxicity is considered lower but is not well-characterized. Behavioral effects like changes in locomotor activity are expected at high doses due to their stimulant properties.

Expert Interpretation:

While the risk of severe neurotoxicity from NMPEA, synephrine, or octopamine at dietary supplement doses appears low, a formal assessment is necessary to establish a margin of safety. A functional observational battery (FOB) combined with locomotor activity assessment is a standard and effective screening method to detect potential neurobehavioral effects. This approach can identify a broad range of neurological and behavioral changes, serving as a critical first step in a neurotoxicity evaluation.

Experimental Protocol: Neurobehavioral Toxicity Screen (Adapted from OECD 424)

This protocol provides a framework for an initial screen of neurobehavioral effects in rodents, incorporating elements from the OECD Guideline for Neurotoxicity Study in Rodents (TG 424).[2][9]

Causality and Justification: This screening battery is designed to be a comprehensive, yet efficient, method for detecting gross functional and behavioral changes. It combines systematic clinical observation with an objective, automated measure of motor activity. This dual approach provides a sensitive screen for potential adverse effects on the nervous system, including sensory, motor, and autonomic functions.

Methodology:

  • Animal & Dosing:

    • Species: Sprague-Dawley rat.

    • Groups: At least 3 dose groups of the test substance and a concurrent vehicle control group, with 8-10 animals of each sex per group.

    • Administration: The test substance is administered daily via oral gavage for 28 days.

  • Functional Observational Battery (FOB):

    • Timing: Assessments are performed pre-test and then weekly, typically at the time of expected peak effect after dosing.

    • Procedure: Animals are removed from their home cage and observed in a standard arena. Observations are made by a trained technician blinded to the treatment groups.

    • Parameters Assessed:

      • Home Cage: Posture, activity level, presence of convulsions or tremors.

      • Handling: Ease of removal, muscle tone, salivation.

      • Open Field: General locomotor activity, rearing frequency, gait, arousal level, presence of stereotypy or bizarre behaviors.

      • Sensory/Motor Reflexes: Approach response, touch response, pupil constriction, pinna reflex, righting reflex, grip strength, landing foot splay.

  • Motor Activity Assessment:

    • Apparatus: Automated activity monitoring chambers equipped with infrared beams to detect movement.

    • Procedure: Following the FOB, animals are placed individually into the activity chambers for a 60-minute session.

    • Data Collected: Total beam breaks (horizontal activity) and rearing counts (vertical activity) are recorded, typically in 5- or 10-minute intervals to assess habituation.

  • Data Analysis:

    • FOB data (scores and counts) and motor activity data are analyzed for dose-dependent changes compared to the control group using appropriate statistical methods (e.g., ANOVA, Kruskal-Wallis test).

    • Significant findings may trigger the need for more extensive neurotoxicity testing, including neuropathology.

Conclusion and Recommendations

This guide provides a comparative overview of the in vivo toxicity of this compound, p-synephrine, and p-octopamine. The key findings are:

  • Acute Toxicity: p-Synephrine exhibits a low order of acute oral toxicity. Critical data on the oral LD50 for NMPEA and octopamine are absent and represent a major knowledge gap that must be addressed for any comprehensive risk assessment.

  • Cardiovascular Toxicity: All three compounds show pressor effects consistent with their sympathomimetic mechanism. However, the risk profile for oral administration is only partially characterized for synephrine and remains largely unknown for NMPEA and octopamine.

  • Neurotoxicity: While the potential for severe neurotoxicity is presumed to be lower than that of other phenethylamines, this has not been sufficiently investigated. A neurobehavioral screen is a necessary component of a complete safety evaluation.

For researchers and developers, the path forward requires a systematic, data-driven approach. The experimental protocols detailed within this guide provide the self-validating systems necessary to generate the robust data required for confident safety assessment. It is strongly recommended that, at a minimum, an acute oral toxicity study (OECD 423) and a cardiovascular telemetry study be conducted for this compound and octopamine to bring their safety profiles into clearer focus and enable a more direct and meaningful comparison with p-synephrine.

References

  • YesWeLab. Acute oral toxicity – OECD 423 test (Method by acute toxicity class). [Link]

  • NutraIngredients-USA.com. Bitter orange extract may raise blood pressure and heart rate: FDA analysis. 2012. [Link]

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  • Slideshare. OECD Guideline For Acute oral toxicity (TG 423). 2017. [Link]

  • OECD. Test No. 424: Neurotoxicity Study in Rodents. [Link]

  • RIVM. Risk assessment of synephrine. 2017. [Link]

  • Stohs SJ, Preuss HG, Shara M. Effects of p-synephrine in combination with caffeine: a review. Dove Medical Press. 2017. [Link]

  • PubMed. Effects of drugs interfering with the metabolism of octopamine on blood pressure of rats. [Link]

  • FDA.gov. Chapter IV. Guidelines for Toxicity Tests. [Link]

  • PubMed. Amino acids that centrally influence blood pressure and regional blood flow in conscious rats. [Link]

  • ResearchGate. The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. [Link]

  • PubMed. [Effect of octopamine on arterial pressure and renal function in the normal rat]. [Link]

  • PubMed. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. [Link]

  • Juniper Publishers. Recent Studies Regarding the Safety and Efficacy of Bitter Orange Extract (P-Synephrine). 2018. [Link]

  • Deshmukh R, et al. Bitter orange (Citrus aurantium L.) extract subchronic 90-day safety study in rats. Food and Chemical Toxicology. [Link]

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  • Davisson RL, et al. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats. JAALAS. [Link]

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  • Stohs SJ, et al. Effects of p-Synephrine alone and in Combination with Selected Bioflavonoids on Resting Metabolism, Blood Pressure, Heart Rate and Self-Reported Mood Changes. ResearchGate. [Link]

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A Comparative Guide to Method Validation for N-methylphenylethanolamine (NMPEA) Detection in Sports Supplements

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Validated NMPEA Detection

N-methylphenylethanolamine (NMPEA) is a phenethylamine compound and a positional isomer of the well-known stimulant ephedrine.[1][2][3] Structurally classified as a β-hydroxy-phenethylamine, it exists as two enantiomers due to a chiral center.[1][2] While found naturally in some plants like Halostachys caspica, synthetic racemic NMPEA is what typically appears as an undeclared or mislabeled ingredient in sports nutrition and weight-loss supplements.[1][2] Its stimulant properties, similar to other phenethylamines, make it a substance of concern for both consumer safety and athletic anti-doping regulations.

The World Anti-Doping Agency (WADA) prohibits stimulants in-competition, and while NMPEA may not be explicitly named, its structural similarity to prohibited substances places athletes at significant risk of anti-doping rule violations.[4][5][6] The undeclared presence of such pharmacologically active substances in complex supplement matrices necessitates robust, validated analytical methods to ensure product safety and regulatory compliance.

This guide provides a comparative analysis of common analytical techniques for the detection and quantification of NMPEA in sports supplements. It is designed for researchers, quality control scientists, and regulatory professionals, offering in-depth protocols and performance data to aid in the selection and implementation of a fit-for-purpose analytical method. Our approach is grounded in the principles of method validation outlined by authoritative bodies such as the United States Pharmacopeia (USP) and AOAC International.[7][8][9][10][11]

Methodology Deep Dive: A Comparative Overview of Analytical Techniques

The choice of an analytical technique is a critical decision driven by the required sensitivity, selectivity, cost, and throughput. For NMPEA, a small, polar molecule, the primary candidates are chromatographic methods coupled with various detectors.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of quality control labs due to its reliability and cost-effectiveness.[12][13] Separation is based on the differential partitioning of NMPEA between a stationary and mobile phase. Detection relies on the absorbance of UV light by the phenyl group in the NMPEA molecule. While robust, its primary limitation is selectivity; co-eluting matrix components that also absorb UV at the same wavelength can cause interference, potentially leading to false positives or inaccurate quantification.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic separation and highly specific detection based on the mass-to-charge ratio of fragmented ions.[16] However, for polar compounds like NMPEA, a chemical derivatization step is typically required to increase volatility and thermal stability. This adds a layer of complexity and potential variability to the sample preparation process but can yield very clean and specific results.[17]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely considered the "gold standard" for trace-level analysis in complex matrices, LC-MS/MS provides exceptional sensitivity and selectivity.[6][18][[“]] It couples the powerful separation of liquid chromatography with the specificity of tandem mass spectrometry.[20][21] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), it can unequivocally identify and quantify NMPEA even in the presence of significant matrix interference.[22] This makes it the preferred method for regulatory and anti-doping laboratories.[6][23]

Experimental Design for a Comprehensive Method Validation

To objectively compare these techniques, a rigorous validation study is essential. The protocol must adhere to established guidelines, such as USP General Chapter <1225> and the AOAC Guidelines for Dietary Supplements and Botanicals.[7][8][9][11][24][25]

Step 1: Reference Standard and Sample Preparation

A well-characterized, certified reference material (CRM) of this compound is paramount for accurate quantification. All standard solutions and calibration curves must be prepared from this CRM.

The sample preparation protocol is designed to efficiently extract NMPEA from a challenging sports supplement matrix (e.g., a pre-workout powder containing creatine, caffeine, amino acids, and flavorings) while minimizing interferences.

Detailed Extraction Protocol:

  • Sample Homogenization: Accurately weigh 1 gram of the homogenized supplement powder into a 50 mL polypropylene centrifuge tube.

  • Spiking (for Accuracy/Precision): For validation experiments, spike the blank matrix powder with known concentrations of NMPEA standard solution.

  • Extraction Solvent Addition: Add 20 mL of methanol. Methanol is chosen for its ability to solubilize NMPEA while precipitating some proteins and complex carbohydrates.

  • Extraction: Vortex the tube for 1 minute, followed by ultrasonication for 15 minutes in a water bath to ensure complete dissolution of the analyte.

  • Centrifugation: Centrifuge the sample at 4,000 rpm for 10 minutes to pellet insoluble excipients.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis. This step is crucial to protect the analytical column and instrument from particulate matter.

Visualization of the Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis weigh 1. Weigh 1g of Supplement Powder spike 2. Spike with NMPEA (for Validation Batches) weigh->spike Blank Matrix add_solvent 3. Add 20 mL Methanol weigh->add_solvent spike->add_solvent extract 4. Vortex (1 min) & Ultrasonicate (15 min) add_solvent->extract centrifuge 5. Centrifuge (4000 rpm, 10 min) extract->centrifuge filter 6. Filter Supernatant (0.22 µm PTFE) centrifuge->filter analysis_vial Autosampler Vial for Injection filter->analysis_vial

Caption: Standard workflow for NMPEA extraction from a supplement matrix.

Step 2: Instrumental Conditions & Validation Parameters

Each instrument is optimized for the analysis of NMPEA. The validation assesses the following key performance characteristics as defined by USP and AOAC guidelines.[7][8][26][27]

  • Specificity/Selectivity: The ability to detect and quantify the analyte without interference from the supplement matrix. This is assessed by analyzing a blank matrix and comparing it to a spiked sample.

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is generated over a specified concentration range.

  • Accuracy (Trueness): The closeness of the test results to the true value. This is determined by spike-recovery studies at multiple concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Performance Data & Interpretation

The following tables summarize the validation results for the three analytical techniques.

Table 1: Linearity, Range, LOD, and LOQ Comparison

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linear Range (µg/g) 5.0 - 2000.5 - 1000.05 - 50
Correlation Coefficient (R²) > 0.998> 0.999> 0.999
LOD (µg/g) 1.50.150.01
LOQ (µg/g) 5.00.50.05

Interpretation: The data clearly shows the superior sensitivity of the mass spectrometry-based methods. LC-MS/MS demonstrates an LOQ that is 100 times lower than HPLC-UV, making it exceptionally suitable for detecting trace contamination or low-level adulteration.[6][23] While GC-MS is also highly sensitive, the linear range of LC-MS/MS starts at a lower concentration, which is advantageous for anti-doping screening purposes where detection limits are critical.

Table 2: Accuracy and Precision Data (Spiked at 10 µg/g)

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Accuracy (% Recovery) 85.2 - 103.5%95.7 - 101.2%98.5 - 102.1%
Repeatability (RSDr %) < 5.0%< 3.0%< 2.5%
Intermediate Precision (RSDip %) < 7.5%< 5.0%< 4.0%

Interpretation: All three methods demonstrate acceptable accuracy and precision within typical analytical guidelines (e.g., AOAC guidelines often accept recovery of 80-115% and RSD of <15-20% depending on concentration).[8][11] However, LC-MS/MS provides the tightest precision (lowest RSD), indicating a higher degree of reliability and reproducibility. The slightly wider recovery range for HPLC-UV can be attributed to minor interferences from the complex supplement matrix that are not present in the clean calibration standards.

Decision Framework for Method Selection

The choice of method depends on the laboratory's specific goals. This decision tree visualizes the selection process.

G start Goal of Analysis? screening Routine QC / High Concentration Screening start->screening Known Formulation confirm Regulatory Compliance / Anti-Doping / Trace Analysis start->confirm Unknowns / Low Levels hplc Use HPLC-UV screening->hplc Budget-conscious, high throughput needed lcms Use LC-MS/MS confirm->lcms Highest sensitivity & selectivity needed gcms Use GC-MS (if LC-MS/MS is unavailable) confirm->gcms High selectivity needed, derivatization acceptable

Caption: Decision tree for selecting an analytical method for NMPEA.

Conclusion & Recommendations

This guide demonstrates a comprehensive approach to validating and comparing analytical methods for the detection of this compound in complex sports supplement matrices.

  • For high-throughput quality control where NMPEA is a declared ingredient or expected at higher concentrations, HPLC-UV offers a cost-effective and reliable solution, provided that a thorough validation demonstrates sufficient specificity for the product matrix .

  • For regulatory, forensic, or anti-doping purposes , where unequivocal identification and the lowest possible detection limits are required, LC-MS/MS is the unequivocally superior method. Its high sensitivity, selectivity, and precision make it the authoritative choice for ensuring consumer safety and fair competition in sports.[18][[“]]

  • GC-MS serves as a powerful alternative, particularly in laboratories where LC-MS/MS is not available. While the requirement for derivatization adds a step to the sample preparation, its excellent selectivity makes it a robust confirmatory technique.

Ultimately, the validation process itself is the cornerstone of trustworthy analytical science. By systematically evaluating specificity, linearity, accuracy, precision, and sensitivity, laboratories can select and implement a method that is scientifically sound, fit for its intended purpose, and capable of producing defensible data.

References

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • Wikipedia. Halostachine. Available from: [Link]

  • AOAC International. (2002). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Available from: [Link]

  • UK Anti-Doping. (2023). What you need to know about the WADA 2024 Prohibited List. Available from: [Link]

  • Informed Sport. (2023). The 2024 WADA List of Prohibited Substances: What You Need to Know. Available from: [Link]

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Available from: [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]

  • Paralympic.org. (2023). WADA publishes 2024 Prohibited List. Available from: [Link]

  • International Wheelchair Basketball Federation. (2024). WADA’s 2024 Prohibited List now in force. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • National Institutes of Health. AMRM Analytical Methods for Dietary Supplements. Available from: [Link]

  • Sport Resolutions. (2023). WADA publishes 2024 Prohibited List. Available from: [Link]

  • ResearchGate. (2013). Appendix K: Guidelines for Dietary Supplements and Botanicals. Available from: [Link]

  • AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements. Available from: [Link]

  • FooDB. Showing Compound this compound (FDB022596). Available from: [Link]

  • PubMed. (2022). Microextraction Techniques for Sample Preparation of Amphetamines in Urine: A Comprehensive Review. Available from: [Link]

  • ResearchGate. (2022). Microextraction Techniques for Sample Preparation of Amphetamines in Urine: A Comprehensive Review | Request PDF. Available from: [Link]

  • AOAC International. (2016). AOAC SMPR® 2016.013 Standard Method Performance Requirements (SMPRs) for Identification and Quantitation of Animal-Derived Prot. Available from: [Link]

  • PubMed. (2013). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. Available from: [Link]

  • Taylor & Francis Online. (2022). Microextraction Techniques for Sample Preparation of Amphetamines in Urine: A Comprehensive Review. Available from: [Link]

  • LCGC International. Detection of Doping Agents by LC–MS and LC–MS-MS. Available from: [Link]

  • ResearchGate. (2023). Analytical techniques for the determination of Amphetamine-type substances in different matrices: a comprehensive review | Request PDF. Available from: [Link]

  • ResearchGate. (2013). (PDF) LC-MS-MS Analysis of Dietary Supplements for N-ethyl- -ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Available from: [Link]

  • ResearchGate. (2020). (PDF) Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Available from: [Link]

  • ResearchGate. (2007). (PDF) Survey of nutritional supplements for selected illegal anabolic steroids and ephedrine using LC-MS/MS and GC-MS methods, respectively. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Undeclared Doping Substances are Highly Prevalent in Commercial Sports Nutrition Supplements. Available from: [Link]

  • ResearchGate. (2019). (PDF) Green sample preparations for the bioanalysis of drugs of abuse in complex matrices. Available from: [Link]

  • Consensus. Analytical methods for detecting phenethylamines in dietary supplements. Available from: [Link]

  • Academia.edu. (2013). LC–MS-MS Analysis of Dietary Supplements for N-ethyl-a-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylami. Available from: [Link]

  • ResearchGate. (2019). Detection and Quantification of Phenethylamines in Sports Dietary Supplements by NMR Approach | Request PDF. Available from: [Link]

  • Publicatii USAMV Cluj-Napoca. (2013). HPLC-UV Analysis Coupled with Chemometry to Identify Phenolic Biomarkers from Medicinal Plants, used as Ingredients in Two Food Supplement Formulas. Available from: [Link]

  • MDPI. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Available from: [Link]

  • MDPI. (2023). Validated UHPLC Methods for Melatonin Quantification Reveal Regulatory Violations in EU Online Dietary Supplements Commerce. Available from: [Link]

  • ResearchGate. Analysis of Dietary Supplements | Request PDF. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Ecofriendly HPLC method for caffeine in dietary supplement determination using ethanol-water mobile phase and PFP-column. Available from: [Link]

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A Senior Application Scientist's Guide to Assessing Cross-reactivity of N-methylphenylethanolamine in Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity in Amphetamine Immunoassays

One such compound of interest is N-methylphenylethanolamine, also known as halostachine.[6] This naturally occurring alkaloid, found in various plants, shares structural similarities with amphetamines.[7][8] Specifically, this compound is a β-hydroxy-phenethylamine, a class of compounds that also includes ephedrine and synephrine.[6][9] Given its structural resemblance to amphetamine, particularly the presence of a phenyl ring, a two-carbon chain, and a basic nitrogen atom, there is a valid scientific concern that this compound could cross-react with antibodies raised against amphetamine or methamphetamine.[10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of this compound in various amphetamine immunoassays. We will delve into the underlying principles of immunoassay specificity, provide detailed experimental protocols, and offer insights into the interpretation of results.

Understanding the Basis of Immunoassay Cross-Reactivity

This compound's structure, featuring a methyl group on the nitrogen and a hydroxyl group on the beta-carbon of the ethylamine side chain, presents key differences from amphetamine and methamphetamine. However, the core phenethylamine skeleton is a common feature that could lead to antibody recognition.

dot

Caption: Competitive binding in an amphetamine immunoassay.

Experimental Design for Assessing Cross-Reactivity

A robust assessment of this compound's cross-reactivity requires a systematic and well-controlled experimental approach. The following workflow outlines the key stages involved.

dot

ExperimentalWorkflow start Start: Obtain This compound and Amphetamine Standards prep_stock Prepare Stock Solutions in Certified Drug-Free Urine start->prep_stock prep_serial Prepare Serial Dilutions of this compound prep_stock->prep_serial prep_controls Prepare Positive and Negative Controls prep_stock->prep_controls run_assays Run Samples on Multiple Immunoassay Platforms (e.g., ELISA, EMIT, FPIA) prep_serial->run_assays prep_controls->run_assays collect_data Collect and Record Assay Responses run_assays->collect_data calc_cross Calculate Percent Cross-Reactivity collect_data->calc_cross analyze Analyze and Interpret Results calc_cross->analyze end_node End: Report Findings analyze->end_node

Caption: Experimental workflow for cross-reactivity assessment.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for evaluating the cross-reactivity of this compound. It is crucial to adhere to good laboratory practices and the specific instructions provided by the manufacturers of the immunoassay kits.

1. Materials and Reagents:

  • This compound hydrochloride (certified reference material)

  • d-Amphetamine or d-Methamphetamine (certified reference material, depending on the assay)

  • Certified drug-free human urine

  • Commercial amphetamine immunoassay kits (e.g., ELISA, EMIT, FPIA)

  • Calibrators and controls provided with the immunoassay kits

  • Precision pipettes and sterile, disposable tips

  • Vortex mixer

  • Appropriate immunoassay analyzer/reader

2. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in certified drug-free human urine to achieve a final concentration of 1 mg/mL.

  • Serial Dilutions: Prepare a series of working solutions of this compound by serially diluting the stock solution with certified drug-free human urine. Recommended concentrations to test include, but are not limited to: 100,000 ng/mL, 50,000 ng/mL, 10,000 ng/mL, 5,000 ng/mL, 1,000 ng/mL, 500 ng/mL, and 100 ng/mL. The range should be wide enough to determine the concentration that produces a response equivalent to the assay's cutoff calibrator.

  • Assay Calibrators and Controls: Prepare the assay calibrators and controls according to the manufacturer's instructions. This typically includes a negative calibrator (drug-free urine) and one or more positive calibrators at or near the assay cutoff concentration (e.g., 500 ng/mL or 1000 ng/mL for amphetamine).

3. Immunoassay Procedure:

  • Follow the specific protocol for the amphetamine immunoassay being evaluated. This will generally involve:

    • Pipetting the calibrators, controls, and this compound working solutions into the appropriate wells or reaction vessels.

    • Adding the enzyme-labeled drug conjugate and the antibody reagent.

    • Incubating the mixture for the specified time and at the recommended temperature.

    • For ELISA, this will be followed by washing steps and the addition of a substrate.

    • Reading the absorbance, fluorescence, or other signal on the appropriate instrument.

4. Data Analysis and Calculation of Cross-Reactivity:

  • Determine the concentration of this compound that produces a result equivalent to the assay's cutoff calibrator. This is the concentration at which the assay would be considered "positive."

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Concentration of Amphetamine at Cutoff / Concentration of this compound Producing a Positive Result) x 100

Data Presentation and Interpretation

The results of the cross-reactivity study should be presented in a clear and concise manner, typically in a tabular format. This allows for easy comparison of the performance of different immunoassays.

Table 1: Example Cross-Reactivity Data for this compound in Amphetamine Immunoassays

Immunoassay PlatformAmphetamine Cutoff (ng/mL)This compound Concentration Producing a Positive Result (ng/mL)Calculated % Cross-Reactivity
ELISA Kit A50025,0002.0%
EMIT Kit B1000> 100,000< 1.0%
FPIA Kit C50050,0001.0%

Interpretation of Results:

The calculated percent cross-reactivity provides a quantitative measure of the potential for this compound to interfere with the amphetamine immunoassay.

  • High Cross-Reactivity (>10%): A high percentage indicates that this compound is likely to cause a false-positive result at concentrations that could potentially be found in a biological sample.

  • Moderate Cross-Reactivity (1-10%): In this range, the potential for interference exists, particularly if high concentrations of this compound are present.

  • Low to Negligible Cross-Reactivity (<1%): A low percentage suggests that this compound is unlikely to be a significant source of false-positive results.

It is important to consider that even low cross-reactivity can be problematic if the interfering substance is present at very high concentrations.[13] Therefore, it is crucial to consider the potential dosage and excretion patterns of this compound when interpreting these results. While detailed pharmacokinetic data for this compound in humans is limited, its metabolism is known to be mediated by monoamine oxidases A and B.[6][7]

Conclusion and Recommendations

This guide provides a comprehensive framework for the systematic evaluation of this compound cross-reactivity in amphetamine immunoassays. By understanding the principles of immunoassay specificity and following a rigorous experimental protocol, researchers can generate reliable data to inform the interpretation of screening results.

Key Recommendations for Laboratories:

  • Validate Your Assays: Do not rely solely on manufacturer's package inserts.[14] Conduct in-house validation studies for common and potentially cross-reactive compounds.

  • Consider the Patient Population: Be aware of the potential for exposure to substances like this compound, which may be present in dietary supplements.[8]

  • Utilize Confirmatory Testing: All presumptive positive screening results should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][15]

  • Stay Informed: The landscape of novel psychoactive substances and dietary supplements is constantly evolving. Continuous education and vigilance are essential for maintaining the accuracy and reliability of drug testing programs.

By implementing these best practices, laboratories can minimize the risk of false-positive results and ensure the highest level of scientific integrity in their toxicological analyses.

References

  • Ratanabanangkoon, K. (2025, August 6). Immunoassays of amphetamines: Immunogen structure vs antibody specificity.
  • Immunoassays of Amphetamines: Immunogen Structure vs Antibody Specificity. (n.d.). Asian Pacific Journal of Allergy and Immunology.
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A Comparative Guide to the Bioequivalence of Synthetic vs. Natural N-methylphenylethanolamine from Halostachys caspica

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the bioequivalence of synthetically derived N-methylphenylethanolamine and its natural counterpart, halostachine, extracted from the plant Halostachys caspica. We will explore the critical physicochemical, pharmacokinetic, and pharmacodynamic parameters that underpin a robust bioequivalence assessment, grounded in established scientific principles and regulatory expectations.

Introduction: The Compound and the Core Question

This compound (NMPEA), a phenylethanolamine derivative, is a sympathomimetic amine with documented cardiovascular effects.[1] It is found naturally as the alkaloid halostachine in the Asian shrub Halostachys caspica.[2][3] The compound can also be readily produced through chemical synthesis.[3] As with many compounds available from both natural and synthetic sources, a critical question arises for therapeutic development: Are they interchangeable?

Establishing bioequivalence is essential for bridging preclinical and clinical data between two formulations, a cornerstone for generic drug approval and for ensuring therapeutic consistency if the source of the active pharmaceutical ingredient (API) changes.[4] For a botanical product, this process is particularly nuanced. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidance for botanical drugs, acknowledging their complexity compared to highly purified synthetic chemicals.[5][6][7] The "totality of evidence" approach is often required, encompassing not just pharmacokinetic data but also rigorous control of raw materials and manufacturing processes.[8][9]

This guide will dissect the necessary comparisons, from fundamental chemical properties to complex in vivo studies, to build a scientifically sound case for or against the bioequivalence of synthetic and natural this compound.

Foundational Analysis: Physicochemical and Stereochemical Characterization

Before any biological assessment, it is imperative to establish the physicochemical equivalence of the two substances. Minor differences in purity, impurity profiles, or stereochemistry can lead to significant deviations in biological activity and pharmacokinetic behavior.

A crucial point of divergence is stereochemistry. The naturally occurring halostachine from Halostachys caspica is the levorotatory (R)-enantiomer.[2] In contrast, synthetic this compound is often produced and sold as a racemic mixture (a 50:50 mix of R- and S-enantiomers), unless a specific stereoselective synthesis is employed.[3] Since enantiomers can have different pharmacological activities and metabolic fates, comparing a single enantiomer to a racemate is not a direct bioequivalence assessment. For this guide, we assume the synthetic counterpart is also the isolated (R)-enantiomer or that the comparison accounts for stereoisomerism.

Table 1: Comparative Physicochemical Properties of Synthetic vs. Natural this compound

PropertySynthetic (R)-NMPEANatural HalostachineRepresentative Analytical MethodRationale for Comparison
Chemical Identity ConfirmedConfirmedNMR, High-Resolution Mass Spectrometry (HRMS)To verify that the primary molecule is identical.
Stereochemistry (R)-enantiomer(R)-enantiomerChiral HPLC, Polarimetry ([α]D)Enantiomers can have different PK/PD profiles; this is a critical equivalence point.[2]
Melting Point ~43-45 °C43-45 °CDifferential Scanning Calorimetry (DSC)A fundamental indicator of purity and crystalline form.[2]
pKa ~9.29 (for HCl salt)~9.29 (for HCl salt)Potentiometric TitrationGoverns the degree of ionization at physiological pH, affecting absorption and distribution.[2]
Purity >99.5%Typically >98%, variableHPLC-UV/DADTo quantify the main compound and ensure it meets pharmaceutical standards.
Impurity Profile Synthesis-related impurities (e.g., starting materials, reagents)Plant-related impurities (e.g., other alkaloids, flavonoids)LC-MS/MS, GC-MSImpurities can have their own pharmacological or toxicological effects, impacting the safety profile.[10]

The Regulatory Pathway: Navigating Botanical vs. Synthetic Drug Standards

The regulatory approach to establishing equivalence is dictated by the product's classification. A synthetic, highly purified drug follows a well-defined path where bioequivalence is typically demonstrated through pharmacokinetic studies comparing the generic product to the reference listed drug.[4][11]

Botanical drugs, defined by the FDA as consisting of vegetable materials, present unique challenges due to their potential complexity and lack of a single distinct active ingredient.[6] While halostachine can be isolated to high purity from Halostachys caspica, regulators may still require extensive characterization of the raw material and manufacturing process to ensure batch-to-batch consistency.[5][9] If the "natural" product is a less-purified extract rather than an isolated compound, a simple bioequivalence study against the synthetic version may be insufficient. In such cases, a more comprehensive non-clinical and clinical development program might be necessary.

Diagram 1: Overall Bioequivalence Assessment Workflow

This diagram illustrates the logical flow for a comprehensive bioequivalence evaluation, starting from basic characterization and progressing to complex in vivo analysis.

Bioequivalence_Workflow cluster_0 Phase 1: Physicochemical Equivalence cluster_1 Phase 2: In Vitro Biological Equivalence cluster_2 Phase 3: In Vivo Bioequivalence cluster_3 Phase 4: Conclusion P1 Source Materials (Synthetic vs. Natural Isolate) P2 Structural & Stereochemical Analysis (NMR, MS, Chiral HPLC) P1->P2 P3 Purity & Impurity Profiling (HPLC, LC-MS/MS) P2->P3 P4 Receptor Binding Assays (e.g., Adrenergic Receptors) P3->P4 If equivalent P5 Functional Assays (e.g., Isolated Tissue Models) P4->P5 P6 Pharmacokinetic Study Design (Crossover Animal Model) P5->P6 If equivalent P7 Bioanalytical Method Validation (LC-MS/MS in Plasma) P6->P7 P8 In Vivo Study Execution (Dosing & Sampling) P7->P8 P9 Pharmacokinetic Modeling (Cmax, Tmax, AUC) P8->P9 P10 Statistical Analysis (90% Confidence Intervals) P9->P10 P11 Bioequivalence Determination P10->P11

Caption: A stepwise workflow for assessing the bioequivalence of two drug sources.

Experimental Protocols for Bioequivalence Assessment

The core of the comparison lies in demonstrating that the two substances not only are chemically identical but also behave identically in a biological system. This requires both in vitro functional assays and definitive in vivo pharmacokinetic studies.

Protocol 1: In Vitro Functional Bioassay for Sympathomimetic Activity

Rationale: Before proceeding to costly animal studies, it is prudent to confirm that both the synthetic and natural compounds exhibit the same biological activity at a cellular or tissue level. As a sympathomimetic amine, this compound's activity can be assessed by its effect on tissues rich in adrenergic receptors, such as arterial smooth muscle.[12]

Methodology: Isolated Rat Aortic Ring Assay

  • Tissue Preparation: Humanely euthanize adult Sprague-Dawley rats and excise the thoracic aorta. Clean the aorta of adherent tissue and cut it into 2-3 mm rings.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.

  • Viability Test: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability. Wash out the KCl and allow the tension to return to baseline.

  • Cumulative Concentration-Response Curve:

    • Prepare stock solutions of both synthetic NMPEA and natural halostachine in the appropriate vehicle (e.g., deionized water).

    • Add the compounds to the organ baths in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).

    • Record the contractile response at each concentration until a maximal effect is observed.

  • Data Analysis: Plot the contractile response (as a percentage of the KCl-induced maximum) against the log concentration of the drug. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration producing 50% of maximal effect) and Eₘₐₓ (maximal effect) for each compound.

  • Self-Validation: The protocol is self-validating if consistent, reproducible sigmoidal curves are generated and the positive control (KCl) elicits a robust response. Equivalence is suggested if the EC₅₀ and Eₘₐₓ values for the synthetic and natural forms are not statistically different.

Protocol 2: In Vivo Pharmacokinetic Bioequivalence Study

Rationale: This is the definitive study for bioequivalence. It measures the rate and extent of drug absorption into the systemic circulation.[4] A crossover design is the gold standard as it minimizes inter-subject variability.[11] Dogs have been used in prior pharmacokinetic studies of this compound and serve as a suitable non-rodent model.[2]

Methodology: Two-Way Crossover Study in Beagle Dogs

  • Subject Selection: Use a cohort of healthy adult beagle dogs (n=8-12), ensuring they are of similar age and weight. Acclimate the animals and confirm their health status via veterinary examination.

  • Study Design:

    • Randomization: Randomly assign dogs into two groups (Group A and Group B).

    • Period 1: After an overnight fast, administer a single oral dose of the test product (e.g., Synthetic NMPEA) to Group A and the reference product (e.g., Natural Halostachine) to Group B.

    • Blood Sampling: Collect serial blood samples (e.g., 2 mL) from a cephalic or saphenous vein into EDTA-containing tubes at pre-dose (0) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Washout Period: Allow for a washout period of at least 7-10 half-lives of the drug (the plasma half-life is approximately 1 hour, so a 1-week washout is more than sufficient) to ensure complete elimination.[2]

    • Period 2 (Crossover): Repeat the dosing and sampling procedure, but administer the reference product to Group A and the test product to Group B.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method (see Protocol 3).

  • Data Analysis:

    • For each dog, calculate the key pharmacokinetic parameters: Cₘₐₓ (maximum plasma concentration), Tₘₐₓ (time to reach Cₘₐₓ), and AUC₀₋ₜ (area under the plasma concentration-time curve from time 0 to the last measurable concentration).

    • Log-transform the Cₘₐₓ and AUC data.

    • Perform a statistical analysis (ANOVA) to compare the parameters between the two formulations.

Diagram 2: In Vivo Crossover Pharmacokinetic Study Design

This diagram visualizes the structure of the two-period, two-sequence crossover study.

Crossover_Study GroupA Group A (n subjects) Period1 Period 1 GroupA->Period1 DoseA2 Dose: Natural Halostachine GroupB Group B (n subjects) GroupB->Period1 DoseB2 Dose: Synthetic NMPEA DoseA1 Dose: Synthetic NMPEA Period1->DoseA1 DoseB1 Dose: Natural Halostachine Period1->DoseB1 Washout Washout (>7 half-lives) Period2 Period 2 Washout->Period2 Period2->DoseA2 Crossover Period2->DoseB2 Crossover Sampling1 Serial Blood Sampling DoseA1->Sampling1 DoseB1->Sampling1 Sampling2 Serial Blood Sampling DoseA2->Sampling2 DoseB2->Sampling2 Sampling1->Washout

Caption: A standard two-way crossover design for an in vivo bioequivalence study.

Protocol 3: Bioanalytical Method for NMPEA Quantification in Plasma

Rationale: Accurate and precise quantification of the drug in biological matrices is the analytical foundation of any pharmacokinetic study. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard due to its high sensitivity and selectivity.[13][14]

Methodology: LC-MS/MS Quantification

  • Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank dog plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QCs.

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of NMPEA or a structurally similar compound like synephrine).

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions:

    • Chromatography: Use a C18 reverse-phase column. Employ a gradient elution with mobile phases consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for both this compound and the internal standard.

  • Method Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability before analyzing study samples.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. Determine the concentration of NMPEA in the unknown samples by interpolating their peak area ratios from this curve.

Data Interpretation and Conclusion

Table 2: Example Pharmacokinetic Data and Statistical Analysis (Hypothetical)

ParameterSynthetic NMPEA (Test)Natural Halostachine (Reference)Ratio of Geometric Means (Test/Ref)90% Confidence IntervalBioequivalence Met? (Interval within 80-125%)
AUC₀₋ₜ (ng·h/mL) 450.5 ± 95.2475.1 ± 101.395.2%88.5% – 102.4%Yes
Cₘₐₓ (ng/mL) 110.2 ± 25.8115.9 ± 30.196.6%89.1% – 104.7%Yes
Tₘₐₓ (h) 1.5 ± 0.51.4 ± 0.6N/A (Not required for BE)N/AN/A

In this hypothetical scenario, the 90% confidence intervals for both AUC and Cₘₐₓ fall entirely within the 80-125% acceptance range. Therefore, based on this pharmacokinetic data, the synthetic this compound would be considered bioequivalent to the natural halostachine isolated from Halostachys caspica.

The determination of bioequivalence between synthetic and natural this compound is a multi-faceted process that demands rigorous scientific investigation. It begins with comprehensive physicochemical characterization to ensure the substances are identical in form and purity, with special attention to stereochemistry. It must be supported by in vitro functional assays to confirm equivalent biological activity. The definitive evidence, however, comes from a well-designed and meticulously executed in vivo pharmacokinetic study, underpinned by a validated bioanalytical method.

If the synthetic and natural forms are shown to be chemically identical and their pharmacokinetic profiles meet the stringent statistical criteria for bioequivalence, they can be considered interchangeable from a therapeutic perspective. This opens pathways for more consistent, scalable, and potentially cost-effective manufacturing of products containing this active compound, while assuring regulators and clinicians of their consistent performance.

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A Comparative Analysis of N-methylphenylethanolamine's Engagement with α and β Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative study of N-methylphenylethanolamine's (NMPEA) effects on α (alpha) and β (beta) adrenergic receptors. Designed for researchers, scientists, and professionals in drug development, this document delves into the binding affinities, functional activities, and the underlying experimental methodologies used to characterize these interactions. Our objective is to present a clear, data-driven comparison to inform future research and development.

Introduction to this compound and the Adrenergic System

This compound is a sympathomimetic amine belonging to the phenylethanolamine class of compounds. Structurally related to endogenous catecholamines like epinephrine and norepinephrine, NMPEA is found as a metabolite of caffeine and ephedrine and has been identified in various herbal supplements. Its physiological effects are primarily mediated through interactions with the adrenergic system, a critical component of the autonomic nervous system responsible for regulating the "fight-or-flight" response.[1]

The adrenergic system's actions are carried out by two main classes of G protein-coupled receptors (GPCRs): α-adrenergic and β-adrenergic receptors.[2][3] These are further divided into subtypes—α1 (Gq-coupled), α2 (Gi-coupled), β1, β2, and β3 (all Gs-coupled)—each with distinct tissue distributions and downstream signaling pathways. Understanding the selectivity and efficacy of a ligand like NMPEA at these different receptor subtypes is paramount for predicting its pharmacological profile.

This guide will systematically compare the effects of NMPEA on α and β adrenergic receptors, providing both a synthesis of existing knowledge and detailed protocols for empirical validation.

The Adrenergic Receptors: A Primer on Their Diverse Signaling

Before delving into the specific interactions of NMPEA, it is essential to understand the fundamental signaling mechanisms of α and β adrenergic receptors.

  • α-Adrenergic Receptors:

    • α1 Subtypes (α1A, α1B, α1D): These receptors are primarily coupled to the Gq family of G proteins.[4] Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to smooth muscle contraction, vasoconstriction, and other excitatory effects.[4][5]

    • α2 Subtypes (α2A, α2B, α2C): These receptors are coupled to the Gi family of G proteins.[4] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This inhibitory signaling is crucial for modulating neurotransmitter release from presynaptic terminals and promoting sedation.[4]

  • β-Adrenergic Receptors:

    • β1, β2, and β3 Subtypes: All β-adrenergic receptors are coupled to the Gs family of G proteins. Agonist binding stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. This second messenger activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate physiological responses such as increased heart rate and contractility (β1), smooth muscle relaxation (β2), and lipolysis (β3).[1]

The following diagram illustrates the canonical signaling pathways for α1 and β adrenergic receptors.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Signaling (Gq-coupled) cluster_beta β-Adrenergic Signaling (Gs-coupled) NMPEA_a1 NMPEA alpha1_R α1 Receptor NMPEA_a1->alpha1_R Gq Gq Protein alpha1_R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_act PKC Activation DAG->PKC_act Response_a1 Smooth Muscle Contraction Ca_release->Response_a1 PKC_act->Response_a1 NMPEA_b NMPEA beta_R β Receptor NMPEA_b->beta_R Gs Gs Protein beta_R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Response_b Increased Heart Rate (β1) Smooth Muscle Relaxation (β2) PKA->Response_b

Caption: Canonical Gq and Gs signaling pathways for adrenergic receptors.

Comparative Binding Affinity of NMPEA

Binding affinity, typically quantified by the dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) in competition assays, is a measure of how tightly a ligand binds to a receptor. A lower Ki or IC50 value indicates a higher binding affinity.

While comprehensive, direct comparative binding studies for NMPEA across all adrenergic subtypes are not extensively published, the phenylethanolamine scaffold provides insights. Generally, modifications to the aromatic ring and the amine substituent dictate receptor selectivity. For instance, the presence of catechol-like hydroxyl groups, which NMPEA lacks, is crucial for high-potency interactions with both α and β receptors.[6]

The following table summarizes expected relative affinities based on the broader class of phenylethanolamines. Direct experimental validation for NMPEA is necessary to confirm these predictions.

Receptor SubtypeExpected Relative Binding Affinity of NMPEARationale
α1 ModerateThe basic phenylethanolamine structure has some affinity for α1 receptors.
α2 Moderate to LowGenerally lower affinity compared to α1 for simple phenylethanolamines.
β1 ModerateThe N-methyl group can confer some β-receptor activity.
β2 Moderate to HighOften the preferred receptor for N-substituted phenylethanolamines.
β3 LowTypically requires specific structural features not present in NMPEA.
Experimental Protocol: Radioligand Competition Binding Assay

This protocol provides a standardized method to determine the binding affinity (Ki) of NMPEA for a specific adrenergic receptor subtype expressed in a recombinant cell line (e.g., HEK293 or CHO cells).

Expertise & Experience Insight: The choice of a radioligand is critical. It should be a high-affinity antagonist for the target receptor to ensure stable and reproducible binding. For example, [3H]-prazosin is commonly used for α1 receptors, and [3H]-CGP 12177 for β receptors.[7][8]

Self-Validating System: The protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known, unlabeled antagonist) to ensure the calculated specific binding is accurate.

Methodology:

  • Cell Membrane Preparation:

    • Culture cells stably expressing the adrenergic receptor subtype of interest to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.

  • Competition Binding Assay:

    • In a 96-well plate, set up triplicate wells for each concentration of NMPEA.

    • Add a fixed concentration of the appropriate radioligand (e.g., ~0.5 nM [3H]-prazosin for α1A).

    • Add increasing concentrations of NMPEA (e.g., from 10⁻¹⁰ M to 10⁻³ M).

    • For non-specific binding control wells, add a saturating concentration of a known unlabeled antagonist (e.g., 10 µM phentolamine for α receptors).[4]

    • For total binding control wells, add only the radioligand and binding buffer.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter mat and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each NMPEA concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (no NMPEA) against the log concentration of NMPEA.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the experimental workflow for the radioligand binding assay.

Binding_Assay_Workflow start Start: Culture Cells Expressing Receptor prep Membrane Preparation (Homogenization & Centrifugation) start->prep assay_setup Assay Setup (96-well plate) - Radioligand - NMPEA (variable conc.) - Controls (Total & Non-specific) prep->assay_setup incubation Add Membranes & Incubate (e.g., 60 min at 25°C) assay_setup->incubation harvest Harvesting (Rapid Filtration) incubation->harvest count Scintillation Counting harvest->count analysis Data Analysis - Calculate Specific Binding - Non-linear Regression (IC50) - Cheng-Prusoff (Ki) count->analysis end End: Determine Binding Affinity (Ki) analysis->end

Caption: Workflow for a radioligand competition binding assay.

Comparative Functional Activity of NMPEA

Functional activity describes the cellular response elicited by a ligand upon binding to its receptor. It is characterized by two key parameters:

  • Potency (EC50): The concentration of the ligand that produces 50% of the maximal response. A lower EC50 indicates higher potency.

  • Efficacy (Emax): The maximum response a ligand can produce, often expressed as a percentage of the response to a known full agonist (e.g., epinephrine or isoproterenol).

NMPEA is expected to act as an agonist at adrenergic receptors, meaning it will activate them to produce a cellular response. However, its efficacy may vary significantly between α and β subtypes.

Functional Effects on α-Adrenergic Receptors
  • α1 Receptors: NMPEA is predicted to be a partial agonist. It should induce calcium mobilization, but likely with lower potency and efficacy compared to a full agonist like phenylephrine.

  • α2 Receptors: The activity of NMPEA at α2 receptors is less certain. If it acts as an agonist, it would inhibit adenylyl cyclase and decrease cAMP levels.

Functional Effects on β-Adrenergic Receptors
  • β1 and β2 Receptors: As a phenylethanolamine, NMPEA is expected to be an agonist, leading to an increase in cAMP production. Its efficacy at β1 versus β2 receptors is a key point of comparison. Studies on related compounds suggest that the N-methyl group can favor β2 activity.[6] It has been observed that the efficacy of β1-adrenergic receptors is inherently lower than that of β2-adrenergic receptors.[9][10]

The table below summarizes the expected functional outcomes.

Receptor SubtypeExpected Functional Effect of NMPEASecond MessengerExpected Potency (EC50)Expected Efficacy (Emax)
α1 Agonist↑ Intracellular Ca²⁺Micromolar (µM) rangePartial Agonist
α2 Agonist↓ cAMPMicromolar (µM) rangeLikely Partial Agonist
β1 Agonist↑ cAMPMicromolar (µM) rangePartial to Full Agonist
β2 Agonist↑ cAMPSub-micromolar to µM rangePartial to Full Agonist
Experimental Protocol: cAMP Accumulation Assay (for β-receptors)

This protocol measures the ability of NMPEA to stimulate cAMP production in cells expressing β-adrenergic receptors.

Expertise & Experience Insight: The inclusion of a phosphodiesterase (PDE) inhibitor, such as IBMX, is crucial. PDEs rapidly degrade cAMP, and their inhibition allows for a more robust and measurable accumulation of the second messenger, increasing the assay's sensitivity.

Self-Validating System: A known full agonist (e.g., isoproterenol) is used as a positive control to define the maximal possible response (100% efficacy). A vehicle control establishes the basal level of cAMP.

Methodology:

  • Cell Culture and Plating:

    • Seed cells stably expressing the β-receptor subtype of interest into 96-well plates and grow to confluency.

    • On the day of the assay, replace the growth medium with serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.

  • Compound Stimulation:

    • Prepare serial dilutions of NMPEA and the positive control (isoproterenol) in stimulation buffer.

    • Add the compounds to the appropriate wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Aspirate the stimulation buffer and lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.

    • Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaLISA.

  • Data Analysis:

    • Generate a standard curve if required by the detection kit.

    • Quantify the cAMP concentration in each well.

    • Normalize the data by expressing the response as a percentage of the maximal response to isoproterenol.

    • Plot the normalized response against the log concentration of NMPEA.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.

Comparative Summary and Discussion

Based on its structure and the pharmacology of related compounds, this compound is expected to exhibit a mixed adrenergic profile, acting as an agonist at both α and β receptors.

Key Comparative Points:

  • Affinity: NMPEA likely possesses higher affinity for β-adrenergic receptors, particularly the β2 subtype, compared to α-adrenergic receptors.

  • Potency & Efficacy: The potency (EC50) of NMPEA is anticipated to be in the micromolar range for most subtypes. Its efficacy (Emax) is predicted to be that of a partial agonist at α1 receptors, while it may approach full agonism at β2 receptors. The inherent lower efficacy of the β1 receptor subtype might result in a lower maximal response for NMPEA at this receptor compared to the β2 subtype.[9][10]

Implications for Research:

The differential activity of NMPEA highlights the importance of comprehensive profiling of drug candidates across all relevant receptor subtypes. A compound that appears to be a simple "stimulant" may have a complex pharmacological profile with varying effects on blood pressure (α1-mediated vasoconstriction), heart rate (β1-mediated increase), and bronchodilation (β2-mediated relaxation). For drug development professionals, understanding this selectivity is critical for predicting therapeutic effects and potential side effects. For example, a higher β2/β1 selectivity could be desirable for developing bronchodilators with fewer cardiac side effects.

Conclusion

This compound demonstrates activity at both α and β adrenergic receptors, consistent with its phenylethanolamine structure. The available evidence and structure-activity relationships suggest a preference for β-adrenergic receptors, particularly the β2 subtype, in terms of both binding affinity and functional efficacy. However, its activity at α1 receptors, while likely weaker, could still contribute significantly to its overall physiological effects. Rigorous experimental validation using standardized protocols, such as those detailed in this guide, is essential to precisely quantify its receptor interaction profile and to fully understand its therapeutic potential and limitations.

References

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A Comparative Guide to the Pressor Effects of N-methylphenylethanolamine and β-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth, objective comparison of the pressor effects of N-methylphenylethanolamine (NMPEA) and its parent compound, β-phenylethylamine (PEA). As structurally related sympathomimetic amines, understanding their distinct pharmacological profiles is crucial for applications ranging from physiological research to drug development. We delve into their mechanisms of action, present a head-to-head experimental framework for evaluation, and provide field-proven insights into interpreting the resulting hemodynamic data. This document is structured to serve as a practical and authoritative resource, explaining the causality behind experimental choices and grounding all claims in verifiable scientific literature.

Introduction: Unpacking the Pharmacology of Two Structurally Related Amines

β-phenylethylamine (PEA) is an endogenous trace amine that plays a role in modulating neurotransmission.[1] Its pressor effects are well-documented and primarily attributed to its action as an indirect-acting sympathomimetic; it causes the release of endogenous norepinephrine from adrenergic nerve endings.[2][3] this compound (NMPEA), also known as Halostachine, is the N-methylated and β-hydroxylated derivative of PEA.[4][5] This structural modification—the addition of a methyl group to the amine and a hydroxyl group to the beta carbon—suggests a potential shift in its mechanism of action towards a mixed-acting or direct-acting profile, a hypothesis this guide will explore.[6][7] Evaluating the pressor effects—the ability to increase blood pressure—of these two molecules is essential for understanding their physiological impact and therapeutic potential.

Comparative Mechanisms of Action

The pressor response to a sympathomimetic amine is dictated by its interaction with the sympathetic nervous system, which can occur through direct or indirect mechanisms.[6][8]

  • β-phenylethylamine (PEA): An Archetypal Indirect-Acting Amine PEA's primary mechanism involves its uptake into sympathetic nerve terminals by the norepinephrine transporter (NET).[9] Once inside, it displaces norepinephrine (NE) from storage vesicles, leading to a surge of NE into the synaptic cleft.[10][11][12] This released NE then activates postsynaptic α1-adrenergic receptors on vascular smooth muscle, causing vasoconstriction, and β1-adrenergic receptors in the heart, increasing cardiac output.[2][13] This reliance on endogenous catecholamine stores is a hallmark of indirect action.[14] Additionally, PEA is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), which can modulate monoamine transporter function and contribute to its overall effects.[15][16][17]

  • This compound (NMPEA): A Mixed-Acting Profile The structural modifications in NMPEA suggest a more complex mechanism. The N-methyl group can influence its affinity for transporters and receptors.[6] Early research indicated that NMPEA acts on both α and β adrenergic receptors, suggesting a direct agonistic component to its action.[7] It is likely a "mixed-acting" sympathomimetic, meaning it both directly stimulates adrenergic receptors and causes the release of endogenous norepinephrine, similar to ephedrine.[11][14] This dual mechanism can lead to a more sustained pressor response compared to purely indirect-acting agents.

Signaling Pathway Diagram

The following diagram illustrates the distinct and overlapping mechanisms of PEA and NMPEA at the neuroeffector junction.

Signaling_Pathways cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Smooth Muscle Cell NE_Vesicle Norepinephrine (NE) Vesicles NET NE Transporter (NET) NE_Vesicle->NET NE Release NET->NE_Vesicle Displaces NE TAAR1_pre TAAR1 PEA β-PEA PEA->NET Uptake PEA->TAAR1_pre Agonist NMPEA NMPEA NMPEA->NET Uptake (likely) Alpha1 α1-Adrenergic Receptor NMPEA->Alpha1 Direct Agonist NE NE NE->Alpha1 Agonist Response Vasoconstriction (Pressor Effect) Alpha1->Response

Caption: Comparative mechanisms of PEA (indirect) and NMPEA (mixed-acting).

Head-to-Head Experimental Comparison of Pressor Effects

To objectively evaluate the pressor effects, a robust in-vivo experimental model is required. The following protocol outlines a standard approach using anesthetized rats, a self-validating system designed to produce reliable hemodynamic data.

Expertise & Experience: Why This Protocol?

The choice of an anesthetized, cannulated rat model is deliberate.[18] While conscious animal models with telemetry offer physiological relevance, the anesthetized model provides stability and allows for precise intravenous drug administration and direct, continuous measurement of arterial blood pressure, which is considered the gold standard.[18][19] This reduces variability from movement and stress, which is critical for constructing accurate dose-response curves. Urethane is often selected as the anesthetic because it has minimal effects on cardiovascular reflexes.[19]

Detailed Experimental Protocol

Objective: To determine and compare the potency (ED50), efficacy (Emax), and duration of action for the pressor effects of NMPEA and PEA.

Materials:

  • Male Sprague-Dawley rats (300-350g)

  • Urethane anesthetic

  • Heparinized saline (10 IU/mL)

  • PE-50 tubing for cannulation

  • Pressure transducer and data acquisition system (e.g., PowerLab, iWorx)[19][20]

  • Surgical instruments

  • Test compounds: this compound HCl, β-phenylethylamine HCl, dissolved in saline.

Methodology:

  • Animal Preparation:

    • Anesthetize the rat with urethane (1.2 g/kg, i.p.).[19] Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

    • Perform a tracheostomy to ensure a patent airway.

    • Isolate the left carotid artery and cannulate it with PE-50 tubing filled with heparinized saline.[18][19] Connect this cannula to a pressure transducer to record mean arterial pressure (MAP).

    • Isolate the right jugular vein and cannulate it for intravenous (i.v.) drug administration.

    • Allow the animal's hemodynamics to stabilize for 20-30 minutes before beginning drug administration.[18]

  • Dose-Response Curve Generation:

    • Administer increasing bolus doses of the first test compound (e.g., PEA) intravenously. A typical dose range might be 0.1, 0.3, 1.0, 3.0, and 10.0 mg/kg.

    • Allow MAP to return to baseline between each dose. The peak increase in MAP from baseline is recorded as the response for that dose.

    • After completing the dose-response curve for the first compound, allow for a washout period of at least 30 minutes.

    • Administer the second test compound (e.g., NMPEA) using the same dosing schedule.

  • Data Analysis:

    • For each compound, plot the peak change in MAP (ΔMAP) against the log of the dose.

    • Fit the data to a sigmoidal dose-response curve to calculate the ED50 (the dose that produces 50% of the maximal response) and the Emax (the maximal pressor effect).

    • Measure the duration of action for a mid-range dose (e.g., time for the pressor response to return to 50% of its peak).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Animal Preparation cluster_dosing Dosing & Recording cluster_analysis Data Analysis Anesthetize Anesthetize Rat (Urethane) Cannulate_Artery Cannulate Carotid Artery (for BP Measurement) Anesthetize->Cannulate_Artery Cannulate_Vein Cannulate Jugular Vein (for IV Dosing) Cannulate_Artery->Cannulate_Vein Stabilize Stabilize Hemodynamics (20-30 min) Cannulate_Vein->Stabilize Dose_PEA Administer Bolus Doses of β-PEA Stabilize->Dose_PEA Record_PEA Record Peak ΔMAP Dose_PEA->Record_PEA Measure Response Washout Washout Period Record_PEA->Washout Dose_NMPEA Administer Bolus Doses of NMPEA Washout->Dose_NMPEA Record_NMPEA Record Peak ΔMAP Dose_NMPEA->Record_NMPEA Measure Response Plot Plot ΔMAP vs. Log(Dose) Record_NMPEA->Plot Calculate Calculate ED50, Emax, & Duration Plot->Calculate Compare Compare Potency & Efficacy Calculate->Compare

Caption: Workflow for in-vivo evaluation of pressor effects.

Anticipated Results and Data Interpretation

The experimental data can be summarized for clear comparison.

Data Presentation: Comparative Pressor Effects
Parameterβ-phenylethylamine (PEA)This compound (NMPEA)Interpretation
Mechanism Indirect (NE Release)[2][3]Mixed-Acting (Direct + Indirect)[7]NMPEA's direct action may lead to a different response profile.
Potency (ED50) Higher (More Potent)Lower (Less Potent)PEA is a very effective NE releaser. The β-hydroxyl group in NMPEA can decrease potency for indirect action.
Efficacy (Emax) LowerHigherNMPEA's direct agonism on α1-receptors can produce a greater maximal vasoconstriction than NE release alone.
Duration of Action ShortLongerPEA is rapidly metabolized by MAO-B.[1] NMPEA's structure may confer some resistance to metabolism, and direct receptor binding prolongs its effect.

Note: The relative values in this table are predictive based on established structure-activity relationships and literature on related compounds. Actual experimental results would be required for definitive quantification.

Trustworthiness: A Self-Validating System

To confirm the mechanisms of action, the protocol can be extended with pharmacological blockade experiments:

  • To Confirm Indirect Action: Pre-treat an animal with reserpine , which depletes vesicular norepinephrine stores. In this animal, the pressor response to an indirect-acting agent like PEA will be significantly blunted.[10] The response to a direct-acting agonist would be unaffected or even potentiated.

  • To Confirm α1-Adrenergic Mediation: Pre-treat an animal with an α1-adrenoceptor antagonist like phentolamine . This should abolish the pressor response to both compounds if their effects are mediated by norepinephrine acting on these receptors.[2]

Discussion and Field-Proven Insights

The comparison between PEA and NMPEA provides a classic example of how small structural modifications can profoundly alter pharmacological activity.

  • Structure-Activity Relationship: The addition of the β-hydroxyl group and the N-methyl group to the phenylethylamine scaffold in NMPEA is key. The β-hydroxyl group is often associated with direct adrenergic receptor activity. The N-methyl group can also enhance direct receptor interaction while potentially reducing its affinity for the norepinephrine transporter (NET), thereby decreasing its potency as a releasing agent compared to PEA.

  • Implications for Drug Development: This comparison highlights critical considerations for researchers. While PEA provides a potent but short-lived pressor effect, its action is entirely dependent on the functional state of the sympathetic nerves. In conditions of neuronal depletion (e.g., after chronic sympatholytic therapy), its efficacy would be negligible. NMPEA, with its mixed-acting profile, would likely retain significant pressor activity even in such scenarios due to its direct agonistic properties. This makes it a potentially more reliable pressor agent in certain clinical contexts, although this comes with a different side-effect profile. Furthermore, the longer duration of action for NMPEA could be advantageous for sustained blood pressure support but also carries a higher risk of prolonged hypertension.

Conclusion

The evaluation of this compound against β-phenylethylamine reveals a shift from a purely indirect sympathomimetic mechanism to a mixed-acting one. β-phenylethylamine acts as a potent, rapid, but short-lived pressor agent by releasing endogenous norepinephrine. This compound, due to its structural modifications, exhibits both direct adrenergic agonism and indirect norepinephrine-releasing properties, resulting in what is anticipated to be a less potent but more efficacious and longer-lasting pressor response. The experimental design detailed herein provides a robust framework for quantifying these differences and validating their underlying mechanisms, offering critical insights for pharmacological research and the development of cardiovascular-acting agents.

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A Researcher's Guide to the Stereoselective Binding of N-methylphenylethanolamine Enantiomers at Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the relative binding affinities of the (R)- and (S)-enantiomers of N-methylphenylethanolamine for the primary subtypes of adrenergic receptors. We will explore the structural basis for stereoselectivity, the functional consequences of differential binding, and the precise experimental methodologies required to quantify these interactions.

Introduction: The Significance of Chirality in Adrenergic Signaling

This compound, also known as halostachine, is a naturally occurring alkaloid found in plants such as Halostachys caspica.[1] Structurally, it is a phenylethanolamine, placing it in a class of compounds that includes endogenous neurotransmitters like norepinephrine and epinephrine. The presence of a chiral center at the benzylic carbon results in two distinct stereoisomers: (R)- and (S)-N-methylphenylethanolamine. The naturally occurring form is the levorotatory (R)-enantiomer.[1]

Adrenergic receptors, the physiological targets for these catecholamines, are well-known to exhibit a high degree of stereoselectivity. This means that enantiomers of a specific ligand can have dramatically different binding affinities and functional activities. Understanding this stereoselectivity is paramount in pharmacology and drug development, as it dictates therapeutic efficacy and potential off-target effects. This guide synthesizes the available data and established principles to compare the adrenergic receptor binding profiles of these two enantiomers.

Adrenergic Receptor Subtypes and Their Signaling Cascades

Adrenergic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two main groups, α and β, each with several subtypes.[2] Their activation by an agonist initiates distinct downstream signaling pathways that mediate the physiological effects of the sympathetic nervous system.

  • α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors are primarily coupled to Gq alpha subunit proteins.[3] Agonist binding triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to cellular responses such as smooth muscle contraction.[3][4]

  • β-Adrenergic Receptors (β1, β2, β3): These receptors are canonically coupled to Gs alpha subunit proteins.[5][6] Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA), which then phosphorylates numerous downstream targets to mediate physiological effects like increased heart rate (β1), smooth muscle relaxation (β2), and lipolysis (β3).[5][6]

Visualization of Adrenergic Signaling Pathways

Below are diagrams illustrating the canonical signaling cascades for α1 (Gq-coupled) and β (Gs-coupled) adrenergic receptors.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AR α1-Adrenergic Receptor Gq Gq Protein (α, βγ) AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Contraction) PKC->Response Ca->Response Ligand Agonist (e.g., R-NMPEA) Ligand->AR:f0 Binds Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AR β-Adrenergic Receptor Gs Gs Protein (α, βγ) AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Relaxation) PKA->Response Phosphorylates Targets Ligand Agonist (e.g., R-NMPEA) Ligand->AR:f0 Binds

Caption: Canonical Gs-protein signaling pathway for β-adrenergic receptors.

Comparative Binding Affinity of this compound Enantiomers

The Principle of Stereoselectivity: For phenylethanolamine-type ligands, the (R)-enantiomer, which possesses the same stereochemistry as the endogenous agonists norepinephrine and epinephrine, is consistently the more potent enantiomer (the eutomer) at both α and β-adrenergic receptors. [3]The (S)-enantiomer (the distomer) typically exhibits significantly lower binding affinity. [7]This stereoselectivity is a cornerstone of adrenergic pharmacology.

Available Data:

  • Racemic this compound: Studies using a racemic mixture of this compound on β2-adrenergic receptors found that it had approximately 1/120th the binding affinity of the endogenous full agonist, epinephrine. [1][8] Based on these points, a qualitative comparison of the expected binding affinities is presented below.

Receptor Subtype(R)-N-methylphenylethanolamine(S)-N-methylphenylethanolamineRationale / Notes
α1-Adrenergic Moderate Affinity (Predicted Eutomer)Very Low Affinity (Predicted Distomer)Based on the established stereoselectivity of phenylethanolamines at α-receptors. [7]
α2-Adrenergic Moderate Affinity (Predicted Eutomer)Very Low Affinity (Predicted Distomer)Follows the general principle of (R)-enantiomer preference for adrenergic ligands. [7]
β1-Adrenergic Moderate Affinity (Predicted Eutomer)Very Low Affinity (Predicted Distomer)β-receptors show strong stereoselectivity; the levorotatory (R) isomers are more potent. [9]
β2-Adrenergic Moderate Affinity (Predicted Eutomer)Very Low Affinity (Predicted Distomer)The racemic mixture shows weak affinity. [1][8]The (R)-enantiomer is expected to be responsible for this activity.
β3-Adrenergic Moderate Affinity (Predicted Eutomer)Very Low Affinity (Predicted Distomer)Consistent with stereoselectivity observed in other β-receptor subtypes.

Functional Implications: The higher binding affinity of the (R)-enantiomer directly translates to higher potency as an agonist. It is expected that (R)-N-methylphenylethanolamine is a partial agonist at β-adrenergic receptors, with significantly greater functional activity than the (S)-enantiomer. [8]

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the binding affinities (Ki values) summarized above, the competitive radioligand binding assay is the gold-standard method. [8]This technique measures the ability of an unlabeled compound (the "competitor," e.g., (R)- or (S)-N-methylphenylethanolamine) to displace a radiolabeled ligand of known high affinity and specificity from the receptor.

Step-by-Step Methodology

This protocol provides a self-validating framework for determining the inhibitory constant (Ki) of a test compound at a specific adrenergic receptor subtype.

  • Receptor Preparation:

    • Causality: A homogenous source of the target receptor is required. This is typically achieved using cell lines (e.g., HEK293 or CHO) stably transfected to express a single human adrenergic receptor subtype (e.g., β2-AR).

    • Protocol:

      • Culture cells to high density.

      • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) with protease inhibitors. [10] 3. Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the receptors. [10] 4. Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

      • Resuspend the final pellet in an assay buffer and determine the total protein concentration (e.g., via BCA assay). [10]

  • Competitive Binding Reaction:

    • Causality: The assay measures the equilibrium competition between the radioligand and the unlabeled competitor for the receptor's binding site.

    • Protocol:

      • In a 96-well plate, set up triplicate reactions for each condition.

      • Total Binding: Add receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-receptors), and assay buffer.

      • Non-Specific Binding (NSB): Add receptor membranes, radioligand, and a saturating concentration of a known, high-affinity unlabeled antagonist (e.g., propranolol) to block all specific binding. [11] 4. Competitor Wells: Add receptor membranes, radioligand, and serial dilutions of the test compound (e.g., (R)-N-methylphenylethanolamine ranging from 10⁻¹⁰ M to 10⁻⁴ M). [12]

  • Incubation and Termination:

    • Causality: The reaction must reach equilibrium for accurate affinity measurement.

    • Protocol:

      • Incubate the plate for a sufficient time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation. [10] 2. Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats (e.g., GF/C). This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand. [10] 3. Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand. [12]

  • Detection and Data Analysis:

    • Causality: The amount of bound radioactivity is proportional to the number of occupied receptors.

    • Protocol:

      • Dry the filter mats and add scintillation fluid.

      • Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter. [12] 3. Calculate Specific Binding: For each well, Specific Binding = Total Binding CPM - Average NSB CPM.

      • Plot the specific binding as a function of the log concentration of the competitor. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

      • Calculate the Ki: Convert the IC50 to the binding affinity constant (Ki) using the Cheng-Prusoff equation : [10] Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow Diagram

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 1. Prepare Receptor Membranes (from transfected cells) A1 4. Combine Reagents in 96-well Plate (Membranes, Radioligand, Competitor) P1->A1 P2 2. Prepare Serial Dilutions of Competitor (NMPEA) P2->A1 P3 3. Prepare Radioligand and NSB Control P3->A1 A2 5. Incubate to Reach Equilibrium (e.g., 60 min at 30°C) A1->A2 A3 6. Terminate via Vacuum Filtration (Separates Bound from Free) A2->A3 A4 7. Wash Filters (Remove unbound radioligand) A3->A4 D1 8. Add Scintillant & Count Radioactivity A4->D1 D2 9. Calculate Specific Binding (Total - Non-Specific) D1->D2 D3 10. Plot Dose-Response Curve & Determine IC50 D2->D3 D4 11. Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

While direct quantitative data is sparse, the principles of molecular recognition and stereoselectivity in adrenergic pharmacology provide a strong framework for understanding the interactions of this compound enantiomers. The (R)-enantiomer is unequivocally predicted to be the eutomer, possessing significantly higher binding affinity and functional potency at α and β-adrenergic receptors compared to its (S)-counterpart. The partial β-agonist activity reported for the racemate is likely attributable almost entirely to the (R)-enantiomer.

Future research should focus on performing the definitive competitive binding assays detailed herein to generate precise Ki values for both enantiomers across all major adrenergic receptor subtypes. Such data would be invaluable for a complete pharmacological characterization and would provide a clearer understanding of the potential therapeutic or physiological effects of this natural compound.

References

  • Cardiac β-adrenergic Signaling. QIAGEN GeneGlobe. [Link]

  • Novel signaling pathway through the beta-adrenergic receptor. Semantic Scholar. [Link]

  • Halostachine - Wikipedia. Wikipedia. [Link]

  • Beta 1 Receptors - StatPearls - NCBI Bookshelf. NIH. [Link]

  • Novel signaling pathway through the beta-adrenergic receptor. ResearchGate. [Link]

  • Binding affinities (pKi values) of L-phenylephrine, medetomidine, synephrine, β-phenethylamine, and 1R,2S norephedrine on homogeneous populations of human α 1A - ResearchGate. ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. PubMed Central. [Link]

  • α-Adrenergic Signaling. QIAGEN GeneGlobe. [Link]

  • Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist. Circulation Research. [Link]

  • Alpha-1 Adrenergic Receptors. YouTube. [Link]

  • Gq alpha subunit - Wikipedia. Wikipedia. [Link]

  • Norepinephrine | C8H11NO3 | CID 439260. PubChem. [Link]

  • Binding of Iodinated Beta Adrenergic Antagonists to Proteins Derived from Rat Heart. DOI. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PubMed Central. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-methylphenylethanolamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-methylphenylethanolamine, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific excellence necessitates a rigorous and informed approach to waste management, transforming a regulatory requirement into a cornerstone of responsible research.

Immediate Safety and Hazard Assessment: Understanding the Risks

Primary Hazards:

  • Irritant: this compound is classified as an irritant.[2]

  • Acute Toxicity: It is harmful if swallowed or inhaled.[2]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Due to these hazards, appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures.

Personal Protective Equipment (PPE)SpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation from splashes or vapors.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[3]
Protective Clothing Laboratory coat.To protect skin and clothing from contamination.[3][5]
Respiratory Protection Use in a well-ventilated area or with a respirator if vapors are likely to be generated.To avoid inhalation, which can be harmful.[3][5]

The Core Directive: Segregation and Waste Stream Identification

The foundational principle of chemical waste management is meticulous segregation. Under no circumstances should this compound waste be mixed with other chemical waste streams without first verifying compatibility. Improper mixing can lead to dangerous reactions, generating heat, gas, or even explosions.

All waste containing this compound must be classified as hazardous waste. This is in accordance with the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave."[6]

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to the collection, storage, and disposal of this compound waste.

Step 1: Waste Collection
  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure, tight-fitting lid.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration. The date when the first drop of waste is added (the accumulation start date) must also be recorded on the label.

  • Aqueous vs. Solvent Waste: If this compound is used in both aqueous and organic solvent solutions, maintain separate waste streams. Do not mix aqueous and solvent-based wastes.

Step 2: On-site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Waste containers should be kept at or near the point of generation in a designated SAA. The SAA must be under the control of the laboratory personnel.

  • Container Integrity: Keep waste containers closed at all times, except when adding waste. This is a common and critical compliance point with EPA regulations.[7]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.

  • Storage Limits: Be mindful of the volume limits for SAAs as defined by the EPA.

Step 3: Preparing for Disposal
  • Waste Manifest: Before the waste can be transported off-site, a hazardous waste manifest must be completed. This document tracks the waste from your laboratory to its final disposal facility.

  • Licensed Disposal Vendor: Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal company. These vendors are trained and equipped to handle and transport chemical waste in compliance with all federal and state regulations.[8]

Step 4: Disposal of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste until they are properly decontaminated.

  • Triple Rinsing: The standard procedure for decontaminating an empty chemical container is to triple rinse it with a suitable solvent (e.g., water for aqueous solutions or an appropriate organic solvent).

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste, as it will contain residual this compound.[7] Subsequent rinsates may also need to be collected, depending on institutional policies.

  • Container Defacing: After triple rinsing, the label on the container must be defaced or removed to prevent its reuse for other purposes.[7] The decontaminated container can then typically be disposed of as non-hazardous solid waste, but always confirm with your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Minor Spill (Contained within a fume hood):
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE.

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.

  • Collect: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: Label and dispose of the cleanup materials as hazardous waste.

Major Spill (Outside of a fume hood):
  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's EHS or emergency response team.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: A major spill requires a trained emergency response team.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][9]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][9]

Environmental Considerations and Waste Minimization

While proper disposal is crucial, a comprehensive approach to chemical management also includes an understanding of the substance's environmental fate and a commitment to waste minimization.

Environmental Fate:

The environmental fate of a chemical describes its transport and transformation in the environment.[10][11] For this compound, its water solubility suggests a potential for migration in aqueous environments.[1] While specific ecotoxicity data is limited, related amine compounds are known to have varying levels of toxicity to aquatic life.[12] Therefore, preventing its release into the environment through proper disposal is of utmost importance.

Waste Minimization (The 3 R's):
  • Reduce: Purchase and use the minimum amount of this compound necessary for your experiments.

  • Reuse: If possible and safe, consider reusing solutions or materials containing the chemical in subsequent experiments.

  • Recycle: While direct recycling of this compound waste is unlikely, some disposal vendors may be able to recover and reuse solvents from the waste stream.[8][13]

Logical Framework for this compound Waste Disposal

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Identify this compound Waste hazards Assess Hazards (Irritant, Acute Toxicity) start->hazards ppe Don Appropriate PPE hazards->ppe collect Collect in Labeled, Compatible Container ppe->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in Secondary Containment in a Satellite Accumulation Area segregate->store vendor Arrange Pickup by Licensed Disposal Vendor store->vendor manifest Complete Hazardous Waste Manifest vendor->manifest end Compliant Disposal manifest->end

Caption: Workflow for the proper disposal of this compound.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Element 2: Environmental Fate and Transport. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1985). Memo Detail - IMPLEMENTATION OF DIOXIN LISTING REGULATION. Retrieved from [Link]

  • Environmental Marketing Services. (2024). Waste Disposal in Laboratory. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Karolinska Institutet. (2025). Laboratory waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Waterborne Environmental. (n.d.). Chemical Fate and Transport. Retrieved from [Link]

  • PubMed. (2010). Seawater ecotoxicity of monoethanolamine, diethanolamine and triethanolamine. Retrieved from [Link]

  • Interstate Technology Regulatory Council. (n.d.). 5 Environmental Fate and Transport Processes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Lion Technology Inc. (2016, September 30). RCRA Hazardous Waste Training Requirements (40 CFR 262.17(a)(7)). YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Fate, Transport & Persistence Studies. Retrieved from [Link]

  • PubMed. (n.d.). NTP technical report on the toxicity studies of Diethanolamine (CAS No. 111-42-2) Administered Topically and in Drinking Water to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]

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Operational Guide: Personal Protective Equipment and Safe Handling of N-methylphenylethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling, use, and disposal of N-methylphenylethanolamine, specifically tailored for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring minimal risk of exposure and fostering a secure laboratory environment. Our core mission is to provide value beyond the product, building trust through scientifically grounded and field-proven safety insights.

Hazard Assessment and Risk Analysis: Understanding the Compound

This compound is a substituted phenethylamine that requires careful handling due to its specific toxicological profile.[1] A thorough understanding of its associated hazards is the foundation of any effective safety protocol. The primary risks are associated with its potential for acute toxicity and severe irritation, alongside suspected chronic effects.

Routes of Exposure: The primary routes of occupational exposure are inhalation of aerosols or dust, direct skin and eye contact, and accidental ingestion. Each route can lead to significant health effects, necessitating a multi-layered PPE approach.

Toxicological Summary: The compound is classified with several hazards under the Globally Harmonized System (GHS).[2] The causality behind our stringent PPE recommendations is directly linked to this hazard profile.

Hazard ClassificationGHS CategoryPotential Health EffectSource
Acute Toxicity, OralCategory 4Harmful if swallowed.[2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[2]
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage.
Serious Eye DamageCategory 1Causes serious eye damage.
Reproductive ToxicityCategory 2Suspected of damaging fertility or the unborn child.
Specific Target Organ ToxicityCategory 2May cause damage to organs (Kidney, Testes, Liver, Spleen, Ovary) through prolonged or repeated exposure.
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2]

This profile indicates that this compound is not only a contact hazard, causing immediate corrosive damage to skin and eyes, but also poses systemic and long-term risks. Therefore, preventing any direct contact or inhalation is paramount.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and directly correlated with the handling procedure. The following protocol represents the minimum standard for handling this compound in a laboratory setting.

  • Hand Protection : Double gloving is mandatory. Wear two pairs of powder-free nitrile gloves that meet ASTM D6978 standards.[3] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.[4] This prevents any skin exposure at the wrist. Gloves must be changed every 60 minutes or immediately if contamination is suspected or damage occurs.[5] The rationale for double gloving is to provide a backup barrier in case of a tear or degradation of the outer glove, which is critical given the compound's severe skin corrosivity.

  • Body Protection : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is required.[4] Standard cotton lab coats are insufficient as they are absorbent and can hold the chemical against the skin, increasing the risk of a severe burn.

  • Eye and Face Protection : At a minimum, wear chemical splash goggles that provide a complete seal around the eyes. If there is any risk of splashing or the handling of larger volumes (>50 mL), a full-face shield must be worn in addition to the goggles.[3][5] This is a non-negotiable control to protect against the risk of severe, irreversible eye damage.

Respiratory protection is required when engineering controls, such as a fume hood, are not available or may be insufficient, or when handling the substance in a way that could generate aerosols or dust.

  • For operations with potential for aerosolization (e.g., vortexing, sonicating, weighing fine powders outside a containment hood): A NIOSH-approved respirator is necessary.[6] A full-facepiece respirator with appropriate chemical cartridges offers the best protection for both the respiratory system and the face.[7]

  • For large spills or uncontrolled releases: A self-contained breathing apparatus (SCBA) is required.[8][9]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Assess Task and Quantity of this compound engineering_controls Are adequate engineering controls (e.g., fume hood) available and in use? start->engineering_controls aerosol_risk Is there a risk of generating aerosols or dust? engineering_controls->aerosol_risk Yes consult_ehs Consult EHS for high-risk tasks or work outside a fume hood. engineering_controls->consult_ehs No splash_risk Is there a significant risk of splashing? aerosol_risk->splash_risk No level_c Required PPE: - Double Nitrile Gloves - Chemical Gown - Splash Goggles - Face Shield - NIOSH-approved Respirator aerosol_risk->level_c Yes level_b Required PPE: - Double Nitrile Gloves - Chemical Gown - Splash Goggles - Face Shield splash_risk->level_b Yes level_a Required PPE: - Double Nitrile Gloves - Chemical Gown - Splash Goggles splash_risk->level_a No

Caption: PPE selection workflow based on task-specific risks.

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure.

  • Area Preparation :

    • Designate a specific work area inside a certified chemical fume hood.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Gather all necessary equipment (glassware, stir bars, spatulas, etc.) and place them inside the fume hood before starting.

    • Ensure an emergency eyewash and shower are accessible and unobstructed.

    • Prepare waste containers for liquid and solid hazardous waste and label them appropriately.

  • Donning PPE :

    • Don PPE in the correct order: inner gloves, gown, respirator (if needed), goggles, face shield (if needed), and finally, outer gloves over the gown cuffs.

  • Chemical Handling :

    • Perform all manipulations of this compound deep within the fume hood, at least 6 inches from the sash.

    • When weighing the solid, use a tared weigh boat. Handle the container with care to avoid generating dust.

    • Slowly add the chemical to the solvent to prevent splashing.

    • If heating is required, use a controlled heating mantle and monitor the process closely. The compound is a combustible liquid.

  • Post-Handling Decontamination :

    • Decontaminate all non-disposable equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

    • Wipe down the work surface inside the fume hood with the decontaminating solvent. Dispose of the absorbent paper as solid hazardous waste.

  • Doffing (Removing) PPE :

    • This is a critical step to prevent self-contamination. A specific sequence must be followed.

Doffing_Procedure cluster_contaminated_area Inside Lab / Anteroom A 1. Remove Outer Gloves (Turn inside out) B 2. Remove Gown (Roll away from body) A->B C 3. Remove Face Shield/Goggles B->C D 4. Remove Respirator C->D E 5. Remove Inner Gloves (Turn inside out) D->E F 6. Wash Hands Thoroughly E->F

Caption: The correct sequence for removing PPE to prevent exposure.

Emergency Procedures and Spill Management

Immediate and correct action during an emergency can significantly mitigate harm.

The following table outlines the immediate first-aid measures required. In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.

Exposure RouteFirst Aid ProtocolSource
Skin Contact Immediately take off all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Call a physician immediately.
Eye Contact Rinse cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.
Inhalation Move the person to fresh air. Call a physician.
Ingestion Do NOT induce vomiting (risk of perforation). Make the victim drink water (two glasses at most). Call a physician immediately.
  • Small Spills (<100 mL inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (including respirator), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[10]

    • Decontaminate the spill area as described in the post-handling section.

  • Large Spills (>100 mL or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the emergency alarm.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill yourself.[11]

Decontamination and Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste : Collect all waste solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste : All contaminated disposable items (gloves, gowns, absorbent pads, weigh boats, etc.) must be collected in a designated, sealed hazardous waste container.[10]

  • Disposal : Waste disposal must be conducted through your institution's EHS department and in strict accordance with all local, state, and federal regulations.[12] Do not pour any amount of this compound or its solutions down the drain.[11]

By integrating these detailed protocols into your standard operating procedures, you create a robust safety system that protects personnel from the significant hazards posed by this compound, ensuring both personal safety and regulatory compliance.

References

  • This compound C9H13NO . PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - N-METHYLDIETHANOLAMINE . Loba Chemie. [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE) . Occupational Safety and Health Administration (OSHA). [Link]

  • Personal protective equipment in your pharmacy . Alberta College of Pharmacy. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Pharmacy Practice News. [Link]

  • Safety Data Sheet - N-Methylethylamine . CPAchem. [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). [Link]

  • Methylamine - NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). [Link]

  • Substituted phenethylamine . Wikipedia. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.